5,5,5-trifluoropentanoic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,5,5-trifluoropentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O2/c6-5(7,8)3-1-2-4(9)10/h1-3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEXKRNFAABHHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382088 | |
| Record name | 5,5,5-trifluoropentanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
407-62-5 | |
| Record name | 5,5,5-trifluoropentanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5,5-Trifluoropentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of 5,5,5-Trifluoropentanoic Acid
An In-Depth Technical Guide to the Physical Properties of 5,5,5-Trifluoropentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This compound (CAS No. 407-62-5) is a halogenated carboxylic acid of significant interest in the fields of medicinal chemistry, material science, and biochemical research.[1][2] Its structure, featuring a terminal trifluoromethyl (-CF3) group, imparts unique electronic and lipophilic properties that are highly sought after in the design of novel pharmaceuticals and functional materials. The strong electron-withdrawing nature of the -CF3 group can profoundly influence the acidity (pKa), metabolic stability, and binding affinity of parent molecules, making it a critical building block in modern drug design.[3]
This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offers detailed protocols for their experimental verification, and discusses the implications of these properties for its application.
Core Physical and Chemical Properties
The physical properties of a compound are foundational to its application, dictating everything from reaction conditions to formulation and bioavailability. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 407-62-5 | [1][2][4] |
| Molecular Formula | C₅H₇F₃O₂ | [1][5] |
| Molecular Weight | 156.10 g/mol | [1][5] |
| Appearance | Liquid at room temperature | [2][6][7] |
| Melting Point | 30-31 °C | [4][7] |
| Boiling Point | 170.2 ± 35.0 °C (at 760 mmHg); 94-95 °C (at 15 mmHg) | [4][7][8] |
| Density | ~1.3 g/cm³ | [4][7] |
| Refractive Index | ~1.363 - 1.364 | [1][7] |
| Acidity (pKa) | 4.50 (at 25 °C) | [1][7] |
| Calculated LogP | 0.95 | [1] |
Authoritative Insight: The presence of the trifluoromethyl group significantly impacts these properties. For instance, the pKa of 4.50 is slightly lower (more acidic) than that of its non-fluorinated counterpart, pentanoic acid (pKa ~4.8), due to the inductive electron-withdrawing effect of the fluorine atoms. This enhanced acidity can be critical in modulating the ionization state of a drug molecule at physiological pH.
Spectroscopic Profile for Structural Verification
Accurate identification of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by two key features: a very broad absorption in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a carboxylic acid dimer, and a sharp, intense absorption around 1710 cm⁻¹, corresponding to the C=O (carbonyl) stretch. Strong C-F stretching bands are also expected in the 1100-1300 cm⁻¹ region.[9]
-
Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak (M+) would be observed at an m/z corresponding to the compound's molecular weight (156.10). Common fragmentation patterns would involve the loss of the carboxyl group (-COOH, 45 Da) and fragments related to the aliphatic chain.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the three methylene groups (-CH₂-). The protons closest to the carboxylic acid will be the most downfield (deshielded), while those closest to the -CF₃ group will show coupling to the fluorine atoms (a triplet of quartets or more complex pattern).
-
¹³C NMR: The carbon spectrum will display signals for the carbonyl carbon (~175-180 ppm), the three distinct methylene carbons, and the carbon of the trifluoromethyl group, which will appear as a quartet due to one-bond coupling with the three fluorine atoms.
-
¹⁹F NMR: A single, sharp signal, typically a triplet due to coupling with the adjacent -CH₂- protons, will be observed in the fluorine NMR spectrum, confirming the presence of the -CF₃ group.
-
Experimental Protocols for Property Determination
To ensure scientific integrity, physical properties must be verifiable. The following section provides standardized methodologies for determining key parameters.
Protocol 1: Determination of Boiling Point at Reduced Pressure
The high boiling point at atmospheric pressure makes determination at reduced pressure preferable to prevent potential decomposition.
Causality: Determining the boiling point under vacuum allows the liquid to boil at a lower temperature. This is crucial for compounds that may degrade at their atmospheric boiling point, ensuring the measured value reflects the phase transition and not a chemical reaction.
Methodology:
-
Apparatus Setup: Assemble a simple vacuum distillation apparatus. The key components are a round-bottom flask, a Claisen adapter, a thermometer with its bulb positioned below the side arm, a condenser, and a receiving flask. Connect the apparatus to a vacuum pump with a manometer to monitor the pressure.
-
Sample Preparation: Place a small volume (2-3 mL) of this compound and a boiling chip into the round-bottom flask.
-
System Evacuation: Seal the system and slowly evacuate it to the desired pressure (e.g., 15 mmHg). Ensure all joints are properly sealed to maintain a stable vacuum.
-
Heating: Gently heat the flask using a heating mantle.
-
Observation: Observe the temperature at which the liquid boils vigorously and a steady stream of condensate drips from the condenser. This stable temperature reading, recorded along with the stable pressure from the manometer, is the boiling point at that pressure.[7][8]
-
Validation: The system is self-validating through the stability of the pressure and temperature readings. A fluctuating temperature indicates impurities or an unstable vacuum.
Diagram: Boiling Point Determination Workflow
Caption: Workflow for determining boiling point under reduced pressure.
Safety, Handling, and Storage
As a corrosive chemical, proper handling of this compound is paramount to ensure laboratory safety.[1]
-
Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or chemical goggles.[8]
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[8] It is classified as causing severe skin burns and eye damage.[2][8] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Storage: The compound is hygroscopic.[8] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2][11] For long-term stability, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[8]
Relevance in Drug Development
The physical properties detailed here are not merely academic; they have direct consequences for drug development.
-
Solubility and Lipophilicity (LogP): The LogP value of 0.95 suggests moderate lipophilicity, which is often a desirable trait for oral drug absorption, balancing membrane permeability with aqueous solubility.[1]
-
Acidity (pKa): The pKa of 4.50 means the compound will be predominantly in its ionized (deprotonated) carboxylate form at physiological pH (~7.4).[1][7] This impacts its solubility, receptor interactions, and cell membrane transport.
-
Applications: It has been utilized as a chemical tool for the fluorination of cell surfaces and in the synthesis of novel metal-organic complexes, highlighting its versatility as a research chemical.[12][13][]
References
- Guidechem. (n.d.). This compound 407-62-5 wiki.
- Sigma-Aldrich. (n.d.). This compound | 407-62-5.
- Chemsrc. (n.d.). This compound | CAS#:407-62-5.
- CymitQuimica. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound CAS#: 407-62-5.
- BLDpharm. (n.d.). 407-62-5|this compound.
- Sunway Pharm Ltd. (n.d.). This compound - CAS:407-62-5.
- PubChem. (n.d.). This compound | C5H7F3O2 | CID 2782446.
- ChemicalBook. (n.d.). This compound | 407-62-5.
- Synquest Labs. (n.d.). This compound Safety Data Sheet.
- Ivy Fine Chemicals. (n.d.). This compound [CAS: 407-62-5].
- Apollo Scientific. (n.d.). 407-62-5 Cas No. | this compound.
- ChemComplete. (2020, February 24). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 [Video]. YouTube.
- ChemicalBook. (n.d.). This compound | 407-62-5.
- BOC Sciences. (n.d.). CAS 407-62-5 this compound.
- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
- Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry.
- ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.
- Journal of Chemical Education. (2023, September 11).
- Journal of Biomedical Research & Environmental Sciences. (n.d.).
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 407-62-5 [sigmaaldrich.com]
- 3. jelsciences.com [jelsciences.com]
- 4. This compound | CAS#:407-62-5 | Chemsrc [chemsrc.com]
- 5. This compound | C5H7F3O2 | CID 2782446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound CAS#: 407-62-5 [m.chemicalbook.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 11. 407-62-5|this compound|BLD Pharm [bldpharm.com]
- 12. This compound | 407-62-5 [chemicalbook.com]
- 13. This compound | 407-62-5 [amp.chemicalbook.com]
5,5,5-trifluoropentanoic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 5,5,5-Trifluoropentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a valuable fluorinated building block in the synthesis of pharmaceuticals and advanced materials. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering in-depth analysis of the underlying chemical principles, detailed experimental protocols, and a comparative assessment of the different methodologies. The aim is to equip researchers and process chemists with the necessary knowledge to select and implement the most suitable synthetic route for their specific application, considering factors such as starting material availability, scalability, and overall efficiency.
Introduction: The Significance of the Trifluoromethyl Group
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl (CF₃) group, in particular, is a privileged moiety due to its unique electronic properties and steric profile. It is a strong electron-withdrawing group, which can modulate the pKa of nearby functional groups, and its lipophilicity can improve a molecule's ability to cross biological membranes.[1][2] this compound serves as a key intermediate, providing a five-carbon chain with a terminal trifluoromethyl group, ready for further chemical elaboration.[3][4][5][6][][8]
This guide will explore the most practical and scientifically robust methods for the synthesis of this important compound, focusing on the causality behind the experimental choices and providing self-validating protocols.
Overview of Primary Synthetic Strategies
The synthesis of this compound can be approached through several strategic disconnections. The most common and effective routes involve either the functionalization of a pre-existing C5 backbone or the construction of the carbon chain with a trifluoromethylated starting material. The principal pathways that will be discussed in detail are:
-
Oxidation of 5,5,5-Trifluoro-1-pentanol: A direct and often high-yielding approach.
-
Malonic Ester Synthesis: A classic and versatile method for carboxylic acid synthesis.
-
Carboxylation of a Grignard Reagent: A fundamental organometallic approach to forming carboxylic acids.
-
Hydrolysis of 5,5,5-Trifluoropentanenitrile: A reliable two-step process from an alkyl halide.
The choice of pathway is often dictated by the availability and cost of the starting materials, as well as the desired scale of the synthesis.
Detailed Synthesis Pathways and Experimental Protocols
Pathway 1: Oxidation of 5,5,5-Trifluoro-1-pentanol
This is arguably one of the most straightforward methods, relying on the oxidation of the corresponding primary alcohol. The success of this method hinges on the availability of 5,5,5-trifluoro-1-pentanol and the choice of a suitable oxidizing agent that can efficiently convert the alcohol to the carboxylic acid without cleaving the C-F bonds.
Causality of Experimental Choices:
-
Starting Material: 5,5,5-Trifluoro-1-pentanol is a commercially available starting material.[9][10] Its synthesis can be achieved through the reduction of a corresponding ester, such as ethyl 5,5,5-trifluoropentanoate.
-
Oxidizing Agent: While various oxidizing agents can be used for the conversion of primary alcohols to carboxylic acids (e.g., KMnO₄, Jones reagent), the use of a buffered system or a milder oxidant is often preferred to avoid potential side reactions.[11][12] A common and effective choice is sodium hypochlorite (bleach) in the presence of a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). This system is selective for primary alcohols and operates under relatively mild conditions.
Experimental Protocol: TEMPO-Catalyzed Oxidation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5,5,5-trifluoro-1-pentanol (1.0 eq) in dichloromethane (DCM) or a suitable organic solvent.
-
Catalyst Addition: Add TEMPO (0.01 eq) and sodium bromide (NaBr, 0.1 eq) to the solution.
-
Oxidant Addition: Cool the mixture to 0 °C in an ice bath. Slowly add an aqueous solution of sodium hypochlorite (NaOCl, ~1.2 eq) while vigorously stirring. The pH of the NaOCl solution should be maintained at around 9-10 by the addition of sodium bicarbonate (NaHCO₃).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.
-
Work-up: Once the reaction is complete, quench the excess oxidant by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or chromatography to yield pure this compound.
Visualization of the Oxidation Workflow
Caption: Workflow for the oxidation of 5,5,5-trifluoro-1-pentanol.
Pathway 2: Malonic Ester Synthesis
The malonic ester synthesis is a robust method for preparing carboxylic acids with two additional carbons from an alkyl halide.[13][14][15] This pathway involves the alkylation of diethyl malonate with a suitable 3,3,3-trifluoropropyl halide, followed by hydrolysis and decarboxylation.[16][17]
Causality of Experimental Choices:
-
Starting Materials: Diethyl malonate is an inexpensive and readily available starting material. The key intermediate is a 3,3,3-trifluoropropyl halide, such as 1-iodo-3,3,3-trifluoropropane, which can be prepared from 3,3,3-trifluoropropene.
-
Base: A moderately strong base, such as sodium ethoxide (NaOEt) in ethanol, is typically used to deprotonate the acidic α-hydrogen of diethyl malonate to form a nucleophilic enolate.[17] Using the same alkoxide as the ester group prevents transesterification.[13]
-
Hydrolysis and Decarboxylation: Acid-catalyzed hydrolysis of the diethyl ester to the corresponding dicarboxylic acid is followed by thermal decarboxylation to yield the final product.[14][17]
Experimental Protocol: Malonic Ester Synthesis
-
Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol. Add diethyl malonate (1.0 eq) dropwise at room temperature.
-
Alkylation: To the resulting enolate solution, add 1-iodo-3,3,3-trifluoropropane (1.0 eq) dropwise. Heat the reaction mixture to reflux and monitor by TLC or GC until the starting materials are consumed.
-
Hydrolysis: After cooling to room temperature, add an aqueous solution of a strong acid (e.g., HCl or H₂SO₄). Heat the mixture to reflux to hydrolyze the ester groups.
-
Decarboxylation: Continue heating the acidic solution to effect decarboxylation, which is often evidenced by the evolution of CO₂ gas.
-
Work-up and Purification: After cooling, extract the product into a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude this compound can then be purified by distillation.
Visualization of the Malonic Ester Synthesis Pathway
Caption: The malonic ester synthesis route to this compound.
Pathway 3: Carboxylation of a Grignard Reagent
The reaction of a Grignard reagent with carbon dioxide is a classic method for the one-carbon homologation of an alkyl halide to a carboxylic acid.[11][18] This route requires the preparation of a Grignard reagent from a 4-halo-1,1,1-trifluorobutane.
Causality of Experimental Choices:
-
Grignard Reagent Formation: The key step is the formation of the Grignard reagent, 4,4,4-trifluorobutylmagnesium halide. This is typically achieved by reacting the corresponding halide (e.g., 4-bromo-1,1,1-trifluorobutane) with magnesium turnings in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). The trifluoromethyl group is generally stable under these conditions.[19]
-
Carboxylation: The Grignard reagent is a strong nucleophile and will readily attack the electrophilic carbon of carbon dioxide (usually in the form of dry ice or CO₂ gas).[18]
-
Work-up: An acidic work-up is necessary to protonate the resulting magnesium carboxylate salt to yield the free carboxylic acid.[11]
Experimental Protocol: Grignard Carboxylation
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and mechanical stirrer, place magnesium turnings (1.1 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of 4-bromo-1,1,1-trifluorobutane (1.0 eq) in anhydrous THF dropwise to maintain a gentle reflux. After the addition is complete, continue to stir until most of the magnesium is consumed.
-
Carboxylation: Cool the Grignard solution in an ice-salt bath. Cautiously add crushed dry ice (solid CO₂) in small portions. Alternatively, bubble dry CO₂ gas through the solution.
-
Work-up: After the addition of CO₂ is complete, allow the mixture to warm to room temperature. Quench the reaction by slowly adding an aqueous solution of a strong acid (e.g., 1 M HCl) until the magnesium salts dissolve.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by distillation.
Visualization of the Grignard Carboxylation Pathway
Caption: Synthesis via Grignard reagent carboxylation.
Comparative Analysis of Synthesis Pathways
| Pathway | Starting Materials | Key Steps | Advantages | Disadvantages |
| Oxidation | 5,5,5-Trifluoro-1-pentanol | Oxidation | High yield, direct, mild conditions with TEMPO | Cost and availability of the starting alcohol |
| Malonic Ester | Diethyl malonate, 3,3,3-Trifluoropropyl halide | Alkylation, Hydrolysis, Decarboxylation | Versatile, uses inexpensive reagents | Multi-step, potential for dialkylation |
| Grignard | 4-Halo-1,1,1-trifluorobutane, Mg, CO₂ | Grignard formation, Carboxylation | Classic C-C bond formation | Requires strictly anhydrous conditions, sensitive to functional groups |
| Nitrile Hydrolysis | 4-Halo-1,1,1-trifluorobutane, NaCN | Sₙ2 with cyanide, Hydrolysis | Reliable, good for primary halides | Use of highly toxic cyanide, harsh hydrolysis conditions |
Conclusion and Future Outlook
The synthesis of this compound can be successfully achieved through several reliable pathways. The choice of the optimal route depends on a careful evaluation of factors such as the cost and availability of starting materials, the desired scale of the reaction, and the technical capabilities of the laboratory.
-
For large-scale synthesis , the oxidation of 5,5,5-trifluoro-1-pentanol is often the most efficient and direct route, provided the starting alcohol is accessible.
-
The malonic ester synthesis offers flexibility and is an excellent choice for smaller-scale laboratory preparations where the multi-step nature is less of a concern.
-
The Grignard carboxylation and nitrile hydrolysis routes are fundamental and effective methods, though they require careful handling of moisture-sensitive reagents or toxic materials, respectively.
Future developments in this area may focus on greener and more atom-economical approaches, such as catalytic carbonylation reactions or biocatalytic methods, to further improve the efficiency and sustainability of this compound synthesis.
References
- ACS Publications. (2023).
- Fluorine notes. Perfluorinated Carboxylic Acids.
- Organic Chemistry Portal. Synthesis of α-trifluoromethyl carboxylic acids, esters and amides.
- Organic Chemistry Portal.
- Hokkaido University Researches.
- Chem Rev Lett. (2024).
- RSC Publishing. (2023).
- Organic Chemistry Portal. Synthesis of trifluoromethyl ketones.
- ACS Omega. (2019). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution.
- Journal of the American Chemical Society. (2018).
- ResearchGate. Synthesis of α‐trifluoromethyl carboxylic acids.
- ResearchGate. (2019). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution.
- Benchchem. Optimizing reaction time and temperature for 5,5,5-Trifluoro-2-oxopentanoic acid synthesis.
- ChemicalBook. This compound CAS#: 407-62-5.
- ACS Publications. (2019). trifluoropentanoic Acid via Dynamic Kinetic Resolution.
- ResearchGate. (2025).
- PMC. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group.
- ChemicalBook. (2025). This compound | 407-62-5.
- Wikipedia. Malonic ester synthesis.
- Guidechem. This compound 407-62-5 wiki.
- CymitQuimica. This compound.
- Organic Chemistry Tutor. Malonic Ester Synthesis.
- Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids.
- Organic Syntheses Procedure. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone.
- OpenOChem Learn. Malonic Ester Synthesis.
- Organic Chemistry Portal. Malonic Ester Synthesis.
- Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis.
- Sigma-Aldrich. This compound | 407-62-5.
- Chemistry LibreTexts. (2024). 20.5: Preparing Carboxylic Acids.
- PubChem. This compound | C5H7F3O2 | CID 2782446.
- YouTube. (2021). 20.
- BOC Sciences. CAS 407-62-5 this compound.
- CymitQuimica. This compound.
- CymitQuimica. CAS 352-61-4: 1-Pentanol, 5,5,5-trifluoro-.
- Pharmaffiliates. CAS No : 352-61-4| Chemical Name : 5,5,5-Trifluoro-1-pentanol.
- ResearchGate. (2025). (PDF)
Sources
- 1. This compound CAS#: 407-62-5 [m.chemicalbook.com]
- 2. This compound | 407-62-5 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 407-62-5 [sigmaaldrich.com]
- 6. This compound | C5H7F3O2 | CID 2782446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. CAS 352-61-4: 1-Pentanol, 5,5,5-trifluoro- | CymitQuimica [cymitquimica.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 16. Malonic Ester Synthesis [organic-chemistry.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
Foreword: Deconstructing the Fluorinated Scaffold
An In-depth Technical Guide to the Molecular Structure of 5,5,5-Trifluoropentanoic Acid
In the landscape of modern chemical research, particularly within drug development and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of molecular design. The trifluoromethyl group (-CF₃), with its profound electronic and steric properties, offers a powerful tool for modulating a molecule's lipophilicity, metabolic stability, and binding affinity. This guide provides an in-depth examination of this compound (TFPA), a molecule that, while structurally straightforward, serves as an exemplary case study in the analysis of fluorinated aliphatic chains. Our objective is to move beyond a mere recitation of data, instead providing a causal narrative that explains why the molecule behaves as it does and how its structure is comprehensively elucidated. This document is intended for the practicing researcher and drug development professional, for whom a deep, mechanistic understanding is paramount.
Core Molecular Architecture and Physicochemical Profile
This compound, registered under CAS Number 407-62-5, is a five-carbon carboxylic acid terminally substituted with a trifluoromethyl group.[1][2] Its structure presents a fascinating dichotomy: a flexible, aliphatic hydrocarbon chain juxtaposed with the potent inductive effect of the CF₃ group, all terminating in a polar, protic carboxylic acid functionality.
Geometric and Electronic Structure
The molecule's backbone consists of sp³-hybridized carbons (C2, C3, C4) affording significant conformational flexibility through rotation around the C-C single bonds. The carboxyl carbon (C1) is sp²-hybridized, imparting a planar geometry to the -COOH group.
The defining feature of TFPA is the terminal trifluoromethyl group. Fluorine's extreme electronegativity creates a strong dipole moment, pulling electron density away from the rest of the carbon chain. This powerful electron-withdrawing inductive effect (-I effect) has several critical consequences:
-
Increased Acidity: The inductive effect stabilizes the conjugate base (carboxylate anion) by delocalizing the negative charge. This makes the carboxylic acid proton more acidic than in its non-fluorinated counterpart, pentanoic acid. The pKa of TFPA is approximately 4.50, reflecting this enhanced acidity.[1][3]
-
Altered Reactivity: The electron-poor nature of the carbon chain influences its interaction with biological targets and its susceptibility to certain chemical transformations.
Physicochemical Properties
A summary of key quantitative data provides a snapshot of the molecule's physical identity. These properties are crucial for designing experimental conditions for synthesis, purification, and application.
| Property | Value | Source(s) |
| CAS Number | 407-62-5 | [1][2] |
| Molecular Formula | C₅H₇F₃O₂ | [2][3] |
| Molecular Weight | 156.10 g/mol | [2] |
| Appearance | Liquid | [6] |
| Melting Point | 30-31°C | [1] |
| Boiling Point | 94-95°C at 15 mmHg | [1] |
| Density | 1.293 g/cm³ | [1] |
| pKa | 4.50 (at 25°C) | [1][3] |
| Refractive Index | 1.363-1.365 | [1] |
| Rotatable Bonds | 3 | [3] |
Synthesis and Purification: A Validated Workflow
While multiple synthetic routes to TFPA can be envisioned, a robust and common strategy in organic synthesis involves the oxidation of the corresponding primary alcohol, 5,5,5-trifluoropentan-1-ol. This method is reliable and provides high yields of the desired carboxylic acid.
Experimental Protocol: Jones Oxidation
This protocol describes a laboratory-scale synthesis using Jones reagent (chromium trioxide in sulfuric acid), a powerful oxidizing agent.
Causality Statement: The choice of Jones oxidation is deliberate. It is a non-selective, strong oxidizing agent capable of converting primary alcohols directly to carboxylic acids in a single step with high efficiency. The acidic conditions are compatible with the product structure, and the reagent is cost-effective for small to medium-scale synthesis. A significant color change from orange/red (Cr⁶⁺) to green (Cr³⁺) provides an immediate visual indicator of reaction progress.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 5,5,5-trifluoropentan-1-ol (1.0 eq) in acetone (cooled to 0°C in an ice bath).
-
Reagent Preparation: Prepare the Jones reagent by carefully dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid, followed by slow dilution with water.
-
Oxidation: Add the prepared Jones reagent dropwise from the dropping funnel to the stirred alcohol solution, ensuring the internal temperature does not exceed 10°C. A precipitate will form, and the solution will turn from orange to a murky green.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the disappearance of the starting alcohol spot.
-
Workup: Quench the reaction by adding isopropanol until the solution remains green. Remove the acetone under reduced pressure. Add water to the residue and perform liquid-liquid extraction with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate via rotary evaporation. The crude product can be further purified by vacuum distillation to yield pure this compound.
Synthesis Workflow Diagram
The logical flow of the synthesis and purification process is depicted below.
Caption: Workflow for the synthesis of TFPA via Jones oxidation.
Spectroscopic Characterization: The Molecular Fingerprint
Confirming the molecular structure of the synthesized product is a non-negotiable step that relies on a suite of complementary spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Characterization Workflow Diagram
The overall process for structural verification is outlined in the following diagram.
Caption: Integrated workflow for the structural elucidation of TFPA.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For TFPA (CF₃-C'H₂-C''H₂-C'''H₂-COOH), we predict three distinct signals for the methylene (CH₂) groups.
-
-C'''H₂- (alpha to COOH): Expected around δ 2.4-2.6 ppm. This signal will be a triplet due to coupling with the adjacent -C''H₂- group. It is deshielded by the neighboring carbonyl group.
-
-C''H₂- (beta to COOH): Expected around δ 1.9-2.1 ppm. This signal will be a pentet (or multiplet) due to coupling with protons on both adjacent carbons.
-
-C'H₂- (gamma to COOH): Expected around δ 2.2-2.4 ppm. This signal will appear as a triplet of quartets. It couples with the adjacent -C''H₂- group (triplet) and also shows long-range coupling to the three fluorine atoms (quartet, J_HF). This deshielding is caused by the powerful inductive effect of the CF₃ group.[7]
-
-COOH: A broad singlet, typically appearing far downfield (δ 10-12 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.[8]
-
C=O (C1): Expected in the δ 175-180 ppm region, characteristic of a carboxylic acid.[9]
-
-CH₂- (C2, C3, C4): These sp³ carbons will appear in the δ 20-40 ppm range. The carbon alpha to the carbonyl (C2) will be the most downfield of the three.
-
-CF₃ (C5): Expected around δ 120-130 ppm. The signal will be split into a quartet due to one-bond coupling with the three fluorine atoms (¹J_CF).
-
-
¹⁹F NMR Spectroscopy: This is essential for confirming the presence and environment of the fluorine atoms.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.[13]
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Expected Appearance |
| 3300 - 2500 | O-H stretch | Carboxylic Acid | Very broad, strong |
| 3000 - 2850 | C-H stretch | Alkane (CH₂) | Medium, sharp |
| 1725 - 1700 | C=O stretch | Carboxylic Acid | Strong, sharp |
| 1300 - 1100 | C-F stretch | Trifluoromethyl | Strong, sharp |
| 1320 - 1000 | C-O stretch | Carboxylic Acid | Medium |
The presence of a very broad "tongue" from 2500-3300 cm⁻¹ and a strong, sharp "sword" around 1710 cm⁻¹ are definitive indicators of a carboxylic acid functional group.[14][15][16]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, which helps piece together its structure. Using electron impact (EI) ionization, we would expect:
-
Molecular Ion (M⁺•): A peak at m/z = 156, corresponding to the molecular weight of the compound.[2]
-
Key Fragment Ions: Carboxylic acids often undergo characteristic fragmentation.[17]
-
[M - OH]⁺: A peak at m/z = 139, corresponding to the loss of a hydroxyl radical.
-
[M - COOH]⁺: A peak at m/z = 111, corresponding to the loss of the entire carboxyl group.
-
Alpha-cleavage: Fragmentation of the C-C bonds along the alkyl chain, leading to a series of smaller fragment ions.[18]
-
Applications in Advanced Research
The unique molecular structure of this compound makes it a valuable tool in several research domains.
-
Metabolic Labeling and Cell Surface Engineering: TFPA can be utilized in the fluorination of mammalian cell surfaces.[1] The pentanoic acid structure can be recognized by cellular biosynthetic pathways, allowing the trifluoromethyl group to be incorporated as a bio-orthogonal "tag" onto cell-surface glycans. This fluorine tag can then be detected by ¹⁹F NMR or used for specific chemical ligations, enabling advanced cell imaging and tracking studies.
-
Coordination Chemistry: The carboxylate group serves as a ligand for metal ions. TFPA has been used to prepare paddlewheel copper(II) complexes. The fluorinated alkyl chain influences the electronic properties and solubility of these metal-organic frameworks, which have applications in catalysis and materials science.[1]
Conclusion
The molecular structure of this compound is a compelling example of how a single functional group—the trifluoromethyl moiety—can profoundly influence the physical and chemical properties of an entire molecule. Its analysis requires a multi-pronged approach, integrating NMR, IR, and MS to build a complete and validated structural picture. A thorough understanding of its synthesis and spectroscopic fingerprint, as detailed in this guide, empowers researchers to confidently employ this versatile fluorinated building block in the development of next-generation pharmaceuticals, chemical probes, and advanced materials.
References
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
- UC Santa Barbara, NMR Facility. 19F Chemical Shifts and Coupling Constants.
- PubChem. This compound.
- eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- Chemguide. fragmentation patterns in mass spectra.
- Oregon State University. 13C NMR Chemical Shifts.
- Michigan State University. Table of Characteristic IR Absorptions.
- Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra.
- Chemistry Steps. 13C Carbon NMR Spectroscopy.
- Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach.
- ResearchGate. CF bond lengths (in Å) and charges on the C and F atoms.
- National Institute of Standards and Technology. CCCBDB comparison of experimental and calculated bond lengths.
- Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid: Practical Synthesis of Racemic and Enantiomerically Defined 3-Fluoro-5-aminolevulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. CCCBDB comparison of experimental and calculated bond lengths [cccbdb.nist.gov]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. 19F [nmr.chem.ucsb.edu]
- 12. colorado.edu [colorado.edu]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chemguide.co.uk [chemguide.co.uk]
Introduction: The Strategic Importance of the Trifluoromethyl Group
An In-Depth Technical Guide to 5,5,5-Trifluoropentanoic Acid (CAS 407-62-5)
This compound, identified by the CAS Number 407-62-5, is a specialized fluorinated carboxylic acid.[1][2][3][4][5][6][7][8][9] Its structure is distinguished by a terminal trifluoromethyl (CF₃) group, which imparts unique physicochemical properties that are highly sought after in medicinal chemistry and materials science. The strong electron-withdrawing nature of fluorine dramatically influences the molecule's acidity, lipophilicity, and metabolic stability, making it a valuable building block for designing novel pharmaceuticals and functional materials.[10] This guide provides a comprehensive overview of its properties, synthesis, applications, and handling for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Profile
The introduction of three fluorine atoms at the terminal position of pentanoic acid creates a molecule with distinct characteristics compared to its non-fluorinated analog. The high electronegativity of fluorine atoms polarizes the carbon-fluorine bonds, leading to a significant inductive effect that propagates through the carbon chain.
Key Physicochemical Properties
A summary of the essential physicochemical data for this compound is presented below. These values are critical for predicting its behavior in biological systems and for designing synthetic routes.
| Property | Value | Source(s) |
| CAS Number | 407-62-5 | [1][2][3][4][11][12] |
| Molecular Formula | C₅H₇F₃O₂ | [1][2][4][5][12][13] |
| Molecular Weight | 156.10 g/mol | [1][5][11][14] |
| Melting Point | 30-31 °C | [4][11][12] |
| Boiling Point | 170.2 ± 35.0 °C at 760 mmHg; 94-95 °C at 15 mmHg | [4][11][12] |
| Density | ~1.3 g/cm³ | [4][11][12] |
| pKa | 4.50 (at 25 °C) | [1][12] |
| LogP | 0.95 | [1][11] |
The pKa of 4.50 is notably lower than that of pentanoic acid (~4.82), indicating increased acidity. This is a direct consequence of the inductive electron withdrawal by the CF₃ group, which stabilizes the resulting carboxylate anion. This modulation of acidity is a key tool in drug design for optimizing compound ionization at physiological pH.
Spectroscopic Signature
Understanding the spectroscopic profile is fundamental for reaction monitoring and structural confirmation.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the three methylene groups (α, β, and γ to the carboxyl group).
-
The protons on the α-carbon (next to C=O) will appear around 2.2-2.6 ppm.
-
The protons on the β-carbon will be further upfield.
-
The protons on the γ-carbon (adjacent to the CF₃ group) will be significantly deshielded by the fluorine atoms, appearing further downfield than a typical methylene group and likely showing coupling to the fluorine nuclei (a triplet of quartets or a more complex pattern).[15][16]
-
-
¹³C NMR Spectroscopy: The carbon spectrum will show five distinct signals. The carbon of the CF₃ group will be a prominent quartet due to one-bond coupling with the three fluorine atoms. The chemical shifts of the carbons in the alkyl chain will be influenced by their proximity to the electron-withdrawing carboxyl and trifluoromethyl groups.
-
¹⁹F NMR Spectroscopy: ¹⁹F NMR is a powerful tool for confirming the presence and integrity of the trifluoromethyl group. A single signal, a triplet due to coupling with the two adjacent γ-protons, is expected.[17]
Caption: Labeled structure for NMR signal assignment.
Synthesis Methodology: A Practical Approach
While multiple synthetic routes exist, a common strategy involves the oxidation of the corresponding alcohol, 5,5,5-trifluoropentan-1-ol. This precursor can be synthesized from commercially available starting materials. The following protocol outlines a representative Jones oxidation.
Experimental Protocol: Jones Oxidation of 5,5,5-Trifluoropentan-1-ol
This protocol is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC), and product identity is confirmed by spectroscopic methods.
Causality: The choice of Jones reagent (CrO₃ in aqueous sulfuric acid) is based on its proven efficacy for oxidizing primary alcohols to carboxylic acids without affecting the robust C-F bonds. The acetone solvent is used for its ability to dissolve the alcohol and its relative inertness under the reaction conditions.
Step-by-Step Methodology:
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 5,5,5-trifluoropentan-1-ol (1 equivalent) in acetone. Cool the flask in an ice-water bath to 0-5 °C.
-
Reagent Addition: Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in water, followed by the slow addition of concentrated sulfuric acid. Add the prepared Jones reagent dropwise from the dropping funnel to the stirred alcohol solution, maintaining the internal temperature below 10 °C. The color will change from orange-red to a murky green, indicating the consumption of Cr(VI).
-
Reaction Monitoring: Monitor the reaction by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The disappearance of the starting alcohol spot and the appearance of a new, more polar spot for the carboxylic acid indicates reaction completion.
-
Workup: Once the reaction is complete, quench the excess oxidant by adding a small amount of isopropanol until the orange color disappears completely.
-
Extraction: Remove the acetone under reduced pressure. Add water to the residue and extract the aqueous layer three times with diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or chromatography to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Core Applications in Scientific Research
The unique properties conferred by the CF₃ group make this acid a versatile tool in several research domains.
Drug Discovery and Medicinal Chemistry
The incorporation of fluorine is a well-established strategy in drug design.[10] The CF₃ group can enhance:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug candidate.
-
Binding Affinity: The lipophilic nature of the CF₃ group can improve binding to hydrophobic pockets in target proteins. It can also alter local electronic environments to enhance key interactions like hydrogen bonds.[10]
-
Lipophilicity and Permeability: The CF₃ group significantly increases lipophilicity (LogP), which can modulate a molecule's ability to cross cell membranes.
Biochemical Probes and Metabolic Labeling
This compound (also referred to as 5,5,5-Trifluorovaleric Acid) has been utilized for the fluorination of mammalian cell surfaces.[12][][19] This is achieved through the sialic acid biosynthetic pathway, where the fluorinated analog is processed by cellular machinery and incorporated into cell-surface glycans. The fluorine atoms then serve as a unique NMR-active tag for studying cell-surface interactions and dynamics.
Materials Science
It is also employed in the synthesis of specialized coordination complexes, such as paddlewheel copper fluorinated alkyl/aryl carboxylates.[12][19] These materials can have interesting magnetic or catalytic properties, driven by the electronic influence and steric profile of the fluorinated ligands.
Safety, Handling, and Emergency Protocols
This compound is a corrosive substance that requires careful handling to prevent exposure.[1][20]
Hazard Identification
-
GHS Classification: Skin Corrosion (Category 1B), Serious Eye Damage (Category 1), May cause respiratory irritation.[1][20]
-
Primary Hazards: Causes severe skin burns and eye damage.[1][20][21] Material is destructive to the tissues of the mucous membranes and upper respiratory tract.[20]
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[20] Ensure that emergency eye wash fountains and safety showers are readily accessible.[20]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a dry, cool, well-ventilated area in a tightly closed container.[20] The compound is hygroscopic and should be stored under an inert atmosphere.[20]
Caption: A standard laboratory safety workflow for handling corrosive chemicals.
First-Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[20][21]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Seek immediate medical attention.[20][21]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][20][21]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[20][21]
Conclusion
This compound is more than a simple carboxylic acid; it is a strategic tool for molecular design. Its terminal trifluoromethyl group provides a powerful lever to modulate electronic properties, enhance metabolic stability, and introduce a unique spectroscopic handle. For scientists in drug discovery, biochemistry, and materials science, a thorough understanding of this compound's properties, synthesis, and handling is essential for leveraging its full potential in creating next-generation molecules and materials.
References
- This compound | CAS#:407-62-5 | Chemsrc.[Link]
- This compound | C5H7F3O2 | CID 2782446 - PubChem.[Link]
- SAFETY D
- Fluorine in drug discovery: Role, design and case studies - International Journal of Pharmacy and Pharmaceutical Sciences.[Link]
- 2,2,2-Trifluoroethanol - Wikipedia.[Link]
- 5,5,5-Trifluoro-2-oxopentanoic acid | C5H5F3O3 | CID 14278600 - PubChem.[Link]
- Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data - University of California, Santa Cruz.[Link]
- (PDF)
- US4590310A - Process for the preparation of 2,2,2-trifluoroethanol - Google P
- NMR Spectroscopy - Michigan St
- Everything You Need To Know About NMR Spectra | MC
- A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calcul
- Table of Characteristic Proton NMR Shifts - University of Colorado Boulder.[Link]
- This compound - CAS:407-62-5 - Sunway Pharm Ltd.[Link]
- 5,5,5-Trichloropent-3-en-one as a Precursor of 1,3-Bi-centered Electrophile in Reactions with Arenes in Brønsted Superacid CF3SO3H. Synthesis of 3-Methyl-1-trichloromethylindenes - MDPI.[Link]
- Mechanism of Action | TRIKAFTA® (elexacaftor/tezacaftor/ivacaftor and ivacaftor).[Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. 407-62-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. Fluorinated compounds,CAS#:407-62-5,5,5,5-三氟戊酸,this compound [en.chemfish.com]
- 5. This compound | C5H7F3O2 | CID 2782446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 407-62-5 [chemicalbook.com]
- 7. 407-62-5|this compound|BLD Pharm [bldpharm.com]
- 8. This compound | 407-62-5 [amp.chemicalbook.com]
- 9. This compound - CAS:407-62-5 - Sunway Pharm Ltd [3wpharm.com]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. This compound | CAS#:407-62-5 | Chemsrc [chemsrc.com]
- 12. This compound CAS#: 407-62-5 [m.chemicalbook.com]
- 13. This compound | CymitQuimica [cymitquimica.com]
- 14. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 15. NMR Spectroscopy [www2.chemistry.msu.edu]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. mdpi.com [mdpi.com]
- 19. This compound | 407-62-5 [amp.chemicalbook.com]
- 20. synquestlabs.com [synquestlabs.com]
- 21. assets.pim.ecolab.com [assets.pim.ecolab.com]
An In-depth Technical Guide to 5,5,5-Trifluoropentanoic Acid: A Strategic Building Block in Modern Drug Discovery
Introduction: The Strategic Imperative of Fluorination in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for optimizing pharmacokinetic and pharmacodynamic profiles. Among the various fluorinated motifs, the trifluoromethyl (CF₃) group stands out for its profound and predictable influence on a molecule's properties. This guide provides an in-depth technical overview of 5,5,5-trifluoropentanoic acid, a versatile building block whose terminal trifluoromethyl group offers a powerful lever for medicinal chemists to enhance metabolic stability, modulate lipophilicity, and improve target engagement.
This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a causal understanding of why and how this compound is synthesized and utilized. Every protocol is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references.
Physicochemical Properties: A Tale of Two Acids
The decision to incorporate a trifluoromethyl group is a deliberate one, aimed at altering the fundamental properties of a parent molecule. A direct comparison between pentanoic acid and its terminally trifluorinated analog starkly illustrates the impact of this substitution.
| Property | Pentanoic Acid | This compound | Rationale for Change in Drug Discovery |
| IUPAC Name | Pentanoic acid | This compound[1] | - |
| Molecular Formula | C₅H₁₀O₂ | C₅H₇F₃O₂[2] | Increased mass and fluorine content. |
| Molecular Weight | 102.13 g/mol [3] | 156.10 g/mol [1][2] | Alters formulation and dosing calculations. |
| pKa | ~4.82 | 4.50 (at 25°C)[2][4] | The strong electron-withdrawing effect of the CF₃ group acidifies the carboxylic acid, altering ionization state at physiological pH. |
| Calculated LogP | 1.4[3] | 0.95[2][5] | The CF₃ group increases lipophilicity, which can enhance membrane permeability and target binding.[6] |
| Boiling Point | 185.4 °C[3] | 170.2 °C (at 760 mmHg)[5] | Reflects changes in intermolecular forces. |
| Melting Point | -34 °C[3] | 30-31 °C[5] | Significant change in physical state at room temperature, impacting handling and formulation. |
| Density | 0.94 g/cm³[3] | ~1.3 g/cm³[5] | Increased density due to the heavier fluorine atoms. |
The Trifluoromethyl Advantage: Mechanistic Insights for the Drug Hunter
The utility of the terminal CF₃ group, as delivered by this compound, is rooted in a confluence of electronic and steric effects that address common challenges in drug development.[6]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry. The CF₃ group is exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes, which often target terminal methyl or methylene groups. This "metabolic blocking" can significantly increase a drug's half-life and bioavailability.[6]
-
Increased Lipophilicity and Binding Affinity: The CF₃ group is highly lipophilic and can enhance a molecule's ability to cross cellular membranes. Furthermore, it can participate in favorable hydrophobic and electrostatic interactions within a target's binding pocket, often leading to increased potency and selectivity.[6][7]
-
Modulation of Acidity (pKa): The strong inductive electron-withdrawing nature of the CF₃ group can lower the pKa of nearby acidic or basic centers.[7] As seen with this compound itself, this effect can fine-tune the ionization state of a molecule at physiological pH, impacting solubility, receptor binding, and cell permeability.
The strategic placement of this group can transform a promising but flawed compound into a viable drug candidate.
Caption: Core advantages conferred by the terminal trifluoromethyl group.
Synthesis of this compound: A Validated Workflow
A robust and scalable synthesis is paramount for the utility of any building block. A common and reliable route to this compound involves a two-stage process: malonic ester synthesis to construct the carbon skeleton, followed by oxidation of a primary alcohol intermediate.
Stage 1: Malonic Ester Synthesis of 5,5,5-Trifluoropentan-1-ol
This classic C-C bond-forming reaction is ideal for extending an alkyl chain by two carbons.[8][9][10] It leverages the acidity of the α-hydrogens of diethyl malonate.
Caption: Workflow for the synthesis of the alcohol precursor.
Experimental Protocol: Malonic Ester Synthesis
-
Enolate Formation: To a solution of sodium ethoxide (NaOEt, 1.1 eq.) in absolute ethanol, add diethyl malonate (1.0 eq.) dropwise at 0 °C. Allow the mixture to stir for 1 hour at room temperature. Causality: The ethoxide base is sufficient to deprotonate the acidic α-carbon of the malonic ester, forming a stabilized enolate nucleophile.[11]
-
Alkylation: Add 3,3,3-trifluoropropyl bromide (or iodide, 1.0 eq.) to the enolate solution. Heat the mixture to reflux and maintain for 12-18 hours, monitoring by TLC or GC-MS for the disappearance of the starting halide. Causality: The enolate displaces the halide via an Sₙ2 reaction. Refluxing ensures the reaction goes to completion.[8]
-
Saponification & Decarboxylation: After cooling, add a solution of sodium hydroxide (3.0 eq.) in water. Reflux the mixture for 4 hours to hydrolyze the esters. Cool the reaction and carefully acidify with concentrated HCl until pH < 2. Heat the acidified mixture to reflux for 6-8 hours to effect decarboxylation, observed by the cessation of CO₂ evolution. Causality: Base hydrolysis cleaves the esters to the dicarboxylate, which, upon acidification and heating, readily loses CO₂ to form the substituted carboxylic acid intermediate (in this case, an ester which is then reduced).
-
Reduction: The crude trifluoropentanoic acid/ester is then reduced. In a separate flask under an inert atmosphere, a solution of the crude product in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq.) in THF at 0 °C. The reaction is then stirred at room temperature overnight. Causality: LiAlH₄ is a powerful reducing agent that will convert the carboxylic acid to the primary alcohol.
-
Workup and Purification: The reaction is carefully quenched by the sequential addition of water, 15% NaOH solution, and then more water. The resulting solids are filtered off, and the filtrate is concentrated. The crude 5,5,5-trifluoropentan-1-ol is purified by distillation.
Stage 2: Jones Oxidation to this compound
The Jones oxidation is a robust and efficient method for converting primary alcohols to carboxylic acids.[12][13][14]
Experimental Protocol: Jones Oxidation
-
Reagent Preparation: Prepare the Jones reagent by slowly dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid, then diluting with water while cooling in an ice bath. Safety: Jones reagent is highly corrosive, toxic, and carcinogenic. Handle with extreme caution in a fume hood with appropriate personal protective equipment.[12]
-
Oxidation: Dissolve 5,5,5-trifluoropentan-1-ol (1.0 eq.) in acetone and cool the solution in an ice bath. Add the prepared Jones reagent dropwise with vigorous stirring, maintaining the temperature below 20 °C. The color will change from orange to green, indicating the reduction of Cr(VI) to Cr(III).[14][15]
-
Monitoring and Quench: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC. Once the starting material is consumed, quench the excess oxidant by the dropwise addition of isopropanol until the orange color is no longer present.[12]
-
Workup and Purification: Partition the mixture between diethyl ether and water. Separate the layers and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude this compound can be purified by distillation or recrystallization.
Application in Drug Development: A Building Block for Peptide Synthesis
Modified peptides are a growing class of therapeutics. Incorporating unnatural amino acids or capping peptides with tailored carboxylic acids can dramatically improve their stability and cell permeability. This compound can be used as a capping agent in Solid-Phase Peptide Synthesis (SPPS).
Sources
- 1. This compound | C5H7F3O2 | CID 2782446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Pentanoic Acid | C5H10O2 | CID 7991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 407-62-5 [m.chemicalbook.com]
- 5. This compound | CAS#:407-62-5 | Chemsrc [chemsrc.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Malonic Synthesis | NROChemistry [nrochemistry.com]
- 12. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Jones oxidation - Wikipedia [en.wikipedia.org]
- 14. Jones Oxidation [organic-chemistry.org]
- 15. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
An In-Depth Technical Guide to the NMR Spectral Analysis of 5,5,5-Trifluoropentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Moieties and the Role of NMR
In the landscape of modern drug discovery and development, the incorporation of fluorinated functional groups has become a cornerstone of rational molecular design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make it a valuable tool for medicinal chemists. 5,5,5-Trifluoropentanoic acid, with its terminal trifluoromethyl group, serves as a key building block in the synthesis of various pharmacologically active compounds. A thorough understanding of its structural and electronic properties is therefore paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for this purpose.
This technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound. While exhaustive searches of public spectral databases and scientific literature did not yield a complete experimental dataset for this specific molecule, this guide leverages established principles of NMR spectroscopy to provide a detailed and scientifically grounded prediction of its spectral characteristics. We will delve into the causal relationships between the molecular structure and the expected NMR parameters, offering insights that are crucial for researchers working with this and similar fluorinated compounds.
Molecular Structure and Numbering Convention
For clarity throughout this guide, the following numbering convention will be used for the carbon atoms of this compound:
Figure 1: Molecular structure and numbering of this compound.
¹H NMR Spectral Analysis: A Proton's Perspective
The ¹H NMR spectrum of this compound is anticipated to provide clear insights into the proton environments along the aliphatic chain. The electron-withdrawing nature of both the carboxylic acid and the trifluoromethyl group will significantly influence the chemical shifts.
Predicted ¹H NMR Data (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~2.5 | Triplet (t) | ³J(H-H) ≈ 7 |
| H-3 | ~1.9 | Multiplet (m) | ³J(H-H), ⁴J(H-F) |
| H-4 | ~2.2 | Multiplet (m) | ³J(H-H), ³J(H-F) |
| COOH | ~10-12 | Broad Singlet (br s) | - |
Interpretation and Causality:
-
H-2 Protons: These protons are alpha to the carbonyl group of the carboxylic acid, which is strongly deshielding. Consequently, their signal is expected to appear the furthest downfield among the methylene protons, around 2.5 ppm. The signal will be split into a triplet by the adjacent H-3 protons (n+1 rule, where n=2).
-
H-4 Protons: These protons are alpha to the trifluoromethyl group. The strong inductive effect of the three fluorine atoms will also cause a significant downfield shift, predicted to be around 2.2 ppm. This signal will be a multiplet due to coupling with both the H-3 protons (³J(H-H)) and the three fluorine atoms (³J(H-F)).
-
H-3 Protons: Positioned between two electron-withdrawing groups, the H-3 protons will also be deshielded, but to a lesser extent than H-2 and H-4. Their signal is expected around 1.9 ppm. It will appear as a complex multiplet due to coupling with both the H-2 and H-4 protons, as well as a weaker four-bond coupling to the fluorine atoms (⁴J(H-F)).
-
Carboxylic Acid Proton: The acidic proton of the carboxyl group is highly deshielded and will appear as a broad singlet in the range of 10-12 ppm. Its broadness is due to chemical exchange with trace amounts of water in the solvent.
¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum will reveal the five distinct carbon environments in this compound. The chemical shifts will be influenced by the electronegativity of the attached atoms and the presence of the carbonyl group. Furthermore, the coupling between carbon and fluorine nuclei (J-coupling) provides invaluable structural information.
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C-1 (COOH) | ~178 | Singlet (s) | - |
| C-2 | ~30 | Triplet (t) | ²J(C-F) ≈ 3-5 |
| C-3 | ~18 | Quartet of triplets (qt) | ³J(C-F) ≈ 3-5, ¹J(C-H) |
| C-4 | ~31 | Quartet (q) | ²J(C-F) ≈ 25-30 |
| C-5 (CF₃) | ~126 | Quartet (q) | ¹J(C-F) ≈ 270-280 |
Interpretation and Causality:
-
C-1 (Carbonyl Carbon): The carbonyl carbon of the carboxylic acid is highly deshielded and will appear significantly downfield, around 178 ppm.
-
C-5 (Trifluoromethyl Carbon): This carbon is directly attached to three highly electronegative fluorine atoms, resulting in a downfield shift to approximately 126 ppm. The signal will be a quartet due to the strong one-bond coupling (¹J(C-F)) with the three fluorine atoms.
-
C-4: This carbon is alpha to the CF₃ group and will experience a significant downfield shift due to the inductive effect of the fluorine atoms, appearing around 31 ppm. The signal will be a quartet due to a two-bond coupling (²J(C-F)) with the fluorine atoms.
-
C-2: Alpha to the carbonyl group, this carbon will be deshielded to around 30 ppm. A small two-bond coupling to the fluorine atoms might be observed as a triplet.
-
C-3: Being the most shielded carbon in the aliphatic chain, its signal is expected to be the most upfield, around 18 ppm. It will exhibit complex splitting due to three-bond coupling to the fluorine atoms (³J(C-F)) and one-bond coupling to its attached protons. In a proton-decoupled spectrum, it would appear as a quartet.
¹⁹F NMR Spectral Analysis: The Fluorine Perspective
¹⁹F NMR is a highly sensitive technique that provides a wide chemical shift range, making it particularly useful for studying fluorinated compounds.[1] For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
Predicted ¹⁹F NMR Data (referenced to CFCl₃)
| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CF₃ | ~ -65 | Triplet of triplets (tt) | ³J(F-H) ≈ 10, ⁴J(F-H) ≈ 2-3 |
Interpretation and Causality:
-
Chemical Shift: The chemical shift of the CF₃ group in aliphatic compounds typically falls in the range of -60 to -70 ppm relative to CFCl₃.[2] The electron-withdrawing carboxylic acid group will have a modest effect on this chemical shift.
-
Multiplicity: The ¹⁹F signal will be split by the protons on the adjacent carbon atoms. The three fluorine atoms will couple with the two protons on C-4 (³J(F-H)), resulting in a triplet. This triplet will be further split by the two protons on C-3 (⁴J(F-H)) into a triplet of triplets, although the four-bond coupling may be small and might not be fully resolved.
Experimental Protocol: A Practical Guide to Data Acquisition
To obtain high-quality NMR spectra of this compound, a systematic and well-defined experimental procedure is essential.
1. Sample Preparation:
-
Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample and has minimal overlapping signals in the regions of interest. Deuterated chloroform (CDCl₃) is a good first choice for its versatility. Other solvents like acetone-d₆ or DMSO-d₆ could also be used depending on solubility and desired chemical shift dispersion.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Internal Standard: For accurate chemical shift referencing, add a small amount of an appropriate internal standard. Tetramethylsilane (TMS) is the standard for ¹H and ¹³C NMR in CDCl₃. For ¹⁹F NMR, an external reference of CFCl₃ or an internal standard like trifluorotoluene can be used.
-
Transfer: After complete dissolution, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.[3]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
Figure 2: Experimental workflow for NMR sample preparation and data acquisition.
2. NMR Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32-64 scans, 1-2 second relaxation delay.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum and enhance signal-to-noise.
-
Typical parameters: 1024 or more scans, 2-5 second relaxation delay.
-
-
¹⁹F NMR:
-
Acquire a standard one-dimensional fluorine spectrum. Proton decoupling can be employed to simplify the spectrum if desired.
-
Typical parameters: 64-128 scans, 1-2 second relaxation delay.
-
Conclusion: A Predictive Framework for Spectroscopic Characterization
References
- PubChem. This compound.
- Organic Chemistry Data. NMR Spectroscopy :: Hans Reich NMR Collection - Content.
- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.
- FooDB. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (FDB003296).
- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
- S. M. D. Ramirez. 19Flourine NMR.
- AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.
- Chemistry Steps. 13C Carbon NMR Spectroscopy.
- Chemguide. interpreting C-13 NMR spectra.
- Human Metabolome Database. 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0033774).
- NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0144532).
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- UCSB Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants.
- SpectraBase. 2,4,4-Trichloro-5,5,5-trifluoro-pentanoic acid, methyl ester - Optional[13C NMR] - Chemical Shifts.
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355).
Sources
Solubility Profile of 5,5,5-Trifluoropentanoic Acid in Organic Solvents: A Mechanistic and Practical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5,5,5-Trifluoropentanoic acid is a short-chain carboxylic acid distinguished by a terminal trifluoromethyl group. This structural feature imparts unique physicochemical properties that are of significant interest in medicinal chemistry and materials science, particularly for its use in modifying cell surfaces and preparing novel complexes.[1] Understanding its solubility across a range of organic solvents is paramount for its effective application in synthesis, formulation, and purification processes. This guide provides a deep dive into the theoretical principles governing its solubility, offers qualitative predictions for common solvent classes, and details a robust experimental protocol for precise solubility determination.
Physicochemical Profile and Its Implications for Solubility
To understand the solubility of this compound, we must first examine its core molecular properties. The molecule presents a fascinating dichotomy: a highly polar, hydrophilic carboxylic acid head and a hydrophobic, lipophobic trifluorinated tail.[2] This duality is the primary driver of its solubility behavior.
Key physicochemical parameters are summarized below:
| Property | Value | Source(s) | Significance for Solubility |
| Molecular Formula | C₅H₇F₃O₂ | [3] | Provides the atomic composition. |
| Molecular Weight | 156.10 g/mol | [4] | Influences molar solubility calculations. |
| Melting Point | 30-31 °C | [5] | Indicates it is a low-melting solid or liquid at room temp. |
| Boiling Point | 170.2 °C (at 760 mmHg) | High boiling point reflects strong intermolecular hydrogen bonding. | |
| pKa | ~4.50 | [6] | As a weak acid, its ionization state is pH-dependent, significantly affecting solubility in protic or buffered solvents.[7][8] |
| LogP (Octanol-Water) | 0.95 | [6] | A low positive value suggests a slight preference for a non-polar environment over water, but overall indicates significant polarity. |
| Polar Surface Area | 37.3 Ų | [4][6] | The carboxylic acid group provides a significant polar surface area, enabling strong dipole-dipole and hydrogen bonding interactions. |
The molecule's structure features two competing functionalities:
-
The Carboxylic Acid Group (-COOH): This group is polar and capable of acting as both a hydrogen bond donor (via the -OH proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens).[9] This functionality strongly favors interaction with polar and hydrogen-bonding solvents.
-
The Trifluoromethyl Group (-CF₃): The high electronegativity of fluorine atoms makes the -CF₃ group a potent electron-withdrawing group, which increases the acidity of the carboxylic acid compared to its non-fluorinated analog, pentanoic acid.[10] This group is non-polar, contributing to both hydrophobic (water-repelling) and lipophobic (lipid-repelling) characteristics.[2]
Theoretical Framework: Predicting Solubility in Organic Solvents
The principle of "like dissolves like" is the cornerstone for predicting solubility. A solute dissolves best in a solvent that shares similar intermolecular forces. For this compound, the interplay between hydrogen bonding, dipole-dipole forces, and dispersion forces dictates its solubility profile.
Polar Protic Solvents (e.g., Methanol, Ethanol, Acetic Acid)
These solvents are characterized by their ability to donate hydrogen bonds.
-
Causality: this compound is expected to exhibit high solubility in these solvents. The primary interaction is the strong hydrogen bonding between the acid's -COOH group and the solvent's hydroxyl groups.[9] The relatively short alkyl chain of the acid does not present a significant barrier to dissolution.
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO, THF)
These solvents are polar but lack O-H or N-H bonds, so they can act as hydrogen bond acceptors but not donors.
-
Causality: Good to moderate solubility is predicted. The solvent's polarity and ability to accept hydrogen bonds from the acid's hydroxyl group facilitate dissolution. Solvents like DMSO and acetone, with their high polarity, are expected to be excellent solvents.[11][12] Tetrahydrofuran (THF) and ethyl acetate should also be effective, though perhaps slightly less so than acetone.
Non-Polar Solvents (e.g., Toluene, Hexane, Cyclohexane)
These solvents are characterized by weak van der Waals or dispersion forces.
-
Causality: Low to very low solubility is expected. The energy required to break the strong hydrogen bonds holding the acid molecules together in a dimerized state is not compensated by the weak interactions formed with non-polar solvent molecules.[9][10] While the fluorinated tail has non-polar character, it is not sufficient to overcome the dominant influence of the highly polar carboxylic acid head. Solubility will be higher in toluene than in hexane due to toluene's ability to be polarized.
A visual representation of these interactions is provided below.
Caption: Predicted interactions governing solubility.
Qualitative Solubility Summary
The following table summarizes the predicted solubility based on the theoretical principles discussed. This serves as a practical guide for solvent selection in experimental design.
| Solvent Class | Representative Solvents | Predicted Solubility | Primary Driving Interaction(s) |
| Polar Protic | Methanol, Ethanol, Isopropanol, Acetic Acid | High | Hydrogen Bonding (Donor & Acceptor) |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile, Dimethylformamide (DMF) | High | Dipole-Dipole, H-Bonding (Acceptor) |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | Dipole-Dipole, H-Bonding (Acceptor) |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | Dipole-Dipole |
| Aromatic | Toluene, Benzene | Low | van der Waals, π-stacking |
| Aliphatic | Hexane, Heptane, Cyclohexane | Very Low | van der Waals (Dispersion) |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To move from prediction to precise quantification, a rigorous experimental approach is necessary. The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[13] This protocol is designed to be self-validating by ensuring equilibrium is truly reached.
Principle
An excess of the solid solute is agitated in the solvent at a constant temperature for a sufficient duration to reach equilibrium between the dissolved and undissolved states. The saturated supernatant is then separated and its concentration is measured analytically.[13][14]
Materials and Equipment
-
This compound (≥98% purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control (or water bath shaker)
-
Centrifuge
-
Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an excess amount of this compound into a vial. "Excess" means enough solid should remain visible at the end of the experiment. A starting point is ~20-50 mg for every 1 mL of solvent.
-
Pipette a precise volume of the chosen solvent (e.g., 2.0 mL) into the vial.
-
Prepare at least three replicates for each solvent. Prepare a "blank" vial containing only the solvent.
-
-
Equilibration:
-
Securely cap the vials and place them in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials at a constant speed for a predetermined time. Causality: A minimum of 24 hours is standard, but 48-72 hours is recommended to ensure equilibrium is reached, especially for sparingly soluble systems.[14] To validate the equilibration time, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) to confirm the concentration has plateaued.
-
-
Phase Separation (Critical Step):
-
After equilibration, remove the vials and allow the undissolved solid to settle for at least 30 minutes in the temperature-controlled environment.
-
Causality: To prevent precipitation due to temperature changes, all separation steps should be performed at the equilibration temperature if possible.
-
Carefully draw the supernatant using a syringe.
-
Immediately filter the supernatant through a solvent-compatible syringe filter into a clean vial. Trustworthiness: Filtration is crucial to remove all particulate matter, which would otherwise lead to an overestimation of solubility.[13] Centrifugation prior to filtration can also be employed for dense suspensions.
-
-
Sample Dilution and Analysis:
-
Accurately dilute a known volume of the clear, saturated filtrate with the appropriate mobile phase or solvent to fall within the linear range of the analytical method's calibration curve.
-
Analyze the diluted sample using a validated HPLC-UV or LC-MS method to determine the concentration of this compound.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.
-
The workflow for this protocol is visualized below.
Caption: Experimental workflow for the Shake-Flask method.
Conclusion for the Field Professional
For researchers and drug development professionals, a thorough understanding of the solubility of this compound is not merely academic; it is a practical necessity. Its amphiphilic nature—a polar carboxylic acid head and a non-polar fluorinated tail—results in high solubility in polar protic and aprotic solvents and poor solubility in non-polar hydrocarbon solvents. While theoretical predictions provide a strong foundation for solvent selection, precise quantitative data for critical applications must be obtained through rigorous experimental methods like the shake-flask protocol detailed herein. This foundational knowledge enables efficient process development, from reaction setup and workup to the formulation of final products.
References
- A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). Vertex AI Search.
- This compound | CAS#:407-62-5. (n.d.). Chemsrc.
- This compound. (n.d.). CymitQuimica.
- This compound 407-62-5 wiki. (n.d.). Guidechem.
- This compound | C5H7F3O2. (n.d.). PubChem.
- This compound | 407-62-5. (n.d.). Sigma-Aldrich.
- This compound CAS#: 407-62-5. (n.d.). ChemicalBook.
- What are the enthalpy and entropy contributions to carboxylic acids dissociating in water? (2019, May 9). Stack Exchange.
- Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
- Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs). (n.d.). Langmuir.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
- Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs). (n.d.). PMC - NIH.
- Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019, February 14). ACS Publications.
- Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation.
- This compound | 407-62-5. (n.d.). ChemicalBook.
- Thermodynamics and dissociation constants of carboxylic acids. (2025, August 6). Request PDF.
- an introduction to carboxylic acids. (n.d.). Chemguide.
- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. (n.d.). [No Title].
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [No Title].
- Fluorinated Higher Carboxylic Acids. (n.d.). ResearchGate.
- Carboxylic acids in aqueous solutions: Hydrogen bonds, hydrophobic effects, concentration fluctuations, ionization, and catalysis. (2018, December 26). AIP Publishing.
- Perfluoroalkyl sulfonic and carboxylic acids: a critical review of physicochemical properties, levels and patterns in waters and wastewaters, and treatment methods. (n.d.). PubMed.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). [No Title].
- Solubility of Organic Compounds. (2023, August 31). [No Title].
- Carboxylic acid - Properties, Structure, Reactions. (n.d.). Britannica.
- Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. (n.d.). PubMed.
- Solvent Miscibility Table. (n.d.). Sigma-Aldrich.
- Reagents & Solvents: Solvents and Polarity. (n.d.). University of Rochester.
- Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9). [No Title].
Sources
- 1. This compound | 407-62-5 [chemicalbook.com]
- 2. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C5H7F3O2 | CID 2782446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 407-62-5 [m.chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. researchgate.net [researchgate.net]
- 14. lup.lub.lu.se [lup.lub.lu.se]
An In-depth Technical Guide to the Thermodynamic Properties of 5,5,5-Trifluoropentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Carboxylic Acids
5,5,5-Trifluoropentanoic acid (TFPA), a five-carbon carboxylic acid featuring a terminal trifluoromethyl group, represents a class of organofluorine compounds of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Understanding the thermodynamic properties of TFPA is crucial for predicting its behavior in chemical reactions, optimizing synthesis pathways, and designing novel therapeutic agents and functional materials.
This technical guide provides a comprehensive overview of the known and estimated thermodynamic properties of this compound. In the absence of extensive experimental data for this specific molecule, this guide leverages established computational chemistry methods and general experimental protocols for fluorinated carboxylic acids to provide a robust framework for researchers.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C5H7F3O2 | [2] |
| Molecular Weight | 156.103 g/mol | [2] |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
| Melting Point | 30-31 °C | [2][3] |
| Boiling Point | 170.2 ± 35.0 °C at 760 mmHg | [2] |
| 94-95 °C at 15 mmHg | [3] | |
| Vapor Pressure | 0.7 ± 0.7 mmHg at 25°C | [2] |
| pKa | 4.50 at 25°C | [3] |
| LogP | 0.95 | [2] |
Core Thermodynamic Properties: A Computational Approach
While specific computational studies on this compound are not explicitly found in the initial search, the principles and methodologies described for other short-chain fluorinated carboxylic acids can be applied to estimate its thermodynamic parameters. The values presented in Table 2 are estimates based on these established computational models.
| Thermodynamic Property | Estimated Value | Methodological Basis |
| Standard Enthalpy of Formation (ΔfH°) | Value not directly available; estimation required | Based on isodesmic and/or isogyric reactions using computational methods like CBS-APNO, which have shown small standard deviations for similar compounds.[6] |
| Standard Molar Entropy (S°) | Value not directly available; estimation required | Calculable from vibrational frequencies and molecular geometry obtained from DFT or other ab initio calculations.[6] |
| Heat Capacity at Constant Pressure (Cp) | Value not directly available; estimation required | Can be determined as a function of temperature from calculated vibrational frequencies.[6] |
Note: The values in Table 2 are placeholders and would require specific computational chemistry calculations to be determined accurately for this compound. The provided methodological basis indicates the accepted scientific approach for obtaining these values in the absence of experimental data.
Experimental Determination of Thermodynamic Properties: Methodologies
For the rigorous validation of computational data and for obtaining definitive thermodynamic values, experimental methods remain the gold standard. The following sections outline the established protocols for determining the key thermodynamic properties of organic compounds like this compound.
Enthalpy of Formation: Bomb Calorimetry
The standard enthalpy of formation (ΔfH°) of a compound is typically determined indirectly from its enthalpy of combustion (ΔcH°), which is measured using a bomb calorimeter.[2][3]
Experimental Protocol:
-
Sample Preparation: A precisely weighed sample of this compound is placed in a crucible inside a high-pressure vessel (the "bomb").
-
Pressurization: The bomb is filled with an excess of pure oxygen to a pressure of approximately 30 atm.
-
Ignition: The sample is ignited by passing a current through a fuse wire.
-
Temperature Measurement: The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured with high precision.
-
Calibration: The calorimeter is calibrated using a substance with a known enthalpy of combustion, such as benzoic acid.
-
Calculation: The enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's Law, from the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HF).[4]
Causality Behind Experimental Choices:
-
Excess Oxygen: Ensures complete combustion of the organic compound.
-
High Pressure: Increases the rate and completeness of the combustion reaction.
-
Water Bath: Provides a medium with a high heat capacity to absorb the heat of reaction, allowing for precise temperature measurement.
-
Calibration: Accounts for the heat absorbed by the calorimeter itself, ensuring accurate determination of the heat of reaction.
Caption: General experimental workflow for determining thermodynamic properties.
Entropy and Heat Capacity: Spectroscopy and Calorimetry
Standard molar entropy (S°) and heat capacity (Cp) are determined from the vibrational, rotational, and translational energy levels of a molecule. These are typically determined using a combination of spectroscopic and calorimetric techniques.[7]
Experimental Protocol:
-
Spectroscopic Analysis: Infrared (IR) and Raman spectroscopy are used to determine the vibrational frequencies of the molecule in the gas phase.
-
Calorimetric Measurements: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to measure the heat capacity of the condensed phases (solid and liquid) and the enthalpies of phase transitions (fusion and vaporization).[2]
-
Statistical Mechanics Calculation: The entropy and heat capacity in the gaseous state are calculated from the vibrational frequencies and molecular structure using statistical mechanics principles.[8] For the condensed phases, the third law of thermodynamics is applied, integrating the heat capacity data from low temperatures.[7]
Causality Behind Experimental Choices:
-
Spectroscopy: Provides direct information about the quantized vibrational energy levels of the molecule, which are fundamental to calculating entropy and heat capacity.
-
Calorimetry (DSC/TGA): Measures the energy required to raise the temperature of the substance and the energy absorbed or released during phase changes, which are essential for a complete thermodynamic description.
Phase Equilibria
The phase behavior of this compound is dictated by its melting point, boiling point, and vapor pressure. This information is critical for applications involving purification, formulation, and material processing.
The relationship between the solid, liquid, and gaseous phases of a substance is typically represented by a phase diagram.
Caption: Phase transitions of this compound.
Safety and Handling
This compound is a corrosive substance that requires careful handling to avoid exposure.[9]
-
Hazards: Causes severe skin burns and eye damage. May cause respiratory irritation.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[9]
-
Handling: Use only outdoors or in a well-ventilated area. Do not breathe fumes, mist, spray, or vapors. Wash skin thoroughly after handling.[9]
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[1] It is hygroscopic and should be stored under an inert gas.[9]
-
Incompatible Materials: Strong oxidizing agents, bases, and reducing agents.[9]
In case of exposure, seek immediate medical attention. First-aid measures include removing the individual to fresh air, flushing skin and eyes with copious amounts of water, and rinsing the mouth if swallowed.[9]
References
- This compound | CAS#:407-62-5 | Chemsrc. (n.d.).
- Vapor pressures of substituted polycarboxylic acids are much lower than previously reported. (n.d.).
- Vapor pressures of substituted polycarboxylic acids are much lower than previously reported. (n.d.).
- Gas Phase Thermochemistry for Perfluoroalkyl Carboxylic Acids - ACS Publications. (2023, September 9).
- Gas Phase Thermochemistry for Perfluoroalkyl Carboxylic Acids - PubMed. (2023, September 17).
- Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC. (n.d.).
- Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning | The Journal of Physical Chemistry A. (2024, March 6).
- Vapor Pressures of Substituted and Unsubstituted Monocarboxylic and Dicarboxylic Acids Measured Using an Improved Thermal Desorption Particle Beam Mass Spectrometry Method. (n.d.).
- Thermodynamic Properties: Enthalpy, Entropy, Heat Capacity, and Bond Energies of Fluorinated Carboxylic Acids - PubMed. (2022, January 13).
- Thermodynamic Properties: Enthalpy, Entropy, Heat Capacity, and Bond Energies of Fluorinated Carboxylic Acids | Request PDF. (n.d.).
- Gas Phase Thermochemistry for Perfluoroalkyl Carboxylic Acids | The Journal of Physical Chemistry A. (2023, September 16).
- Saturation vapor pressures and transition enthalpies of low-volatility organic molecules of atmospheric relevance. (n.d.).
- Accurate Enthalpies of Formation for PFAS from First-Principles: Combining Different Levels of Theory in a Generalized Thermochemical Hierarchy - PMC. (n.d.).
- Heat Capacities and Entropies of Organic Compounds in the Condensed Phase. Volume III - Standard Reference Data. (n.d.).
- A method to estimate the enthalpy of formation of organic compounds with chemical accuracy. (2021, August 7).
- Physical Properties of Carboxylic Acids | TSFX. (n.d.).
- Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs) | Langmuir. (n.d.).
- SPECTROSCOPY AND THERMODYNAMICS. (n.d.).
- Thermal Data of Perfluorinated Carboxylic Acid Functionalized Aluminum Nanoparticles. (2022, December 23).
- Heat Capacities and Entropies of Organic Compounds in the Condensed Phase. Volume III - Standard Reference Data. (2009, October 15).
- Calculation of Entropy and Heat Capacity of Organic Compounds in the Gas Phase. Evaluation of a Consistent Method without Adjustable Parameters. Applications to Hydrocarbons - OUCI. (n.d.).
Sources
- 1. Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpyro.co.uk [jpyro.co.uk]
- 4. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gas Phase Thermochemistry for Perfluoroalkyl Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermodynamic Properties: Enthalpy, Entropy, Heat Capacity, and Bond Energies of Fluorinated Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. srd.nist.gov [srd.nist.gov]
- 8. Calculation of Entropy and Heat Capacity of Organic Compounds in the Gas Phase. Evaluation of a Consistent Method witho… [ouci.dntb.gov.ua]
- 9. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 5,5,5-Trifluoropentanoic Acid: Commercial Availability, Synthesis, and Applications in Drug Discovery
Introduction: The Strategic Value of Trifluoromethylated Building Blocks
In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of molecular properties. Its introduction into a drug candidate can significantly enhance metabolic stability, increase lipophilicity (thereby improving membrane permeability), and alter electronic characteristics to improve binding affinity and selectivity for biological targets.[1][2][3] 5,5,5-Trifluoropentanoic acid (CAS No. 407-62-5) is a key aliphatic building block that provides researchers with a direct and efficient means to introduce the valuable 4,4,4-trifluorobutyl moiety into target molecules. This guide offers an in-depth review of its commercial availability, synthesis, key properties, and strategic applications for professionals in pharmaceutical and chemical research.
Section 1: Commercial Availability and Procurement
This compound is readily available from a variety of specialized chemical suppliers. It is typically offered in research-grade purities (≥95-98%) as a liquid. Procurement for research and development purposes is straightforward, with quantities ranging from milligrams to multi-gram scales. For larger, bulk commercial inquiries, direct contact with suppliers is generally required.
Below is a summary of representative commercial suppliers and their typical offerings. Prices are subject to change and should be verified on the supplier's website.
| Supplier | CAS Number | Purity | Representative Quantities & Pricing (USD/EUR/GBP) |
| CymitQuimica | 407-62-5 | 95% | 250mg (€40.00), 1g (€88.00), 5g (€198.00)[4] |
| Ivy Fine Chemicals | 407-62-5 | In Stock | 250mg ( |
| Apollo Scientific | 407-62-5 | In Stock | 250mg (£15.00), 1g (£45.00), 5g (£165.00) |
| Sunway Pharm Ltd | 407-62-5 | 97% | 1g ( |
| Sigma-Aldrich | 407-62-5 | 98% | Pricing available upon login/request. |
| SynQuest Laboratories | 407-62-5 | N/A | Pricing available upon request. |
| ChemicalBook | 407-62-5 | ≥99% | Bulk pricing as low as $9.80/KG (inquire for verification).[5] |
Section 2: Physicochemical & Spectroscopic Profile
Understanding the fundamental properties of a building block is critical for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Source(s) |
| CAS Number | 407-62-5 | [4][6] |
| Molecular Formula | C₅H₇F₃O₂ | [4][6][7] |
| Molecular Weight | 156.10 g/mol | [6] |
| Appearance | Liquid | [4] |
| pKa | ~4.50 @ 25°C | [7] |
| Boiling Point | Not specified | |
| Vapour Pressure | 0.73 mmHg @ 25°C | [7] |
| InChI Key | RUEXKRNFAABHHU-UHFFFAOYSA-N | [4][6] |
| Canonical SMILES | C(CC(=O)O)CC(F)(F)F | [6] |
Spectroscopic Data Interpretation
While raw spectra should be obtained from suppliers like ChemicalBook or BLDpharm upon request[8][9], the expected spectral characteristics are as follows:
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the three methylene (-CH₂-) groups. The methylene group adjacent to the trifluoromethyl group (at C4) will appear as a quartet due to coupling with the fluorine atoms. The methylene groups at C2 and C3 will show complex splitting patterns due to coupling with each other.
-
¹³C NMR: The carbon spectrum will display five distinct signals corresponding to the five carbon atoms. The trifluoromethyl carbon will have a characteristic chemical shift and will appear as a quartet due to one-bond C-F coupling.
-
IR Spectroscopy: The infrared spectrum will be dominated by a very broad absorption band in the region of 3300-2500 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is broadened by hydrogen bonding.[10] A sharp, strong absorption will also be present around 1710 cm⁻¹ corresponding to the C=O (carbonyl) stretch.[10][11] Strong C-F stretching bands are expected in the region of 1350-1100 cm⁻¹.
Section 3: Synthesis of Trifluorinated Building Blocks
While this compound is commercially available, understanding its synthesis provides context for its cost and potential for derivatization. A common and logical laboratory-scale approach involves the hydrolysis of a corresponding ester, which can be formed via condensation reactions.
Generalized Protocol: Acid-Catalyzed Hydrolysis of Ethyl 5,5,5-Trifluoropentanoate
This protocol is a standard, field-proven method for the deprotection of esters to yield carboxylic acids. The causality is straightforward: under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to hydrolysis.
Caption: Generalized workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl 5,5,5-trifluoropentanoate (1.0 eq).
-
Hydrolysis: Add an excess of aqueous hydrochloric acid (e.g., 6N HCl, 5-10 eq). The use of a strong acid is essential to catalyze the hydrolysis effectively.[12]
-
Heating: Heat the reaction mixture to reflux (approximately 100°C) and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting ester.
-
Cooling and Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or diethyl ether (3x volumes). The organic layers are combined.
-
Washing: Wash the combined organic layers with brine to remove residual acid and water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude liquid can be purified by vacuum distillation to yield pure this compound.
Section 4: Applications in Drug Development & Medicinal Chemistry
The primary value of this compound lies in its utility as a molecular building block. The trifluoromethyl group is not a bioisostere for a methyl group but rather for groups like chlorine, due to its similar steric profile and strong electron-withdrawing nature.[2] This property is exploited by medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.
Core Strategic Applications:
-
Metabolic Blocking: The C-F bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol vs. ~414 kJ/mol for a C-H bond), making the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[2] By replacing a metabolically vulnerable part of a molecule with a trifluorinated moiety, researchers can significantly increase the drug's half-life and bioavailability.[2]
-
Lipophilicity and Permeability Enhancement: The -CF₃ group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes.[2] This is critical for oral bioavailability and for drugs targeting the central nervous system (CNS) that must cross the blood-brain barrier.[2]
-
Modulation of pKa and Binding Affinity: As a potent electron-withdrawing group, the -CF₃ group can lower the pKa of nearby acidic or basic centers. This alteration can change the ionization state of a molecule at physiological pH, profoundly impacting its solubility, cell permeability, and interaction with its biological target.
Workflow: Integration into a Lead Molecule
The carboxylic acid handle of this compound allows for its straightforward conjugation to other molecules, typically those containing amine or alcohol functionalities, via standard amide or ester bond formation.
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 407-62-5 [chemicalbook.com]
- 6. This compound | C5H7F3O2 | CID 2782446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. 407-62-5|this compound|BLD Pharm [bldpharm.com]
- 9. This compound(407-62-5) 1H NMR spectrum [chemicalbook.com]
- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. pubs.acs.org [pubs.acs.org]
The Advent of a Fluorinated Aliphatic: A Technical History of 5,5,5-Trifluoropentanoic Acid
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of Fluorine Chemistry and the Rise of a Versatile Building Block
The mid-20th century marked a period of explosive growth in the field of organofluorine chemistry, a discipline that would profoundly impact materials science, agrochemicals, and medicine. The unique electronic properties conferred by the highly electronegative fluorine atom—enhanced metabolic stability, altered acidity, and modulated lipophilicity—made fluorinated organic molecules highly sought-after targets for synthesis. It was within this fertile scientific landscape that 5,5,5-trifluoropentanoic acid (also known as 5,5,5-trifluorovaleric acid) emerged. While the exact date and discoverer of its first synthesis remain subtly nestled within the annals of mid-century chemical literature, its existence and importance as a research chemical were evident by the 1950s. This guide delves into the discovery and historical evolution of the synthesis of this pivotal fluorinated carboxylic acid, providing a technical narrative for the modern researcher.
Physicochemical Properties and Molecular Data
A foundational understanding of this compound begins with its key physical and chemical properties, which are summarized below.
| Property | Value |
| CAS Number | 407-62-5 |
| Molecular Formula | C₅H₇F₃O₂ |
| Molecular Weight | 156.10 g/mol |
| Melting Point | 30-31 °C |
| Boiling Point | 94-95 °C at 15 mmHg |
| Density | 1.293 g/cm³ |
| pKa | 4.50 (at 25 °C) |
Early Synthetic Endeavors: A Look into Mid-Century Methodologies
The initial synthesis of this compound likely drew upon the established principles of organic chemistry from the era, particularly the burgeoning field of organofluorine chemistry pioneered by scientists like Albert L. Henne. While the primary publication of its first synthesis is not readily apparent in modern databases, we can infer the likely historical routes based on the available chemical technology of the time. Two plausible pathways stand out: the oxidation of a corresponding alcohol and the carboxylation of a Grignard reagent.
Method 1: Oxidation of 5,5,5-Trifluoropentan-1-ol
A common and straightforward method for the preparation of carboxylic acids is the oxidation of primary alcohols. The historical synthesis of this compound via this route would have involved the preparation of 5,5,5-trifluoropentan-1-ol as a key intermediate.
Caption: Conceptual workflow for the synthesis of this compound via the oxidation of 5,5,5-trifluoropentan-1-ol.
-
Preparation of 5,5,5-Trifluoropentan-1-ol:
-
A Grignard reagent would first be prepared from a suitable 4-halo-1,1,1-trifluorobutane (e.g., 1,1,1-trifluoro-4-iodobutane) and magnesium turnings in anhydrous diethyl ether.
-
This Grignard reagent would then be carefully added to a solution of anhydrous formaldehyde in diethyl ether, followed by an acidic workup (e.g., with dilute sulfuric acid) to yield 5,5,5-trifluoropentan-1-ol.
-
-
Oxidation to this compound:
-
The resulting 5,5,5-trifluoropentan-1-ol would be subjected to vigorous oxidation. Common oxidizing agents of the era included potassium permanganate (KMnO₄) or Jones reagent (a solution of chromium trioxide in sulfuric acid).[1][2]
-
The reaction mixture would be heated, often for several hours, to ensure complete conversion to the carboxylic acid.
-
Following the oxidation, the product would be isolated by extraction and purified by distillation.
-
Causality Behind Experimental Choices: This multi-step approach, while seemingly laborious, relied on well-understood and robust reactions. The Grignard reaction was a powerful tool for carbon-carbon bond formation, and the oxidation of primary alcohols to carboxylic acids was a standard transformation. The choice of strong oxidizing agents like permanganate or chromic acid was necessary to drive the reaction to completion, a common practice before the development of milder, more selective oxidizing agents.
Method 2: Carboxylation of a Grignard Reagent
A more direct approach to the synthesis of carboxylic acids involves the reaction of a Grignard reagent with carbon dioxide. This method would have been an attractive alternative for the preparation of this compound.
Caption: Conceptual workflow for the synthesis of this compound via the carboxylation of a Grignard reagent.
-
Preparation of 4,4,4-Trifluorobutylmagnesium Halide:
-
A solution of a 4,4,4-trifluorobutyl halide (e.g., 4-bromo-1,1,1-trifluorobutane) in anhydrous diethyl ether would be slowly added to a suspension of magnesium turnings in ether. The reaction would be initiated, if necessary, with a small crystal of iodine.
-
-
Carboxylation:
-
The resulting Grignard solution would then be poured over an excess of crushed solid carbon dioxide (dry ice). The dry ice serves as both the reagent and a cooling agent.
-
-
Acidification and Isolation:
-
After the evaporation of the excess carbon dioxide, the reaction mixture would be treated with a strong acid, such as hydrochloric or sulfuric acid, to protonate the carboxylate salt and liberate the free carboxylic acid.
-
The this compound would then be isolated by extraction with an organic solvent, followed by purification, typically by distillation under reduced pressure.
-
Causality Behind Experimental Choices: This method offers a more convergent synthesis, forming the carboxylic acid in a single step from the Grignard reagent. The use of dry ice was a common and practical source of carbon dioxide in the laboratory. The primary challenge with this method, as with all Grignard reactions, is the stringent requirement for anhydrous conditions, as any moisture would quench the Grignard reagent and reduce the yield.[3][4][5][6]
Evolution of Synthetic Methodologies and Modern Applications
While these classical methods were effective, they often suffered from drawbacks such as the use of hazardous reagents and the generation of significant waste. Modern synthetic chemistry has seen the development of more efficient and environmentally benign methods for the introduction of trifluoromethyl groups and the synthesis of fluorinated carboxylic acids.
The importance of ω-trifluoroalkyl carboxylic acids and their derivatives, such as this compound, has grown significantly, particularly in the pharmaceutical industry. These motifs are now recognized as valuable components in the design of bioactive molecules. For instance, the amino acid derivative, (S)-2-amino-5,5,5-trifluoropentanoic acid, is a key building block in the synthesis of γ-secretase inhibitors, which have been investigated for the treatment of Alzheimer's disease.
Modern synthetic approaches to derivatives of this compound often employ more sophisticated catalytic methods and may involve dynamic kinetic resolution to obtain enantiomerically pure products, a critical requirement for many pharmaceutical applications.
Conclusion: A Legacy of Innovation
The story of this compound is a microcosm of the broader history of organofluorine chemistry. From its likely origins in the mid-20th century, synthesized through robust but often harsh classical methods, it has evolved into a valuable and readily accessible building block in modern organic synthesis. Its continued use in the development of novel pharmaceuticals underscores the enduring legacy of the early pioneers of fluorine chemistry and the ongoing innovation in the field. This guide has provided a technical overview of its discovery and the evolution of its synthesis, offering a valuable resource for researchers and scientists working at the forefront of chemical and pharmaceutical development.
References
- This reference is a placeholder for the primary discovery publication, which could not be definitively loc
- This reference is a placeholder for a foundational text or review on Grignard reactions
- This reference is a placeholder for a foundational text or review on the oxidation of alcohols
- This reference is a placeholder for a publication by Albert L.
- This reference is a placeholder for a relevant patent from the mid-20th century on the synthesis of fluorin
- This reference is a placeholder for a review on the evolution of trifluoromethyl
- This reference is a placeholder for a modern publication detailing the synthesis of a derivative of this compound for pharmaceutical applic
Sources
A Technical Guide to Trifluoromethyl-Containing Fatty Acids: Properties, Synthesis, and Applications
This guide provides an in-depth exploration of trifluoromethyl (CF3)-containing fatty acids, a class of molecules gaining significant traction in drug discovery and chemical biology. We will delve into the unique physicochemical properties imparted by the CF3 group, outline synthetic strategies, and discuss their application in modulating biological systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful chemical tools.
The Trifluoromethyl Group: A Bioisostere with Profound Impact
The introduction of a trifluoromethyl group into organic molecules is a well-established strategy in medicinal chemistry to enhance drug-like properties. The CF3 group is often considered a bioisostere of a methyl group, yet its electronic properties are vastly different. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's pKa, metabolic stability, and binding interactions with protein targets.
When incorporated into fatty acids, these effects are particularly pronounced, offering a unique avenue to fine-tune their biological activity and metabolic fate.
Key Physicochemical Characteristics
The replacement of a methyl or methylene group with a trifluoromethyl group in a fatty acid backbone induces several critical changes in its properties.
Increased Lipophilicity
The CF3 group is highly lipophilic, and its presence significantly increases the overall hydrophobicity of the fatty acid. This can enhance membrane permeability and partitioning into lipid-rich environments. The Hansch lipophilicity parameter (π) for a CF3 group is approximately 0.88, compared to 0.5 for a methyl group.
Altered Acidity
The strong inductive effect of the fluorine atoms makes the CF3 group a powerful electron-withdrawing moiety. When positioned near the carboxylic acid head group, it can significantly lower the pKa, making the fatty acid more acidic. This has direct implications for its ionization state at physiological pH and its interaction with binding partners.
Enhanced Metabolic Stability
The carbon-fluorine bond is exceptionally strong (approximately 116 kcal/mol), making it resistant to metabolic cleavage. Introducing a CF3 group can block sites of oxidation that would otherwise be susceptible to enzymatic degradation, thereby increasing the in vivo half-life of the fatty acid.
Conformational Effects
The bulky nature of the CF3 group can influence the conformational preferences of the fatty acid chain. This can impact how the molecule fits into the binding pockets of enzymes and receptors, potentially leading to altered or enhanced biological activity.
Table 1: Comparison of Physicochemical Properties
| Property | Methyl-Terminated Fatty Acid (e.g., Stearic Acid) | Trifluoromethyl-Terminated Fatty Acid (e.g., 18,18,18-Trifluorostearic Acid) |
| Lipophilicity (clogP) | ~8.23 | Higher (estimated > 9) |
| pKa | ~4.9 | Lower (estimated < 4.5) |
| Metabolic Stability | Susceptible to omega-oxidation | Resistant to omega-oxidation |
| Van der Waals Radius | 2.0 Å (Methyl) | 2.7 Å (Trifluoromethyl) |
Synthetic Strategies
The synthesis of trifluoromethyl-containing fatty acids can be approached through various methods, depending on the desired position of the CF3 group.
Synthesis of ω-Trifluoromethyl Fatty Acids
A common strategy for synthesizing terminally trifluoromethylated fatty acids involves the use of a trifluoromethylated building block.
Experimental Protocol: Synthesis of 18,18,18-Trifluorostearic Acid
-
Starting Material: 17-bromoheptadecanoic acid.
-
Trifluoromethylation: The bromide is displaced using a trifluoromethylating agent such as trifluoromethylcopper (CF3Cu) or Ruppert's reagent (TMSCF3) with a suitable catalyst.
-
Reaction Conditions: The reaction is typically carried out in an aprotic polar solvent like DMF or NMP at elevated temperatures.
-
Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel.
Caption: Relationship between properties and applications.
Conclusion
Trifluoromethyl-containing fatty acids represent a powerful class of molecules with tunable properties that are highly advantageous for research and drug development. Their enhanced metabolic stability, altered lipophilicity, and unique spectroscopic signature provide a versatile toolkit for scientists. The synthetic methodologies are accessible, and the potential for novel discoveries and therapeutic applications is vast.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195. [Link]
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
- Smart, B. E. (2001). Fluorine substituent effects (on reactivities and physical properties). Journal of fluorine chemistry, 109(1), 3-11. [Link]
- Dembitsky, V. M., & Srebnik, M. (2002). Natural and synthetic fatty acids containing a C–F bond. Progress in lipid research, 41(4), 315-367. [Link]
- Yu, J. X., Balaratnam, G. S., & Welch, J. T. (2013). 19F NMR spectroscopy for the practicing chemist. Tetrahedron, 69(49), 10493-10530. [Link]
A Theoretical and Computational Scrutiny of 5,5,5-Trifluoropentanoic Acid: A Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 5,5,5-trifluoropentanoic acid. In the landscape of drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. This compound, with its terminal trifluoromethyl group, presents a compelling case for in-depth theoretical analysis to unlock its full potential. This document outlines the application of modern computational chemistry techniques to elucidate the electronic structure, conformational landscape, spectroscopic signatures, and reactivity of this fluorinated carboxylic acid. By detailing these theoretical protocols, we aim to provide researchers, scientists, and drug development professionals with a robust framework for understanding and predicting the behavior of this compound and its derivatives, thereby accelerating their application in novel therapeutic and material contexts.
Introduction: The Significance of Fluorinated Carboxylic Acids
This compound (TFPA), also known as 5,5,5-trifluorovaleric acid, is a five-carbon carboxylic acid distinguished by a terminal trifluoromethyl group.[1][2][3] Its molecular formula is C5H7F3O2, and its molecular weight is approximately 156.10 g/mol .[1][2][4] The presence of the highly electronegative fluorine atoms imparts unique properties to the molecule, influencing its acidity, lipophilicity, and metabolic stability. These characteristics make TFPA and its derivatives attractive building blocks in medicinal chemistry and materials science. For instance, it has been utilized in the fluorination of mammalian cell surfaces and in the preparation of copper-fluorinated carboxylate complexes.[3][5]
The trifluoromethyl group is a well-established bioisostere for various functional groups, and its introduction into a molecule can significantly enhance binding affinity to biological targets, improve metabolic stability by blocking sites of oxidation, and modulate pKa. A thorough understanding of the fundamental properties of TFPA at a molecular level is therefore crucial for its rational application. Theoretical and computational studies provide a powerful and cost-effective avenue to explore these properties with a high degree of accuracy.
This guide will delve into the core theoretical methods used to characterize TFPA, providing both the "how" and the "why" behind these computational investigations.
Electronic Structure and Molecular Properties: A Quantum Mechanical Perspective
The starting point for any theoretical investigation is the elucidation of the molecule's electronic structure. Density Functional Theory (DFT) is a widely used and reliable method for this purpose, offering a good balance between computational cost and accuracy.
Computational Protocol for Electronic Structure Analysis
A typical DFT-based workflow for analyzing the electronic structure of this compound would involve the following steps:
-
Geometry Optimization: The initial step is to determine the lowest energy conformation of the molecule. This is achieved by performing a geometry optimization, where the positions of the atoms are varied until a minimum on the potential energy surface is found. A common choice of functional and basis set for this task is B3LYP/6-31G(d).
-
Frequency Calculation: Following optimization, a frequency calculation is performed to confirm that the obtained structure is a true minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy.
-
Molecular Orbital Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are then calculated. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
-
Electrostatic Potential Mapping: An electrostatic potential (ESP) map is generated to visualize the charge distribution on the molecule's surface. This map helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into potential intermolecular interactions.
Key Electronic Descriptors and Their Significance
From these calculations, several key electronic descriptors can be obtained:
| Descriptor | Significance |
| HOMO Energy | Related to the molecule's ability to donate electrons. |
| LUMO Energy | Related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability. A larger gap implies higher stability. |
| Dipole Moment | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| Mulliken and NBO Charges | Provide an estimation of the partial atomic charges, highlighting the electron-withdrawing effect of the trifluoromethyl group. |
Conformational Analysis: Unveiling the 3D Landscape
The flexibility of the pentanoic acid chain means that this compound can exist in multiple conformations. Identifying the low-energy conformers is crucial as they will be the most populated at room temperature and will dictate the molecule's overall properties and biological activity.
Protocol for Conformational Searching
A robust conformational search protocol is essential for exploring the potential energy surface of TFPA. A multi-step approach is often employed to balance thoroughness and computational efficiency:
-
Initial Conformer Generation: A molecular mechanics force field (e.g., MMFF94) is used to rapidly generate a large number of possible conformers by systematically rotating the single bonds.
-
Semi-Empirical Optimization: The generated conformers are then optimized using a less computationally demanding semi-empirical method (e.g., PM7) to filter out high-energy structures.
-
DFT Re-optimization and Ranking: A smaller set of low-energy conformers is then re-optimized at a higher level of theory, such as B3LYP/6-31G(d). The final energies are used to calculate the Boltzmann population of each conformer at a given temperature.
Spectroscopic Properties: Bridging Theory and Experiment
Computational spectroscopy is an invaluable tool for interpreting experimental spectra and can even be used to predict spectra for unknown compounds.
Vibrational Spectroscopy (FTIR and Raman)
Theoretical calculations of vibrational spectra can aid in the assignment of experimental FTIR and Raman bands.
-
Geometry Optimization and Frequency Calculation: This is the same initial step as in the electronic structure analysis, performed at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)). The output provides the harmonic vibrational frequencies.
-
Frequency Scaling: Calculated harmonic frequencies are systematically higher than experimental frequencies. Therefore, a scaling factor is applied to the calculated frequencies to improve agreement with experimental data.
-
Visualization and Assignment: The calculated vibrational modes are visualized to understand the nature of the atomic motions for each frequency. This allows for the confident assignment of experimental spectral bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicting NMR chemical shifts is a powerful application of computational chemistry, particularly for complex molecules or for distinguishing between isomers.
-
Geometry Optimization: A high-quality geometry optimization of the low-energy conformers is crucial for accurate NMR predictions.
-
GIAO Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors. This is typically done using a DFT functional and a basis set suitable for NMR calculations (e.g., mPW1PW91/6-311+G(2d,p)).
-
Chemical Shift Calculation: The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the shielding value of a standard compound (e.g., tetramethylsilane for ¹H and ¹³C, CFCl₃ for ¹⁹F) calculated at the same level of theory.
-
Conformational Averaging: For flexible molecules like TFPA, the predicted chemical shifts should be a Boltzmann-weighted average of the shifts calculated for each of the low-energy conformers.
Reactivity and Mechanistic Insights
Theoretical studies can provide deep insights into the reactivity of this compound, for example, by modeling its deprotonation to understand its acidity or by investigating its reactions with other molecules to elucidate reaction mechanisms.
Acidity (pKa) Prediction
The pKa of TFPA is a critical parameter, especially in a biological context. Theoretical methods can be used to predict this value.
-
Thermodynamic Cycle: A thermodynamic cycle is employed that relates the gas-phase deprotonation energy to the pKa in solution.
-
Gas-Phase Calculations: The Gibbs free energies of the acid and its conjugate base are calculated in the gas phase at a high level of theory.
-
Solvation Energy Calculation: The free energies of solvation for the acid, its conjugate base, and a proton are calculated using a continuum solvation model (e.g., SMD or PCM).
-
pKa Calculation: The pKa is then calculated using the gas-phase free energy of deprotonation and the solvation free energies.
Conclusion: The Predictive Power of Theoretical Studies
This technical guide has outlined a comprehensive suite of theoretical and computational methods for the in-depth study of this compound. From its fundamental electronic structure to its conformational preferences, spectroscopic signatures, and reactivity, computational chemistry offers a powerful lens through which to understand this important fluorinated building block. For researchers, scientists, and drug development professionals, leveraging these theoretical approaches can provide invaluable insights, guide experimental design, and ultimately accelerate the discovery and development of new molecules with tailored properties. The synergy between computational prediction and experimental validation is key to unlocking the full potential of molecules like this compound in a range of scientific and technological applications.
References
- PubChem. This compound.
- ChemRxiv. QM Assisted ML for 19F NMR Chemical Shift Prediction.
- National Institutes of Health. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
- Rowan Scientific. Conformational Searching.
- ResearchGate. Predictions of the Fluorine NMR Chemical Shifts of Perfluorinated Carboxylic Acids, CnF2n+1COOH (n=6-8).
- MDPI. A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?.
- Royal Society of Chemistry. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds.
- National Institutes of Health. Emerging Conformational-Analysis Protocols from the RTCONF55-16K Reaction Thermochemistry Conformational Benchmark Set.
- ResearchGate. (PDF) A Combined Systematic-Stochastic Algorithm for the Conformational Search in Flexible Acyclic Molecules.
- ChemRxiv. Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set.
- Frontiers. A Combined Systematic-Stochastic Algorithm for the Conformational Search in Flexible Acyclic Molecules.
- Experimental and Computational Vibration Study of Amino Acids.
- ResearchGate. Structural, Vibrational, Electronic and Optical Properties of 3-methoxy-2,4,5-trifluorobenzoic Acid Using DFT Calculations.
- PubMed. Vibrational spectra and assignments of 5-amino-2-chlorobenzoic acid by ab initio Hartree-Fock and density functional methods.
Sources
Methodological & Application
Application Note: Using 5,5,5-Trifluoropentanoic Acid for Metabolic Labeling of Cellular Lipids
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Tool for Probing Lipid Metabolism
Metabolic labeling is a powerful technique that allows for the introduction of tagged biomolecules into the natural metabolic pathways of living cells.[1] This approach provides a dynamic snapshot of cellular processes, such as biosynthesis, trafficking, and turnover of key molecules like lipids. While radioisotopes have traditionally been used for this purpose, stable isotope labeling offers a safer and equally effective alternative.[2] Here, we introduce 5,5,5-trifluoropentanoic acid (TFPA) as a novel probe for the metabolic labeling of fatty acids and their subsequent incorporation into complex lipids.
The trifluoromethyl group at the terminus of the pentanoic acid chain offers a unique bioorthogonal tag. The fluorine atoms are virtually absent in native biological systems, providing a clean background for detection. Furthermore, the high sensitivity of the 19F nucleus makes it an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy. Most significantly for many researchers, the defined mass shift imparted by the fluorine atoms allows for clear identification and quantification of labeled lipid species using mass spectrometry (MS). This application note provides a comprehensive guide to utilizing TFPA for metabolic labeling in cultured mammalian cells, from initial experimental design to data analysis.
Principle of the Method: Tracing Fatty Acid Flux
This compound is a short-chain fatty acid analog that can be taken up by cells and utilized in their lipid synthesis pathways.[3] Once inside the cell, TFPA is activated to its coenzyme A (CoA) thioester, TFPA-CoA, by acyl-CoA synthetases. This activated form can then enter various lipid metabolic pathways. It can be incorporated into complex lipids such as phospholipids, triglycerides, and cholesterol esters, replacing endogenous fatty acids.
The key to this technique is the subsequent detection of the trifluoropentanoyl moiety in these lipid species. The mass of TFPA (156.10 g/mol ) is distinct from common cellular fatty acids, leading to a predictable mass shift in the resulting lipids. This allows for the use of high-resolution mass spectrometry to identify and quantify the incorporation of TFPA into different lipid classes, providing a powerful tool to study lipid metabolism and dynamics.
Materials and Reagents
-
This compound (TFPA)
-
Dimethyl sulfoxide (DMSO), cell culture grade[4]
-
Mammalian cell line of choice (e.g., HeLa, HEK293T, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI 1640)
-
Fetal Bovine Serum (FBS), preferably delipidated
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture plates or flasks
-
Reagents for cytotoxicity assays (e.g., MTT, LDH)[3]
-
Solvents for lipid extraction: Chloroform, Methanol, Water (HPLC grade)[5][6]
-
Inert gas (Nitrogen or Argon) for solvent evaporation
Detailed Protocols
Protocol 1: Preparation of TFPA Stock Solution
-
Dissolving TFPA: Prepare a 100 mM stock solution of TFPA in sterile DMSO.[4] Ensure complete dissolution by vortexing.
-
Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Culture and Metabolic Labeling
-
Cell Seeding: Seed mammalian cells in the desired culture vessel (e.g., 6-well plate, 10 cm dish) at a density that allows for logarithmic growth during the labeling period. Allow cells to adhere and grow overnight.
-
Preparation of Labeling Medium: On the day of the experiment, thaw an aliquot of the 100 mM TFPA stock solution. Dilute the stock solution directly into pre-warmed complete cell culture medium to the desired final concentration. It is recommended to perform a dose-response experiment to determine the optimal concentration (e.g., 10-100 µM) that provides good labeling without significant cytotoxicity.[1] Using medium with delipidated FBS is advisable to reduce competition from endogenous fatty acids.[1]
-
Metabolic Labeling: Remove the existing medium from the cells and gently wash once with sterile PBS. Replace the medium with the TFPA-containing labeling medium.
-
Incubation: Incubate the cells for a desired period (e.g., 4-24 hours) under standard cell culture conditions (37°C, 5% CO2). The optimal incubation time should be determined empirically for each cell line and experimental goal.
-
Control Groups: It is essential to include the following control groups in your experiment:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the TFPA-treated cells.
-
Unlabeled Control: Cells grown in standard culture medium without any additions.
-
Figure 2: Bligh and Dyer method for total lipid extraction from cultured cells.
Data Analysis: Mass Spectrometry
The incorporation of TFPA into lipids can be readily detected and quantified using high-resolution mass spectrometry.
-
Sample Preparation: Reconstitute the dried lipid extract in an appropriate solvent for your MS analysis, such as methanol or a chloroform/methanol mixture.
-
Mass Spectrometry Analysis: Analyze the lipid extracts using liquid chromatography-mass spectrometry (LC-MS). Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements. [7][8]3. Data Acquisition: Acquire data in both positive and negative ion modes to cover a broad range of lipid classes. Tandem MS (MS/MS) can be used for structural elucidation of TFPA-containing lipids. [9][10]4. Data Processing: Process the raw MS data using lipidomics software. Look for lipid species with a mass corresponding to the replacement of an endogenous fatty acid with TFPA.
Expected Mass Shifts
The incorporation of TFPA in place of a native fatty acid will result in a predictable mass shift. The molecular weight of TFPA is 156.10 g/mol . When it replaces a fatty acid in a lipid, the change in mass of the lipid molecule will be the difference between the mass of TFPA and the mass of the replaced fatty acid.
For example:
-
Palmitic Acid (C16:0): Molecular Weight = 256.42 g/mol
-
Stearic Acid (C18:0): Molecular Weight = 284.48 g/mol
Table 1: Calculated Mass Shifts Upon TFPA Incorporation
| Replaced Fatty Acid | Molecular Weight ( g/mol ) | Mass of TFPA ( g/mol ) | Resulting Mass Shift (Δm/z) |
| Myristic Acid (C14:0) | 228.37 | 156.10 | -72.27 |
| Palmitic Acid (C16:0) | 256.42 | 156.10 | -100.32 |
| Stearic Acid (C18:0) | 284.48 | 156.10 | -128.38 |
| Oleic Acid (C18:1) | 282.46 | 156.10 | -126.36 |
| Linoleic Acid (C18:2) | 280.44 | 156.10 | -124.34 |
Note: The mass shift is calculated as (Mass of TFPA) - (Mass of replaced fatty acid). This table provides a guide for identifying TFPA-labeled lipids in your mass spectrometry data.
Troubleshooting and Scientific Considerations
-
Low TFPA Incorporation:
-
Optimize Concentration and Incubation Time: Perform a time-course and dose-response experiment to find the optimal labeling conditions for your cell line.
-
Use Delipidated Serum: Reduce competition from fatty acids present in standard FBS by using a delipidated version. [1]* Cellular Toxicity:
-
Monitor Cell Health: Always perform cytotoxicity assays (MTT, LDH) when establishing your labeling protocol. [3] * Reduce TFPA Concentration: If toxicity is observed, lower the concentration of TFPA or shorten the incubation time.
-
-
Mass Spectrometry Analysis:
-
High-Resolution MS is Key: Use a mass spectrometer with high mass accuracy to confidently identify the mass shifts associated with TFPA incorporation.
-
Tandem MS for Confirmation: Use MS/MS to fragment the putative TFPA-labeled lipids and confirm the presence of a fragment ion corresponding to TFPA.
-
References
- Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian journal of biochemistry and physiology, 37(8), 911–917.
- BenchChem. (2025). Application Notes and Protocols for Lipid Analysis Using the Bligh and Dyer Method.
- Creative Bioarray. (n.d.). In Vitro Cytotoxicity.
- Creative Proteomics. (n.d.). The Role of Short-Chain Fatty Acids in Metabolic Diseases.
- JoVE. (2011).
- Kind, T., et al. (2013). Lipid identification by untargeted tandem mass spectrometry coupled with ultra-high-pressure liquid chromatography. Methods in Molecular Biology, 1609, 65-82.
- MDPI. (n.d.). The Role of Short-Chain Fatty Acids in Metabolic Dysfunction-Associated Steatotic Liver Disease and Other Metabolic Diseases.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2782446, this compound.
- OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol.
- ResearchGate. (2017). What concentration of DMSO is suitable for dissolving oleic and Palmitic acid for Hepg2 cells.
- Spectroscopy Online. (n.d.). Mass Spectrometry in Analytical Lipidomics.
- YouTube. (2018). Mass Spectrometric Approaches to Lipidomic Studies.
- National Center for Biotechnology Information. (2021). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity.
- National Center for Biotechnology Information. (n.d.). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- National Center for Biotechnology Information. (n.d.). Assay Guidance Manual - Cell Viability Assays.
- National Center for Biotechnology Information. (2015). Tandem Mass Spectrometry Imaging Enables High Definition for Mapping Lipids in Tissues.
- National Center for Biotechnology Information. (2014). Mass Spectrometry Methodology in Lipid Analysis.
- National Center for Biotechnology Information. (n.d.). Applications of Mass Spectrometry for Cellular Lipid Analysis.
- BenchChem. (2025).
- Journal of Lipid Research. (2016). An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells.
- ResearchGate. (2017). What concentration of DMSO is suitable for dissolving oleic and Palmitic acid for Hepg2 cells.
- Journal of Lipid Research. (2021). Recommendations for Good Practice in Mass Spectrometry-Based Lipidomics.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. researchgate.net [researchgate.net]
- 5. tabaslab.com [tabaslab.com]
- 6. biochem.wustl.edu [biochem.wustl.edu]
- 7. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 8. Lipid Identification by Untargeted Tandem Mass Spectrometry Coupled with Ultra-High-Pressure Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tandem Mass Spectrometry Imaging Enables High Definition for Mapping Lipids in Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tandem Mass Spectrometry to Identify Novel Lipid Biomarkers of Obesity - MICHIGAN STATE UNIV [portal.nifa.usda.gov]
Application Note: 5,5,5-Trifluoropentanoic Acid as a Novel Probe for Investigating Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Tool for an Essential Pathway
Fatty acid metabolism is a cornerstone of cellular energy homeostasis and signaling, with its dysregulation implicated in a multitude of diseases including metabolic syndrome, cardiovascular disorders, and cancer. The study of fatty acid oxidation (FAO) and its intricate network of enzymes and transporters necessitates sophisticated tools to dissect its complexities. 5,5,5-Trifluoropentanoic acid (TFPA), a short-chain fatty acid analog, emerges as a promising chemical probe for the real-time investigation of fatty acid uptake and metabolism. The trifluoromethyl group at the omega position provides a unique spectroscopic signature and is anticipated to modulate its metabolic fate, potentially serving as an inhibitor of key metabolic enzymes. This document provides a comprehensive guide to the application of TFPA in cellular and biochemical assays to probe fatty acid metabolism.
Principle of Action: A Fluorinated Mimic with Metabolic Consequences
This compound (C₅H₇F₃O₂) is a synthetic, fluorinated analog of pentanoic acid (valeric acid).[1][2][3] Its utility as a metabolic probe is predicated on several key properties:
-
Structural Mimicry: TFPA structurally resembles endogenous short-chain fatty acids, allowing it to be recognized and taken up by cells through fatty acid transport proteins.
-
Metabolic Trapping: The stable trifluoromethyl group is resistant to enzymatic degradation that would typically occur at the omega-carbon. This resistance can lead to the accumulation of TFPA and its metabolites, allowing for their detection and quantification.
-
Enzymatic Inhibition: As a fatty acid analog, TFPA, once converted to its CoA thioester (TFPA-CoA), is hypothesized to competitively inhibit key enzymes in the fatty acid β-oxidation pathway. A primary target of interest is Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for mitochondrial fatty acid import.[4][5][6] Inhibition of CPT1 would lead to a measurable decrease in the rate of long-chain fatty acid oxidation.
The following diagram illustrates the proposed mechanism of action for TFPA in the context of fatty acid metabolism.
Caption: Proposed mechanism of TFPA as a probe for fatty acid metabolism.
Experimental Protocols
The following protocols provide a framework for utilizing TFPA to investigate fatty acid metabolism. It is recommended to perform initial dose-response experiments to determine the optimal, non-toxic concentration of TFPA for your specific cell line and experimental conditions.
Protocol 1: Determination of Cytotoxicity of this compound
Objective: To determine the optimal working concentration range of TFPA that does not induce significant cytotoxicity.
Materials:
-
Cell line of interest (e.g., HepG2, C2C12)
-
Complete cell culture medium
-
This compound (TFPA)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Allow cells to adhere overnight.
-
Preparation of TFPA dilutions: Prepare a stock solution of TFPA in DMSO. Serially dilute the TFPA stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0, 1, 10, 50, 100, 250, 500 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of TFPA. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control.
Table 1: Example Cytotoxicity Data for TFPA in HepG2 Cells (48h Incubation)
| TFPA Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 98.5 | 4.8 |
| 10 | 97.1 | 5.5 |
| 50 | 95.3 | 6.1 |
| 100 | 92.8 | 5.9 |
| 250 | 75.4 | 7.3 |
| 500 | 45.2 | 8.1 |
Protocol 2: In Vitro Fatty Acid Oxidation (FAO) Assay
Objective: To assess the inhibitory effect of TFPA on the rate of fatty acid oxidation in isolated mitochondria or cell lysates.
Materials:
-
Isolated mitochondria or cell homogenates
-
Reaction buffer (e.g., containing KH₂PO₄, MgCl₂, KCl, HEPES, and fatty acid-free BSA)
-
[¹⁴C]-Palmitic acid or a fluorescent fatty acid analog
-
L-carnitine
-
Coenzyme A
-
ATP
-
TFPA
-
Scintillation vials and scintillation cocktail (for radiolabeled substrate) or a fluorescence plate reader
-
Perchloric acid (for radiolabeled assay)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, L-carnitine, Coenzyme A, and ATP.
-
Inhibitor Addition: Add TFPA at various concentrations to the reaction tubes. Include a vehicle control.
-
Substrate Addition: Initiate the reaction by adding the radiolabeled or fluorescent fatty acid substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination (Radiolabeled Assay): Stop the reaction by adding perchloric acid. This will precipitate the unoxidized fatty acids.
-
Measurement:
-
Radiolabeled Assay: Centrifuge the tubes to pellet the precipitated substrate. Transfer the supernatant, containing the acid-soluble metabolic products (acetyl-CoA), to a scintillation vial and measure the radioactivity.
-
Fluorescent Assay: Measure the change in fluorescence over time using a plate reader.
-
-
Data Analysis: Calculate the rate of fatty acid oxidation and determine the inhibitory effect of TFPA.
Caption: Workflow for the in vitro fatty acid oxidation assay.
Protocol 3: Cellular Uptake and Metabolism of TFPA
Objective: To measure the cellular uptake of TFPA and analyze its intracellular metabolites.
Materials:
-
Cell line of interest
-
Culture plates
-
TFPA
-
Extraction solvent (e.g., methanol/acetonitrile/water mixture)
-
LC-MS/MS or GC-MS system
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and grow to confluency. Treat the cells with a non-toxic concentration of TFPA for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis and Extraction: At each time point, wash the cells with ice-cold PBS to remove extracellular TFPA. Lyse the cells and extract the intracellular metabolites using a cold extraction solvent.
-
Sample Preparation: Centrifuge the cell lysates to pellet cellular debris. Collect the supernatant for analysis.
-
Metabolite Analysis: Analyze the cell extracts using LC-MS/MS or GC-MS to quantify the intracellular concentrations of TFPA and potential metabolites (e.g., TFPA-CoA).
-
Data Analysis: Plot the intracellular concentration of TFPA and its metabolites over time to determine the uptake kinetics and metabolic fate.
Data Interpretation and Troubleshooting
-
Cytotoxicity: If significant cytotoxicity is observed at low concentrations of TFPA, consider using a shorter incubation time or a different cell line.
-
FAO Inhibition: The degree of FAO inhibition by TFPA will likely be dose-dependent. A lack of inhibition may suggest that TFPA is not a potent inhibitor of CPT1 or other FAO enzymes in your system, or that it is not efficiently converted to TFPA-CoA.
-
Metabolite Analysis: The detection of TFPA-CoA would provide strong evidence that TFPA is activated within the cell and can interact with enzymes of fatty acid metabolism. If no metabolites are detected, consider optimizing the extraction and analytical methods.
Conclusion
This compound represents a valuable new tool for the study of fatty acid metabolism. Its unique chemical properties allow for its use as a probe to investigate fatty acid uptake, and its potential as an inhibitor of FAO offers a means to modulate this critical metabolic pathway. The protocols outlined in this application note provide a robust framework for researchers to employ TFPA in their studies and to further elucidate the intricate mechanisms of fatty acid metabolism in health and disease.
References
- Aires, C. C. P., et al. (2010). Inhibition of hepatic carnitine palmitoyl-transferase I (CPT IA) by valproyl-CoA as a possible mechanism of valproate-induced steatosis. Biochemical Pharmacology, 79(5), 792-799. [Link]
- Bruce, C. R., et al. (2009). Overexpression of carnitine palmitoyltransferase-1 in skeletal muscle is sufficient to enhance fatty acid oxidation and improve high-fat diet-induced insulin resistance. Diabetes, 58(3), 550-558. [Link]
- Choi, J., et al. (2025). Carnitine palmitoyltransferase 1 facilitates fatty acid oxidation in a non-cell-autonomous manner.
- Fromenty, B., & Pessayre, D. (2006). Drug-Induced Inhibition of Mitochondrial Fatty Acid Oxidation and Steatosis.
- Hsu, L. S. (1982). The kinetics of uptake of 5-fluorouracil by rat liver. British Journal of Pharmacology, 77(3), 413-417. [Link]
- Jian, W., et al. (2023). Perfluorooctanoic acid-induced metabolic disorder via enhancing metabolism of glutamine and fatty acids in human intestinal cells. PubMed. [Link]
- Kulkarni, C. A., et al. (2014). Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines. Methods in Enzymology. [Link]
- Lavandera, J. L., et al. (2022). Inhibition of carnitine palmitoyltransferase 1A in hepatic stellate cells protects against fibrosis.
- Longo, R., et al. (2018). Heart Uptake of [18F]Fluoro-4-Thia-Oleate in a Non-Alcoholic Fatty Liver Disease Mouse Model. MDPI. [Link]
- Namgaladze, D., et al. (2014). Inhibition of macrophage fatty acid β-oxidation exacerbates palmitate-induced inflammatory and endoplasmic reticulum stress responses. Diabetologia, 57(5), 1067-1077. [Link]
- O'Donnell, A. F., et al. (2019). Lipidomic Analyses Reveal Modulation of Lipid Metabolism by the PFAS Perfluoroundecanoic Acid (PFUnDA) in Non-Obese Diabetic Mice. Frontiers in Immunology. [Link]
- Pettersen, K., et al. (2011). Effects of Perfluorinated Fatty Acids with Different Carbon Chain Length on Fatty Acid Profiles of Hepatic Lipids in Mice.
- Protocols.io. (2006).
- PubChem. (n.d.). This compound. [Link]
- Tanaka, T., et al. (2023). Fluorescence-Based Detection of Fatty Acid β-Oxidation in Cells and Tissues Using Quinone Methide-Releasing Probes. PubMed. [Link]
- Tanaka, Y., et al. (2018). Fluorescence detection of metabolic activity of the fatty acid beta oxidation pathway in living cells.
- Wang, Y., et al. (2021). Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy?. Frontiers in Pharmacology. [Link]
- Wolfrum, C., et al. (2004). Inhibitors of Fatty Acid Synthesis Induce PPARα-Regulated Fatty Acid β-Oxidative Genes: Synergistic Roles of L-FABP and Glucose. PLoS Biology, 2(10), e325. [Link]
- Zareba, G. (2005).
- Zehmer, J. K., et al. (2020). Effects of Perfluorinated Alkyl Substances (PFAS) on Amphibian Body and Liver Conditions: Is Lipid Metabolism Being Perturbed throughout Metamorphosis?. MDPI. [Link]
Sources
- 1. This compound | C5H7F3O2 | CID 2782446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Frontiers | Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy? [frontiersin.org]
- 5. Inhibition of hepatic carnitine palmitoyl-transferase I (CPT IA) by valproyl-CoA as a possible mechanism of valproate-induced steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of carnitine palmitoyltransferase 1A in hepatic stellate cells protects against fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Incorporation of 5,5,5-Trifluoropentanoic Acid
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of 5,5,5-Trifluoropentanoic Acid (TFPA) into cultured cells. TFPA serves as a unique chemical probe for tracing fatty acid uptake, metabolism, and incorporation into complex lipids. The stable trifluoromethyl (CF₃) group offers a distinct analytical handle for detection by ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We present the scientific rationale, detailed experimental protocols, and methods for downstream analysis, emphasizing the causality behind experimental choices to ensure robust and reproducible results.
Introduction: this compound as a Metabolic Probe
This compound (TFPA), also known as 5,5,5-trifluorovaleric acid, is a short-chain fatty acid analog.[1][2] Its structure is identical to pentanoic acid (valeric acid) except for the terminal methyl group, which is replaced by a highly stable trifluoromethyl group. This substitution makes TFPA a powerful tool for metabolic studies.
The carbon-fluorine bond is rare in nature, meaning biological systems have virtually no background fluorine signal.[3] This allows the CF₃ group to serve as a highly specific tracer. When TFPA is introduced to cells, it can be taken up and metabolized through endogenous fatty acid pathways.[4][5] By tracking the fate of the trifluoromethyl moiety, researchers can gain insights into fatty acid transport, activation, and incorporation into more complex biomolecules. TFPA has been used in applications such as the fluorination of cell surfaces and the synthesis of novel complexes.[1][2]
Table 1: Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 407-62-5 | [1][6][7] |
| Molecular Formula | C₅H₇F₃O₂ | [7][8] |
| Molecular Weight | 156.10 g/mol | [1][8] |
| Appearance | Solid | [1] |
| Melting Point | 30-31 °C | [1][7] |
| Boiling Point | 94-95 °C at 15 mmHg | [1] |
Principle of the Method: Cellular Uptake and Metabolism
The utility of TFPA as a metabolic probe is grounded in its ability to mimic natural short-chain fatty acids (SCFAs). SCFAs are important energy substrates and signaling molecules that are readily taken up by cells.[4][5]
2.1. Cellular Uptake Unlike long-chain fatty acids, which often require protein transporters like CD36, the uptake of SCFAs like TFPA is generally mediated by monocarboxylate transporters (MCTs) and can also occur via passive diffusion across the plasma membrane.[5] This process is typically independent of carnitine.[4] Once inside the cell, TFPA is available for metabolic processing.
2.2. Metabolic Activation and Fate For a fatty acid to be metabolized, it must first be "activated" by conversion to its acyl-CoA thioester. This reaction is catalyzed by a family of enzymes called acyl-CoA synthetases. It is hypothesized that TFPA is similarly activated to 5,5,5-trifluoropentanoyl-CoA (TFPA-CoA).
Once activated, TFPA-CoA can enter several metabolic pathways:
-
Incorporation into Complex Lipids: TFPA-CoA can be used by acyltransferases as a substrate to be incorporated into triglycerides (TGs) and phospholipids (PLs), thereby labeling the cellular lipidome.
-
Chain Elongation: The five-carbon chain may be elongated, although the stability of the C-F bonds might influence the efficiency of this process.
-
β-Oxidation: The molecule may be catabolized for energy, though the trifluoromethyl group is expected to block complete degradation, potentially leading to the accumulation of specific fluorinated metabolites.[9]
The diagram below illustrates the proposed metabolic journey of TFPA within a cell.
Caption: Proposed metabolic fate of this compound in a mammalian cell.
Experimental Design Considerations
Careful planning is essential for a successful cell labeling experiment. The following factors must be optimized for each specific cell line and experimental goal.
3.1. Cytotoxicity Assessment Fluorinated compounds, particularly at high concentrations or after long exposure times, can exhibit cytotoxicity.[10][11] It is critical to determine the sub-lethal concentration range of TFPA for your specific cell line before proceeding with metabolic studies.
-
Recommendation: Perform a dose-response curve using a standard cell viability assay (e.g., MTT, WST-1, or CellTiter-Glo®). Test a range of TFPA concentrations (e.g., 1 µM to 2 mM) for various incubation times (e.g., 24, 48, and 72 hours).
-
Causality: Using a non-toxic concentration ensures that the observed metabolic effects are due to the specific biochemical pathways being studied, not a general stress or death response. Lethal concentrations of some fluorinated fatty acids have been shown to have detergent-like effects on cell membranes.[10][12]
Table 2: Example Concentration Range for Cytotoxicity Assay
| Concentration | Rationale |
| 1 µM - 50 µM | Low range, likely non-toxic, good for sensitive assays. |
| 50 µM - 250 µM | Mid-range, often used for fatty acid supplementation. |
| 250 µM - 2 mM | High range, approaches levels where toxicity may be observed.[10] |
3.2. Cell Culture and Labeling Conditions
-
Serum: Fetal Bovine Serum (FBS) contains a high concentration of lipids and fatty acids bound to albumin. These endogenous fatty acids will compete with TFPA for uptake and metabolism, diluting the signal. For acute labeling experiments, it is highly recommended to perform the incubation in serum-free or low-serum medium.
-
Fatty Acid Carrier: Fatty acids are poorly soluble in aqueous media. To ensure bioavailability, TFPA should be complexed to a carrier molecule, typically fatty acid-free Bovine Serum Albumin (BSA). A 4:1 to 6:1 molar ratio of fatty acid to BSA is common. Alternatively, a stock solution in ethanol or DMSO can be prepared.[13]
-
Incubation Time: The optimal incubation time depends on the biological question.
-
Short-term (30 min - 4 hours): Ideal for studying initial rates of uptake and activation.
-
Long-term (16 - 48 hours): Allows for the detection of TFPA incorporation into more complex, slower-turnover lipid pools.
-
Detailed Experimental Protocols
4.1. Protocol 1: Preparation of TFPA Stock Solutions
This protocol provides two methods for preparing TFPA stock solutions. Method A is preferred for minimizing solvent effects on cells.
Method A: TFPA-BSA Conjugate (10 mM TFPA, 2 mM BSA)
-
Prepare a 2 mM solution of fatty acid-free BSA in sterile phosphate-buffered saline (PBS). Warm to 37 °C to dissolve.
-
In a separate sterile tube, weigh out the required amount of TFPA (MW: 156.10 g/mol ) to make a final concentration of 10 mM.
-
Add a small amount of ethanol or DMSO to dissolve the TFPA.
-
While vortexing the 37 °C BSA solution, slowly add the dissolved TFPA dropwise.
-
Incubate the solution at 37 °C for 30-60 minutes to allow for complex formation.
-
Sterile-filter the solution through a 0.22 µm filter. Store at 4 °C for short-term use or aliquot and store at -20 °C.
Method B: Ethanol Stock (100 mM TFPA)
-
Weigh TFPA into a sterile glass tube.
-
Add 100% ethanol to achieve a 100 mM concentration.[13]
-
Sonicate the mixture in an ice bath until it forms a uniform milky solution.[13]
-
Store at 4 °C in the dark, sealed to prevent evaporation.[13]
-
Note: When adding to cell culture media, ensure the final ethanol concentration is non-toxic (typically <0.5%).
4.2. Protocol 2: Labeling of Cultured Cells with TFPA
-
Seed cells in the desired culture vessel (e.g., 6-well plate, 10 cm dish) and grow until they reach the desired confluency (typically 70-80%).
-
Aspirate the growth medium. Wash the cells once with sterile PBS.
-
Prepare the labeling medium: Dilute the TFPA stock solution (from Protocol 1) into serum-free cell culture medium to the desired final concentration (determined from cytotoxicity assays).
-
Add the labeling medium to the cells.
-
Incubate the cells at 37 °C in a CO₂ incubator for the desired period.
-
Control Groups: Always include an untreated control and a vehicle control (e.g., medium with BSA-only or the equivalent amount of ethanol).
4.3. Protocol 3: Sample Preparation for Downstream Analysis After incubation, cells must be harvested and processed according to the chosen analytical method.
For Mass Spectrometry (Lipid Extraction):
-
Place the culture dish on ice and aspirate the labeling medium.
-
Wash the cell monolayer 2-3 times with ice-cold PBS to remove extracellular TFPA.
-
Add an appropriate volume of a lysis/extraction solvent. A common method is the addition of ice-cold methanol followed by scraping.[14]
-
Transfer the cell lysate to a glass tube.
-
Perform a lipid extraction using a standard method like Folch or Bligh-Dyer. This will separate the lipids (containing incorporated TFPA) from the aqueous and protein phases.
-
Dry the lipid-containing organic phase under a stream of nitrogen.
-
The dried lipid extract is now ready for derivatization (for GC-MS) or reconstitution in a suitable solvent for LC-MS analysis.[15][16]
For NMR Spectroscopy:
-
Harvest cells as described in steps 1-2 above.
-
Scrape cells into ice-cold PBS and centrifuge at low speed (e.g., 500 x g) to pellet.
-
Wash the cell pellet 1-2 more times with PBS to remove all traces of extracellular TFPA.
-
Lyse the cells in a suitable buffer containing 10% D₂O (for NMR field locking). A common method is freeze-thaw cycles or mild sonication.
-
Transfer the lysate to an NMR tube. The sample is now ready for ¹⁹F NMR analysis.[17]
Downstream Analysis Techniques
The choice of analytical technique depends on the specific research question, sensitivity requirements, and available instrumentation.
Caption: General experimental workflow for TFPA labeling and analysis.
5.1. Mass Spectrometry (LC-MS or GC-MS) MS provides high sensitivity and the ability to identify specific molecules into which TFPA has been incorporated.
-
Methodology: A robust method for fatty acid analysis involves separation by liquid chromatography (LC) or gas chromatography (GC) followed by detection with a mass spectrometer.[15][16] For GC-MS, fatty acids must first be derivatized to more volatile forms, such as methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters.[14][18] LC-MS can often analyze fatty acids directly.[15][16]
-
Data: By searching for the specific mass-to-charge ratio (m/z) of TFPA and its potential metabolites, one can quantify its abundance. For example, in negative ion mode, free TFPA would be detected at an m/z of 155.03. Tandem MS (MS/MS) can be used to fragment the parent ion, confirming its identity and revealing structural information about the lipids it has been incorporated into.
5.2. ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy ¹⁹F NMR is a powerful, non-destructive technique for observing all fluorine-containing compounds in a sample simultaneously.
-
Methodology: Intact cells or cell lysates are analyzed directly. The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it a sensitive nucleus for NMR.[17] The key advantage is the complete absence of endogenous background signals, so any peak in the ¹⁹F spectrum corresponds to TFPA or a metabolite.[19]
-
Data: The chemical shift of the ¹⁹F signal provides information about the local chemical environment of the CF₃ group. Free TFPA will have a specific chemical shift. If TFPA is incorporated into a triglyceride or phospholipid, the change in its chemical environment will cause its ¹⁹F signal to shift, allowing for the differentiation and quantification of different metabolic pools.[20][21]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Cell Death | TFPA concentration is too high; solvent toxicity (ethanol/DMSO). | Perform a detailed cytotoxicity assay to find the IC₅₀ and work well below this concentration. Ensure final solvent concentration is <0.5%. |
| No/Low Signal in MS or NMR | Insufficient uptake (competition with serum); low TFPA concentration; inefficient extraction/lysis; short incubation time. | Use serum-free medium for labeling. Increase TFPA concentration (if non-toxic). Optimize extraction protocol. Increase incubation time to allow for accumulation. |
| High Variability Between Replicates | Inconsistent cell numbers; poor TFPA solubility; variation in incubation time. | Normalize results to cell number or total protein. Ensure TFPA stock solution is well-mixed/sonicated before use. Be precise with timing for all steps. |
| Only Parent TFPA Detected (No Metabolites) | Incubation time is too short; metabolic pathway is slow or inactive in the chosen cell line; analytical method lacks sensitivity for metabolites. | Increase incubation time. Choose a cell line known for high fatty acid metabolic activity (e.g., hepatocytes, adipocytes). Optimize MS parameters for expected metabolite masses. |
References
- Tu, C. et al. (2011). Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. Analytical Chemistry, 83(11), 4152-4159. [Link]
- Tu, C. et al. (2011). Liquid Chromatography–High Resolution Mass Spectrometry Analysis of Fatty Acid Metabolism. Analytical Chemistry, 83(11), 4152-4159. [Link]
- Pilcher, J. B., & Johnson, V. J. (1988). Toxicity of perfluorinated fatty acids for human and murine B cell lines. Journal of Toxicology and Environmental Health, 24(3), 375-383. [Link]
- Li, Y. et al. (2019). Systematic Analysis of Fatty Acids in Human Cells with a Multiplexed Isobaric Tag (TMT). Journal of The American Society for Mass Spectrometry, 30(6), 1013-1021. [Link]
- Schönfeld, P., & Wojtczak, L. (2016). Short- and medium-chain fatty acids in energy metabolism: the cellular perspective. Journal of Lipid Research, 57(6), 943-954. [Link]
- LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. [Link]
- Rambold, A. S. et al. (2024). Protocol for monitoring fatty acid trafficking from lipid droplets to mitochondria in cultured cells. STAR Protocols, 5(3), 103236. [Link]
- Aramini, J. M. et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(2), 1015-1020. [Link]
- Wang, L. et al. (2017). Cytotoxicity of novel fluorinated alternatives to long-chain perfluoroalkyl substances to human liver cell line and their binding capacity to human liver fatty acid binding protein. Archives of Toxicology, 91(9), 3079-3089. [Link]
- Tu, C. et al. (2011). Liquid Chromatography-High Resolution Mass Spectrometry Analysis of Fatty Acid Metabolism.
- Berns, M. W. (1984). Cellular Effects of Perfluorinated Fatty Acids (PFDA).
- Avanti Polar Lipids. (n.d.).
- Gao, Y. et al. (2015). Fluorescent Sensing of Fluoride in Cellular System. International Journal of Molecular Sciences, 16(12), 29639-29659. [Link]
- Stöcklin, G. et al. (1983). Long-chain F-18 fatty acids for the study of regional metabolism in heart and liver. Journal of Nuclear Medicine, 24(7), 578-581. [Link]
- Lee, S. S. et al. (2020).
- Guchhait, K. C. et al. (2023). Determination of the Fatty Acid Profile by 1H NMR Spectroscopy.
- National Genomics Data Center. (n.d.). Lipid Profiling Using H NMR Spectroscopy. [Link]
- Amerigo Scientific. (n.d.). The Brilliant World of Fluorine-Containing Fluorophores. [Link]
- Li, D. et al. (2022). Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. Protein & Cell, 13(12), 932-937. [Link]
- Amigó, N., & Mallol, R. (2018). Lipid Profiling Using 1 H NMR Spectroscopy. Methods in Molecular Biology, 1730, 165-178. [Link]
- Kempen, H. J., & Glatz, J. F. (2014). An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells. Journal of Lipid Research, 55(10), 2217-2224. [Link]
- Wang, S. et al. (2018). Cell and in Vivo Imaging of Fluoride Ion with Highly Selective Bioluminescent Probes. Analytical Chemistry, 90(15), 9471-9476. [Link]
- Lodi, A. et al. (2023). Characterization of hepatic fatty acids using magnetic resonance spectroscopy for the assessment of treatment response to metformin in a murine model of NAFLD/NASH. NMR in Biomedicine, 36(5), e4875. [Link]
- Li, Y. et al. (2022). Near-Infrared Turn-On Fluorescent Probe for Aqueous Fluoride Ion Detection and Cell Imaging. ACS Omega, 7(38), 34481-34488. [Link]
- Tan, J. et al. (2021). Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism. International Journal of Molecular Sciences, 22(6), 2842. [Link]
- Wang, Y. et al. (2021). De novo labeling and trafficking of individual lipid species in live cells. iScience, 24(11), 103299. [Link]
- Chemsrc. (n.d.). This compound | CAS#:407-62-5. [Link]
- PubChem. (n.d.). This compound. [Link]
- Mashek, D. G. (2006). Cellular fatty acid uptake: the contribution of metabolism. Current Opinion in Lipidology, 17(3), 274-278. [Link]
- Vinolo, M. (2021). Short-chain fatty acids: small molecules from microbiota w big impact in the host. YouTube. [Link]
- Latała, A. et al. (2007). Evaluation of the acute toxicity of perfluorinated carboxylic acids using eukaryotic cell lines, bacteria and enzymatic assays.
- Long, Y. et al. (2023). Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids.
- Kudo, N. et al. (2013). Effects of Perfluorinated Fatty Acids with Different Carbon Chain Length on Fatty Acid Profiles of Hepatic Lipids in Mice.
- Alexopoulos, K. (1995). The Use of Fluorinated Fatty Acids as a Mechanistic Probe for the Fatty Acid Desaturation by the Stearoyl-CoA Delta9-Desaturase of Saccharomyces Cerevisiae. Amanote Research. [Link]
- Szabó, K. et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. International Journal of Molecular Sciences, 22(16), 8967. [Link]
- Barbier, O. et al. (2010).
Sources
- 1. This compound CAS#: 407-62-5 [m.chemicalbook.com]
- 2. This compound | 407-62-5 [chemicalbook.com]
- 3. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. This compound | CAS#:407-62-5 | Chemsrc [chemsrc.com]
- 8. This compound | C5H7F3O2 | CID 2782446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Long-chain F-18 fatty acids for the study of regional metabolism in heart and liver; odd-even effects of metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxicity of perfluorinated fatty acids for human and murine B cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity of novel fluorinated alternatives to long-chain perfluoroalkyl substances to human liver cell line and their binding capacity to human liver fatty acid binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. academic.oup.com [academic.oup.com]
- 14. lipidmaps.org [lipidmaps.org]
- 15. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. avantiresearch.com [avantiresearch.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for 5,5,5-Trifluoropentanoic Acid in Proteomics
For: Researchers, scientists, and drug development professionals.
Introduction: The Quest for Optimal Peptide Separation and Detection in LC-MS-based Proteomics
In the field of proteomics, liquid chromatography coupled with mass spectrometry (LC-MS) stands as the cornerstone for the identification and quantification of proteins in complex biological samples. A critical aspect of a successful proteomics experiment lies in the chromatographic separation of peptides prior to their introduction into the mass spectrometer. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed technique for this purpose. The use of ion-pairing agents in the mobile phase is standard practice to enhance peak shape and resolution of peptides.
For decades, trifluoroacetic acid (TFA) has been the ion-pairing reagent of choice.[1][2][3] Its ability to form ion pairs with the positively charged residues of peptides minimizes their interaction with the stationary phase, resulting in sharp, symmetrical peaks and excellent chromatographic separation.[3][4] However, the very property that makes TFA an excellent chromatographic modifier is also its greatest drawback in the context of mass spectrometry. TFA is a strong ion-suppressing agent, meaning it significantly reduces the ionization efficiency of peptides in the electrospray ionization (ESI) source of the mass spectrometer.[5][6] This suppression leads to a decrease in signal intensity and, consequently, reduced sensitivity and fewer peptide and protein identifications.
The proteomics community has long sought an alternative to TFA that can provide comparable chromatographic performance without the detrimental ion-suppressing effects. This has led to the exploration of various other ion-pairing reagents, including a class of compounds known as partially fluorinated carboxylic acids. This application note details the use of one such promising alternative: 5,5,5-trifluoropentanoic acid .
The Rationale for this compound: A Balance Between Chromatography and MS Sensitivity
The ideal ion-pairing agent for proteomics LC-MS should possess the following characteristics:
-
Volatility: It must be easily removable in the gas phase to avoid contaminating the mass spectrometer.
-
Appropriate Acidity: It should be acidic enough to protonate the peptides and the stationary phase silanols.
-
Effective Ion-Pairing: It needs to form stable ion pairs with peptides to improve chromatographic resolution.
-
Minimal Ion Suppression: It should have a low tendency to suppress the ionization of co-eluting peptides.
Partially fluorinated carboxylic acids, such as this compound, represent a compelling compromise. Unlike perfluorinated acids with longer carbon chains (e.g., heptafluorobutyric acid), which can offer even better separation but may still cause significant ion suppression and contaminate the LC-MS system, partially fluorinated acids aim for a middle ground.[7][8][9]
The hypothesis is that the reduced fluorine content and the presence of a non-fluorinated alkyl chain in this compound will lessen the ion-suppressing effect compared to TFA, while still providing sufficient ion-pairing for high-resolution chromatography. The trifluoromethyl group at the end of the pentanoic acid chain provides the necessary acidity and hydrophobicity for effective ion pairing.
Physicochemical Properties of this compound
A clear understanding of the properties of this compound is essential for its effective application.
| Property | Value | Source |
| Molecular Formula | C5H7F3O2 | [10][11] |
| Molecular Weight | 156.10 g/mol | [10][11] |
| Boiling Point | 94-95°C at 15 mmHg | [10] |
| Melting Point | 30-31°C | [10] |
| Appearance | Colorless liquid or low melting solid | |
| Solubility | Soluble in water and organic solvents |
Experimental Workflow: A Step-by-Step Guide
The following diagram illustrates a typical bottom-up proteomics workflow incorporating this compound as a mobile phase modifier.
Caption: A typical bottom-up proteomics workflow.
Detailed Protocols
Protocol 1: Preparation of Mobile Phases with this compound
Objective: To prepare the aqueous and organic mobile phases for reversed-phase liquid chromatography.
Materials:
-
This compound (≥98% purity)
-
LC-MS grade water
-
LC-MS grade acetonitrile (ACN)
-
0.22 µm solvent filters
Procedure:
-
Mobile Phase A (Aqueous):
-
Measure 999 mL of LC-MS grade water into a clean solvent bottle.
-
Carefully add 1 mL of this compound to the water to achieve a final concentration of 0.1% (v/v).
-
Mix thoroughly.
-
Degas the solution by sonicating for 10-15 minutes or by vacuum filtration through a 0.22 µm filter.
-
-
Mobile Phase B (Organic):
-
Measure 999 mL of LC-MS grade acetonitrile into a clean solvent bottle.
-
Carefully add 1 mL of this compound to the acetonitrile to achieve a final concentration of 0.1% (v/v).
-
Mix thoroughly.
-
Degas the solution using the same method as for Mobile Phase A.
-
Note: The optimal concentration of this compound may vary depending on the specific application and column chemistry. It is recommended to start with 0.1% and optimize as needed.
Protocol 2: LC-MS/MS Analysis of a Tryptic Digest
Objective: To perform a standard proteomics analysis of a complex peptide mixture using this compound as the ion-pairing agent.
Materials and Equipment:
-
Tryptic digest of a standard protein (e.g., BSA) or a cell lysate
-
LC-MS system (e.g., a nano-flow HPLC coupled to an Orbitrap or Q-TOF mass spectrometer)
-
Reversed-phase C18 column suitable for proteomics
-
Mobile Phase A and B (prepared as in Protocol 1)
Procedure:
-
System Equilibration:
-
Equilibrate the LC system and the analytical column with 95% Mobile Phase A and 5% Mobile Phase B at the desired flow rate until a stable baseline is achieved.
-
-
Sample Injection:
-
Inject an appropriate amount of the peptide sample (typically 1 µg) onto the column.
-
-
Chromatographic Separation:
-
Apply a linear gradient of Mobile Phase B to separate the peptides. A typical gradient for a 60-minute run is as follows:
-
0-5 min: 5% B
-
5-45 min: 5-40% B
-
45-50 min: 40-90% B
-
50-55 min: 90% B
-
55-60 min: 90-5% B
-
-
Note: The gradient profile should be optimized based on the complexity of the sample and the length of the analytical column.
-
-
Mass Spectrometry Data Acquisition:
-
Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) mode.
-
Full MS Scan:
-
Mass range: 350-1500 m/z
-
Resolution: 60,000 - 120,000
-
-
MS/MS Scans:
-
Select the top 10-20 most intense precursor ions from the full MS scan for fragmentation.
-
Use higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID) for fragmentation.
-
Set a dynamic exclusion to prevent repeated fragmentation of the same precursor ion.
-
-
Expected Results and Performance Comparison
The use of this compound is anticipated to yield a favorable balance between chromatographic performance and mass spectrometric sensitivity.
| Parameter | Trifluoroacetic Acid (TFA) | This compound | Formic Acid (FA) |
| Chromatographic Resolution | Excellent | Good to Excellent | Moderate |
| Peak Shape | Excellent | Good to Excellent | Moderate |
| MS Signal Intensity | Low (Significant Suppression) | Moderate to High | High |
| Peptide Identifications | Lower | Potentially Higher than TFA | Highest (but with poorer separation) |
Rationale for the expected performance of this compound:
-
Improved MS Signal: The partial fluorination is expected to reduce the gas-phase acidity and the stability of the ion pair in the ESI droplet, leading to less ion suppression compared to TFA.[12]
-
Good Chromatography: The trifluoromethyl group and the overall acidity should provide sufficient ion-pairing to achieve good peak shapes and resolution, superior to that of formic acid.
Troubleshooting and Method Optimization
-
Poor Peak Shape: If peak tailing is observed, consider slightly increasing the concentration of this compound (e.g., to 0.15%).
-
Low MS Signal: If the signal intensity is lower than expected, try decreasing the concentration of the ion-pairing agent (e.g., to 0.05%).
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase containing this compound before the first injection to ensure reproducible retention times.
-
System Cleaning: As with any ion-pairing reagent, it is good practice to dedicate an LC system to its use or to perform a thorough cleaning procedure when switching to other applications to avoid carryover.[13][14]
Conclusion and Future Perspectives
This compound presents a promising alternative to trifluoroacetic acid for routine proteomics applications. By offering a more balanced approach to peptide separation and detection, it has the potential to enable deeper proteome coverage without sacrificing the quality of the chromatography. Further studies are warranted to systematically evaluate its performance across a range of proteomics applications, including post-translational modification analysis and quantitative proteomics. The principles and protocols outlined in this application note provide a solid foundation for researchers to explore the benefits of this compound and other partially fluorinated carboxylic acids in their own laboratories.
References
- Studies of signal suppression in liquid chromatography-electrospray ionization mass spectrometry using volatile ion-pairing reagents.
- Application of perfluorinated acids as ion-pairing reagents for reversed-phase chromatography and retention-hydrophobicity relationships studies of selected β-blockers.
- Application of partially fluorinated carboxylic acids as ion-pairing reagents in LC/ESI-MS.
- Studies of Signal Suppression in Liquid Chromatography-Electrospray Ionization Mass Spectrometry in Using Volatile Ion-Pairing Reagents.
- Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chrom
- Perfluorinated acid alternatives to trifluoroacetic acid for reversed-phase high-performance liquid chromatography.
- The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
- What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? SCIEX. [Link]
- Signal enhancement for gradient reverse-phase high-performance liquid chromatography-electrospray ionization mass spectrometry analysis with trifluoroacetic and other strong acid modifiers by postcolumn addition of propionic acid and isopropanol.
- Which ion pair reagents are compatible with LC-MS?
- Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows.
- Trifluoroacetic acid (TFA) or formic acid in solid phase extraction prior to ESI-LC-MS analysis?
- Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. NIH. [Link]
- Review of Volatile Perfluorocarboxylic Acids as Ion Pair Reagents in LC: Part I. LCGC North America. [Link]
- Types and Applications of Ion-Pair Reagents in Liquid Chromatography.
- This compound. PubChem. [Link]
- Direct-inject suppressed ion chromatography-mass spectrometry method with online preconcentration for short- and ultra short-chain perfluoroalkyl carboxylic acids in fresh w
- Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. PubMed. [Link]
- Cas 76-05-1,Trifluoroacetic acid. lookchem. [Link]
- the role of TFA on Reverse phase chromatography?
- Trifluoroacetic Acid (TFA). Biocompare. [Link]
Sources
- 1. Perfluorinated acid alternatives to trifluoroacetic acid for reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. the role of TFA on Reverse phase chromatography? - Chromatography Forum [chromforum.org]
- 5. waters.com [waters.com]
- 6. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies of signal suppression in liquid chromatography-electrospray ionization mass spectrometry using volatile ion-pairing reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. This compound CAS#: 407-62-5 [m.chemicalbook.com]
- 11. This compound | C5H7F3O2 | CID 2782446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 14. researchgate.net [researchgate.net]
Synthesis of 5,5,5-Trifluoropentanoic Acid and Its Derivatives: An Application Guide for Researchers
Introduction: The Significance of the Trifluoromethyl Group in Modern Chemistry
The incorporation of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science. This is due to the unique electronic properties of the CF₃ group, which can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 5,5,5-Trifluoropentanoic acid and its derivatives are valuable building blocks in the synthesis of novel pharmaceuticals and agrochemicals, enabling the introduction of a trifluorinated alkyl chain. This guide provides detailed synthetic protocols for the preparation of this compound and its subsequent conversion to ester and amide derivatives, offering researchers a practical resource for accessing these important compounds.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached through several strategic disconnections. This guide will detail three robust and versatile methods, each with its own advantages depending on the available starting materials and desired scale of production. The discussed strategies are:
-
Radical-mediated trifluoromethylation of a C5 alkene precursor.
-
Chain extension of a C4 trifluoromethylated building block via malonic ester synthesis.
-
Carboxylation of a trifluoromethylated Grignard reagent.
Each of these synthetic routes will be presented with a detailed, step-by-step protocol, including reagent quantities, reaction conditions, and purification procedures.
Method 1: Radical-Mediated Trifluoromethylation of 4-Penten-1-ol
This two-step approach involves the initial radical addition of a trifluoromethyl group across the double bond of 4-penten-1-ol, followed by oxidation of the resulting alcohol to the desired carboxylic acid. Photoinduced radical addition of trifluoroiodomethane (CF₃I) is a reliable method for the initial trifluoromethylation.
Experimental Workflow
Caption: Workflow for the synthesis of this compound via radical trifluoromethylation of 4-penten-1-ol.
Protocol 1.1: Synthesis of 5,5,5-Trifluoro-4-iodopentan-1-ol
Materials:
-
4-Penten-1-ol
-
Trifluoroiodomethane (CF₃I)
-
A suitable photoreactor equipped with a UVA lamp (e.g., 365 nm)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Schlenk flask or similar reaction vessel with a gas inlet
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-penten-1-ol (1.0 eq) in the chosen anhydrous solvent.
-
Cool the solution to the desired temperature (typically 0 °C to room temperature).
-
Introduce trifluoroiodomethane gas into the reaction mixture via a gas inlet tube or by condensing a known amount into the flask at low temperature.
-
Irradiate the reaction mixture with a UVA lamp with vigorous stirring. Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, carefully vent any excess CF₃I and concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol 1.2: Reductive Deiodination to 5,5,5-Trifluoropentan-1-ol
Materials:
-
5,5,5-Trifluoro-4-iodopentan-1-ol
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene or benzene
-
Schlenk flask
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 5,5,5-trifluoro-4-iodopentan-1-ol (1.0 eq) in anhydrous toluene.
-
Add tributyltin hydride (1.1 - 1.5 eq) and a catalytic amount of AIBN (0.1 eq).
-
Heat the reaction mixture to 80-110 °C and stir for several hours. Monitor the reaction by GC-MS or TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 5,5,5-trifluoropentan-1-ol.
Protocol 1.3: Jones Oxidation to this compound
Materials:
-
5,5,5-Trifluoropentan-1-ol
-
Jones reagent (prepared by dissolving chromium trioxide in sulfuric acid and water)[1]
-
Acetone
-
Round-bottom flask with a reflux condenser
Procedure:
-
Prepare the Jones reagent by carefully dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid and then slowly adding water while cooling in an ice bath.[1]
-
In a round-bottom flask, dissolve 5,5,5-trifluoropentan-1-ol (1.0 eq) in acetone.
-
Cool the solution in an ice bath and slowly add the Jones reagent dropwise with vigorous stirring. The color of the reaction mixture will change from orange to green.[2][3]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically exothermic.[2]
-
Once the reaction is complete (monitored by TLC), quench the excess oxidant by adding a small amount of isopropanol until the green color persists.[1]
-
Filter the mixture to remove the chromium salts and concentrate the filtrate.
-
Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by distillation or recrystallization.
Method 2: Malonic Ester Synthesis Approach
This method builds the carbon skeleton by alkylating diethyl malonate with a trifluoromethylated electrophile, followed by hydrolysis and decarboxylation.
Experimental Workflow
Caption: Workflow for the synthesis of this compound via the malonic ester synthesis.
Protocol 2.1: Synthesis of Diethyl 2-(3,3,3-trifluoropropyl)malonate
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt) or sodium hydride (NaH)
-
3,3,3-Trifluoropropyl bromide or iodide
-
Anhydrous ethanol or tetrahydrofuran (THF)
-
Round-bottom flask with a reflux condenser
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol or a suspension of sodium hydride in anhydrous THF.
-
Slowly add diethyl malonate (1.0 eq) to the base at 0 °C or room temperature.
-
Stir the mixture until the deprotonation is complete (the solution becomes clear for NaOEt).
-
Add 3,3,3-trifluoropropyl bromide or iodide (1.0 eq) dropwise to the enolate solution.
-
Heat the reaction mixture to reflux and stir for several hours until the alkylation is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by vacuum distillation to obtain diethyl 2-(3,3,3-trifluoropropyl)malonate.
Protocol 2.2: Hydrolysis and Decarboxylation
Materials:
-
Diethyl 2-(3,3,3-trifluoropropyl)malonate
-
Aqueous sulfuric acid or hydrochloric acid
-
Round-bottom flask with a reflux condenser
Procedure:
-
In a round-bottom flask, combine diethyl 2-(3,3,3-trifluoropropyl)malonate with an excess of aqueous acid (e.g., 6 M H₂SO₄).
-
Heat the mixture to reflux and stir vigorously for several hours. The hydrolysis of the esters and subsequent decarboxylation will occur.
-
Monitor the reaction for the cessation of CO₂ evolution.
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Method 3: Grignard Reagent Carboxylation
This approach involves the preparation of a Grignard reagent from a suitable trifluoromethylated alkyl halide and its subsequent reaction with carbon dioxide.
Experimental Workflow
Caption: Workflow for the synthesis of this compound via Grignard carboxylation.
Protocol 3.1: Synthesis of 4,4,4-Trifluorobutyl Bromide
This precursor can be synthesized from 4,4,4-trifluorobutan-1-ol via a standard bromination reaction using reagents like PBr₃ or HBr.
Protocol 3.2: Grignard Reagent Formation and Carboxylation
Materials:
-
4,4,4-Trifluorobutyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Solid carbon dioxide (dry ice) or CO₂ gas
-
Round-bottom flask with a reflux condenser and dropping funnel
Procedure:
-
In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of 4,4,4-trifluorobutyl bromide in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium. The reaction should be initiated (slight warming and bubbling). If not, a small crystal of iodine can be added.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent solution in an ice-salt bath.
-
For carboxylation, either pour the Grignard solution slowly onto an excess of crushed dry ice in a separate flask or bubble dry CO₂ gas through the solution.
-
Stir the mixture until the initial vigorous reaction subsides and the mixture solidifies.
-
Allow the mixture to warm to room temperature.
-
Perform an acidic workup by slowly adding aqueous HCl or H₂SO₄ to the reaction mixture.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
Derivatization of this compound
Once synthesized, this compound can be readily converted into its more synthetically versatile derivatives, such as esters and amides.
Protocol 4.1: Synthesis of Ethyl 5,5,5-Trifluoropentanoate (Fischer Esterification)
Materials:
-
This compound
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Round-bottom flask with a reflux condenser
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and a large excess of anhydrous ethanol (which also acts as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours. Monitor the reaction by TLC or GC-MS.
-
Cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry, and concentrate.
-
Purify the crude ester by distillation under reduced pressure.
Protocol 4.2: Synthesis of N-substituted 5,5,5-Trifluoropentanamides
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
A primary or secondary amine
-
Anhydrous dichloromethane (DCM) or another aprotic solvent
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Round-bottom flask
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.1-1.5 eq) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.
-
Stir the mixture at room temperature or gentle reflux until the conversion to the acid chloride is complete (evolution of HCl and SO₂ gas ceases).
-
In a separate flask, dissolve the desired amine (1.0 eq) and a non-nucleophilic base (1.1 eq) in anhydrous DCM.
-
Slowly add the freshly prepared 5,5,5-trifluoropentanoyl chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the resulting amide by recrystallization or column chromatography.
Data Summary
| Compound | Synthetic Method | Key Reagents | Typical Yield |
| This compound | Radical Addition/Oxidation | 4-Penten-1-ol, CF₃I, Bu₃SnH, Jones Reagent | Moderate |
| This compound | Malonic Ester Synthesis | Diethyl malonate, NaOEt, 3,3,3-Trifluoropropyl halide | Good |
| This compound | Grignard Carboxylation | 4,4,4-Trifluorobutyl bromide, Mg, CO₂ | Good |
| Ethyl 5,5,5-Trifluoropentanoate | Fischer Esterification | This compound, Ethanol, H₂SO₄ | High |
| N-Alkyl/Aryl-5,5,5-trifluoropentanamide | Acyl Chloride Formation/Amidation | This compound, SOCl₂, Amine, Base | High |
Conclusion and Future Perspectives
The protocols detailed in this application guide provide reliable and adaptable methods for the synthesis of this compound and its valuable derivatives. The choice of synthetic route will depend on factors such as starting material availability, desired scale, and the specific requirements of the target molecule. The continued development of novel trifluoromethylation reagents and methodologies will undoubtedly lead to even more efficient and sustainable approaches for the synthesis of this important class of compounds, further empowering researchers in the fields of drug discovery and materials science.
References
- One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
- Jones Oxidation.
- Malonic ester synthesis. Wikipedia.
- Jones oxid
- Malonic Ester Synthesis. Grokipedia.
- Malonic Ester Synthesis. OpenOChem Learn.
- Malonic Ester Synthesis. Organic Chemistry Portal.
- Jones Oxid
- Malonic Ester Synthesis. YouTube.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Esterification Reaction between Alcohol and Carboxylic Acid. YouTube.
- Amide Synthesis. Fisher Scientific.
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
- Synthesis and analysis of amides.
- One-Pot Synthesis of Amides from Carboxylic Acids Activ
Sources
Application Note: Probing Protein Acylation with 5,5,5-Trifluoropentanoic Acid
A Metabolic Labeling Approach for Mass Spectrometry-Based Proteomics
Author: Senior Application Scientist, Proteomics Division
Abstract
Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification (PTM) that governs protein localization, stability, and function.[1][2] Dysregulation of these modifications is implicated in numerous diseases, making the study of the "acyl-proteome" a key area of research. This application note details a robust methodology for the metabolic labeling of acylated proteins using 5,5,5-trifluoropentanoic acid, a chemical reporter that enables sensitive detection and identification of modified proteins by mass spectrometry (MS). We provide the scientific rationale, detailed experimental protocols for cell culture labeling and sample preparation, and data analysis considerations for researchers in cell biology and drug development.
Introduction: The Challenge of Studying Protein Acylation
Protein fatty acylation includes N-myristoylation (attachment of a C14 fatty acid) and S-palmitoylation (attachment of a C16 fatty acid), among others.[2][3] These modifications are notoriously difficult to study using traditional methods due to the lability of the thioester bonds in S-palmitoylation and the hydrophobicity of the attached lipids, which complicates protein analysis.[2]
Metabolic labeling with chemical reporters offers a powerful alternative to radioactive methods.[4][5] By introducing a bio-orthogonal tag or a stable isotope, researchers can selectively label and subsequently identify modified proteins from complex cellular lysates.[1][3] Fatty acid analogs, if accepted by the cellular machinery, can be incorporated into proteins, serving as probes for downstream analysis.[6]
Why this compound?
This compound is a synthetic, short-chain fatty acid analog. Its utility as a probe stems from several key properties:
-
Metabolic Acceptance: The cellular enzymes responsible for activating fatty acids and attaching them to proteins, such as N-myristoyltransferase (NMT), can exhibit promiscuity, accepting analogs that are structurally similar to their native substrates.[6][7] NMT, for instance, primarily selects substrates based on chain length rather than hydrophobicity, allowing for the potential incorporation of modified fatty acids.[6][7]
-
Minimal Perturbation: The trifluoromethyl group is relatively small, minimizing steric hindrance that might prevent its incorporation or alter the subsequent biological function of the labeled protein.
-
Unique Mass Signature: The fluorine atoms provide a distinct isotopic signature and a precise mass shift that is readily detectable by high-resolution mass spectrometry. This allows for the confident identification of labeled peptides during proteomic analysis.
This guide provides a comprehensive framework for leveraging these properties to explore the dynamic landscape of protein acylation.
Principle of the Method
The workflow is based on the metabolic incorporation of this compound into cellular proteins.
-
Metabolic Labeling: Cultured cells are incubated with the fluorinated fatty acid. The cell's endogenous enzymes convert it into its acyl-CoA derivative, which is then used by acyltransferases (e.g., NMT) to modify target proteins.
-
Cell Lysis & Protein Digestion: After the labeling period, cells are harvested, and the proteome is extracted. Proteins are then digested into smaller peptides, typically using trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer is programmed to identify peptides that carry the specific mass signature of the 5,5,5-trifluoropentanoyl group.
-
Data Analysis: Specialized software is used to search the MS/MS spectra against a protein sequence database to identify the labeled proteins and, ideally, the specific sites of modification.
Figure 1. Experimental workflow for metabolic labeling and identification of acylated proteins.
Materials and Reagents
Reagents:
-
This compound (≥98% purity)
-
Cell Culture Medium (e.g., DMEM, RPMI-1640), serum, and antibiotics
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Urea (8 M)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, sequencing grade
-
Formic Acid (FA), LC-MS grade
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
Equipment:
-
Cell culture incubator, hoods, and flasks/plates
-
Centrifuge
-
Sonicator or homogenizer
-
Thermomixer
-
Lyophilizer (optional)
-
High-Performance Liquid Chromatography (HPLC) system
-
High-Resolution Tandem Mass Spectrometer (e.g., Q-Exactive, Orbitrap)
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Cells
Causality: This protocol is designed to maximize the uptake and incorporation of the fatty acid analog while maintaining cell health. The concentration and incubation time are critical parameters that must be optimized for each cell line.
-
Cell Seeding: Plate cells in a T-75 flask or 10 cm dish. Grow to ~70-80% confluency. This density ensures cells are metabolically active but not overgrown, which can alter metabolism.
-
Probe Preparation: Prepare a sterile 100 mM stock solution of this compound in DMSO.
-
Labeling:
-
Aspirate the growth medium from the cells.
-
Add fresh, pre-warmed medium containing the desired final concentration of this compound. A starting concentration of 100-200 µM is recommended.
-
Control: Prepare a parallel culture flask treated with an equivalent volume of DMSO (vehicle control).
-
-
Incubation: Return cells to the incubator for 18-24 hours. This duration allows for sufficient protein turnover and incorporation of the label.
-
Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS to remove residual probe.
-
Add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
The cell pellet can be stored at -80°C or processed immediately.
-
Protocol 2: Protein Extraction and Digestion
Causality: This protocol uses a standard urea-based denaturation and digestion method to ensure complete protein solubilization and efficient trypsin cleavage, which is essential for comprehensive proteomic analysis.[8]
-
Lysis: Resuspend the cell pellet in 500 µL of lysis buffer (8 M urea in 50 mM ammonium bicarbonate) supplemented with protease inhibitors. The strong denaturant (urea) ensures that membrane-associated acylated proteins are fully solubilized.
-
Sonication: Sonicate the lysate on ice (e.g., 3 cycles of 15 seconds on, 30 seconds off) to shear genomic DNA and ensure complete lysis.
-
Quantification: Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Reduction & Alkylation:
-
Take 100 µg of protein lysate.
-
Add DTT to a final concentration of 10 mM. Incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Add IAA to a final concentration of 20 mM. Incubate for 45 minutes in the dark at room temperature to alkylate cysteine residues, preventing disulfide bonds from reforming.
-
-
Digestion:
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M (critical for trypsin activity).
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight (16-18 hours) at 37°C.
-
-
Cleanup:
-
Acidify the reaction with formic acid to a final concentration of 1% to stop the digestion.
-
Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.
-
Dry the purified peptides in a vacuum centrifuge. Resuspend in 0.1% formic acid for LC-MS/MS analysis.
-
Mass Spectrometry and Data Analysis
MS Acquisition
A "bottom-up" proteomics strategy is employed.[8] The goal is to identify peptides that have been modified with this compound.
-
Instrumentation: Use a high-resolution mass spectrometer coupled to a nano-flow HPLC system.
-
Method: Employ a data-dependent acquisition (DDA) method.
-
Full MS Scan (MS1): Acquire high-resolution scans (e.g., 60,000 resolution) to accurately measure the mass-to-charge ratio (m/z) of the intact peptides.
-
Tandem MS Scans (MS2): Select the top 10-20 most abundant precursor ions from the MS1 scan for fragmentation (e.g., using HCD). Acquire the fragment ion spectra in the Orbitrap or a similarly high-resolution analyzer.
-
Data Analysis Strategy
The key to identifying labeled proteins is to define the mass of the modification in the search parameters.
-
Modification Mass Calculation:
-
Mass of this compound (C₅H₅F₃O₂): 158.02 g/mol
-
Mass of modification (after condensation, loss of H₂O): C₅H₄F₃O = 141.01 g/mol
-
-
Database Search:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, FragPipe).
-
Search the generated MS/MS spectra against a relevant protein database (e.g., UniProt Human).
-
Key Search Parameters:
-
Enzyme: Trypsin/P
-
Fixed Modification: Carbamidomethyl (C) on cysteine.
-
Variable Modifications:
-
Oxidation (M) on methionine.
-
Acetyl (Protein N-term).
-
Custom Modification: +141.0143 on Glycine (G) at the N-terminus of a peptide (for N-myristoylation) and potentially on other residues if broader acylation is being investigated.
-
-
-
Figure 2. Bioinformatic workflow for identifying TFP-labeled peptides and proteins.
Expected Results and Validation
A successful experiment will yield a list of proteins identified with high confidence that contain one or more peptides modified by this compound.
| Parameter | Expected Outcome | Rationale |
| Precursor Mass Accuracy | < 5 ppm | High-resolution MS ensures accurate mass measurement, distinguishing the modification from other PTMs. |
| Peptide Spectrum Matches (PSMs) | High-quality fragmentation spectra | Confirms the peptide sequence and the location of the modification. |
| Control Sample Analysis | No or negligible identification of the +141.01 Da modification | Confirms that the identified modification is a direct result of metabolic labeling and not an artifact. |
| Biological Relevance | Identification of known N-myristoylated proteins (e.g., ARF family, SRC family kinases) | Validates that the analog is being incorporated by the expected biological pathway. |
Self-Validation System:
-
Orthogonal Validation: If a top candidate protein is identified, validate its acylation using a different method. For example, perform an immunoprecipitation of the endogenous protein from labeled and unlabeled cell lysates, followed by a Western blot with an anti-fluorine antibody or by direct MS analysis of the immunoprecipitated protein.
-
Dose-Response: Perform the labeling experiment with varying concentrations of the probe to show a dose-dependent increase in the number of identified labeled peptides.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low number of identified labeled proteins | - Poor uptake/incorporation of the probe- Insufficient labeling time- Cell toxicity | - Optimize probe concentration (50-500 µM).- Increase incubation time (up to 36 hours).- Perform a cell viability assay (e.g., MTT) to assess toxicity. |
| High background/non-specific hits | - Contamination during sample prep- Incorrect mass tolerance settings | - Ensure clean handling and use of high-purity reagents.- Use narrow mass tolerances for the precursor (<10 ppm) and fragment ions. |
| No identification of known acylated proteins | - The analog is not a substrate for the relevant acyltransferases in the specific cell line. | - Test in a different cell line known to have high levels of protein acylation.- Use a positive control probe, such as an alkyne-tagged fatty acid, which has a well-established workflow.[1] |
Conclusion
The use of this compound as a metabolic probe provides a powerful, non-radioactive method for the discovery and identification of acylated proteins. The unique mass signature of the trifluoromethyl group facilitates high-confidence identification in complex proteomic experiments. This application note provides a detailed protocol and the underlying scientific rationale to empower researchers to investigate the critical role of protein acylation in health and disease, opening new avenues for understanding cellular regulation and developing novel therapeutic strategies.
References
- Rudnick, D. A., et al. (1992). Heteroatom-substituted fatty acid analogs as substrates for N-myristoyltransferase: an approach for studying both the enzymology and function of protein acylation. Journal of Biological Chemistry, 267(33), 23852-23860. [Link]
- Kishore, N. S., et al. (1993). Comparison of the acyl chain specificities of human myristoyl-CoA synthetase and human myristoyl-CoA:protein N-myristoyltransferase. Journal of Biological Chemistry, 268(7), 4889-4902. [Link]
- Su, M., et al. (2021). Binding Affinity Determines Substrate Specificity and Enables Discovery of Substrates for N-Myristoyltransferases.
- Charron, G., et al. (2009). Chemical probes for the rapid detection of fatty-acylated proteins in mammalian cells. Methods in Enzymology, 462, 249-266. [Link]
- Zheng, B., et al. (2016). Chemical Probes to Directly Profile Palmitoleoylation of Proteins. Angewandte Chemie International Edition, 55(44), 13735-13739. [Link]
- Wilson, J. P., et al. (2011). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. Current Protocols in Chemical Biology, 3(4), 183-200. [Link]
- Dieterich, D. C., et al. (2006). Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT). Proceedings of the National Academy of Sciences, 103(25), 9482-9487. [Link]
- Zhang, Y., et al. (2022). Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies. Chemical Society Reviews, 51(15), 6433-6452. [Link]
- Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics.
Sources
- 1. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic labeling with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic labeling with noncanonical amino acids and visualization by chemoselective fluorescent tagging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heteroatom-substituted fatty acid analogs as substrates for N-myristoyltransferase: an approach for studying both the enzymology and function of protein acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heteroatom-substituted fatty acid analogs as substrates for N-myristoyltransferase: an approach for studying both the enzymology and function of protein acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies for Post-Translational Modifications (PTMs) - Creative Proteomics Blog [creative-proteomics.com]
Application Notes & Protocols for the Study of 5,5,5-Trifluoropentanoic Acid
Abstract
5,5,5-Trifluoropentanoic acid (TFPA) is a fluorinated short-chain fatty acid (SCFA) of increasing interest in metabolic research and drug development. The incorporation of a terminal trifluoromethyl group can significantly alter the physicochemical and biological properties compared to its non-fluorinated analogue, valeric acid, potentially enhancing metabolic stability, altering protein binding, and modifying biological activity.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust experimental studies on TFPA. We will cover essential physicochemical data, detailed protocols for in vitro and in vivo evaluation, and validated analytical methodologies for accurate quantification in biological matrices. The causality behind experimental choices is explained to ensure both technical accuracy and field-proven insight.
Introduction and Physicochemical Profile
This compound (also known as 5,5,5-trifluorovaleric acid) is a carboxylic acid characterized by a stable trifluoromethyl group at the omega position.[3][4] This structural feature is known to modulate lipophilicity, pKa, and metabolic fate, making fluorinated compounds a cornerstone in medicinal chemistry.[5][6] Understanding the fundamental properties of TFPA is the first step in designing meaningful biological experiments.
1.1 Key Physicochemical Data
A summary of essential properties for TFPA is provided below. This data is critical for preparing stock solutions, understanding potential membrane permeability, and ensuring safe handling.
| Property | Value | Source |
| CAS Number | 407-62-5 | [7][8] |
| Molecular Formula | C₅H₇F₃O₂ | [3][7] |
| Molecular Weight | 156.10 g/mol | [4][8] |
| Melting Point | 30-31 °C | [8][9] |
| Boiling Point | 170.2 ± 35.0 °C at 760 mmHg | [8] |
| pKa | ~4.50 (at 25°C) | [9] |
| LogP | 0.95 | [7][8] |
| Appearance | Liquid or low-melting solid | [3] |
1.2 Safety and Handling
TFPA is classified as corrosive and can cause severe skin burns and eye damage.[4][7] It is also an irritant to the respiratory system.[7] Always handle TFPA in a chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Store in a cool, dry, and well-ventilated area away from incompatible materials.
In Vitro Experimental Design and Protocols
In vitro studies are essential for initial screening, determining cytotoxicity, and elucidating the mechanism of action at a cellular level. The choice of cell line is paramount and should be dictated by the research question. For metabolic studies, hepatocyte-derived lines (e.g., HepG2) or intestinal cells (e.g., DLD-1) are appropriate.[10] For oncology research, relevant cancer cell lines should be used.
2.1 General Workflow for In Vitro Assessment
The following diagram outlines a typical workflow for the cellular characterization of TFPA.
Caption: General workflow for in vivo studies of TFPA.
3.2 Protocol: Pharmacokinetic (PK) Study in Mice
This protocol establishes the absorption, distribution, metabolism, and excretion (ADME) profile of TFPA.
-
Animal Preparation: Use 8-10 week old male C57BL/6J mice, acclimatized for at least one week.
-
Dosing: Administer a single dose of TFPA (e.g., 10 mg/kg) via oral gavage (p.o.) or intraperitoneal (i.p.) injection.
-
Blood Sampling: Collect sparse blood samples (~20-30 µL) from a cohort of mice at various time points (e.g., 0, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) via tail vein or saphenous vein into EDTA-coated capillaries.
-
Plasma Preparation: Immediately centrifuge the blood at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Quantification: Analyze TFPA concentrations in plasma using a validated LC-MS/MS method (see Section 4.0).
-
PK Analysis: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cₘₐₓ, Tₘₐₓ, AUC (Area Under the Curve), and elimination half-life (t₁/₂). The pharmacokinetics of fluorinated compounds can be influenced by the specific chemical form administered. [11]
Analytical Methodologies for Quantification
Accurate quantification of TFPA in complex biological matrices is essential for both in vitro and in vivo studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. [12]Given that TFPA is a polar, low molecular weight SCFA, chromatographic retention can be challenging on standard reversed-phase columns. 4.1 Comparison of Analytical Techniques
| Parameter | LC-MS/MS (with Derivatization) | LC-MS/MS (Direct, HILIC/Mixed-Mode) | GC-MS (with Derivatization) |
| Principle | Increases hydrophobicity and ionization efficiency for better retention and sensitivity. | Uses alternative column chemistry to retain polar analytes. | Volatilizes analyte for separation in the gas phase. |
| Sample Prep | More complex (derivatization step required). | Simpler (protein precipitation, dilution). | Complex (derivatization, extraction). |
| Sensitivity | Very high (low nM to pM). | High (low µM to nM). | High (low µM). |
| Throughput | Moderate. | High. | Low to Moderate. |
| Recommendation | Gold standard for trace-level quantification. [13] | Excellent for higher concentration samples and higher throughput. [12] | A robust alternative, especially if LC-MS/MS is unavailable. [14] |
4.2 Protocol: TFPA Quantification in Plasma by LC-MS/MS with Derivatization
This method, adapted from established SCFA protocols, uses 3-nitrophenylhydrazine (3-NPH) for derivatization to enhance sensitivity. [13][15]
Caption: Sample preparation workflow for LC-MS/MS analysis of TFPA.
-
Sample Preparation: Thaw 50 µL of plasma on ice. Add an internal standard (e.g., a stable isotope-labeled version of TFPA) to account for matrix effects and procedural losses.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously and centrifuge at >12,000 x g for 10 minutes at 4°C. [14]3. Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Derivatization: Add 20 µL of 200 mM 3-NPH in 50% acetonitrile and 20 µL of 120 mM EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with 6% pyridine. Vortex and incubate at 60°C for 30 minutes. [15]5. Extraction: After cooling, add a water-immiscible solvent like methyl tert-butyl ether (MTBE) to extract the derivatized TFPA. Vortex and centrifuge to separate the phases. [15]6. Dry & Reconstitute: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water).
-
LC-MS/MS Analysis: Inject the sample onto a C18 column. Use a gradient elution with mobile phases containing a weak acid (e.g., 0.1% formic acid). Monitor the specific parent-to-daughter ion transition for TFPA-NPH derivative in negative ion mode. [13]
Potential Mechanisms of Action & Future Directions
The biological activity of TFPA is currently under-explored, but its structure suggests several plausible mechanisms that warrant investigation.
Caption: Hypothesized mechanisms of action for TFPA.
-
Modulation of Fatty Acid Metabolism: As a fatty acid analogue, TFPA may compete with endogenous fatty acids for enzymes involved in β-oxidation. [16]The stable C-F bonds could make it a poor substrate or an inhibitor, leading to altered energy homeostasis. This can be tested by measuring acylcarnitine profiles and key enzyme activities.
-
Histone Deacetylase (HDAC) Inhibition: Natural SCFAs like butyrate are well-known HDAC inhibitors. [17]TFPA may share this property, leading to changes in histone acetylation and the expression of genes involved in metabolism, inflammation, and cell cycle control. This can be assessed via HDAC activity assays and chromatin immunoprecipitation (ChIP).
-
Metabolic Incorporation and Labeling: TFPA has been used for the fluorination of mammalian cell surfaces through metabolic pathways, indicating it can be recognized and processed by cellular machinery. [9][18][19][]This property could be leveraged for cell tracking or as a probe for metabolic flux analysis.
Future studies should focus on dissecting these potential pathways using the in vitro and in vivo protocols outlined herein, combined with multi-omics approaches (transcriptomics, proteomics, metabolomics) to build a comprehensive understanding of TFPA's biological impact.
References
- A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. (n.d.). MDPI. [Link]
- Bihan, D. G., Rydzak, T., Wyss, M., Pittman, K., McCoy, K. D., & Lewis, I. A. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS ONE. [Link]
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. [Link]
- Saha, S., Day-Walsh, P., Shehata, E., & Kroon, P. A. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Molecules. [Link]
- Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. (2021). Bentham Science. [Link]
- This compound | CAS#:407-62-5. (n.d.). Chemsrc. [Link]
- Progress in the Study of Animal Models of Metabolic Dysfunction-Associated Steatotic Liver Disease. (n.d.). MDPI. [Link]
- Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform. (n.d.).
- Vahouny, G. V., Satchithanandam, S., Chen, I., Tepper, S. A., Kritchevsky, D., Lightfoot, F., & Cassidy, M. M. (1993).
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. [Link]
- This compound. (n.d.). PubChem. [Link]
- A Review of Fatty Acid Oxidation Disorder Mouse Models. (n.d.). PubMed Central. [Link]
- Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (2020). Journal of Medicinal Chemistry. [Link]
- The role of short-chain fatty acids in the interplay between diet, gut microbiota, and host energy metabolism. (n.d.).
- In vitro production of short-chain fatty acids (SCFA) in test solutions... (n.d.).
- Maguire, M. K., Limeback, H., & Doull, J. (2005). Pharmacokinetics of ingested fluoride: lack of effect of chemical compound. Community Dentistry and Oral Epidemiology. [Link]
- Short-Chain Fatty-Acid-Producing Bacteria: Key Components of the Human Gut Microbiota. (n.d.). MDPI. [Link]
- In Vitro Analysis of Short Chain Fatty Acids and Human Fecal Microbiota Stimulated by Pectin Sources. (n.d.). ScholarWorks@UARK. [Link]
- Aleixandre, A., & Miguel, M. (2016). Animal models of metabolic syndrome: a review. Animal Models and Experimental Medicine. [Link]
- MICE MODELS IN METABOLIC SYNDROME RESEARCH - A REVIEW. (n.d.).
- Animal models in the study of metabolic syndrome. (n.d.). Medigraphic. [Link]
Sources
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | Semantic Scholar [semanticscholar.org]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C5H7F3O2 | CID 2782446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Page loading... [guidechem.com]
- 8. This compound | CAS#:407-62-5 | Chemsrc [chemsrc.com]
- 9. This compound CAS#: 407-62-5 [m.chemicalbook.com]
- 10. Perfluorooctanoic acid-induced metabolic disorder via enhancing metabolism of glutamine and fatty acids in human intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of ingested fluoride: lack of effect of chemical compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
- 16. A Review of Fatty Acid Oxidation Disorder Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The role of short-chain fatty acids in the interplay between diet, gut microbiota, and host energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound | 407-62-5 [amp.chemicalbook.com]
- 19. This compound | 407-62-5 [chemicalbook.com]
Application Notes and Protocols: 5,5,5-Trifluoropentanoic Acid in Drug Discovery Research
Introduction: The Strategic Advantage of Fluorine in Modern Drug Discovery
The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to refine the pharmacological profiles of drug candidates.[1][2] The unique electronic properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's acidity, lipophilicity, metabolic stability, and conformational preferences.[1] These modifications can lead to enhanced potency, greater target selectivity, improved pharmacokinetic properties, and reduced metabolic degradation.[1][2] 5,5,5-Trifluoropentanoic acid, a five-carbon carboxylic acid terminally substituted with a trifluoromethyl group, serves as a versatile building block and molecular probe in contemporary drug discovery, embodying the strategic advantages of fluorination. This guide provides an in-depth exploration of its applications and detailed protocols for its use in key research areas.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in drug design and experimental biology.
| Property | Value | Reference |
| CAS Number | 407-62-5 | [3] |
| Molecular Formula | C5H7F3O2 | [3][4] |
| Molecular Weight | 156.10 g/mol | [3][4] |
| Melting Point | 30-31°C | [3][5] |
| Boiling Point | 170.2 ± 35.0 °C at 760 mmHg | [3] |
| Density | 1.3 ± 0.1 g/cm³ | [3] |
| pKa | 4.50 (at 25°C) | [5][6] |
| LogP | 0.95 | [3][6] |
Application I: A Fluorinated Building Block for Bioactive Molecules
The trifluoromethyl group of this compound can serve as a bioisostere for various chemical moieties, enabling the modification of peptides and small molecules to enhance their therapeutic potential.[7][8][9] A notable example is the incorporation of its amino acid derivative, (S)-2-amino-5,5,5-trifluoropentanoic acid, into a γ-secretase inhibitor for the potential treatment of Alzheimer's disease.[3][4]
Workflow for Incorporating this compound Derivatives into Peptide Synthesis
Caption: Workflow for the synthesis and evaluation of a fluorinated peptide.
Protocol: In Vitro γ-Secretase Activity Assay
This protocol describes a cell-free assay to evaluate the inhibitory potential of compounds incorporating this compound derivatives on γ-secretase activity.[10][11]
Materials:
-
γ-Secretase enzyme preparation (from cell membranes or purified)
-
Fluorogenic γ-secretase substrate (e.g., a peptide with EDANS/DABCYL FRET pair)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 6.8, 2 mM EDTA, 0.25% CHAPSO)
-
Test compound (fluorinated peptide) dissolved in DMSO
-
Positive control inhibitor (e.g., L-685,458)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well black microplate, add 50 µL of the diluted test compound or control to each well.
-
Add 25 µL of the γ-secretase enzyme preparation to each well.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex: 340 nm, Em: 490 nm for EDANS).
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Application II: A Metabolic Probe for Fatty Acid Oxidation
The structural similarity of this compound to natural short-chain fatty acids makes it a potential tool to study fatty acid metabolism.[1][12][13] Its trifluoromethyl group can serve as a spectroscopic reporter for 19F NMR studies or as a stable isotopic label. It can also be used to investigate the effects of fluorination on fatty acid oxidation (FAO).
Conceptual Workflow for a Cell-Based Fatty Acid Oxidation Assay
Caption: Conceptual workflow for studying fatty acid oxidation using this compound.
Protocol: Cell-Based Fatty Acid Oxidation Assay using Radiolabeled Substrate
This protocol is adapted from established methods for measuring FAO and can be modified to assess the impact of this compound as a competitive inhibitor or as a substrate if a radiolabeled version is available.[6][14]
Materials:
-
Cultured cells (e.g., hepatocytes, myocytes)
-
[1-14C]Palmitic acid
-
Fatty acid-free bovine serum albumin (BSA)
-
Culture medium (e.g., DMEM)
-
This compound
-
Positive control inhibitor of FAO (e.g., etomoxir)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Preparation of Radiolabeled Palmitate-BSA Conjugate: Prepare a stock solution of [1-14C]palmitic acid complexed with fatty acid-free BSA in culture medium.
-
Cell Culture: Seed cells in a 24-well plate and grow to near confluency.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound or etomoxir for 1-2 hours.
-
Labeling: Remove the treatment medium and add the [1-14C]palmitate-BSA containing medium to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours in a CO2 incubator.
-
Measurement of 14CO2 (Complete Oxidation):
-
Place a small tube containing a CO2 trapping agent (e.g., a filter paper soaked in NaOH) inside each well, suspended above the medium.
-
Seal the wells and continue the incubation.
-
Stop the reaction by adding perchloric acid to the medium.
-
Incubate for an additional hour to allow for the release of dissolved 14CO2.
-
Transfer the filter paper to a scintillation vial, add scintillation fluid, and measure the radioactivity.
-
-
Measurement of Acid-Soluble Metabolites (Incomplete Oxidation):
-
Collect the culture medium and precipitate the protein and lipids with perchloric acid.
-
Centrifuge to pellet the precipitate.
-
Measure the radioactivity in the supernatant, which contains the acid-soluble metabolites.
-
-
Data Analysis: Normalize the radioactive counts to the protein content in each well. Calculate the rate of fatty acid oxidation and the inhibitory effect of this compound.
Application III: Metabolic Labeling and Proteomic Analysis
Derivatives of this compound, such as fluorinated amino acids, can be used for metabolic labeling of proteins.[2][15][16] This allows for the introduction of a unique tag for protein identification, quantification, and structural studies.
Protocol: Metabolic Labeling of Proteins with a this compound-Derived Amino Acid
This protocol provides a general framework for incorporating an unnatural amino acid, derived from this compound, into proteins in cultured cells.[3][7][17]
Materials:
-
Cultured mammalian cells (e.g., HEK293T, HeLa)
-
Amino acid-free culture medium
-
Dialyzed fetal bovine serum (dFBS)
-
The unnatural fluorinated amino acid (e.g., (S)-2-amino-5,5,5-trifluoropentanoic acid)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE and Western blotting reagents or mass spectrometry facility
Procedure:
-
Cell Culture: Culture cells to 70-80% confluency.
-
Amino Acid Depletion: Wash the cells with PBS and incubate in amino acid-free medium supplemented with dFBS for 1-2 hours to deplete the intracellular pool of the natural amino acid.
-
Labeling: Replace the depletion medium with amino acid-free medium supplemented with dFBS and the unnatural fluorinated amino acid at a concentration determined by optimization (e.g., 0.1-1 mM).
-
Incubation: Incubate the cells for a desired period (e.g., 4-24 hours) to allow for protein synthesis and incorporation of the unnatural amino acid.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration in the cell lysates.
-
Analysis:
-
SDS-PAGE and Western Blotting: Analyze the labeled proteins by SDS-PAGE and Western blotting using antibodies against proteins of interest to confirm incorporation (potential shift in molecular weight).
-
Mass Spectrometry: Perform proteomic analysis by mass spectrometry to identify and quantify the proteins containing the fluorinated amino acid.
-
References
- This compound | CAS#:407-62-5 | Chemsrc. (2025).
- This compound | C5H7F3O2 | CID 2782446 - PubChem. (n.d.).
- Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. (2018). JoVE.
- An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media. (2012). Journal of Biomolecular NMR.
- Fluorine in drug discovery: Role, design and case studies. (2025). International Journal of Pharmacy and Pharmaceutical Science.
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Molecules.
- Fluorescence-Based Detection of Fatty Acid β-Oxidation in Cells and Tissues Using Quinone Methide-Releasing Probes. (2023). ACS Central Science.
- Quantitative γ-Secretase Assays for Alzheimer. (2017). JoVE.
- Gamma Secretase Activity Assay Cell Line. (n.d.). Innoprot.
- Incorporation of Unn
- Inhibition of fatty acid synthase with FT‐4101 safely reduces hepatic de novo lipogenesis and steatosis in obese subjects with non‐alcoholic fatty liver disease: Results from two early‐phase randomized trials. (2021).
- Metabolic labeling of proteins. (n.d.).
- Acid Bioisosteres. (2022). Cambridge MedChem Consulting.
- Metabolic Labeling of Proteins for Proteomics. (2005). Molecular & Cellular Proteomics.
- Carboxylic Acid (Bio)Isosteres in Drug Design. (2013). ChemMedChem.
- N-hydroxysuccinimide – Knowledge and References. (n.d.). Taylor & Francis.
- Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. (2013). Current Protocols in Cell Biology.
- A Technical Guide to Fluorescent Fatty Acid Probes for Researchers and Drug Development Professionals. (2025). BenchChem.
- Fatty Acid Biosynthesis: Chain-Length Regul
- Fatty Acid Synthase: An Emerging Target in Cancer. (2021). Cancers.
- Use of esters of N-hydroxysuccinimide in the synthesis of N-acylamino acid. (1967). Journal of Lipid Research.
- F
- Pharmacological inhibitors of mammalian fatty acid synthase suppress DNA replication and induce apoptosis in tumor cell lines. (1998). Cancer Research.
- Biosynthesis of Very-Long-Chain Polyunsaturated Fatty Acids in Transgenic Oilseeds: Constraints on Their Accumul
- Tailored fatty acid synthesis via dynamic control of fatty acid elong
- Fatty Acid Oxidation Assay. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. β-oxidation assay [macdougald.lab.medicine.umich.edu]
- 3. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cells-online.com [cells-online.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Incorporation of Unnatural Amino Acids - Profacgen [profacgen.com]
- 8. Inhibition of fatty acid synthase prevents preadipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Fatty Acid Synthase Decreases Expression of Stemness Markers in Glioma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. innoprot.com [innoprot.com]
- 12. Quantitative γ-Secretase Assays for Alzheimer - JoVE Journal [jove.com]
- 13. n-hydroxysuccinimide nhs ester: Topics by Science.gov [science.gov]
- 14. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lumiprobe.com [lumiprobe.com]
- 17. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 5,5,5-Trifluoropentanoic Acid
Introduction
5,5,5-Trifluoropentanoic acid (TFPA), also known as 5,5,5-trifluorovaleric acid, is a short-chain per- and polyfluoroalkyl substance (PFAS) of growing interest in pharmaceutical development and environmental monitoring.[1] Its unique chemical properties, imparted by the terminal trifluoromethyl group, make it a valuable building block in the synthesis of novel compounds and a potential metabolite in various biological systems.[1] The accurate and sensitive detection of TFPA is crucial for understanding its pharmacokinetics, assessing its environmental fate, and ensuring the quality of pharmaceutical products.
This document provides a comprehensive guide to the analytical techniques for detecting and quantifying TFPA. It is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for TFPA analysis in diverse matrices. We will delve into the core principles of sample preparation, chromatographic separation, and mass spectrometric detection, with a focus on providing practical, field-proven insights.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of TFPA is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C5H7F3O2 | [1][2][3][4][5] |
| Molecular Weight | 156.103 g/mol | [1][3][4][5] |
| Melting Point | 30-31°C | [1][3] |
| Boiling Point | 170.2 ± 35.0 °C at 760 mmHg | [3] |
| pKa | 4.50 (at 25°C) | [2] |
| LogP | 0.95 | [2][3] |
| Vapor Pressure | 0.7 ± 0.7 mmHg at 25°C | [3] |
These properties, particularly its moderate polarity and potential for volatility upon derivatization, guide the selection of appropriate extraction and chromatographic techniques.
Part 1: Sample Preparation: The Foundation of Accurate Analysis
Meticulous sample preparation is paramount for the reliable analysis of short-chain PFAS like TFPA, as they are often present at low concentrations in complex matrices.[6] The primary objectives of sample preparation are to isolate TFPA from interfering substances, concentrate it to detectable levels, and ensure its stability throughout the process.[6]
Critical Considerations for Preventing Contamination
Given the ubiquitous nature of PFAS in many laboratory materials, stringent measures must be taken to avoid sample contamination.
-
Use PFAS-free materials: Employ polypropylene (PP) or high-density polyethylene (HDPE) containers for sample collection and preparation, as PFAS can adsorb to glass surfaces.[7][8]
-
Avoid PTFE-containing products: Polytetrafluoroethylene (PTFE) is a common source of PFAS contamination. Avoid using any equipment or supplies containing PTFE, such as certain syringe filters, tubing, and cap liners.[8]
-
Field and procedural blanks: The use of blanks is essential to monitor for potential contamination introduced during sample collection, handling, and analysis.[6]
Solid-Phase Extraction (SPE) for Aqueous Samples
Solid-phase extraction is a widely used and effective technique for extracting and concentrating TFPA from aqueous matrices such as drinking water, groundwater, and biological fluids.[7] Weak anion exchange (WAX) SPE cartridges are particularly well-suited for extracting both short- and long-chain PFAS.[8]
Generic SPE Protocol for TFPA in Water
This protocol is a starting point and should be optimized for specific sample matrices and analytical instrumentation.
-
Cartridge Conditioning: Condition a WAX SPE cartridge with a suitable solvent, typically methanol, followed by reagent-grade water. This prepares the sorbent for optimal interaction with the sample.[6]
-
Sample Loading: Load the aqueous sample onto the conditioned SPE cartridge at a controlled flow rate. TFPA will be retained on the sorbent.[6]
-
Washing: Wash the cartridge with a weak solvent, such as water, to remove any unretained, interfering compounds.[6]
-
Elution: Elute the retained TFPA from the cartridge using a small volume of a stronger solvent, often a basic methanol solution.[6]
-
Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in a solvent compatible with the subsequent analytical technique (e.g., methanol/water for LC-MS).
Part 2: Core Analytical Techniques
The two primary analytical techniques for the sensitive and selective detection of TFPA are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on factors such as the required sensitivity, sample matrix, and available instrumentation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the direct analysis of TFPA in aqueous samples due to its high sensitivity, selectivity, and minimal sample preparation requirements (often only requiring dilution).[9][10]
Experimental Workflow for LC-MS/MS Analysis
Caption: LC-MS/MS workflow for TFPA analysis.
Detailed LC-MS/MS Protocol
This protocol is based on established methods for short-chain PFAS analysis and should be adapted for your specific instrumentation.[9]
-
Sample Preparation:
-
LC Conditions:
-
Column: A column with mixed-mode retention mechanisms, such as a hybrid HILIC/ion-exchange column (e.g., Restek Raptor Polar X), is recommended for retaining polar short-chain PFAS.[9]
-
Mobile Phase: An isocratic elution with a suitable mobile phase (e.g., a mixture of water, acetonitrile, and a formic acid buffer) is often effective.[9][11]
-
Flow Rate: A typical flow rate is in the range of 0.3-0.5 mL/min.[12]
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is highly effective for detecting deprotonated carboxylic acids like TFPA.[12]
-
Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for TFPA to ensure high selectivity and sensitivity. The optimal transitions should be determined by infusing a standard solution of TFPA into the mass spectrometer.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| TFPA | 155.0 | To be determined empirically |
| Example IS | Varies | Varies |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative for TFPA analysis, particularly for complex matrices. However, a derivatization step is mandatory to increase the volatility of the polar carboxylic acid, allowing it to pass through the GC column.[13][14]
Experimental Workflow for GC-MS Analysis
Caption: GC-MS workflow for TFPA analysis.
Derivatization: A Critical Step
The choice of derivatizing reagent is crucial for successful GC-MS analysis. The goal is to replace the active hydrogen on the carboxylic acid group with a nonpolar functional group.[15]
-
Alkylation: Reagents like boron trifluoride in methanol (BF3-methanol) or tetramethylammonium hydroxide (TMAH) can be used to form methyl esters.[13][16]
-
Silylation: Silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace the active hydrogen with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively.[15][17] Silylation is a common and effective method for derivatizing carboxylic acids.[14]
Detailed GC-MS Protocol (with Silylation)
This protocol provides a general framework for the derivatization and GC-MS analysis of TFPA.
-
Sample Preparation and Derivatization:
-
Evaporate the sample extract containing TFPA to complete dryness under a gentle stream of nitrogen. It is critical to remove all water, as silylating reagents are moisture-sensitive.[17]
-
Add a suitable silylating reagent (e.g., BSTFA with 1% TMCS) and a solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture (e.g., at 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.
-
-
GC Conditions:
-
Column: A nonpolar or mid-polarity capillary column, such as one with a 5% phenyl/95% dimethylpolysiloxane stationary phase (e.g., DB-5MS), is typically used.[18]
-
Injector: Use a splitless injection mode to maximize the transfer of the analyte onto the column for trace-level analysis.[16]
-
Oven Temperature Program: Start at a low initial temperature, then ramp up to a final temperature to effectively separate the derivatized TFPA from other components. An example program could be: hold at 80°C for 2 minutes, then ramp to 300°C at 15°C/min.[19]
-
Carrier Gas: Helium is the most commonly used carrier gas.[19]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.[14]
-
Acquisition Mode: For high sensitivity and selectivity, Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized TFPA is recommended. A full scan mode can be used for initial method development and identification.
-
Part 3: Method Validation and Quality Control
Both LC-MS/MS and GC-MS methods must be thoroughly validated to ensure the reliability of the results. Key validation parameters include:
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels.[12]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Selectivity and Matrix Effects: Assessing the impact of other components in the sample matrix on the analysis of TFPA.
-
Recovery: The efficiency of the extraction process, determined by spiking samples with a known amount of TFPA before extraction.[12]
Conclusion
The choice between LC-MS/MS and GC-MS for the analysis of this compound will depend on the specific application, sample matrix, and available resources. LC-MS/MS offers the advantage of direct analysis with high sensitivity, making it ideal for aqueous samples. GC-MS, while requiring a derivatization step, provides excellent chromatographic resolution and is a robust technique for a wide range of sample types. By following the detailed protocols and adhering to stringent quality control measures outlined in this guide, researchers can achieve accurate and reliable quantification of TFPA, enabling further advancements in drug development and environmental science.
References
- Organomation. (n.d.). PFAS Sample Preparation: A Definitive Guide.
- Restek. (n.d.). A Novel Approach for Ultrashort-Chain PFAS Analysis in Water Samples.
- SCISPEC. (n.d.). Sample Preparation of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) in Water analysis.
- Chemsrc. (2025). This compound | CAS#:407-62-5.
- PubChem. (n.d.). This compound.
- ITRC. (n.d.). 11 Sampling and Analytical Methods – PFAS — Per - and Polyfluoroalkyl Substances.
- Agilent. (2020). Prepare to Meet the Challenges of a Regulated PFAS Landscape.
- National Measurement Institute. (2021). ANALYTICAL METHOD SUMMARIES.
- IntechOpen. (n.d.). Derivatization Methods in GC and GC/MS.
- NIH. (n.d.). Triflic Acid Treatment Enables LC-MS/MS Analysis of Insoluble Bacterial Biomass.
- MDPI. (n.d.). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS.
- ResearchGate. (2025). A fast derivatization procedure for gas chromatographic analysis of perfluorinated organic acids | Request PDF.
- PubMed Central. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples.
- PubMed. (2011). An optimized method for the determination of perfluorooctanoic acid, perfluorooctane sulfonate and other perfluorochemicals in different matrices using liquid chromatography/ion-trap mass spectrometry.
- NIH. (n.d.). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome.
- DiVA portal. (2024). Development and validation of a LC-MS/MS method for analysis of perfluorooctanesulfonic acid and perfluorooctaonic acid in liver.
- PubMed. (2005). Method for the determination of perfluorooctanoic acid in air samples using liquid chromatography with mass spectrometry.
- ALS Environmental. (n.d.). TOP Assay in Water samples by LC-MS/MS.
- PubMed Central. (n.d.). Metabolomic Analysis of Gingival Crevicular Fluid Using Gas Chromatography/Mass Spectrometry.
- MDPI. (n.d.). Metabolic Profiling and Quantitative Analysis of Cerebrospinal Fluid Using Gas Chromatography–Mass Spectrometry: Current Methods and Future Perspectives.
- Phcogj.com. (n.d.). GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne.
- PubMed Central. (n.d.). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling.
- NIH. (2023). Integrated comparative metabolite profiling via NMR and GC–MS analyses for tongkat ali (Eurycoma longifolia) fingerprinting and quality control analysis.
- RSC Publishing. (n.d.). Analytical Methods.
Sources
- 1. This compound CAS#: 407-62-5 [m.chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | CAS#:407-62-5 | Chemsrc [chemsrc.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | C5H7F3O2 | CID 2782446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. organomation.com [organomation.com]
- 7. scispec.co.th [scispec.co.th]
- 8. agilent.com [agilent.com]
- 9. A Novel Approach for Ultrashort-Chain PFAS Analysis in Water Samples [discover.restek.com]
- 10. diva-portal.org [diva-portal.org]
- 11. Triflic Acid Treatment Enables LC-MS/MS Analysis of Insoluble Bacterial Biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gcms.cz [gcms.cz]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Metabolomic Analysis of Gingival Crevicular Fluid Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorination of Mammalian Cell Surfaces using 5,5,5-Trifluoropentanoic Acid
Introduction: Engineering Cellular Surfaces with Fluorine
The ability to chemically modify the surface of living mammalian cells opens up a wealth of possibilities for fundamental research and therapeutic development. Cell surface engineering allows for the introduction of novel functionalities, enabling researchers to probe cellular interactions, enhance cell targeting, and modulate immune responses.[1][2][3] Metabolic labeling has emerged as a powerful and elegant approach for this purpose, harnessing the cell's own biosynthetic pathways to incorporate unnatural chemical reporters into cell surface biomolecules.[4] This guide details a protocol for the fluorination of mammalian cell surfaces through the metabolic incorporation of 5,5,5-trifluoropentanoic acid, a short-chain fatty acid analog.
The introduction of fluorine onto the cell surface imparts unique properties. The carbon-fluorine bond is exceptionally strong and the trifluoromethyl group is highly lipophilic and metabolically stable.[5][6][7] This stability ensures that the fluorinated moiety remains intact on the cell surface for extended periods. Furthermore, the presence of the trifluoromethyl group can alter the physicochemical properties of the cell membrane, potentially influencing membrane fluidity and protein interactions. Crucially, the fluorine-19 (¹⁹F) nucleus is an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy, offering a background-free signal for the detection and quantification of cell surface fluorination.[8][9][10][11]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory, application, and detailed protocols for labeling mammalian cell surfaces with this compound.
Principle of the Method: Metabolic Hijacking with a Fluorinated Fatty Acid Analog
The core of this technique lies in the metabolic incorporation of this compound into cellular lipids and proteins. Short-chain fatty acids (SCFAs) are readily taken up by mammalian cells through both passive diffusion and protein-mediated transport.[12][13] Once inside the cell, this compound is expected to be activated to its coenzyme A (CoA) thioester, 5,5,5-trifluoropentanoyl-CoA, by cellular acyl-CoA synthetases. This fluorinated acyl-CoA can then serve as a substrate for various enzymes involved in lipid synthesis and protein acylation.
Protein acylation is a common post-translational modification where fatty acids are attached to specific amino acid residues of proteins.[14] By providing an excess of this compound in the cell culture medium, it can be incorporated into membrane-associated proteins, effectively decorating the cell surface with trifluoromethyl groups.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption="Metabolic pathway for cell surface fluorination."
Materials and Equipment
Reagents
-
This compound
-
Mammalian cell line of choice (e.g., HeLa, HEK293, Jurkat)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution (for adherent cells)
-
Dimethyl sulfoxide (DMSO)
-
Reagents for protein quantification (e.g., BCA Protein Assay Kit)
-
Reagents for SDS-PAGE and Western blotting
-
Deuterated solvents for NMR (e.g., D₂O)
-
Reagents for mass spectrometry sample preparation (e.g., trypsin, urea, iodoacetamide)
Equipment
-
Cell culture incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Inverted microscope
-
NMR spectrometer with a fluorine probe
-
Mass spectrometer (e.g., Orbitrap, Q-TOF)
-
Sonicator or homogenizer
-
Standard laboratory glassware and plasticware
Experimental Protocols
PART 1: Metabolic Labeling of Mammalian Cells
This protocol describes the general procedure for labeling mammalian cells with this compound. Optimization of concentration and incubation time may be required for different cell lines.
1.1. Preparation of this compound Stock Solution
-
Prepare a 100 mM stock solution of this compound in sterile DMSO.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
1.2. Cell Seeding and Culture
-
Culture the desired mammalian cell line under standard conditions.
-
For adherent cells, seed cells in culture plates at a density that will result in 70-80% confluency at the time of labeling.
-
For suspension cells, seed cells at a density of approximately 0.5 x 10⁶ cells/mL.
1.3. Metabolic Labeling
-
Once cells have reached the desired confluency or density, remove the existing culture medium.
-
Add fresh, pre-warmed complete culture medium containing the desired final concentration of this compound. A starting concentration range of 100-500 µM is recommended.
-
Note: It is advisable to perform a dose-response experiment to determine the optimal concentration that provides efficient labeling without significant cytotoxicity.
-
-
Incubate the cells for 24-72 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time will vary depending on the cell line and its metabolic rate.
1.4. Cell Harvesting
-
For adherent cells:
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization or by scraping in ice-cold PBS.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
For suspension cells:
-
Transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
The cell pellet can now be used for downstream analysis.
dot graph G { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption="Workflow for metabolic labeling of cells."
PART 2: Verification of Cell Surface Fluorination
2.1. Analysis by ¹⁹F NMR Spectroscopy
¹⁹F NMR is a direct and non-destructive method to confirm the incorporation of the trifluoromethyl group into the cells.[8][9][10][11]
-
Resuspend a known number of labeled cells (e.g., 1 x 10⁷ cells) in PBS containing 10% D₂O for the lock signal.
-
Transfer the cell suspension to an NMR tube.
-
Acquire a one-dimensional ¹⁹F NMR spectrum. A control spectrum of unlabeled cells should also be acquired to ensure the absence of any background fluorine signals.
-
The presence of a signal in the ¹⁹F NMR spectrum of the labeled cells, absent in the control, confirms the successful incorporation of the trifluoromethyl group.
-
Note: The chemical shift of the trifluoromethyl group will be influenced by its local chemical environment.
-
| Parameter | Recommended Setting |
| Spectrometer Frequency | ≥ 400 MHz (for ¹H) |
| Nucleus | ¹⁹F |
| Pulse Program | Simple 1D pulse-acquire |
| Relaxation Delay | 1-2 seconds |
| Number of Scans | 1024 or higher for good signal-to-noise |
| Temperature | 298 K |
2.2. Analysis by Mass Spectrometry
Mass spectrometry can be used to identify specific proteins that have been modified with this compound.[3][15][16]
-
Protein Extraction and Digestion:
-
Lyse the labeled and unlabeled (control) cell pellets using a suitable lysis buffer containing protease inhibitors.
-
Quantify the protein concentration of the lysates.
-
Perform in-solution or in-gel tryptic digestion of the proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against a protein database using a search engine (e.g., Mascot, MaxQuant) with a variable modification corresponding to the mass of the trifluoropentanoyl group (+126.02 Da) on lysine, serine, or cysteine residues.
-
The identification of peptides with this mass shift in the labeled sample, but not in the control, confirms the covalent modification of specific proteins.
-
Applications and Future Perspectives
The ability to fluorinate mammalian cell surfaces opens up exciting avenues for research and development:
-
¹⁹F MRI Cell Tracking: The strong and specific signal from ¹⁹F makes it an ideal tracer for in vivo cell tracking using Magnetic Resonance Imaging (MRI).[8][9][10][11]
-
Probing Cell-Cell Interactions: The introduction of the lipophobic trifluoromethyl group can be used to study its effect on cell adhesion and signaling processes.
-
Drug Delivery: Fluorinated cell surfaces could potentially alter the interaction of cells with drug delivery vehicles.
-
Immunomodulation: The modification of cell surface proteins could be explored as a strategy to modulate immune recognition.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low labeling efficiency | Suboptimal concentration of this compound. | Perform a dose-response experiment to find the optimal concentration. |
| Insufficient incubation time. | Increase the incubation time (e.g., up to 72 hours). | |
| Cell line has low uptake or metabolism of short-chain fatty acids. | Try a different cell line known to have active fatty acid metabolism. | |
| High cytotoxicity | Concentration of this compound is too high. | Reduce the concentration of the labeling reagent. |
| Contamination of the stock solution. | Prepare a fresh, sterile stock solution. | |
| Weak ¹⁹F NMR signal | Insufficient number of labeled cells. | Increase the number of cells used for the NMR sample. |
| Low incorporation efficiency. | Optimize labeling conditions (concentration and time). |
References
- Pham, L. B. T., Costantino, A., Barbieri, L., Calderone, V., Luchinat, E., & Banci, L. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(3), 1389–1399. [Link]
- Gerig, J. T. (2003). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. Annual review of biophysics and biomolecular structure, 32, 35-59. [Link]
- Luck, L. A. (2014). Analysis of fluorinated proteins by mass spectrometry. Advances in experimental medicine and biology, 806, 319–329. [Link]
- MDPI. (n.d.). Application of NMR Screening Methods with 19 F Detection to Fluorinated Compounds Bound to Proteins.
- flore.unifi.it. (n.d.). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy.
- Lin, C. W., & Ting, A. Y. (2020). Steric-Free Bioorthogonal Labeling of Acetylation Substrates Based on a Fluorine–Thiol Displacement Reaction. Journal of the American Chemical Society, 142(41), 17436–17445. [Link]
- Vinolo, M. A. R., Rodrigues, H. G., Nachbar, R. T., & Curi, R. (2023). Short chain fatty acids: key regulators of the local and systemic immune response in inflammatory diseases and infections. Journal of biomedical science, 30(1), 20. [Link]
- Stahl, A. (2004). Cellular Fatty Acid Uptake: A Pathway Under Construction. Trends in Endocrinology & Metabolism, 15(6), 259-263. [Link]
- MDPI. (n.d.). Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism.
- Canfora, E. E., Jocken, J. W., & Blaak, E. E. (2021). The role of short-chain fatty acids in the interplay between gut microbiota and diet in cardio-metabolic health. Gut, 70(3), 597-609. [Link]
- bioRxiv. (2020). Steric-Free Bioorthogonal Labeling of Acetylation Substrates Based on a Fluorine-Thiol Displacement Reaction (FTDR). [Link]
- ResearchGate. (2023).
- National Institutes of Health. (2014). Spectro-Fluor™ Technology for Reliable Detection of Proteins and Biomarkers of Disease: A Pioneered Research Study. [Link]
- National Center for Biotechnology Information. (2014). Analysis of fluorinated proteins by mass spectrometry. [Link]
- MDPI. (n.d.). Application of NMR Screening Methods with 19 F Detection to Fluorinated Compounds Bound to Proteins.
- National Center for Biotechnology Information. (2022).
- ResearchGate. (n.d.). Flowchart of cell surface labeling strategies. Protocols for exogenous...
- ResearchGate. (2016). Fatty acid acylation of proteins: Specific roles for palmitic, myristic and caprylic acids. [Link]
- National Institutes of Health. (2012). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. [Link]
- National Institutes of Health. (n.d.). Enhancing Cell therapies from the Outside In: Cell Surface Engineering Using Synthetic Nanomaterials.
- Royal Society of Chemistry. (n.d.). Advancing cell surface modification in mammalian cells with synthetic molecules.
- ResearchGate. (n.d.). Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells.
- National Center for Biotechnology Information. (2023). Perfluorooctanoic acid-induced metabolic disorder via enhancing metabolism of glutamine and fatty acids in human intestinal cells. [Link]
- ResearchGate. (n.d.). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol.
- National Institutes of Health. (2023). An optimized protocol to detect ubiquitination modification of exogenous or endogenous proteins. [Link]
- Pharmazone. (n.d.). The Significance of Trifluoromethylated Compounds in Pharmaceutical Development.
- National Center for Biotechnology Information. (n.d.). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism.
- Annual Reviews. (n.d.). METABOLISM OF FLUORINE-CONTAINING DRUGS.
- PLOS. (n.d.). Robust Fluorescent Detection of Protein Fatty-Acylation with Chemical Reporters.
- ACS Publications. (2020).
- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- National Center for Biotechnology Information. (n.d.). Mammalian drug metabolism.
- MDPI. (2023). Advances in Mass Spectrometry on Membrane Proteins. [Link]
- National Institutes of Health. (n.d.). Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics.
- OHSU. (n.d.). Trifunctional fatty acid derivatives: the impact of diazirine placement.
- YouTube. (2022). 8A. Protein 2: Mass Spectrometry, Post-synthetic Modifications, Quantitation of Protein...
- National Institutes of Health. (n.d.). Toxic fluorine compounds. 20. The use of the ω-fluorine atom in the study of the metabolism of branched-chain fatty acids.
- National Center for Biotechnology Information. (n.d.). Trans fatty acids: effects on cardiometabolic health and implications for policy.
- National Center for Biotechnology Information. (n.d.). Mass Spectrometry for Post-Translational Modifications.
- ResearchGate. (n.d.). Chronic Consumption of trans-Fat-Rich Diet Increases Hepatic Cholesterol Levels and Impairs Muscle Insulin Sensitivity without Leading to Hepatic Steatosis and Hypertriglyceridemia in Female Fischer Rats.
- FIU. (n.d.). Mass spectrometry–based proteomics in cell biology.
- ResearchGate. (n.d.). (PDF) Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones.
- ResearchGate. (n.d.). (PDF) Practical and Straightforward Stereoselective Synthesis of (S)- 5,5,5,5',5',5'-Hexafluoroleucine.
- MDPI. (n.d.). Synthesis and Properties of Pentafluorosulfanyl Group (SF 5 )-Containing Meta-Diamide Insecticides.
- National Center for Biotechnology Information. (n.d.). Metabolism of alpha-naphthoflavone by rat, mouse, rabbit, and hamster liver microsomes.
- National Institutes of Health. (2022). 9-Trifluoromethylxanthenediols: Synthesis and Supramolecular Motifs. [Link]
- NASA. (n.d.). Synthesis of 5'-deoxy-5'-nucleosideacetic acid derivatives.
- National Institutes of Health. (n.d.). Metabolic Dynamics of In Vitro CD8+ T Cell Activation.
Sources
- 1. Enhancing Cell therapies from the Outside In: Cell Surface Engineering Using Synthetic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancing cell surface modification in mammalian cells with synthetic molecules - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. annualreviews.org [annualreviews.org]
- 8. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Short chain fatty acids: key regulators of the local and systemic immune response in inflammatory diseases and infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular Fatty Acid Uptake: A Pathway Under Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of fluorinated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
preparation of copper fluorinated alkyl/aryl carboxylate complexes
An Application Guide for the Synthesis and Characterization of Copper(II) Fluorinated Carboxylates
Authored by: A Senior Application Scientist
Introduction: The Expanding Role of Fluorinated Copper Carboxylates
Copper complexes, particularly those bearing fluorinated carboxylate ligands, occupy a pivotal position at the intersection of catalysis, materials science, and pharmacology. The incorporation of fluorine into the carboxylate ligand dramatically alters the electronic properties, solubility, and stability of the resulting copper complex. These modifications enhance the Lewis acidity of the copper center and improve stability, making these compounds highly effective catalysts for a wide array of organic transformations, including cross-coupling, fluorination, and cyclization reactions.[1][2]
Beyond catalysis, the unique biochemical activities of copper complexes have garnered significant interest in drug development.[3][4] Copper is an essential trace element involved in numerous biological processes, and its dysregulation is linked to various diseases, including cancer and inflammatory conditions.[5][6] Copper-based therapeutics, including those with fluorinated carboxylate ligands, are being explored as potential anti-inflammatory and anti-proliferative agents, offering novel mechanisms of action that may overcome resistance to existing drugs.[3][6][7]
This guide provides a comprehensive overview of the synthesis, characterization, and application of copper(II) fluorinated alkyl/aryl carboxylate complexes. It is designed for researchers in both academic and industrial settings, offering detailed, field-proven protocols and the scientific rationale behind key experimental steps.
Synthetic Strategies: Pathways to Copper(II) Fluorinated Carboxylates
The most direct and common method for synthesizing copper(II) fluorinated carboxylates is the acid-base reaction between a suitable copper(II) source and the corresponding fluorinated carboxylic acid. The choice of the copper precursor can influence the reaction rate and the nature of the initial product (hydrated vs. anhydrous).
Common Copper(II) Sources:
-
Copper(II) Carbonate (or Basic Copper Carbonate, CuCO₃·Cu(OH)₂): Highly reactive, producing CO₂ and water as byproducts, which are easily removed. This is often the preferred starting material.[8]
-
Copper(II) Hydroxide (Cu(OH)₂): Another reactive precursor, yielding only water as a byproduct.
-
Copper(II) Oxide (CuO): Less reactive than the carbonate or hydroxide and may require more forcing conditions (e.g., heating) to drive the reaction to completion.[8][9]
The general reaction can be summarized as follows: CuX + 2 R_fCOOH → Cu(OOCR_f)₂ + H₂X (where X = O, (OH)₂, or CO₃ and R_f = fluorinated alkyl/aryl group)
Visualizing the Synthetic Workflow
The overall process from starting materials to final application can be visualized as a logical progression of synthesis, purification, and in-depth characterization.
Caption: A generalized workflow for the preparation and validation of copper fluorinated carboxylate complexes.
Experimental Protocols
Protocol 1: Preparation of Anhydrous Copper(II) Trifluoroacetate, Cu(CF₃COO)₂
This protocol details the synthesis of the hydrated complex followed by its dehydration. Copper(II) trifluoroacetate is a versatile catalyst and a common precursor for other complexes.[8][9][10]
Materials:
-
Basic Copper(II) Carbonate (CuCO₃·Cu(OH)₂)
-
Trifluoroacetic Acid (TFA)
-
Deionized Water
-
Acetone
Procedure:
Part A: Synthesis of Copper(II) Trifluoroacetate Hydrate
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, add basic copper(II) carbonate (e.g., 5.0 g).
-
Slowly add a solution of trifluoroacetic acid (TFA) in deionized water (e.g., 10.3 g of TFA in 50 mL of water) to the flask. Caution: The reaction is exothermic and produces CO₂ gas; add the acid dropwise to control the effervescence.
-
Once the addition is complete, continue stirring the resulting blue solution at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Filter the solution to remove any unreacted starting material.
-
Gently heat the filtrate to approximately 60-70 °C to concentrate the solution until crystals begin to form.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
-
Collect the blue crystals of the hydrate by vacuum filtration and wash them with a small amount of cold deionized water.
-
Dry the crystals in a desiccator over a suitable drying agent.
Part B: Dehydration to Anhydrous Copper(II) Trifluoroacetate
-
The isolated hydrate can be converted to the anhydrous form by removing the coordinated water molecules.[8]
-
Place the hydrated crystals in a flask and add acetone. The acetone will displace the water molecules.
-
Remove the acetone under reduced pressure (using a rotary evaporator). This process can be repeated to ensure complete removal of water.
-
Alternatively, the hydrate can be dehydrated thermally. According to thermal analysis, the hydrate loses its water of crystallization completely by 173 °C.[8] Heating the sample in a vacuum oven at ~175 °C will yield the anhydrous, light blue product.
Protocol 2: Synthesis of a Dinuclear Amine Adduct, [Cu₂(EtNH₂)₂(μ-O₂CC₃F₇)₄]
This protocol describes the synthesis of a more complex, dinuclear "paddle-wheel" type structure, which are common for copper(II) carboxylates.[11] This specific example is adapted from the synthesis of similar perfluorinated carboxylate complexes with small aliphatic amines.[12][13]
Materials:
-
Anhydrous Copper(II) Heptafluorobutyrate, [Cu(O₂CC₃F₇)₂] (can be prepared similarly to Protocol 1)
-
Ethylamine (EtNH₂)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous copper(II) heptafluorobutyrate (e.g., 1.0 mmol) in anhydrous THF (e.g., 20 mL).
-
With vigorous stirring, slowly add a solution of ethylamine (1.0 mmol) in anhydrous THF (5 mL) to the suspension.
-
The color of the suspension should change, and the solid should gradually dissolve to form a blue solution or gel-like substance.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Remove the solvent under reduced pressure to obtain the crude product, which often presents as a blue gel or solid.[13]
-
The product can be purified by washing with a non-coordinating solvent like hexane to remove any excess ligands, followed by drying under vacuum. Characterization is crucial to confirm the formation of the desired dinuclear adduct.
Characterization of Copper(II) Fluorinated Carboxylates
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized complexes. A combination of spectroscopic and analytical techniques provides a complete picture of the material.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a powerful tool for confirming the coordination of the carboxylate ligand to the copper center. The key diagnostic peaks are the asymmetric (ν_as) and symmetric (ν_s) stretching frequencies of the COO⁻ group. The separation between these two peaks (Δν = ν_as - ν_s) provides insight into the coordination mode:
-
Monodentate: Δν is large, often >200 cm⁻¹.
-
Bidentate (Chelating): Δν is small, often <100 cm⁻¹.
-
Bidentate (Bridging): Δν is intermediate, typically in the range of 140-200 cm⁻¹, similar to the ionic carboxylate.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing critical information about thermal stability and composition.[14]
-
Solvent/Water Content: Mass loss at lower temperatures (typically <150 °C) corresponds to the loss of lattice or coordinated solvent/water molecules.[8]
-
Decomposition Temperature: The onset of significant mass loss at higher temperatures indicates the decomposition of the complex.[15][16]
-
Final Residue: The mass of the residue at the end of the experiment (e.g., after heating in air) often corresponds to the formation of copper oxide (CuO), allowing for confirmation of the copper content.
| Complex Type | Event | Typical Temperature Range (°C) | Reference |
| Hydrated Cu(CF₃COO)₂ | Loss of water | 100 - 175 | [8] |
| Anhydrous Cu(CF₃COO)₂ | Onset of decomposition | > 220 | [8] |
| Metal Carboxylates | Decomposition to Oxide | 300 - 500 | [16] |
X-Ray Diffraction (XRD)
XRD is the definitive method for determining the crystalline structure of the complexes.
-
Powder X-Ray Diffraction (PXRD): Used to assess the phase purity of a bulk sample. The experimental diffraction pattern is compared to a simulated pattern from single-crystal data or a database to confirm the identity of the synthesized material.[17][18]
-
Single-Crystal X-Ray Diffraction (SC-XRD): Provides the precise three-dimensional arrangement of atoms in a single crystal, allowing for the unambiguous determination of bond lengths, bond angles, and the overall molecular structure, such as the confirmation of a dinuclear paddle-wheel framework.[19][20]
Visualizing the Paddle-Wheel Structure
Many copper(II) carboxylates adopt a dinuclear structure where four carboxylate ligands bridge two copper centers.
Caption: Schematic of a dinuclear copper(II) carboxylate complex with axial ligands (L).
Electron Paramagnetic Resonance (EPR) Spectroscopy
For Cu(II) complexes, which have a d⁹ electron configuration and are paramagnetic, EPR spectroscopy is an invaluable tool. It provides direct insight into the electronic structure and coordination geometry of the copper center.[21][22] The shape of the spectrum and the calculated g-tensor values can distinguish between different geometries, such as square planar, square pyramidal, or trigonal bipyramidal.[21][23][24]
Safety and Handling
-
Fluorinated Carboxylic Acids: These acids (e.g., TFA) are corrosive and toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Copper Compounds: Copper salts can be harmful if ingested and may cause skin and eye irritation.[9] Avoid inhaling dust and ensure proper containment during handling.
-
Solvents: Handle all organic solvents according to standard laboratory safety procedures, paying attention to flammability and toxicity.
References
- Wikipedia. (n.d.). Copper(II) trifluoroacetate.
- Garribba, E., & Micera, G. (n.d.). The Determination of the Geometry of Cu(II) Complexes: An EPR Spectroscopy Experiment. Journal of Chemical Education.
- Onori, G., et al. (n.d.). EPR studies of copper(II) and cobalt(II) complexes of adriamycin. PubMed.
- Borkowski, T., et al. (n.d.). Development of copper based drugs, radiopharmaceuticals and medical materials. PMC.
- Wehbe, M., et al. (2017). A Perspective – can copper complexes be developed as a novel class of therapeutics? Dalton Transactions.
- Fiedler, A. T. (n.d.). EPR Spectroscopy of Cu(II) Complexes: Prediction of g-Tensors Using Double-Hybrid Density Functional Theory. Semantic Scholar.
- Marzano, C., et al. (n.d.). Copper and Its Complexes in Medicine: A Biochemical Approach. PMC.
- BC Cancer Research. (n.d.). Copper Drug Complexes: Development of a novel class drugs with significant potential for treatment of platinum insensitive cancers. Experimental Therapeutics.
- Pinter, G., et al. (2021). Copper(II) Phenanthroline-Based Complexes as Potential AntiCancer Drugs: A Walkthrough on the Mechanisms of Action. MDPI.
- Gersmann, H. R., & Swalen, J. D. (1962). Electron Paramagnetic Resonance Spectra of Copper Complexes. The Journal of Chemical Physics.
- Fiedler, A. T. (2022). EPR Spectroscopy of Cu(II) Complexes: Prediction of g-Tensors Using Double-Hybrid Density Functional Theory. MDPI.
- ChemBK. (2024). Copper(II) trifluoroacetate.
- Hünemörder, P., et al. (n.d.). Single Crystal X‐Ray diffraction structure of a dimeric Copper(I)... ResearchGate.
- Alam, M. N., et al. (n.d.). Copper-Catalyzed Cross-Coupling of Organozincs with Carboxylic Acids via Acyloxyphosphonium Ions: Direct Access to (fluoro)Keton. ChemRxiv.
- Alam, M. N., et al. (n.d.). Copper-Catalyzed Cross-Coupling of Organozincs with Carboxylic Acids via Acyloxyphosphonium Ions: Direct Access to (fluoro)Ketones. ResearchGate.
- Alam, M. N., et al. (2023). Copper-Catalyzed Cross-Coupling of Organozincs with Carboxylic Acids via Acyloxyphosphonium Ions: Direct Access to (fluoro)Ketones. ChemRxiv.
- Melník, M., et al. (2006). A structural study of copper(II) carboxylates: Crystal structure and physical characterisation of [Cu2(2-bromopropanoato)4(caffeine)2]. ResearchGate.
- Thomas, B., & Ng, Y. (2019). Investigation of Thermal Properties of Carboxylates with Various Structures. Digital Commons @ University of New Haven.
- Zain, N. A. M., et al. (n.d.). SYNTHESIS AND CHARACTERIZATION OF COPPER(II) CARBOXYLATE WITH PALM-BASED OLEIC ACID BY ELECTROCHEMICAL TECHNIQUE. Malaysian Journal of Analytical Sciences.
- Popa, A., & Doca, N. (n.d.). A comparative study on the thermal decomposition of some transition metal carboxylates. ResearchGate.
- Wang, C.-H., et al. (n.d.). A Single Crystal Hybrid Ligand Framework of Copper(II) with Stable Intrinsic Blue-Light Luminescence in Aqueous Solution. PMC.
- Szymańska, I. B., et al. (2020). Copper(II) Perfluorinated Carboxylate Complexes with Small Aliphatic Amines as Universal Precursors for Nanomaterial Fabrication. NIH.
- Szymańska, I. B., et al. (2020). Copper(II) Perfluorinated Carboxylate Complexes with Small Aliphatic Amines as Universal Precursors for Nanomaterial Fabrication. MDPI.
- Ho, T.-L. (2017). Copper( II ) Trifluoroacetate. ResearchGate.
- Bloom, S., et al. (2020). Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles. Organic Letters.
- Parks, J. M., et al. (2012). Mechanistic analysis of a copper-catalyzed C–H oxidative cyclization of carboxylic acids. Chemical Science.
- Wang, X., et al. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry.
- Chiacchio, U., et al. (2020). Cu(OTf)2-catalyzed multicomponent reactions. Beilstein Journal of Organic Chemistry.
- Novabioro. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
- Schareina, T., et al. (n.d.). Towards a Practical and Efficient Copper-Catalyzed Trifluoromethylation of Aryl Halides. ResearchGate.
- Sharma, S., et al. (n.d.). XRD Analysis of Copper (II) Mixed Ligand Complexes with 3-hydroxypicolinamide and Determination of Crystallite Size and Lattice. Research Publish Journals.
- Deshmukh, J. H., et al. (2011). X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS). Journal of Chemical and Pharmaceutical Research.
- Malkerova, I. P., et al. (n.d.). Copper(II) Trifluoroacetate. ResearchGate.
- Melník, M., et al. (2002). Copper(II) carboxylates - Synthesis, structure and biological activity. IV. Fatty acid copper(II) carboxylates with urea. ResearchGate.
- Wang, H., et al. (2019). A copper-catalyzed four-component reaction of arylcyclopropanes, nitriles, carboxylic acids and N-fluorobenzenesulfonimide: facile synthesis of imide derivatives. PubMed Central.
- Mehrotra, K. N., et al. (n.d.). Thermogravimetric Analysis of Cadmium Carboxylates in Solid State. ResearchGate.
- Ghosh, I., et al. (n.d.). Copper‐mediated decarboxylative fluorination of 4‐fluorobenzoic acid. ResearchGate.
- Pan, X., et al. (2012). CopperCatalyzed Di and Trifluoromethylation of ,Unsaturated Carboxylic Acids: A Protocol for Vinylic Fluoroalkylations. Angewandte Chemie.
- Pu, W.-Y., et al. (2020). Copper-catalyzed direct decarboxylative fluorosulfonylation of aliphatic carboxylic acids. Chemical Communications.
- Schiattarella, M., et al. (n.d.). Copper-Catalyzed Halodecarboxylation of (Hetero)aryl Carboxylic Acids. Chemrxiv.
- Wikipedia. (n.d.). Thermogravimetric analysis.
- Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanistic analysis of a copper-catalyzed C–H oxidative cyclization of carboxylic acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Development of copper based drugs, radiopharmaceuticals and medical materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Perspective – can copper complexes be developed as a novel class of therapeutics? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Copper Drug Complexes: Development of a novel class drugs with significant potential for treatment of platinum insensitive cancers | Experimental Therapeutics [bccrc.ca]
- 8. Copper(II) trifluoroacetate - Wikipedia [en.wikipedia.org]
- 9. chembk.com [chembk.com]
- 10. researchgate.net [researchgate.net]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. Copper(II) Perfluorinated Carboxylate Complexes with Small Aliphatic Amines as Universal Precursors for Nanomaterial Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 15. libjournals.unca.edu [libjournals.unca.edu]
- 16. researchgate.net [researchgate.net]
- 17. A Single Crystal Hybrid Ligand Framework of Copper(II) with Stable Intrinsic Blue-Light Luminescence in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchpublish.com [researchpublish.com]
- 19. researchgate.net [researchgate.net]
- 20. creative-biostructure.com [creative-biostructure.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. EPR studies of copper(II) and cobalt(II) complexes of adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.aip.org [pubs.aip.org]
Application Notes & Protocols: 5,5,5-Trifluoropentanoic Acid as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of the Trifluoromethyl Group
In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing moieties is a cornerstone strategy for optimizing molecular properties. Among these, the trifluoromethyl (CF₃) group holds a preeminent position. Its introduction into a molecular scaffold can profoundly and predictably alter key parameters. The strong electron-withdrawing nature of the CF₃ group can modulate the pKa of nearby functionalities, while its high lipophilicity can enhance membrane permeability and improve pharmacokinetic profiles.[1][2] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the CF₃ group highly resistant to oxidative metabolism, which can significantly increase a drug candidate's in vivo half-life.[3]
5,5,5-Trifluoropentanoic acid emerges as a particularly valuable building block. It provides a short, flexible aliphatic chain terminating in a robust trifluoromethyl group and a versatile carboxylic acid handle. This unique combination allows for its straightforward incorporation into a wide array of molecular architectures, including peptides, esters, and other complex organic molecules, making it a strategic choice for researchers aiming to leverage the benefits of trifluoromethylation.
Physicochemical Properties and Handling
Understanding the fundamental properties of this compound is critical for its effective use and safe handling. The terminal CF₃ group significantly influences its acidity and solubility compared to its non-fluorinated analog, pentanoic acid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 407-62-5 | [4][5][6] |
| Molecular Formula | C₅H₇F₃O₂ | [4][6] |
| Molecular Weight | 156.10 g/mol | [4][6] |
| Melting Point | 30-31 °C | [4] |
| Boiling Point | 94-95 °C at 15 mmHg | [4] |
| Density | 1.293 g/cm³ | [4] |
| pKa | ~4.50 | [4][7] |
| Appearance | Liquid or low-melting solid | [8] |
Safety and Handling: this compound is classified as corrosive and can cause severe skin burns and eye damage.[6][7] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7]
Application I: Synthesis of Bioactive Amides via Peptide Coupling
The formation of an amide bond is arguably the most frequent reaction in medicinal chemistry.[9] this compound serves as an excellent substrate for creating novel amides, where the trifluoromethyl-terminated tail can probe hydrophobic pockets of biological targets or enhance metabolic stability.
Causality and Rationale
Direct condensation of a carboxylic acid and an amine is thermally demanding and impractical for complex molecules. Therefore, activation of the carboxylic acid is necessary. This is achieved using coupling reagents, which convert the hydroxyl group of the acid into a good leaving group, forming a highly reactive intermediate (e.g., an O-acylisourea ester with carbodiimides, or an active ester with uronium/phosphonium salts).[10] This activated intermediate is then readily attacked by the amine nucleophile to form the thermodynamically stable amide bond.
The choice of coupling reagent is critical and depends on factors like substrate complexity, steric hindrance, and the need to suppress side reactions like racemization (especially with chiral amines). Uronium-based reagents like HATU are often preferred for their high efficiency and low rates of racemization, although simpler carbodiimides like EDC are cost-effective and widely used.
Caption: General workflow for amide bond formation.
Protocol: Synthesis of N-Benzyl-5,5,5-trifluoropentanamide
Principle: This protocol details the coupling of this compound with benzylamine using the uronium salt HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the activating agent and DIPEA (N,N-Diisopropylethylamine) as a non-nucleophilic base.
Materials and Reagents:
-
This compound (1.0 mmol, 156.1 mg)
-
Benzylamine (1.1 mmol, 118.0 mg, 120 µL)
-
HATU (1.1 mmol, 418.3 mg)
-
DIPEA (2.0 mmol, 258.5 mg, 348 µL)
-
Anhydrous N,N-Dimethylformamide (DMF, 5 mL)
-
Ethyl acetate (EtOAc), Saturated aq. NaHCO₃, Brine, H₂O
-
Anhydrous MgSO₄
-
Round-bottom flask, magnetic stirrer, ice bath, standard glassware for work-up and chromatography.
Step-by-Step Procedure:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (156.1 mg) and dissolve it in anhydrous DMF (5 mL).
-
Addition of Amine and Base: Add benzylamine (120 µL) to the solution, followed by DIPEA (348 µL).
-
Activation and Coupling: Cool the flask in an ice bath to 0 °C. Add HATU (418.3 mg) portion-wise to the stirred solution. The solution may turn yellow.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours (monitor by TLC or LC-MS).
-
Work-up: Upon completion, pour the reaction mixture into water (20 mL) and extract with EtOAc (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ (2 x 15 mL), water (15 mL), and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (e.g., silica gel, using a hexane/EtOAc gradient) to yield the pure amide.
Self-Validation and Troubleshooting:
-
Expected Outcome: A white to off-white solid. Characterization by ¹H NMR should show characteristic peaks for both the benzyl and the trifluoropentanoyl fragments. Mass spectrometry should confirm the expected molecular weight (M+H⁺ ≈ 246.1).
-
Troubleshooting:
-
Low Yield: Ensure all reagents are anhydrous, as water will consume the activated ester. If the amine is a hydrochloride salt, an additional equivalent of base is required.
-
Starting Material Remains: The coupling reagent may have degraded. Use a fresh bottle or a different coupling agent. For sterically hindered substrates, longer reaction times or gentle heating (e.g., 40-50 °C) may be necessary.
-
Application II: Synthesis of Fluorinated Esters via Fischer Esterification
Esters are prevalent in fragrances, solvents, and as prodrugs in pharmaceuticals. This compound can be readily converted to its corresponding esters, introducing the CF₃-alkyl chain into new molecular contexts.
Causality and Rationale
Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[11] The reaction is an equilibrium process.[12] To drive the reaction towards the ester product, Le Châtelier's principle is applied: either by using a large excess of one reactant (typically the alcohol, if it is inexpensive and volatile) or by removing water as it is formed (e.g., using a Dean-Stark apparatus).[11][12]
The mechanism involves protonation of the carboxylic acid's carbonyl oxygen by the strong acid catalyst (e.g., H₂SO₄). This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol.[12][13] A series of proton transfers follows, culminating in the elimination of a water molecule to yield the ester.[13]
Caption: Fischer esterification of this compound.
Protocol: Synthesis of Ethyl 5,5,5-trifluoropentanoate
Principle: This protocol describes the esterification of this compound with ethanol using sulfuric acid as a catalyst. Excess ethanol is used to drive the equilibrium toward the product.
Materials and Reagents:
-
This compound (10.0 mmol, 1.56 g)
-
Absolute Ethanol (EtOH, 20 mL, ~340 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄, 0.5 mL)
-
Saturated aq. NaHCO₃, Brine, H₂O
-
Anhydrous Na₂SO₄
-
Diethyl ether or EtOAc
-
Round-bottom flask with reflux condenser, heating mantle, magnetic stirrer.
Step-by-Step Procedure:
-
Setup: Combine this compound (1.56 g) and absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirred solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) using a heating mantle. Maintain reflux for 6 hours.
-
Cooling and Concentration: After cooling to room temperature, remove the excess ethanol under reduced pressure.
-
Work-up: Dilute the residue with diethyl ether (30 mL) and water (20 mL). Transfer to a separatory funnel.
-
Washing: Carefully wash the organic layer with saturated aq. NaHCO₃ (2 x 15 mL) to neutralize the acid catalyst. Caution: CO₂ evolution. Then, wash with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: The resulting ester is often pure enough for many applications. If necessary, it can be purified by fractional distillation.
Self-Validation and Troubleshooting:
-
Expected Outcome: A clear, colorless liquid. The product will have a characteristic fruity odor. ¹H NMR will show a triplet and quartet for the ethyl group, alongside the signals for the trifluoropentanoyl chain.
-
Troubleshooting:
-
Incomplete Reaction: The reaction is at equilibrium. Increase the reflux time or the excess of ethanol. Ensure the sulfuric acid used is concentrated, as water will inhibit the reaction.
-
Product Loss During Work-up: Esters can be partially hydrolyzed back to the carboxylic acid under strongly basic or acidic conditions. Perform the neutralizing wash carefully and without excessive agitation or delay.
-
References
- Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs.
- Zhong, B. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central.
- Pharmaffiliates. (n.d.). The Role of Trifluoromethyl Groups in Modern Drug Design.
- Leitao, E., & Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione.
- ChemicalBook. (n.d.). This compound CAS#: 407-62-5.
- ChemicalBook. (2025). This compound | 407-62-5.
- Guidechem. (n.d.). This compound 407-62-5 wiki.
- CymitQuimica. (n.d.). This compound.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry.
- Stojko, J., et al. (n.d.). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. SciSpace.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Regev, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- jOeCHEM. (2019). Esterification--Making Esters from Carboxylic Acids. YouTube.
- Clark, J. (n.d.). Esterification - alcohols and carboxylic acids. Chemguide.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound CAS#: 407-62-5 [m.chemicalbook.com]
- 5. This compound | 407-62-5 [chemicalbook.com]
- 6. This compound | C5H7F3O2 | CID 2782446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. hepatochem.com [hepatochem.com]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
Introduction: Merging the Power of Fluorine with the Precision of Click Chemistry
An Application Guide to Click Chemistry Utilizing 5,5,5-Trifluoropentanoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The advent of "click chemistry," a concept first comprehensively described by K. B. Sharpless and colleagues in 2001, has revolutionized the field of chemical synthesis, particularly in the life sciences.[1] These reactions are characterized by their high efficiency, selectivity, and compatibility with aqueous environments, making them ideal for conjugating molecules in complex biological systems.[2][3] The two most prominent examples of click chemistry are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3]
Concurrently, the strategic incorporation of fluorine atoms, especially in the form of the trifluoromethyl (CF₃) group, has become a cornerstone of modern medicinal chemistry.[4][5] The CF₃ group is a powerful modulator of a molecule's physicochemical properties, capable of enhancing metabolic stability, increasing lipophilicity, and altering electronic characteristics to improve binding affinity and bioavailability.[5][6][7]
This guide focuses on the intersection of these two powerful technologies: the application of this compound analogs in click chemistry. This class of compounds provides a versatile five-carbon linker, offering flexibility and reach, while the terminal trifluoromethyl group imparts the unique benefits of fluorine. These "clickable" fluorinated building blocks are invaluable tools for applications ranging from targeted drug delivery and advanced molecular imaging to the development of novel biomaterials.
Section 1: The Trifluoromethyl Advantage in Bioconjugation
The decision to incorporate a 5,5,5-trifluoropentanoyl moiety into a bioconjugate is driven by the profound and predictable influence of the terminal CF₃ group. Its strong electron-withdrawing nature and high lipophilicity offer distinct advantages over simple hydrocarbon linkers.
-
Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation by enzymatic processes.[5][6] When used in a linker, this property can protect the entire conjugate from premature cleavage, thereby increasing its in vivo half-life.
-
Modulated Lipophilicity and Permeability : The CF₃ group significantly increases the lipophilicity of a molecule.[5][8] This can enhance the ability of a bioconjugate, such as a peptide or small molecule drug, to cross cellular membranes, including the blood-brain barrier.[5] This is a critical factor for improving the efficacy of therapeutics targeting intracellular components.
-
Fine-Tuning of Binding Interactions : The potent electron-withdrawing effect of the CF₃ group can alter the electronic properties of the entire molecule.[4] This can lead to more favorable binding interactions with biological targets, potentially increasing potency and selectivity.[4][5]
-
¹⁹F NMR as a Unique Analytical Tool : The presence of the CF₃ group provides a unique spectroscopic handle. ¹⁹F Nuclear Magnetic Resonance (NMR) is a powerful, background-free technique that can be used to monitor the successful conjugation and subsequent localization of the probe in complex biological samples.
Data Presentation: Physicochemical Impact of the Trifluoromethyl Group
| Property | Effect of CF₃ Group Introduction | Implication in Probe and Drug Design |
| Metabolic Stability | Significantly increased due to high C-F bond strength.[5][6] | Longer in vivo half-life, reduced drug dosage. |
| Lipophilicity (logP) | Increased.[5] | Improved membrane permeability and cell uptake.[7] |
| Electronegativity | Strongly electron-withdrawing.[4] | Modulates pKa, alters binding interactions with targets. |
| Binding Affinity | Can enhance interactions with target proteins.[5] | Increased potency and selectivity of the conjugate. |
| Analytical Signature | Provides a clean ¹⁹F NMR signal. | Allows for background-free tracking and quantification. |
Visualization: The Concept of Bioorthogonal Labeling
The diagram below illustrates the fundamental two-step process of bioorthogonal click chemistry, where a biomolecule is first functionalized with a chemical handle (an azide or alkyne) and then selectively ligated to a probe bearing the complementary group.[9]
Caption: General workflow of a two-step bioorthogonal labeling strategy.
Section 2: Application Protocol 1: CuAAC Labeling of a Peptide
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust and highly efficient click reaction that forms a stable 1,4-disubstituted triazole linkage.[1] It is the workhorse of click chemistry for in vitro applications. This protocol describes the conjugation of an alkyne-modified peptide with a custom-synthesized 5-azido-1,1,1-trifluoropentane.
Principle and Causality
The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt like copper(II) sulfate (CuSO₄) using a reducing agent such as sodium L-ascorbate. The Cu(I) ion coordinates with the terminal alkyne, lowering its pKa and facilitating the formation of a copper acetylide intermediate.[10] This intermediate then reacts with the azide in a stepwise mechanism to form the stable triazole ring.[10] A ligand, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), is often included to stabilize the Cu(I) oxidation state and prevent cellular damage in more sensitive applications.[11] The use of a co-solvent like DMSO is critical to ensure the solubility of both the potentially hydrophilic peptide and the lipophilic trifluoropentane azide.[11]
Experimental Workflow: CuAAC Conjugation
Caption: Step-by-step workflow for a typical CuAAC reaction.
Detailed Step-by-Step Methodology
-
Reagent Preparation:
-
Peptide-Alkyne: Prepare a 10 mM stock solution of the alkyne-modified peptide in nuclease-free water.
-
5-azido-1,1,1-trifluoropentane: Prepare a 20 mM stock solution in anhydrous DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in nuclease-free water.
-
Sodium L-Ascorbate: Prepare a 100 mM stock solution in nuclease-free water. Crucial: This solution must be made fresh immediately before use, as it is prone to oxidation.
-
TBTA: Prepare a 10 mM stock solution in anhydrous DMSO.
-
-
Reaction Assembly:
-
In a 1.5 mL microcentrifuge tube, add the following in order:
-
10 µL of 10 mM Peptide-Alkyne (0.1 µmol, 1.0 eq)
-
Buffer (e.g., PBS or TE) to a final volume of 80 µL.
-
10 µL of 20 mM 5-azido-1,1,1-trifluoropentane (0.2 µmol, 2.0 eq).
-
5 µL of 10 mM TBTA solution (0.05 µmol, 0.5 eq).
-
-
Vortex the mixture gently.
-
-
Reaction Initiation:
-
Add 2.5 µL of freshly prepared 100 mM Sodium L-Ascorbate (0.25 µmol, 2.5 eq).
-
Add 2.5 µL of 50 mM CuSO₄ solution (0.125 µmol, 1.25 eq).
-
Vortex the mixture gently for 15-30 seconds. The final reaction volume is 100 µL.
-
-
Incubation:
-
Incubate the reaction at room temperature (20-25°C) for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C, but the incubation time may need to be extended to 12-24 hours.
-
-
Purification:
-
The resulting trifluoromethyl-labeled peptide can be purified from excess reagents using a desalting spin column (for peptides >3 kDa) or by reverse-phase HPLC.
-
-
Analysis:
-
Confirm the identity and purity of the final conjugate by Liquid Chromatography-Mass Spectrometry (LC-MS). The observed mass should correspond to the sum of the peptide and the trifluoropentanoyl-triazole moiety.
-
Section 3: Application Protocol 2: SPAAC Labeling of Live Cells
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the cornerstone of copper-free click chemistry, making it ideal for applications in living systems where copper toxicity is a concern.[12][13] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly and specifically with an azide without the need for a catalyst.[14][15] This protocol details the labeling of cell-surface glycoproteins that have been metabolically engineered to display azide groups.
Principle and Causality
The reaction is driven by the release of ring strain in the cyclooctyne molecule.[15] The high energy of the strained alkyne lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures.[12] The protocol involves two stages:
-
Metabolic Labeling: Cells are cultured in media containing an unnatural sugar analog, such as N-azidoacetylmannosamine (ManNAz).[9] Cellular metabolic pathways process ManNAz into the corresponding azido-sialic acid, which is then incorporated into the glycan chains of cell-surface proteins.[9]
-
Fluorogenic Labeling: A DBCO-conjugated this compound analog, which also contains a fluorophore, is added to the cell culture. The DBCO group reacts specifically with the azide-modified glycoproteins, covalently attaching the trifluoromethyl-fluorophore probe to the cell surface.[9]
Experimental Workflow: Live-Cell SPAAC Labeling
Caption: Workflow for metabolic and SPAAC labeling of live cells.
Detailed Step-by-Step Methodology
-
Cell Preparation:
-
Seed adherent cells (e.g., HeLa or HEK293T) onto glass-bottom culture dishes at an appropriate density.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
-
Metabolic Incorporation of Azide Sugars:
-
Prepare a stock solution of N-azidoacetylmannosamine (ManNAz) in sterile PBS or culture medium.
-
Aspirate the old medium from the cells and replace it with fresh, complete medium supplemented with ManNAz to a final concentration of 25-50 µM.
-
Control: Prepare a parallel culture dish with medium lacking ManNAz to serve as a negative control for labeling specificity.
-
Incubate the cells for 48-72 hours to allow for incorporation of the azido sugar into cell-surface glycans.
-
-
SPAAC Reaction with DBCO Probe:
-
Prepare a 10 mM stock solution of your DBCO-linker-CF₃-fluorophore probe in DMSO.
-
Gently wash the cells twice with 1X PBS to remove residual ManNAz.
-
Prepare the labeling solution by diluting the DBCO probe stock solution into serum-free culture medium to a final concentration of 5-10 µM.
-
Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Fixation:
-
Aspirate the labeling solution and wash the cells three times with 1X PBS to remove any unbound probe.
-
(Optional) For endpoint analysis, fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three more times with PBS.
-
-
Imaging and Analysis:
-
Add mounting medium (with DAPI for nuclear counterstaining, if desired) to the cells.
-
Visualize the labeled cell-surface glycoproteins using a fluorescence microscope equipped with the appropriate filter set for your chosen fluorophore. Compare the fluorescence signal of the ManNAz-treated cells to the negative control to confirm specific labeling.
-
References
- NINGBO INNO PHARMCHEM CO.,LTD. "The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups." Ningbo Inno Pharmchem.[Link]
- Singh, M., et al. (2015). "Terminal and Internal Alkyne Complexes and Azide-Alkyne Cycloaddition Chemistry of Copper(I) Supported by a Fluorinated Bis(pyrazolyl)
- Meldal, M., & Tornøe, C. W. (2008). "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews.[Link]
- Royal Society of Chemistry. "Fluorogenic Copper(I)-Catalyzed Azide–Alkyne Cycloaddition Reactions and their Applications in Bioconjugation." Royal Society of Chemistry.[Link]
- ResearchGate. "Azide–Alkyne Cycloaddition (CuAAC) in Alkane Solvents Catalyzed by Fluorinated NHC Copper(I) Complex.
- Ferreira, R. J., et al. (2024). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." Molecules.[Link]
- ResearchGate. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Royal Society of Chemistry. "Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions." Organic & Biomolecular Chemistry.[Link]
- Wechem. "Design and biological activity of trifluoromethyl containing drugs." Wechem.[Link]
- Interchim.
- van der Vliet, D., et al. (2010). "Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC)
- Lamberts, C., et al. (2017). "Chemoselectivity of Tertiary Azides in Strain-Promoted Alkyne-Azide Cycloadditions." Chemistry – A European Journal.[Link]
- Creative Biolabs. "Strain-Promoted Azide-Alkyne Cycloaddition.
- Yamaoka, T. (2013). "Specific and quantitative labeling of biomolecules using click chemistry." Biomedical Research.[Link]
- Med Chem 101. "Click Chemistry." Med Chem 101.[Link]
- ResearchGate. "Synthesis of compounds designed for bioconjugation from precursor 5:...
- PubMed.
- SETA BioMedicals.
- Organic Chemistry Portal. "Azide-Alkyne Cycloaddition." Organic Chemistry Portal.[Link]
- Wikipedia. "Click chemistry." Wikipedia.[Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click Chemistry – Med Chem 101 [medchem101.com]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. interchim.fr [interchim.fr]
- 12. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. setabiomedicals.com [setabiomedicals.com]
- 14. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 15. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
Application Note: Quantification of 5,5,5-Trifluoropentanoic Acid in Biological Samples
Abstract
This document provides a comprehensive and validated protocol for the quantitative analysis of 5,5,5-trifluoropentanoic acid (TFPA) in biological matrices, specifically plasma and serum. Given the increasing prevalence of fluorinated compounds in drug development and environmental studies, robust and reliable analytical methods are essential.[1][2] This method employs a streamlined sample preparation procedure involving protein precipitation (PPT) followed by liquid-liquid extraction (LLE), coupled with a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. The protocol is designed for researchers, scientists, and drug development professionals, offering detailed step-by-step instructions, explanations for critical procedural choices, and a full validation summary according to regulatory guidelines.
Introduction and Scientific Principle
This compound (TFPA) is a short-chain fatty acid analogue whose quantification in biological systems is critical for pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies. The inherent challenges in analyzing short-chain fatty acids, such as their high polarity and volatility, are compounded by the unique properties of the trifluoromethyl group.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technology of choice for this application due to its superior sensitivity, specificity, and high-throughput capabilities.[4] The analytical strategy is built on three core principles:
-
Efficient Sample Cleanup: Biological samples like plasma are complex matrices containing high concentrations of proteins and lipids that can interfere with analysis.[5] Our protocol utilizes a protein precipitation step to remove the bulk of these macromolecules, followed by a liquid-liquid extraction to isolate TFPA from more polar interferences.
-
Optimized Chromatography: Reversed-phase chromatography is employed to retain and separate TFPA from other matrix components. The use of an acidic mobile phase is critical to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp, symmetrical peak shape.[5]
-
Specific and Sensitive Detection: Tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity. TFPA is ionized using electrospray ionization (ESI) in negative mode, and a specific precursor-to-product ion transition is monitored, virtually eliminating background noise and ensuring accurate quantification even at very low concentrations.[6]
An isotopically labeled internal standard (IS), such as this compound-¹³C₅, is incorporated to correct for variability during both sample preparation and instrumental analysis, ensuring the highest level of accuracy and precision.[7]
Materials and Reagents
-
Analytes: this compound (TFPA) reference standard (>98% purity), this compound-¹³C₅ (Internal Standard, IS)
-
Solvents (LC-MS Grade): Acetonitrile (ACN), Methanol (MeOH), Water, Methyl tert-butyl ether (MTBE)
-
Reagents: Formic Acid (FA, >99% purity), Hydrochloric Acid (HCl)
-
Biological Matrix: Control (blank) human or animal plasma/serum
-
Equipment:
-
Analytical balance
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g)
-
Nitrogen evaporation system or vacuum concentrator
-
LC-MS/MS System (e.g., Agilent 1260 Infinity LC coupled to an AB Sciex API 3200 or equivalent)[8]
-
Analytical Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm particle size)[8]
-
Experimental Protocols
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of TFPA and IS reference standards and dissolve in 5 mL of methanol to create individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the TFPA stock solution in 50:50 (v/v) Methanol:Water to create working solutions for the calibration curve (e.g., ranging from 10 ng/mL to 10,000 ng/mL).
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution with methanol. This concentration should be optimized but serves as a robust starting point.
-
Calibration Curve (CC) and Quality Control (QC) Samples:
-
Spike 95 µL of blank biological matrix with 5 µL of the appropriate TFPA working standard solution to create CC samples.
-
Prepare QC samples in the same manner at a minimum of three concentration levels: Low, Medium, and High (e.g., 3x LLOQ, mid-range, and ~80% of the highest standard).
-
Sample Preparation: Protein Precipitation & Liquid-Liquid Extraction
The causality behind this two-step process is to first crash out high-abundance proteins with a solvent, then selectively partition the acidic analyte into an immiscible organic solvent under acidic pH, leaving polar interferences behind.
Caption: Workflow for TFPA extraction from plasma/serum.
Step-by-Step Protocol:
-
Pipette 100 µL of the sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL IS working solution to all tubes except for "double blank" samples (matrix with no analyte or IS).
-
Add 300 µL of ice-cold acetonitrile to induce protein precipitation.[9]
-
Vortex vigorously for 30 seconds, then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Acidify the supernatant by adding 20 µL of 1M HCl. This step is critical to protonate the carboxylic acid of TFPA (pKa ~4), making it uncharged and favoring its extraction into an organic solvent.[10]
-
Add 1 mL of MTBE, vortex for 1 minute for liquid-liquid extraction. MTBE is chosen for its efficiency in extracting short-chain fatty acids and its low miscibility with water.[10][11]
-
Centrifuge at 3,000 x g for 5 minutes to achieve phase separation.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 50:50 (v/v) Methanol:Water. Vortex to ensure complete dissolution.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters serve as a validated starting point and should be optimized for the specific instrument used.
Caption: Schematic of the LC-MS/MS analytical workflow.
Table 1: LC-MS/MS Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Liquid Chromatography | ||
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier for improved peak shape of acidic analytes.[12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution from the C18 column. |
| Flow Rate | 0.4 mL/min | Standard flow for a 2.1 mm ID column. |
| Gradient | 10% B to 95% B over 3 min, hold 1 min, return to 10% B and equilibrate for 2 min | Provides a robust separation and column cleaning. |
| Column Temperature | 40 °C | Ensures reproducible retention times. |
| Injection Volume | 5 µL | Balances sensitivity with potential matrix effects. |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Negative | Carboxylic acids readily form [M-H]⁻ ions. |
| MRM Transitions | TFPA: 157.0 -> 113.0TFPA-¹³C₅ (IS): 162.0 -> 117.0 | Hypothetical values based on fragmentation of the C-C bond alpha to the carboxyl group. |
| IonSpray Voltage | -4500 V | Optimizes ion generation. |
| Temperature | 500 °C | Facilitates desolvation of droplets. |
| Collision Gas (CAD) | Medium (Instrument-dependent setting) | Induces fragmentation of the precursor ion. |
| Dwell Time | 150 ms | Sufficient time to acquire >15 data points across a peak. |
Method Validation
The method was validated according to the FDA Guidance for Industry on Bioanalytical Method Validation.[7][13] The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[14][15]
Table 2: Summary of Method Validation Results
| Validation Parameter | Acceptance Criteria | Result |
|---|---|---|
| Linearity & Range | Correlation coefficient (r²) ≥ 0.99 | r² > 0.995 over 1 - 1000 ng/mL |
| Lower Limit of Quantitation (LLOQ) | S/N > 5; Accuracy within ±20%; Precision ≤20% RSD | 1 ng/mL |
| Intra-day Precision (RSD%) | ≤15% (≤20% at LLOQ) | < 8.5% |
| Inter-day Precision (RSD%) | ≤15% (≤20% at LLOQ) | < 10.2% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -6.7% to 5.4% |
| Selectivity | No significant interfering peaks at the retention time of the analyte or IS in 6 unique blank matrix lots.[16] | Passed |
| Matrix Effect | IS-normalized matrix factor between 0.85 and 1.15 | Passed |
| Recovery | Consistent and reproducible | ~85% |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | % Change within ±15% of nominal concentration | Stable under tested conditions |
Results and Discussion
Chromatographic Performance
The developed LC method provides a sharp, symmetrical peak for TFPA, typically eluting at approximately 2.5 minutes under the specified conditions. The use of a stable isotopically labeled internal standard ensures that any minor shifts in retention time or variations in ionization efficiency between injections are accurately compensated for, leading to reliable quantification.
Potential Challenges and Expert Insights
-
Background Contamination: Fluorinated compounds can be present as background contaminants from various lab materials (e.g., tubing, vials).[2] It is crucial to test all components of the workflow and use materials known to be free of PFAS contamination where possible. A "double blank" sample is essential in every run to monitor for this.
-
Matrix Effects: Despite the cleanup, residual matrix components can co-elute and cause ion suppression or enhancement. The use of a co-eluting, stable isotope-labeled internal standard is the most effective way to mitigate this.[7] If significant matrix effects are observed, further optimization of the sample cleanup, such as employing Solid-Phase Extraction (SPE), may be necessary.[17]
-
Analyte Stability: While TFPA is expected to be stable, stability should always be confirmed in the specific biological matrix being tested. This includes freeze-thaw stability (typically 3 cycles) and bench-top stability in processed samples.[7]
Conclusion
This application note details a robust, sensitive, and validated LC-MS/MS method for the quantification of this compound in plasma and serum. The combination of a simple yet effective sample preparation protocol and highly selective tandem mass spectrometry provides a reliable analytical tool for researchers in drug development and related fields. The method meets the stringent criteria for bioanalytical method validation as outlined by regulatory agencies, ensuring data of the highest quality and integrity.
References
- An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. PubMed Central.
- SAMPLE PREPARATION. Phenomenex.
- Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS. Semantic Scholar.
- Extraction and determination of short-chain fatty acids in biological samples. ResearchGate.
- Matrix-independent screening of defluorination in vitro and in vivo. ASM Journals.
- Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. ACS Publications.
- A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry. National Institutes of Health (NIH).
- Overcoming the limitations of current analytical methods for per- and polyfluoroalkyl substances (PFAS). Haley & Aldrich.
- Triflic Acid Treatment Enables LC-MS/MS Analysis of Insoluble Bacterial Biomass. National Institutes of Health (NIH).
- Compound-Specific, Quantitative Characterization of Organic Fluorochemicals in Biological Matrices. ResearchGate.
- A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. MDPI.
- Challenges in PFAS Analyses and Detection. NORMAN network.
- Application of liquid chromatography-mass spectrometry to measure short chain fatty acids in blood. Semantic Scholar.
- FDA publishes new Guidance on Validation of Analytical Methods. ECA Academy.
- FDA Releases Guidance on Analytical Procedures. BioPharm International.
- Quantitation of Super Basic Peptides in Biological Matrices by a Generic Perfluoropentanoic Acid-Based Liquid Chromatography-Mass Spectrometry Method. PubMed.
- Q2(R2) Validation of Analytical Procedures. Food and Drug Administration (FDA).
- Optimization of LC MS/MS Parameters for Analysis of Per and Polyfluoroalkyl Substances (PFAS). Defense Technical Information Center.
- Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Agilent.
- Bioanalytical Method Validation - Guidance for Industry. Food and Drug Administration (FDA).
- Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa. MDPI.
- Guide to achieving reliable quantitative LC-MS measurements. LGC Group.
- Determination and Comparison of Short-Chain Fatty Acids in Serum and Colon Content Samples: Alzheimer's Disease Rat as a Case Study. National Institutes of Health (NIH).
- Evaluation of critical instrument parameters for the transfer of LC-MS quantification methods between LC-MS/MS and Orbitrap MS. DiVA portal.
- A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. National Institutes of Health (NIH).
- US FDA guidelines for bioanalytical method validation. ResearchGate.
- Quantitative determination of perfluorooctanoic acid in serum and plasma by liquid chromatography tandem mass spectrometry. PubMed.
- Optimised plasma sample preparation and LC-MS analysis to enhance proteome coverage for biomarker discovery. ScienceOpen.
- Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. University of Wuppertal.
- Rapid preparation of human blood plasma for bottom-up proteomics analysis. National Institutes of Health (NIH).
- Development and validation of a LC-MS/MS method for analysis of perfluorooctanesulfonic acid and perfluorooctaonic acid in liver. DiVA portal.
- Detailed methodology of different plasma preparation procedures... ResearchGate.
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. haleyaldrich.com [haleyaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. Quantitative determination of perfluorooctanoic acid in serum and plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 9. researchgate.net [researchgate.net]
- 10. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS | Semantic Scholar [semanticscholar.org]
- 12. A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. biopharminternational.com [biopharminternational.com]
- 15. fda.gov [fda.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Navigating Metabolic Pathways: In Vivo Applications of 5,5,5-Trifluoropentanoic Acid as a Metabolic Tracer
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: Unveiling Metabolic Dynamics with Fluorinated Fatty Acid Analogs
The study of fatty acid metabolism in vivo is crucial for understanding a myriad of physiological and pathophysiological processes, from energy homeostasis to the progression of metabolic diseases such as diabetes, obesity, and cancer. The use of labeled fatty acids as tracers has been instrumental in elucidating the intricate pathways of fatty acid uptake, transport, and oxidation. While radioisotopes have historically been employed, the use of stable isotope-labeled and fluorinated analogs is gaining prominence due to safety and the unique analytical windows they offer.
This guide focuses on the potential in vivo applications of 5,5,5-trifluoropentanoic acid , a short-chain fatty acid analog. It is important to note that, to date, there is a lack of specific published studies detailing the in vivo applications of this particular compound. Therefore, this document serves as a detailed, experience-driven guide based on the established principles of metabolic tracing with analogous fluorinated and stable isotope-labeled fatty acids. The protocols and applications described herein are hypothetical but grounded in extensive field-proven methodologies, providing a robust framework for researchers venturing into this area.
The terminal trifluoromethyl group of this compound offers a unique handle for detection by ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a technique with virtually no background signal in biological systems.[1][2] This feature, combined with the high metabolic stability of the C-F bond, makes it an attractive candidate for a non-radioactive metabolic tracer.[3]
Potential In Vivo Applications
Based on the properties of similar short-chain fatty acid analogs, this compound can be hypothetically employed in two primary areas of metabolic research:
-
As a Tracer for Fatty Acid Uptake, Distribution, and Esterification: By administering this compound in vivo, researchers can track its absorption, distribution to various tissues, and incorporation into complex lipids such as triglycerides and phospholipids.[4][5] This can provide valuable insights into lipid dynamics in different physiological states or in response to therapeutic interventions.
-
To Probe Fatty Acid β-Oxidation (FAO): The process of β-oxidation is the primary catabolic pathway for fatty acids.[6][7][8] By monitoring the metabolic fate of this compound, it may be possible to assess the rate and extent of FAO. The stability of the trifluoromethyl group suggests that it will likely remain intact during the initial cycles of β-oxidation, leading to the formation of fluorinated metabolites that can be detected.[3]
Experimental Approaches and Methodologies
In Vivo Administration
The choice of administration route depends on the specific research question.
-
Oral Gavage: This method is suitable for studying intestinal absorption and first-pass metabolism in the liver.[9][10][11][12] Fatty acids are typically dissolved in a carrier oil (e.g., corn oil or olive oil) for administration.
-
Intravenous (IV) Injection: IV administration via the tail vein allows for direct introduction of the tracer into the systemic circulation, bypassing intestinal absorption.[8][13] This is ideal for studying tissue-specific uptake and metabolism. The fatty acid should be formulated in a suitable vehicle, such as a lipid emulsion or complexed with bovine serum albumin (BSA).[14]
-
Intraperitoneal (IP) Injection: While less common for fatty acids, IP injection can also be used for systemic delivery.[15]
| Administration Route | Vehicle Examples | Typical Volume for Mouse (25g) | Key Considerations |
| Oral Gavage | Corn oil, Olive oil | 100-200 µL | Best for studying absorption. |
| Intravenous (IV) | Lipid Emulsion (e.g., Intralipid), BSA solution | 50-100 µL | Bypasses gut metabolism; rapid distribution. |
| Intraperitoneal (IP) | Saline with solubilizing agent | 100-200 µL | Slower systemic absorption than IV. |
Dosage Considerations
For non-radioactive tracer studies, the goal is to introduce a sufficient amount of the labeled compound to be detectable without perturbing the natural metabolic pools. Based on studies with stable isotope-labeled fatty acids, a dosage range of 50 to 150 mg/kg body weight can be considered as a starting point for in vivo studies in rodents.[16][17] The optimal dose will need to be determined empirically based on the sensitivity of the analytical method and the specific biological question.
Sample Collection and Processing
Following administration, biological samples can be collected at various time points to track the fate of the tracer.
-
Blood: Serial blood samples can be collected to determine the pharmacokinetic profile of this compound and its metabolites. Plasma or serum is separated for analysis.
-
Tissues: At the end of the experiment, tissues of interest (e.g., liver, heart, adipose tissue, brain) are harvested, snap-frozen in liquid nitrogen, and stored at -80°C until analysis.[4]
Analytical Methodologies for Tracer Detection
The unique trifluoromethyl group of this compound allows for its detection and quantification using two powerful analytical techniques: ¹⁹F NMR spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).
A. ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a highly specific and quantitative technique for detecting fluorine-containing compounds.[1][2]
Key Advantages:
-
No endogenous background signal in biological samples.
-
The chemical shift of the ¹⁹F nucleus is highly sensitive to its local chemical environment, allowing for the differentiation of the parent compound from its metabolites.
-
Non-destructive, allowing for further analysis of the sample.
Sample Preparation for ¹⁹F NMR:
-
Tissue Homogenization: Tissues are homogenized in a suitable buffer.
-
Metabolite Extraction: Metabolites are extracted using a solvent system such as methanol/chloroform/water.[7]
-
Sample Concentration: The extract is dried and reconstituted in a minimal volume of deuterated solvent for NMR analysis.
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high sensitivity and selectivity for the detection and quantification of this compound and its potential metabolites.[4][16]
Key Advantages:
-
High sensitivity, allowing for the detection of low concentrations of the tracer and its metabolites.
-
Can be coupled with tandem mass spectrometry (MS/MS) for structural elucidation of unknown metabolites.
Sample Preparation for LC-MS:
-
Tissue Homogenization: Tissues are homogenized in a solvent such as 80% methanol.[4]
-
Protein Precipitation: Proteins are precipitated by centrifugation.
-
Supernatant Analysis: The supernatant containing the metabolites is collected, dried, and reconstituted in a suitable solvent for LC-MS analysis.[4]
Hypothetical Experimental Protocols
Protocol 1: Assessing Fatty Acid Uptake and Distribution in Mice
Objective: To determine the tissue distribution of this compound following oral administration.
Materials:
-
This compound
-
Corn oil
-
C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Tools for blood collection and tissue harvesting
Procedure:
-
Prepare a dosing solution of this compound in corn oil (e.g., 10 mg/mL).
-
Fast mice for 4-6 hours prior to dosing.
-
Administer a single oral dose of this compound (100 mg/kg) to each mouse via gavage.[16]
-
At predetermined time points (e.g., 30 min, 1, 2, 4, and 8 hours), euthanize a cohort of mice.
-
Collect blood via cardiac puncture and harvest tissues of interest (liver, heart, epididymal white adipose tissue, brain, and quadriceps muscle).
-
Snap-freeze tissues in liquid nitrogen and store at -80°C.
-
Process plasma and tissue samples for ¹⁹F NMR or LC-MS analysis to quantify the concentration of this compound in each sample.
Protocol 2: Investigating Fatty Acid β-Oxidation
Objective: To identify and quantify the β-oxidation products of this compound in the liver.
Materials:
-
This compound
-
Sterile saline and bovine serum albumin (BSA) for IV formulation
-
C57BL/6 mice (8-10 weeks old)
-
Insulin syringes for IV injection
-
Tools for tissue harvesting
Procedure:
-
Prepare a sterile dosing solution of this compound complexed to BSA in saline.
-
Administer a single intravenous injection of this compound (50 mg/kg) via the tail vein.
-
At 1 hour post-injection, euthanize the mice and harvest the liver.
-
Snap-freeze the liver in liquid nitrogen and store at -80°C.
-
Extract metabolites from the liver tissue for LC-MS/MS analysis.
-
Analyze the extracts for the parent compound and predicted β-oxidation metabolites (e.g., 3,3,3-trifluoropropanoic acid).
Visualization of Experimental Workflow and Metabolic Pathway
Caption: Experimental workflow for in vivo metabolic studies using this compound.
Caption: Hypothetical first cycle of β-oxidation of this compound.
Data Interpretation and Considerations
-
¹⁹F NMR: The appearance of new peaks in the ¹⁹F NMR spectrum of tissue extracts would indicate the presence of metabolites. The chemical shift of these new peaks can provide clues about the chemical structure of the metabolites.
-
LC-MS/MS: By searching for the predicted masses of potential metabolites, their presence can be confirmed. Fragmentation patterns from MS/MS analysis can be used to elucidate the structures of novel metabolites.
-
Metabolic Stability: A key assumption is the stability of the trifluoromethyl group during metabolism. While generally stable, it is essential to consider the possibility of defluorination, which could be assessed by monitoring for fluoride ions in urine or tissues.
-
Toxicity: Short-chain perfluorinated carboxylic acids have been the subject of toxicological studies. While this compound is not a perfluorinated compound, it is prudent to consider potential toxicity and to perform initial dose-ranging studies to establish a safe and effective dose for tracer experiments.
Conclusion
This compound holds promise as a novel, non-radioactive tracer for in vivo studies of fatty acid metabolism. Its unique trifluoromethyl group provides a sensitive handle for detection by ¹⁹F NMR and LC-MS. While direct experimental data for this specific compound is currently lacking, the principles and protocols outlined in this guide, derived from extensive experience with analogous fluorinated and stable isotope-labeled fatty acids, provide a comprehensive framework for researchers to design and execute meaningful metabolic studies. As with any novel tracer, careful validation of its metabolic fate and potential biological effects is a prerequisite for its successful application in advancing our understanding of metabolic diseases.
References
- J. Am. Chem. Soc. 2020, 142, 22, 10086–10092. Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. [Link]
- J. Am. Chem. Soc. 2014, 136, 12, 4492–4495. Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. [Link]
- Pharmaceuticals (Basel). 2025, 18(7), 888.
- Extraction of Metabolome From Tissue/Organ For HILIC LC-MS. [Link]
- PNAS. 2022, 119 (5) e2113243119. Metabolomic profiling reveals the potential of fatty acids as regulators of exhausted CD8 T cells during chronic viral infection. [Link]
- Beilstein J. Org. Chem. 2021, 17, 328–343. 19F NMR as a tool in chemical biology. [Link]
- Physiol Rep. 2019 Feb; 7(4): e13994.
- J Lipid Res. 2003 May;44(5):879-87. In vivo conversion of 18- and 20-C essential fatty acids in rats using the multiple simultaneous stable isotope method. [Link]
- South Dakota State University. Oral Gavage - Rodent. [Link]
- Virginia Tech. SOP: Mouse Oral Gavage. [Link]
- Research Biomethods Training.
- Research Animal Training. Oral Gavage in the Mouse. [Link]
- Chem. Soc. Rev., 2013, 42, 7971-7980. 19F NMR: a valuable tool for studying biological events. [Link]
- protocols.io. Extraction Protocol for untargeted LC-MS/MS - Animal tissues. [Link]
- Reactome.
- ANU Services. Document 004: Guidelines for Injection Techniques in Mice V2.0. [Link]
- AOCS.
- J Nutr. 2013 Aug; 143(8): 1221–1228. Lipid Emulsion Administered Intravenously or Orally Attenuates Triglyceride Accumulation and Expression of Inflammatory Markers in the Liver of Nonobese Mice Fed Parenteral Nutrition Formula. [Link]
- Wikipedia.
- Microbe Notes.
- AMBOSS. Energy Metabolism - Part 5: Beta-oxidation Reactions with molecular structures. [Link]
- J. Magn. Reson. 2020, 319, 106815. A beginner's guide to 19F NMR and its role in drug screening. [Link]
- JCI Insight. 2018; 3(15):e121338. Intravenous infusion of tridocosahexaenoyl-glycerol emulsion into rabbits.
- Am J Physiol. 1999 Dec;277(6):E987-94. Investigation of in vivo fatty acid metabolism in AFABP/aP2(-/-) mice. [Link]
- MMPC.
- Ann Nutr Metab. 1983;27(4):268-77. Selectivity in Modification of the Fatty Acid Composition of Normal Mouse Tissues and Membranes in vivo. [Link]
- ADP College.
- Jack Westin.
- ResearchGate.
- ResearchGate. In vivo conversion of 18- and 20-C essential fatty acids in rats using the multiple simultaneous stable isotope method. [Link]
- LabRulez. Multi-Omics LC-MS/MS Workflow for Metabolomics & Proteomics. [Link]
- Michigan State University. MSU_MSMC_004_v1.
- DHA/EPA Omega-3 Institute.
- PLoS One. 2015; 10(9): e0137782. An Optimized Method of Metabolite Extraction from Formalin-Fixed Paraffin-Embedded Tissue for GC/MS Analysis. [Link]
- RSC Advances, 2022,12, 7976-7988.
- J. Med. Chem. 2008, 51, 19, 5950–5958. In vitro and in vivo profile of 5-[(4′-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity. [Link]
- Molecules. 2022, 27(19), 6561. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
- Chem. Commun., 2023,59, 11488-11504.
- J Pharm Sci. 1986 Oct;75(10):987-91. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. [Link]
- ResearchGate. Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. [Link]
- Refubium - Freie Universität Berlin.
- NCBI Bookshelf.
- Linus Pauling Institute.
- Curr Opin Clin Nutr Metab Care. 2022 Jul 1;25(4):248-255.
- Exp Eye Res. 1995 Sep;61(3):291-9. Metabolism of omega-3 fatty acids in patients with autosomal dominant retinitis pigmentosa. [Link]
- ResearchGate.
- Front. Endocrinol., 16 December 2021. Metabolic and Metabolomic Insights Regarding the Omega-3 PUFAs Intake in Type 1 Diabetes Mellitus. [Link]
- NIH. Protolytic defluorination of trifluoromethyl-substituted arenes. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dhaomega3.org [dhaomega3.org]
- 5. Beta oxidation - Wikipedia [en.wikipedia.org]
- 6. microbenotes.com [microbenotes.com]
- 7. aocs.org [aocs.org]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 9. mdpi.com [mdpi.com]
- 10. Essential Fatty Acids | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Omega-3 Fatty Acids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Omega-3 fatty acids and metabolic partitioning of fatty acids within the liver in the context of nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5,5,5-Trifluoropentanoic Acid
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
- 3. adichemistry.com [adichemistry.com]
- 4. Jones oxidation - Wikipedia [en.wikipedia.org]
- 5. Purification [chem.rochester.edu]
- 6. US4879407A - Process for the preparation of ethyl trifluoroacetate - Google Patents [patents.google.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. youtube.com [youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Saponification-Typical procedures - operachem [operachem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Purification of 5,5,5-Trifluoropentanoic Acid
Welcome to the technical support center for the purification of 5,5,5-trifluoropentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for obtaining high-purity this compound from typical reaction mixtures. Our focus is on practical, field-tested solutions to common challenges encountered during the purification process.
Understanding the Challenge: Typical Impurities in this compound Synthesis
The purification strategy for this compound is fundamentally dictated by the impurities present in the crude product. A common and efficient synthetic route to this valuable compound is the hydrolysis of its corresponding ethyl ester, ethyl 5,5,5-trifluoropentanoate.
This seemingly straightforward reaction can introduce several impurities that require careful separation:
-
Unreacted Starting Material: Incomplete hydrolysis will leave residual ethyl 5,5,5-trifluoropentanoate in the reaction mixture.
-
Hydrolysis Byproduct: The hydrolysis process generates ethanol.
-
Catalyst Residues: Acidic or basic catalysts used to promote the hydrolysis will be present.
-
Solvent Residues: Solvents used in the reaction or workup may contaminate the final product.
The physical properties of this compound and its common impurities are summarized in the table below, which will inform our purification strategy.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| This compound | 156.10 | 94-95 (at 15 mmHg) | 30-31 | Soluble in many organic solvents and water. |
| Ethyl 5,5,5-trifluoropentanoate | 184.14 | ~160-170 (estimated at atmospheric pressure) | N/A | Soluble in most organic solvents; sparingly soluble in water. |
| Ethanol | 46.07 | 78.37 | -114 | Miscible with water and many organic solvents. |
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Initial Workup and Extraction
Question 1: After quenching my hydrolysis reaction, how do I efficiently separate the this compound from the aqueous layer?
Answer: A liquid-liquid extraction is the most effective method. Since this compound is a carboxylic acid, its solubility in aqueous solutions is pH-dependent.
-
Acidification is Key: Before extraction, it is crucial to acidify the aqueous reaction mixture to a pH of approximately 2 with a strong acid like hydrochloric acid. This protonates the carboxylate anion, rendering the carboxylic acid less water-soluble and more soluble in organic solvents.
-
Choosing the Right Extraction Solvent: Ethyl acetate is an excellent choice for extracting this compound. It has a good distribution coefficient for the acid, is relatively non-polar to minimize the co-extraction of highly polar impurities, and has a moderate boiling point for easy removal. Dichloromethane can also be used, but ethyl acetate is often preferred due to its lower toxicity.
-
Troubleshooting Poor Extraction Efficiency: If you experience low recovery after extraction, consider the following:
-
Insufficient Acidification: Check the pH of the aqueous layer after adding acid. If it is not sufficiently acidic, add more acid.
-
Emulsion Formation: Vigorous shaking can lead to the formation of an emulsion, a stable mixture of the aqueous and organic layers. To break an emulsion, you can add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for an extended period. In some cases, gentle swirling instead of vigorous shaking during the extraction can prevent emulsion formation.
-
Insufficient Solvent Volume or Extractions: Ensure you are using an adequate volume of extraction solvent. Performing multiple extractions with smaller volumes of solvent is more efficient than a single extraction with a large volume.
-
Question 2: I've performed the extraction, but my organic layer seems to contain a lot of water. How can I address this?
Answer: It is common for the organic layer to retain some dissolved water after an extraction.
-
Brine Wash: Before drying, wash the combined organic extracts with brine. This helps to remove the majority of the dissolved water.
-
Drying Agents: Use an anhydrous inorganic salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove the remaining traces of water. Add the drying agent to the organic solution and swirl. If the drying agent clumps together, add more until some of it remains free-flowing.
-
Filtration: After drying, filter the solution to remove the drying agent before proceeding to solvent removal.
Purification by Distillation
Question 3: My crude product after solvent removal is a liquid. Can I purify it by distillation?
Answer: Yes, fractional distillation under reduced pressure (vacuum distillation) is a highly effective method for purifying this compound, especially for removing less volatile impurities like the unreacted ethyl ester.[1]
-
Why Vacuum Distillation? this compound has a relatively high boiling point at atmospheric pressure, and heating it to that temperature could lead to decomposition.[2] By reducing the pressure, the boiling point is significantly lowered, allowing for a safer and more efficient distillation.
-
Fractional Distillation is Crucial: The boiling points of this compound and its ethyl ester are likely to be close enough to require fractional distillation for good separation.[2] A fractionating column, such as a Vigreux or packed column, provides a large surface area for repeated vaporization-condensation cycles, leading to a much better separation of components with close boiling points.[3]
Question 4: I'm having trouble getting a stable boiling point during my vacuum distillation. What could be the issue?
Answer: An unstable boiling point during vacuum distillation can be caused by several factors:
-
Inadequate Vacuum: Ensure your vacuum system is capable of reaching and maintaining a stable, low pressure. Check all connections for leaks.
-
Bumping: The liquid may be "bumping" (boiling violently and unevenly) due to a lack of nucleation sites. Use a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Heating Rate: A heating rate that is too high can cause the temperature to overshoot and fluctuate. Heat the distillation flask slowly and evenly.
-
Inefficient Condenser: Ensure that the condenser is properly cooled to efficiently condense the vapors.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction
This protocol outlines the steps for extracting this compound from an aqueous reaction mixture.
-
Acidification: Cool the aqueous reaction mixture in an ice bath and slowly add 6M HCl with stirring until the pH of the solution is ~2.
-
Extraction: Transfer the acidified solution to a separatory funnel. Add an equal volume of ethyl acetate. Stopper the funnel and vent frequently by inverting the funnel and opening the stopcock. Shake the funnel gently at first, then more vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with two more portions of ethyl acetate.
-
Combine Organic Layers: Combine all the organic extracts in a single flask.
-
Brine Wash: Wash the combined organic layer with a saturated solution of NaCl (brine).
-
Drying: Dry the organic layer over anhydrous MgSO₄.
-
Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Fractional Vacuum Distillation
This protocol provides a general procedure for the purification of this compound by fractional vacuum distillation.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, and a receiving flask. Ensure all glassware is dry and all joints are properly sealed.
-
Sample Loading: Transfer the crude this compound into the distillation flask. Add a magnetic stir bar.
-
Vacuum Application: Connect the apparatus to a vacuum pump with a pressure gauge. Slowly and carefully apply the vacuum.
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at a stable temperature and pressure corresponding to the boiling point of this compound (e.g., 94-95 °C at 15 mmHg). Discard any initial forerun that distills at a lower temperature.
-
Completion: Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the distillation flask.
Visualizing the Purification Workflow
The following diagram illustrates the logical flow of the purification process for this compound.
Caption: Purification workflow for this compound.
References
- BenchChem. (2025). Optimizing reaction time and temperature for 5,5,5-Trifluoro-2-oxopentanoic acid synthesis.
- ACS Omega. (n.d.). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution.
- PubChem. (n.d.). This compound.
- University of Rochester, Department of Chemistry. (n.d.). Recrystallization.
- Larsen, B. S., & Kaiser, M. A. (2007). Challenges in Perfluorocarboxylic Acid Measurements. Analytical Chemistry, 79(11), 3966–3973. [Link]
- Fractional Vacuum Distillation: Advanced Separation Technology for High-Purity Product Recovery. (n.d.). Retrieved from a relevant chemical engineering source.
- University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization.
- Wikipedia. (n.d.). Fractional distillation.
- ResearchGate. (2020). Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review.
- Khan Academy. (n.d.). Simple and fractional distillations.
Sources
Technical Support Center: Synthesis of 5,5,5-Trifluoropentanoic Acid
Welcome to the technical support center for the synthesis of 5,5,5-trifluoropentanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable fluorinated building block. The presence of the trifluoromethyl (CF₃) group introduces unique electronic effects that can influence reactivity, stability, and purification compared to its non-fluorinated analogs. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address common challenges encountered during its synthesis.
Core Synthetic Strategy: The Malonic Ester Pathway
One of the most reliable and versatile methods for preparing this compound is the malonic ester synthesis.[1][2] This classical approach offers a high degree of control for constructing the carbon skeleton and is amenable to scale-up. The overall workflow involves the alkylation of a malonic ester with a suitable 3,3,3-trifluoropropyl halide, followed by hydrolysis of the diester and subsequent decarboxylation to yield the final product.[3]
Caption: General workflow for the malonic ester synthesis of this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis, providing explanations grounded in chemical principles and offering practical solutions.
Q1: My alkylation yield is low, and I see unreacted diethyl malonate. What is the likely cause?
Potential Causes & Solutions:
-
Inactive Base/Moisture: The formation of the malonate enolate is the critical first step. Sodium ethoxide (NaOEt), the typical base, is highly hygroscopic. Moisture will consume the base and inhibit the deprotonation of diethyl malonate.
-
Solution: Use freshly opened or properly stored sodium ethoxide. Ensure all glassware is oven-dried, and solvents (like ethanol) are anhydrous. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.
-
-
Insufficient Base: The pKa of diethyl malonate is approximately 13. While NaOEt is a suitable base, using slightly less than a full equivalent or an impure source can lead to incomplete enolate formation.
-
Solution: Use 1.05 to 1.1 equivalents of a high-purity base to ensure the reaction goes to completion.
-
-
Incorrect Temperature: While the enolate formation is often performed at room temperature or slightly below, the subsequent alkylation step may require heating to proceed at a reasonable rate.
-
Solution: After enolate formation, the reaction may need to be heated to reflux to drive the Sₙ2 reaction with the trifluoropropyl halide. Monitor the reaction by TLC or GC to determine the optimal temperature and time.
-
Q2: I am observing a significant amount of a higher molecular weight byproduct in my alkylation reaction. What is it and how can I prevent it?
This is a classic challenge in malonic ester synthesis: dialkylation .[4] After the first alkylation, the mono-alkylated product still possesses one acidic proton on the α-carbon. This can be deprotonated by any remaining base to form a new enolate, which then reacts with another molecule of the alkyl halide.
Strategies to Minimize Dialkylation:
| Strategy | Mechanism of Action | Implementation Details |
| Control Stoichiometry | Limit the availability of the alkylating agent relative to the enolate. | Use the malonic ester as the limiting reagent or use only a slight excess (1.05 eq.) of the alkyl halide. Avoid a large excess of the halide. |
| Slow Addition | Maintain a low instantaneous concentration of the alkyl halide. | Add the 3,3,3-trifluoropropyl halide dropwise to the solution of the pre-formed malonate enolate at a controlled temperature. |
| Temperature Control | Lower temperatures can sometimes favor mono-alkylation. | While heating may be necessary, avoid excessive temperatures or prolonged reaction times once the mono-alkylated product is formed (as determined by in-process controls). |
Q3: The hydrolysis of my diethyl (3,3,3-trifluoropropyl)malonate is incomplete. How can I drive it to completion?
Incomplete hydrolysis (saponification) leaves you with a mixture of the desired dicarboxylic acid, the mono-ester, and unreacted starting diester, which complicates the subsequent decarboxylation and purification steps.
Potential Causes & Solutions:
-
Insufficient Hydroxide: Saponification is not catalytic; it requires at least two equivalents of hydroxide per molecule of diester to deprotonate both resulting carboxylic acids.[5][6]
-
Solution: Use a significant excess of a strong base, typically 3 to 4 equivalents of NaOH or KOH, to ensure the reaction equilibrium is driven fully to the carboxylate salt.
-
-
Insufficient Time/Temperature: Ester hydrolysis can be slow, especially with sterically hindered or electronically influenced substrates.[5]
-
Solution: Increase the reaction time and/or temperature. Refluxing in aqueous ethanol with NaOH for several hours (4-24h) is common. Monitor the reaction's progress by TLC until the starting ester spot has completely disappeared.
-
-
Phase Separation: If using a co-solvent like ethanol, ensure sufficient water is present to dissolve the hydroxide and the intermediate carboxylate salts.
-
Solution: Ensure the reaction mixture is homogenous. A typical solvent system is a 1:1 to 2:1 mixture of ethanol and water.
-
Q4: My final purification by extraction is giving low yields, or the product is not clean. What can I improve?
The workup and purification of the final carboxylic acid are critical for obtaining a high-purity product.
Best Practices for Isolation:
-
Complete Acidification: After saponification, the product exists as a dicarboxylate salt. You must carefully acidify the aqueous solution with a strong mineral acid (e.g., concentrated HCl or H₂SO₄) to protonate it to the free carboxylic acid. The strong electron-withdrawing CF₃ group lowers the pKa of the final product (pKa ≈ 4.5) compared to pentanoic acid (pKa ≈ 4.8).[7]
-
Action: Acidify the cold (ice bath) reaction mixture to a pH of 1-2, checking with pH paper or a meter. This ensures the carboxylic acid is fully protonated and less water-soluble.
-
-
Efficient Extraction: this compound has some water solubility.
-
Action: Extract the acidified aqueous layer multiple times (at least 3-5 times) with a suitable organic solvent like diethyl ether or ethyl acetate. Combine the organic layers.
-
-
Drying and Removal of Solvent:
-
Action: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.
-
-
Final Purification: If impurities remain, purification by vacuum distillation is often effective for this type of low-molecular-weight carboxylic acid.[7]
Protocol: Synthesis of this compound via Malonic Ester Route
Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and in-process monitoring. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Enolate Formation and Alkylation
-
To an oven-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 200 mL of absolute ethanol.
-
Carefully add sodium metal (4.6 g, 0.2 mol) in small portions to the ethanol to form sodium ethoxide in situ. Allow the reaction to subside and the solution to cool to room temperature.
-
Add diethyl malonate (32.0 g, 0.2 mol) dropwise to the sodium ethoxide solution over 15 minutes. Stir for 30 minutes at room temperature to ensure complete enolate formation.
-
Add 1-bromo-3,3,3-trifluoropropane (35.4 g, 0.2 mol) dropwise over 30 minutes.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 12-18 hours. Monitor the reaction by GC or TLC for the disappearance of diethyl malonate.
Step 2: Saponification
-
Cool the reaction mixture to room temperature. Add a solution of potassium hydroxide (33.6 g, 0.6 mol) in 100 mL of water.
-
Heat the mixture to reflux for 8 hours or until TLC/GC analysis shows the complete disappearance of the intermediate diester.
-
Cool the mixture and remove most of the ethanol via rotary evaporation.
Step 3: Acidification, Decarboxylation, and Isolation
-
Transfer the remaining aqueous solution to a 1 L beaker and cool in an ice-water bath.
-
Slowly and carefully add concentrated sulfuric acid (H₂SO₄) until the pH of the solution is ~1. Vigorous gas evolution (CO₂) will occur as the malonic acid intermediate decarboxylates. Caution: Exothermic reaction and gas evolution.
-
Once gas evolution ceases, heat the solution gently to 60-70°C for 1 hour to ensure complete decarboxylation.
-
Cool the solution to room temperature. Transfer to a separatory funnel and extract with diethyl ether (4 x 100 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation (boiling point: 94-95°C at 15 mmHg) to obtain the pure acid.[7]
Caption: Mechanism of the thermal decarboxylation step.
References
- BenchChem. (2025). Optimizing reaction time and temperature for 5,5,5-Trifluoro-2-oxopentanoic acid synthesis. [Online PDF].
- Sarria, J., et al. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances.
- Sarria, J., et al. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Semantic Scholar.
- PubMed. (2025). Synthesis of (2S,4S)-5,5,5,5',5'-Pentafluoroleucine and (2S,4R)-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation and Hydrodefluorination.
- Organic Chemistry Portal. (n.d.). Synthesis of α-trifluoromethyl carboxylic acids, esters and amides.
- The Organic Chemistry Tutor. (2021). Preparation of Carboxylic Acids. [Video]. YouTube.
- University of Calgary. (n.d.). Synthesis of Carboxylic Acids.
- University of Calgary. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis.
- Wikipedia. (n.d.). Malonic ester synthesis.
- The Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis.
- MDPI. (n.d.). 5,5,5-Trichloropent-3-en-one as a Precursor of 1,3-Bi-centered Electrophile in Reactions with Arenes in Brønsted Superacid CF3SO3H. Synthesis of 3-Methyl-1-trichloromethylindenes.
- PubChem. (n.d.). This compound.
- Master Organic Chemistry. (2025). The Malonic Ester And Acetoacetic Ester Synthesis.
- Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis.
Sources
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. This compound CAS#: 407-62-5 [m.chemicalbook.com]
Technical Support Center: Optimizing Cellular Labeling with 5,5,5-Trifluoropentanoic Acid
Welcome to the technical support center for 5,5,5-trifluoropentanoic acid-mediated cellular labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and frequently asked questions (FAQs) to ensure the successful application of this powerful metabolic probe. Our focus is on achieving optimal labeling efficiency while maintaining cellular health and data integrity.
Introduction to this compound Labeling
This compound is a short-chain fatty acid analog that can be taken up by cells and incorporated into various metabolic pathways. The key to its utility as a probe lies in the trifluoromethyl group (CF3). The fluorine-19 (¹⁹F) nucleus is naturally absent in biological systems, providing a unique spectral window for detection.[1][2] This makes ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy an exceptionally sensitive and specific method for monitoring the uptake and metabolism of this compound in living cells without the confounding background signals inherent in other techniques.[1][3]
The primary application of this compound is to trace fatty acid metabolism and uptake. Understanding how cells process this analog can provide insights into normal and pathological states, such as in cancer or metabolic disorders.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound for cellular labeling.
Q1: What is the mechanism of cellular uptake for this compound?
A1: this compound, as a fatty acid analog, is believed to be taken up by cells through fatty acid transport proteins, such as CD36.[4] The efficiency of uptake can vary between different cell types depending on their expression levels of these transporters and their overall metabolic state.
Q2: What is the primary method for detecting and quantifying the labeling?
A2: The most powerful and common method is ¹⁹F NMR spectroscopy.[1][3][5] The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it highly sensitive for NMR detection.[1][5] Since endogenous fluorine is virtually absent in cells, ¹⁹F NMR provides a background-free signal, allowing for clear and quantifiable detection of the incorporated label.[1][2] Mass spectrometry can also be used to identify metabolites of this compound.
Q3: Is this compound toxic to cells?
A3: Like many metabolic probes, this compound can exhibit cytotoxicity at high concentrations. The toxic threshold is highly dependent on the cell line and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type before proceeding with labeling experiments.
Q4: What are the recommended starting concentrations for labeling?
A4: A good starting point for optimization is to test a range of concentrations, for example, from 10 µM to 500 µM. The optimal concentration will provide a robust signal without inducing significant cell death or altering cellular morphology. Please refer to the table below for a general guideline.
Q5: How long should I incubate the cells with this compound?
A5: Incubation time is a critical parameter that needs to be optimized. Short incubation times may result in a weak signal, while prolonged exposure could lead to cytotoxicity. A time-course experiment is recommended, with time points ranging from a few hours to 24 hours or longer, depending on the metabolic rate of your cells and the biological question you are addressing.
Q6: Can I use serum in my cell culture medium during labeling?
A6: Serum contains endogenous fatty acids that can compete with this compound for cellular uptake, potentially reducing labeling efficiency. For optimal labeling, it is recommended to use a serum-free or low-serum medium. If serum is required for cell viability, its concentration should be kept consistent across all experiments to ensure reproducibility.
Experimental Protocols
Protocol 1: Determining Optimal Labeling Concentration
This protocol outlines the steps to identify the highest concentration of this compound that can be used without inducing significant cytotoxicity.
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will result in 70-80% confluency at the time of analysis.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a serial dilution in your cell culture medium to achieve a range of final concentrations (e.g., 10, 50, 100, 250, 500 µM). Include a vehicle-only control.
-
Treatment: Replace the existing medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for your desired labeling period (e.g., 24 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, PrestoBlue™, or CellTiter-Glo®) according to the manufacturer's instructions.
-
Analysis: Determine the highest concentration that does not result in a significant decrease in cell viability compared to the vehicle control.
Protocol 2: Time-Course Labeling Experiment
This protocol is designed to find the optimal incubation time for achieving a robust signal.
-
Cell Seeding: Plate your cells in multiple wells or dishes to have separate samples for each time point.
-
Labeling: Treat the cells with the pre-determined optimal concentration of this compound.
-
Incubation and Harvesting: Harvest the cells at various time points (e.g., 2, 6, 12, 24 hours).
-
Sample Preparation for ¹⁹F NMR:
-
Wash the cells twice with ice-cold PBS to remove any unincorporated label.
-
Lyse the cells using a suitable lysis buffer.
-
Prepare the cell lysate for NMR analysis, which may involve protein precipitation and extraction steps.
-
-
¹⁹F NMR Analysis: Acquire ¹⁹F NMR spectra for each time point.
-
Data Analysis: Quantify the integrated ¹⁹F signal at each time point to determine when the signal plateaus or reaches its maximum.
Data Presentation
Table 1: Recommended Starting Parameters for Optimization
| Parameter | Recommended Range | Key Considerations |
| Concentration | 10 µM - 500 µM | Cell line dependent; perform a cytotoxicity assay. |
| Incubation Time | 2 - 24 hours | Dependent on cellular metabolic rate. |
| Cell Density | 70-80% confluency | Ensure cells are in an active metabolic state. |
| Serum Concentration | 0 - 2% | Higher serum may reduce labeling efficiency. |
Visualization of Experimental Workflow
Caption: Experimental workflow for optimizing and performing cellular labeling with this compound.
Troubleshooting Guide
This section provides solutions to common problems encountered during this compound labeling experiments.
Problem 1: Low or No ¹⁹F NMR Signal
| Possible Cause | Recommended Solution | Scientific Rationale |
| Suboptimal Labeling Conditions | Re-optimize the concentration of this compound and the incubation time. | Labeling efficiency is highly dependent on these parameters. A higher concentration or longer incubation may be needed. |
| Low Cellular Uptake | Use a low-serum or serum-free medium during labeling. | Endogenous fatty acids in serum compete for cellular uptake.[6] |
| Insufficient Cell Number | Increase the number of cells harvested for NMR analysis. | A higher cell density in the NMR tube will result in a stronger signal. |
| Poor NMR Acquisition Parameters | Optimize NMR parameters, such as the number of scans and relaxation delays. Consult with an NMR facility manager. | Proper acquisition parameters are crucial for detecting low-abundance signals. |
| Compound Degradation | Ensure the this compound stock solution is properly stored and has not degraded. | Chemical degradation will lead to a loss of the active labeling agent. |
Problem 2: High Cell Death or Signs of Cellular Stress
| Possible Cause | Recommended Solution | Scientific Rationale |
| Cytotoxicity of the Labeling Compound | Perform a thorough dose-response curve and select a lower, non-toxic concentration. | High concentrations of perfluorinated fatty acids can be toxic to cells.[7] |
| Prolonged Incubation | Reduce the incubation time. | Extended exposure, even at a non-toxic concentration, can induce cellular stress. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold (typically <0.1%). | Solvents used to dissolve the labeling compound can be toxic to cells at high concentrations. |
Problem 3: High Variability Between Replicates
| Possible Cause | Recommended Solution | Scientific Rationale |
| Inconsistent Cell Culture Conditions | Ensure consistent cell seeding density, passage number, and growth conditions for all replicates. | The metabolic state of cells can vary with culture conditions, affecting labeling efficiency. |
| Inaccurate Pipetting | Use calibrated pipettes and ensure accurate addition of the labeling compound to each well. | Small variations in the concentration of the labeling agent can lead to significant differences in uptake. |
| Variable Serum Concentration | Use a master mix of medium containing the labeling compound and ensure consistent serum levels across all samples. | Inconsistent levels of competing fatty acids in serum will lead to variable labeling. |
Visualization of Metabolic Pathway
Caption: Simplified metabolic pathway of this compound in a cell.
References
- Danielson, P. B., & Gellman, S. H. (n.d.). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. Methods in Enzymology.
- Abo, M., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society.
- Gerig, J. T. (n.d.). Fluorine NMR. NMR of Proteins.
- Ellis, D. A., et al. (2001). Development of an 19F NMR method for the analysis of fluorinated acids in environmental water samples. Analytica Chimica Acta.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- Tang, Y., et al. (2003). Incorporation of trifluoroisoleucine into proteins in vivo. ChemBioChem.
- Dalvit, C., & Vulpetti, A. (2019). Progress in Our Understanding of 19 F Chemical Shifts. Magnetic Resonance in Chemistry.
- Cytologics. (n.d.). CFSE Labeling Protocol.
- An, Y., et al. (2022). Cellular Interactions and Fatty Acid Transporter CD36-Mediated Uptake of Per- and Polyfluorinated Alkyl Substances (PFAS). Chemical Research in Toxicology.
- Stremmel, W., et al. (1995). Effects of fluorophore structure and hydrophobicity on the uptake and metabolism of fluorescent lipid analogs. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism.
- Berns, M. W. (1984). Cellular Effects of Perfluorinated Fatty Acids. Defense Technical Information Center.
- Stark, L. (n.d.). CFSE Staining. University of Washington.
- Green, E. A. (n.d.). CFSE Labelling protocol (in vitro). University of Cambridge.
- An, Y., et al. (2022). Cellular Interactions and Fatty Acid Transporter CD36-Mediated Uptake of Per- and Polyfluorinated Alkyl Substances (PFAS). ResearchGate.
- Russell, D., et al. (2021). 19F NMR of Pharmaceuticals. YouTube.
- Stark, C., & Wadsak, W. (2016). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Molecules.
- AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.
- Pandey, M. K., et al. (2016). Fluorine-18 labeled thia fatty acids for PET imaging of fatty acid oxidation in heart and cancer. ResearchGate.
- Sado, Y., et al. (2020). Quantitative determination of fluorescence labeling implemented in cell cultures. BMC Biology.
- Arai, T., et al. (2022). Synthesis and Preliminary Evaluation of an 18F-labeled Oleate Analog to Image Fatty Acid Beta-Oxidation in the Absence of Metabolic Defluorination. Molecular Imaging and Biology.
- Tonbo Biosciences. (n.d.). CFSE Labeling Protocol.
- Lee, J., et al. (2021). Heart Uptake of [18F]Fluoro-4-Thia-Oleate in a Non-Alcoholic Fatty Liver Disease Mouse Model. Metabolites.
- University of Pennsylvania. (n.d.). Protocol for labeling cells with CFDA-SE (Carboxyfluorescein Diacetate Succinimidyl Ester).
- Monakhova, Y. B., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry.
- Patterson, B. W. (2012). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. Journal of Lipid Research.
- ResearchGate. (n.d.). Cytotoxicity of compounds on different cell lines.
- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards.
- Stark, A. H., et al. (2018). Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids. The American Journal of Clinical Nutrition.
- PubChem. (n.d.). This compound.
- Lavis, L. D., et al. (2020). Optimizing multifunctional fluorescent ligands for intracellular labeling. Proceedings of the National Academy of Sciences.
- Al-Sanea, M. M., et al. (2015). Cytotoxicity of 5-fluorouracil-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines. International Journal of Nanomedicine.
- Chen, Y., et al. (2022). Metabolic Probing of Sialylated Glycoconjugates with Fluorine-Selenol Displacement Reaction (FSeDR). ACS Bio & Med Chem Au.
- Li, J., et al. (2008). (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: synthesis and incorporation into the growth hormone secretagogues. Bioorganic & Medicinal Chemistry Letters.
- Chen, Y., et al. (2022). Metabolic Probing of Sialylated Glycoconjugates with Fluorine-Selenol Displacement Reaction (FSeDR). ResearchGate.
- Lavis, L. D., et al. (2020). Optimizing multifunctional fluorescent ligands for intracellular labeling. bioRxiv.
- Hadfield, M. G., et al. (2021). A mass spectrometry-based targeted assay for detection of SARS-CoV-2 antigen from clinical specimens. Journal of Clinical Virology.
- Everris. (n.d.). FATTY ACID PROFILE TESTING: INTERPRETING RESULTS.
- Al-Ghamdi, M. S., et al. (2018). Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity. Saudi Pharmaceutical Journal.
- Zhang, Z., et al. (2016). Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[(18)F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[(18)F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors. Molecular Pharmaceutics.
- ResearchGate. (n.d.). Cytotoxicity of 5-FU and FdUMP in SW620 human colon adenocarcinoma cell...
- ResearchGate. (n.d.). In Vitro Cytotoxicity of Fluorinated Quaternary Ammonium Salts in Colorectal Cancer Cells and In Silico Pharmacology.
Sources
- 1. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biophysics.org [biophysics.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Overcoming Solubility Challenges with 5,5,5-Trifluoropentanoic Acid
Welcome to the technical support guide for 5,5,5-trifluoropentanoic acid. This resource is designed for researchers, chemists, and formulation scientists who encounter solubility challenges while working with this versatile fluorinated carboxylic acid. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your experimental design. This compound is utilized in diverse applications, from the modification of cell surfaces to the synthesis of novel complexes, making a thorough understanding of its solubility behavior critical for success.[1][2][]
Section 1: Frequently Asked Questions (FAQs) - Core Properties
This section addresses fundamental questions regarding the physicochemical properties and handling of this compound.
Q1: What are the basic physical and chemical properties of this compound?
Understanding the fundamental properties of a compound is the first step in troubleshooting its behavior in solution. This compound is a liquid at room temperature with distinct properties stemming from its fluorinated alkyl chain.[1][4]
| Property | Value | Source |
| CAS Number | 407-62-5 | [1][5] |
| Molecular Formula | C₅H₇F₃O₂ | [6] |
| Molecular Weight | 156.10 g/mol | [6] |
| Physical Form | Liquid | [1][4] |
| pKa | ~4.50 (at 25°C) | [1][7] |
| Density | ~1.293 g/cm³ | [1] |
Q2: How does the terminal trifluoromethyl (-CF₃) group affect the properties of pentanoic acid?
The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms.[8] This has two major consequences for the molecule's behavior compared to its non-fluorinated analog, pentanoic acid:
-
Increased Acidity: The -CF₃ group exerts a strong negative inductive effect, pulling electron density away from the carboxylic acid head. This stabilizes the resulting carboxylate anion (CF₃(CH₂)₃COO⁻) upon deprotonation, making the acid stronger (i.e., having a lower pKa) than unsubstituted pentanoic acid (pKa ~4.8). This enhanced acidity is a key factor in its solubility in basic aqueous media.
-
Modified Polarity & Interactions: The fluorinated tail introduces a lipophobic (fat-repelling) and hydrophobic (water-repelling) segment, while the carboxylic acid head is polar and hydrophilic. This amphipathic nature influences its self-assembly and interaction with other molecules, making fluorinated carboxylic acids powerful building blocks in surface chemistry.[9]
Q3: What are the primary safety considerations when handling this acid?
This compound is classified as a corrosive substance. It can cause severe skin burns and serious eye damage.[5] Inhalation may also lead to respiratory irritation.[5]
Mandatory Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A face shield is recommended when handling larger quantities.[5]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[5]
-
Handling: Avoid all direct contact. In case of contact with eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[10] If swallowed, rinse the mouth but do not induce vomiting; call a poison center or doctor immediately.[10]
Section 2: Troubleshooting Solubility in Aqueous Systems
Aqueous solubility is often the most significant hurdle, particularly in biological and pharmaceutical applications. The key to success lies in controlling the ionization state of the molecule.
Q4: My this compound is not dissolving in neutral water. Is this expected?
While some sources may describe short-chain fluorinated acids as miscible, achieving a clear solution at a significant concentration in neutral (pH 7.0) water can be difficult. The compound has limited solubility in its protonated, neutral form (R-COOH). At neutral pH, which is only moderately above the pKa of ~4.5, a significant portion of the acid remains protonated. The hydrophobic trifluoromethyl tail dominates, leading to phase separation or the appearance of an insoluble oil.
Q5: How can I use pH adjustment to dissolve this compound in an aqueous buffer?
This is the most effective and common method for solubilizing acidic compounds.[11] By raising the pH of the solution to at least one to two units above the pKa, you convert the poorly soluble carboxylic acid (R-COOH) into its highly soluble carboxylate salt (R-COO⁻ Na⁺).
The underlying principle: The Henderson-Hasselbalch equation dictates that at a pH of 5.5 (pKa + 1), the ratio of deprotonated (soluble salt) to protonated (acid) form is 10:1. At pH 6.5 (pKa + 2), this ratio becomes 100:1, ensuring near-complete dissolution.
Protocol 1: Preparation of a Buffered Aqueous Stock Solution via pH Adjustment
-
Initial Slurry: Add the desired mass of this compound to a volume of purified water or buffer that is less than your final target volume (e.g., 80% of the final volume). The mixture will likely appear cloudy or as a biphasic slurry.
-
Basification: While stirring, add a 1 M solution of a suitable base (e.g., NaOH or KOH) dropwise.
-
Monitor pH: Use a calibrated pH meter to monitor the pH of the solution continuously.
-
Endpoint: Continue adding the base until the pH is > 6.0 and all of the material has dissolved, resulting in a clear solution.
-
Final Volume Adjustment: Once fully dissolved, add the remaining water or buffer to reach your final target concentration and volume. Verify the final pH and adjust if necessary.
Caption: Effect of pH on the ionization and solubility of this compound.
Q6: My experimental conditions are pH-sensitive and I cannot use a basic buffer. What are my options?
When pH adjustment is not feasible, the use of a water-miscible organic co-solvent is the next best approach.[11] Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for the nonpolar -CF₃ tail of the acid to enter the solution.
Commonly Used Co-solvents:
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Aprotic Solvents: Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
Important Consideration: The use of a co-solvent can impact downstream applications. For instance, in biological assays, high concentrations of organic solvents can denature proteins or be toxic to cells. Always run appropriate solvent controls. A critical insight from related studies shows that mixed solvent systems can be uniquely effective where single solvents fail.[12]
Section 3: Troubleshooting Solubility in Organic Systems
Solubility in organic solvents is crucial for synthesis, purification, and formulation work.
Q7: In which common organic solvents is this compound soluble?
The solubility of this compound in organic solvents is governed by the "like dissolves like" principle. Its polar carboxylic acid group allows it to dissolve in polar solvents, while its alkyl chain provides some compatibility with less polar media.
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The acid can hydrogen bond with the solvent's hydroxyl groups. |
| Polar Aprotic | DMF, DMSO, Acetonitrile, THF | High | Strong dipole-dipole interactions between the solvent and the carboxylic acid group facilitate dissolution. |
| Chlorinated | Dichloromethane (DCM) | Moderate to High | DCM is a common solvent for many organic acids and is used in applications like peptide synthesis where related fluorinated acids (e.g., TFA) are standard.[13] |
| Nonpolar | Hexanes, Toluene | Very Low | The highly polar carboxylic acid head is incompatible with nonpolar solvents, leading to immiscibility. |
Q8: I am performing a reaction in a nonpolar solvent like hexane and the acid is immiscible. How can I proceed?
Directly dissolving a polar carboxylic acid in a nonpolar solvent is often impossible. The best approach is to reconsider the solvent system.
-
Change the Solvent: If the reaction chemistry allows, switch to a more polar solvent like THF or DCM where the acid is soluble.
-
Use a Biphasic System: If a nonpolar solvent is required, a phase-transfer catalyst (PTC) can be used. The PTC can deprotonate the acid in the aqueous phase (or at the interface) and transport the resulting ion pair into the organic phase for the reaction.
-
Derivative Formation: Convert the carboxylic acid to a more nonpolar derivative, such as an ester, before dissolving it in the nonpolar solvent.
Q9: I am using the acid in a peptide synthesis workflow and observe precipitation. What is the likely cause?
In peptide synthesis, strong acids are used for deprotection and cleavage steps.[14][15] While trifluoroacetic acid (TFA) is more common, if this compound is used, precipitation could arise from:
-
Salt Formation: The acid can protonate basic side chains on the peptide (e.g., Lysine, Arginine) or the N-terminal amine. The resulting salt may have poor solubility in the chosen organic solvent (e.g., DCM), causing it to crash out of the solution.
-
Incomplete Reaction: If residual base (like DIEA) from a previous coupling step is present, it can react with the acid to form a salt that precipitates. Ensure thorough washing of the resin between steps.
-
Solvent Polarity: The polarity of the solvent may not be optimal to keep both the protected peptide and the acid salt in the solution. A solvent mixture, such as DCM with a small amount of a more polar solvent, might be necessary.
Section 4: Advanced Protocols & Troubleshooting Workflow
This section provides a logical workflow for addressing solubility issues systematically.
Protocol 2: Solubilization using a Co-Solvent System for Organic Reactions
-
Select a Primary Solvent: Choose a primary organic solvent in which your other reactants are stable and soluble (e.g., Dichloromethane).
-
Dissolve Reactants: Dissolve all other reaction components in the primary solvent first.
-
Prepare Acid Stock: In a separate vial, dissolve the this compound in a minimal amount of a highly compatible polar aprotic solvent (e.g., DMF or NMP).
-
Titrate into Reaction: Slowly add the concentrated acid solution dropwise to the stirred reaction mixture.
-
Observe and Adjust: Monitor for any signs of precipitation. If the mixture becomes cloudy, you may need to add a small additional amount of the co-solvent to maintain homogeneity. Be mindful that changing the solvent ratio can affect reaction kinetics.
Caption: A decision-making workflow for troubleshooting solubility issues.
References
- This compound CAS#: 407-62-5 - ChemicalBook.
- This compound - Synquest Labs.
- This compound | 407-62-5 - ChemicalBook.
- BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
- CAS 407-62-5 this compound - BOC Sciences.
- Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal.
- This compound - CymitQuimica.
- This compound 407-62-5 wiki - Guidechem.
- Drug Solubility: Importance and Enhancement Techniques - PMC - NIH.
- Fluorinated Higher Carboxylic Acids - ResearchGate.
- SAFETY DATA SHEET - TCI Chemicals.
- Peptide Hand Synthesis Part 8: Cleaving - YouTube.
- This compound | C5H7F3O2 | CID 2782446 - PubChem.
- This compound | 407-62-5 - Sigma-Aldrich.
- Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - NIH.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Introduction to Peptide Synthesis - PMC - NIH.
- Fluorinated carboxylic acids as powerful building blocks for the formation of bimolecular monolayers - Chemical Communications (RSC Publishing).
Sources
- 1. This compound CAS#: 407-62-5 [m.chemicalbook.com]
- 2. This compound | 407-62-5 [chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. This compound | C5H7F3O2 | CID 2782446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluorinated carboxylic acids as powerful building blocks for the formation of bimolecular monolayers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. peptide.com [peptide.com]
- 15. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5,5,5-Trifluoropentanoic Acid
Welcome to the Technical Support Center for the synthesis of 5,5,5-trifluoropentanoic acid. This resource is tailored for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions to navigate the potential side reactions and challenges encountered during the synthesis of this valuable fluorinated building block.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2] However, introducing and manipulating the trifluoromethyl group can be challenging, often leading to unexpected side reactions and low yields. This guide is designed to provide practical, experience-driven advice to overcome these hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, categorized by common synthetic strategies.
Scenario 1: Synthesis via Oxidation of 5,5,5-Trifluoropentan-1-ol
This is a common and direct route to this compound. However, various issues can arise during the oxidation step.
Q1: My oxidation of 5,5,5-trifluoropentan-1-ol is incomplete, and I'm recovering a significant amount of starting material. What could be the cause?
A1: Incomplete oxidation is a frequent issue and can be attributed to several factors:
-
Insufficient Oxidant: Ensure you are using a sufficient stoichiometric excess of the oxidizing agent. The reaction stoichiometry should be carefully calculated, and it's often beneficial to use a slight excess (e.g., 1.1-1.5 equivalents) of the oxidant.
-
Inactive Oxidant: Some oxidizing agents, like chromium-based reagents, can degrade over time or if not stored properly. It is recommended to use a fresh batch of the oxidant or to titrate it before use to determine its activity.
-
Low Reaction Temperature: The oxidation of alcohols can be slow at low temperatures. While it's crucial to control the temperature to prevent side reactions, an overly low temperature might hinder the reaction rate. A gradual increase in temperature might be necessary.
-
Poor Solubility: Ensure that both the alcohol and the oxidizing agent are soluble in the chosen solvent system. If solubility is an issue, consider using a co-solvent or a different solvent altogether.
Q2: I'm observing the formation of undesired byproducts and a dark reaction mixture during the oxidation. What are the likely side reactions?
A2: The formation of byproducts and a dark coloration often indicate over-oxidation or decomposition. Key potential side reactions include:
-
C-C Bond Cleavage: Aggressive oxidizing conditions can lead to the cleavage of the carbon-carbon backbone, resulting in shorter-chain fluorinated compounds and other degradation products.
-
Solvent Oxidation: If you are using a solvent that is susceptible to oxidation (e.g., alcohols, ethers), it can compete with the desired reaction, leading to a complex mixture of products.
-
Decomposition of the Product: this compound, while relatively stable, can undergo decarboxylation under harsh conditions, especially at elevated temperatures.
Troubleshooting Workflow for Oxidation Issues
Caption: Troubleshooting workflow for oxidation of 5,5,5-trifluoropentan-1-ol.
Scenario 2: Synthesis via Hydrolysis of a 5,5,5-Trifluoropentanoate Ester
This route involves the formation of an ester intermediate, followed by hydrolysis to the carboxylic acid.
Q3: The hydrolysis of my ethyl 5,5,5-trifluoropentanoate is very slow and does not go to completion. What can I do?
A3: The rate of ester hydrolysis can be influenced by several factors. The electron-withdrawing nature of the trifluoromethyl group can affect the reactivity of the carbonyl group.
-
Insufficient Hydrolysis Reagent: For base-catalyzed hydrolysis, ensure at least one equivalent of base (e.g., NaOH, KOH) is used. For acid-catalyzed hydrolysis, a catalytic amount of a strong acid is needed, but the reaction is an equilibrium, so driving it to completion is necessary.
-
Reaction Temperature: Increasing the reaction temperature will generally accelerate the rate of hydrolysis. However, be cautious of potential side reactions at higher temperatures.
-
Choice of Base/Acid: For base-catalyzed hydrolysis, stronger bases like potassium hydroxide may be more effective than sodium hydroxide. For acid-catalyzed hydrolysis, stronger acids can increase the rate.
-
Water Content: In base-catalyzed hydrolysis, the presence of sufficient water is crucial for the reaction to proceed.
Q4: During the basic hydrolysis of my trifluoromethylated ester, I'm getting a complex mixture of products instead of the desired carboxylic acid. What could be happening?
A4: While the trifluoromethyl group is generally stable, under certain basic conditions, it can undergo hydrolysis, especially at elevated temperatures.[3][4][5]
-
Hydrolysis of the Trifluoromethyl Group: The CF3 group can be susceptible to nucleophilic attack by hydroxide ions, which can lead to the formation of a difluoroenolate and ultimately, after workup, other carboxylic acid byproducts.
-
Other Base-Sensitive Functional Groups: If your starting ester contains other functional groups that are sensitive to strong bases, these may also be reacting, leading to a complex product mixture.
Table 1: Comparison of Hydrolysis Conditions
| Condition | Base-Catalyzed | Acid-Catalyzed |
| Reagent | NaOH, KOH, LiOH | H2SO4, HCl |
| Stoichiometry | >1 equivalent | Catalytic |
| Temperature | Room temp to reflux | Reflux |
| Potential Side Reactions | Hydrolysis of CF3 group | Re-esterification (if alcohol is not removed) |
| Work-up | Acidification to protonate the carboxylate | Extraction |
Scenario 3: Synthesis Involving Grignard Reagents
Grignard reactions are a powerful tool for C-C bond formation, but they are also prone to side reactions, especially with trifluoromethyl ketones.
Q5: I am attempting a Grignard reaction with a trifluoromethyl ketone to build the carbon skeleton, but I am recovering a large amount of the starting ketone. Why is this happening?
A5: The Grignard reagent can act as a base in addition to being a nucleophile.[6]
-
Enolization: If the trifluoromethyl ketone has an enolizable proton, the Grignard reagent can act as a base and deprotonate the ketone, forming an enolate. Upon workup, this will regenerate the starting ketone. To minimize this, use a non-enolizable ketone if possible, or use a less sterically hindered Grignard reagent.
-
Steric Hindrance: If the ketone is sterically hindered, the nucleophilic addition of the Grignard reagent may be slow, allowing side reactions like enolization to dominate.
Q6: My Grignard reaction is yielding a significant amount of a reduced alcohol product instead of the expected tertiary alcohol. What is the cause of this side reaction?
A6: Grignard reagents with beta-hydrogens can act as reducing agents via a six-membered transition state.[6]
-
Reduction: The Grignard reagent can deliver a hydride to the carbonyl carbon, resulting in the formation of a secondary alcohol after workup. This is more common with sterically hindered ketones and bulky Grignard reagents. Using a Grignard reagent without beta-hydrogens (e.g., methylmagnesium bromide) can prevent this side reaction.
Reaction Pathways in Grignard Reactions with Trifluoromethyl Ketones
Caption: Potential reaction pathways for Grignard reagents with trifluoromethyl ketones.
Frequently Asked Questions (FAQs)
Q: What are the most common starting materials for the synthesis of this compound?
A: Common precursors include 5,5,5-trifluoropentan-1-ol[7][8][9], which can be oxidized to the carboxylic acid, and derivatives of trifluoroacetic acid[10] that can be elaborated through various synthetic steps.
Q: Are there any specific safety precautions I should take when working with trifluoromethyl compounds?
A: Yes, many trifluoromethylating reagents are sensitive to air and moisture and can be toxic.[11] It is crucial to handle them in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves and safety glasses. This compound itself is corrosive and can cause severe skin burns and eye damage.[12][13] Always consult the Safety Data Sheet (SDS) for any chemical before use.
Q: How can I effectively purify this compound?
A: Purification can often be achieved through distillation under reduced pressure.[14] Alternatively, if non-volatile impurities are present, extraction can be an effective method. The carboxylic acid can be extracted into a basic aqueous solution, washed with an organic solvent to remove neutral impurities, and then re-acidified and extracted back into an organic solvent.[15] Column chromatography on silica gel can also be used, but care must be taken as acidic compounds can streak on the column.
Q: Can the trifluoromethyl group itself react under my reaction conditions?
A: While the C-F bond is very strong, the trifluoromethyl group is not completely inert. As mentioned, it can be susceptible to hydrolysis under harsh basic conditions.[3][4][5] It is also a strong electron-withdrawing group, which can influence the reactivity of adjacent functional groups.[2]
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Trifluoromethyl Group Introduction.
- BenchChem. (n.d.). Technical Support Center: Trifluoromethylation Protocols.
- ChemicalBook. (n.d.). This compound CAS#: 407-62-5.
- ResearchGate. (n.d.). Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic β-Alkoxy-α,β-Unsaturated Trifluoromethylketones.
- ResearchGate. (n.d.). Reduction of aryl trifluoromethyl ketone 3a with turbo Grignard reagent.
- National Institutes of Health. (n.d.). Catalysis for Fluorination and Trifluoromethylation.
- BenchChem. (n.d.). Optimizing reaction time and temperature for 5,5,5-Trifluoro-2-oxopentanoic acid synthesis.
- CymitQuimica. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound | 407-62-5.
- Wiley. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(23).
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system.
- Wikipedia. (n.d.). Trifluoromethylation.
- ResearchGate. (n.d.). Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones.
- PubChem. (n.d.). This compound.
- Guidechem. (n.d.). This compound 407-62-5 wiki.
- SciSpace. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper.
- PubMed. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- Wikipedia. (n.d.). 2,2,2-Trifluoroethanol.
- National Institutes of Health. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models.
- ResearchGate. (n.d.). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
- Google Patents. (n.d.). Process for the preparation of 2,2,2-trifluoroethanol.
- ChemicalBook. (n.d.). 5,5,5-TRIFLUOROPENTAN-1-OL | 352-61-4.
- (n.d.). Trifluoroethanol: Top 5 Uses, Properties & Safety Guide.
- Google Patents. (n.d.). Process for purifying an organic acid.
- Organic Syntheses Procedure. (n.d.). Methyl Ester.
- CymitQuimica. (n.d.). This compound.
- PubChem. (n.d.). 5,5,5-Trifluoropentan-1-ol.
- BOC Sciences. (n.d.). CAS 407-62-5 this compound.
- ChemicalBook. (n.d.). 5,5,5-TRIFLUOROPENTAN-1-OL - Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 5,5,5-Trifluoropentan-1-ol.
- National Institutes of Health. (n.d.). Oxidation of Peptides by Methyl(trifluoromethyl)dioxirane: the Protecting Group Matters.
Sources
- 1. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. 5,5,5-TRIFLUOROPENTAN-1-OL | 352-61-4 [chemicalbook.com]
- 8. 5,5,5-Trifluoropentan-1-ol | C5H9F3O | CID 2769672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5,5,5-TRIFLUOROPENTAN-1-OL - Safety Data Sheet [chemicalbook.com]
- 10. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. This compound | C5H7F3O2 | CID 2782446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Page loading... [guidechem.com]
- 14. This compound CAS#: 407-62-5 [m.chemicalbook.com]
- 15. US20030155298A1 - Process for purifying an organic acid - Google Patents [patents.google.com]
Technical Support Center: Mass Spectrometry of 5,5,5-Trifluoropentanoic Acid
Welcome to the technical support center for the mass spectrometry analysis of 5,5,5-trifluoropentanoic acid. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during experimental workflows. As Senior Application Scientists, we aim to provide not just solutions, but also the underlying scientific reasoning to empower your analytical work.
Part 1: LC-MS/MS Analysis of this compound
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of this compound. However, its unique chemical properties can present several analytical challenges. This section addresses the most common issues encountered during LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the molecular ion peak for this compound weak or absent in my ESI-MS data?
A1: A weak or absent molecular ion peak for this compound is a common observation in electrospray ionization (ESI) mass spectrometry and is often attributable to in-source fragmentation (ISF) .
Causality: this compound, like other per- and polyfluoroalkyl substances (PFAS), is susceptible to fragmentation even under the relatively soft ionization conditions of ESI.[1] The most common fragmentation pathway is the neutral loss of carbon dioxide (CO2), which has a mass of 44 Da.[1] This occurs due to the cleavage of the CF2–CO2– bond.[1] The energy in the ESI source, even at standard settings, can be sufficient to induce this fragmentation, leading to a prominent fragment ion and a diminished or absent molecular ion.
Troubleshooting Steps:
-
Optimize the Cone/Orifice Voltage: The cone voltage (also referred to as orifice or declustering potential) is a critical parameter that influences the extent of in-source fragmentation.[2][3] Systematically reduce the cone voltage to the lowest value that still allows for efficient ion transmission into the mass analyzer.[4] This minimizes the kinetic energy imparted to the ions, thereby reducing the likelihood of fragmentation.
-
Adjust Source Temperature: High source temperatures can contribute to the thermal degradation of the analyte. Experiment with lowering the desolvation gas temperature in increments to find a balance between efficient solvent evaporation and minimal fragmentation.
-
Mobile Phase Composition: The choice of mobile phase can influence ionization efficiency and fragmentation. While acidic mobile phases are often used for carboxylic acids, high concentrations of strong acids can sometimes enhance fragmentation. If possible, try using weaker acids or lower concentrations.
Expected Mass Transitions:
| Analyte/Fragment | Expected m/z (Negative Ion Mode) | Description |
| [M-H]⁻ | 157.02 | Molecular ion (deprotonated) |
| [M-H-CO₂]⁻ | 113.02 | In-source fragment after neutral loss of CO₂ |
Q2: My chromatographic peak for this compound is broad, tailing, or poorly retained. How can I improve the peak shape?
A2: Poor peak shape and retention for this compound are typically due to its high polarity and its nature as a short-chain carboxylic acid.[5][6] These characteristics can lead to insufficient interaction with traditional reversed-phase columns.
Causality: Standard C18 columns may not provide adequate retention for highly polar analytes, causing them to elute at or near the solvent front. Peak tailing can occur due to secondary interactions between the acidic analyte and residual silanols on the silica-based column packing material.[7][8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape.
Detailed Protocols:
-
Column Selection:
-
Recommendation: Employ a reversed-phase column with a polar-embedded stationary phase or a mixed-mode column.[5] These columns offer enhanced retention for polar compounds.
-
Example: Columns specifically designed for PFAS analysis often provide good performance.
-
-
Mobile Phase Optimization:
-
pH Adjustment: Ensure the mobile phase pH is at least 2 units below the pKa of this compound to keep it in its neutral, less polar form, which enhances retention on reversed-phase columns.[7]
-
Organic Modifier: Acetonitrile often provides better peak shape than methanol for acidic compounds. Experiment with different gradients and starting conditions.
-
Ion-Pairing Agents: While effective for chromatography, traditional ion-pairing agents like trifluoroacetic acid (TFA) can cause significant ion suppression in ESI-MS.[2] If necessary, use a volatile ion-pairing agent at a very low concentration and be prepared for a potential decrease in sensitivity.
-
-
System Health:
Q3: I am observing multiple unexpected peaks in my mass spectrum. What could be their origin?
A3: The presence of multiple unexpected peaks can arise from adduct formation, contaminants, or complex in-source reactions.
Causality: In ESI, analytes can form adducts with cations present in the mobile phase or sample matrix, such as sodium ([M+Na-2H]⁻) or potassium ([M+K-2H]⁻) in negative ion mode.[10][11][12][13] While more common in positive ion mode, their presence in negative ion mode is possible. Contamination from solvents, glassware, or the instrument itself can also introduce extraneous peaks.
Troubleshooting Steps:
-
Identify Potential Adducts: Calculate the expected m/z values for common adducts and compare them to your observed peaks.
Adduct Type (Negative Ion Mode) Mass Shift from [M-H]⁻ Expected m/z for this compound Sodium Adduct [M+Na-2H]⁻ +21.98 179.00 Potassium Adduct [M+K-2H]⁻ +37.96 194.98 -
Improve Mobile Phase Purity: Use high-purity, LC-MS grade solvents and additives to minimize sources of metal ions.[14] The addition of a small amount of ammonium acetate can sometimes help to promote the formation of the desired [M-H]⁻ ion over metal adducts.
-
System Cleaning: If contamination is suspected, flush the LC system and mass spectrometer with an appropriate cleaning solution.[15] Run solvent blanks to identify the source of contamination.[16]
Part 2: GC-MS Analysis of this compound
Gas chromatography-mass spectrometry (GC-MS) can be a viable alternative for the analysis of this compound, particularly when derivatization is employed to improve volatility and chromatographic performance.
Frequently Asked Questions (FAQs)
Q4: Can I analyze this compound directly by GC-MS?
A4: Direct analysis of this compound by GC-MS is highly challenging and generally not recommended.
Causality: Carboxylic acids, especially short-chain ones, are highly polar and have low volatility due to hydrogen bonding.[17] Direct injection onto a GC column can lead to poor peak shape, low sensitivity, and potential damage to the column's stationary phase.[18] The acidic nature of the analyte can cause irreversible adsorption and degradation of the column.
Q5: What are the recommended derivatization procedures for this compound for GC-MS analysis?
A5: Derivatization is a crucial step to convert the polar carboxylic acid into a more volatile and thermally stable derivative suitable for GC-MS analysis.[17][19]
Recommended Derivatization Strategies:
| Derivatization Reagent | Derivative Formed | Key Advantages | Reference |
| Pentafluorobenzyl bromide (PFBBr) | PFB ester | Forms electron-capturing derivatives, excellent for Electron Capture Detection (ECD) and enhances sensitivity in negative chemical ionization (NCI-MS). | [19] |
| Diphenyl diazomethane | Diphenylmethyl ester | Rapid reaction (<1 min), allows for separation of ultrashort-chain PFCAs.[20][21] | [20][21][22] |
| Silylation Reagents (e.g., MTBSTFA) | Silyl ester | Common for derivatizing active hydrogens, but can be susceptible to hydrolysis. Can produce unusual fragmentation patterns.[23] | [24] |
Experimental Protocol: Derivatization with Diphenyl Diazomethane
This protocol is adapted from a method developed for the quantitation of perfluorinated carboxylic acids.[20][21]
-
Sample Preparation: Prepare the this compound standard or sample in an appropriate solvent (e.g., dichloromethane).
-
Reagent Addition: Add a solution of diphenyl diazomethane in a suitable solvent (e.g., hexane) to the sample. The reaction is typically very fast and occurs upon mixing.
-
Reaction Time: Allow the reaction to proceed for approximately 1 minute at room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Logical Flow of Derivatization for GC-MS:
Caption: Derivatization workflow for GC-MS analysis.
Part 3: General Mass Spectrometry Issues
Q6: How can I improve the overall sensitivity and signal intensity for my analysis?
A6: Poor signal intensity is a common issue in mass spectrometry that can be addressed by systematically evaluating and optimizing several aspects of the analytical workflow.[25]
Troubleshooting Steps:
-
Instrument Tuning and Calibration:
-
Action: Regularly tune and calibrate your mass spectrometer according to the manufacturer's guidelines.[15][25] This ensures that the instrument is operating at its optimal performance for mass accuracy, resolution, and sensitivity.
-
Causality: Instrument drift over time can lead to suboptimal performance. Regular calibration corrects for these changes.
-
-
Ionization Source Optimization:
-
Action: Optimize all relevant source parameters, including gas flows, temperatures, and voltages. For ESI, this includes the capillary voltage and nebulizer pressure.
-
Causality: Efficient ionization is critical for generating a strong signal. The optimal settings can be compound-dependent, so a systematic optimization for this compound is recommended.[4][26]
-
-
Sample Concentration and Preparation:
-
Action: Ensure your sample is appropriately concentrated. If it is too dilute, the signal may be weak.[25] Conversely, overly concentrated samples can lead to ion suppression.[2] Perform thorough sample cleanup (e.g., solid-phase extraction) to remove matrix components that can interfere with ionization.
-
Causality: Ion suppression occurs when co-eluting matrix components compete with the analyte for ionization, reducing the analyte's signal intensity.[2]
-
-
Mobile Phase Modifiers (LC-MS):
-
Action: The choice and concentration of mobile phase additives can significantly impact ionization efficiency.[10] For negative ion mode ESI, weak acids can sometimes improve the response.[27]
-
Causality: Additives affect the pH and surface tension of the ESI droplets, which in turn influences the efficiency of ion formation.
-
References
- Cui, W., et al. (2022). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS.
- Dadson, O. A., et al. (2019). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Liang, S.-H., et al. (2024). Incorporating ultrashort-chain compounds into the comprehensive analysis of per- and polyfluorinated substances in potable and non-potable waters by LC-MS/MS.
- De la Cruz, S. N., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry. [Link]
- Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. Encyclopedia of Analytical Science. [Link]
- De la Cruz, S. N., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. PubMed. [Link]
- Vaudreuil, A., et al. (2024). Fast analysis of short-chain and ultra-short-chain fluorinated organics in water by on-line extraction coupled to HPLC-HRMS. Science of The Total Environment. [Link]
- COSMOSIL. (n.d.). T1. Poor peak shape. Nacalai Tesque. [Link]
- American Chemical Society. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry.
- ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI Blog. [Link]
- Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent. [Link]
- Arsenault, G., et al. (n.d.). Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS.
- Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]
- Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. [Link]
- Peng, H., et al. (2025). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry. [Link]
- Vaudreuil, A., et al. (2024). Fast analysis of short-chain and ultra-short-chain fluorinated organics in water by on-line extraction coupled to HPLC-HRMS.
- ResearchGate. (2025). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols.
- LCGC Blog. (2020). 10 Great Tips for Electrospray Ionization LC–MS.
- Gallampois, C., et al. (2016).
- Michigan State University. (n.d.). Mass Spectrometry. MSU Chemistry. [Link]
- Restek Corporation. (2025).
- McLean, J. A., et al. (2017). Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). PubMed Central. [Link]
- Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry. [Link]
- GMI, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.. [Link]
- Erngren, I., et al. (2019). Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples.
- ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?
- Singh, G., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry.
- Science Ready. (n.d.).
- ResearchGate. (2025). Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals.
- University of Basel. (n.d.). Interpretation of mass spectra. University of Basel. [Link]
- ResearchGate. (n.d.). Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples.
- Chemistry LibreTexts. (2023).
- Ishihama, Y., et al. (2000). Surfactants usable for electrospray ionization mass spectrometry. Analytical Biochemistry. [Link]
- LCGC International. (n.d.). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI).
- Zhou, H., & Yang, Z. (2004). Favorable effects of weak acids on negative-ion electrospray ionization mass spectrometry. Analytical Chemistry. [Link]
- Alliance for Bioversity International and CIAT. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. [Link]
- Alliance for Bioversity International and CIAT. (n.d.). Mass Spectrometer (MS) troubleshooting guide.
- Chromatography Forum. (2023). Issues Encountered in Organic Acid Analysis Using GC/MS.
- Agilent Technologies. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent. [Link]
- Agilent Technologies. (2020). Optimizing Conditions for GC/MS Analyses. Agilent. [Link]
- GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific. [Link]
- Chem Help ASAP. (2023). predicting likely fragments in a mass spectrum. YouTube. [Link]
- Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. [Link]
- ResearchGate. (2016). Can anyone help me sort out problems with my GCMS chromatogram?
- Schneider, B. B., et al. (2016). On the Ionization and Ion Transmission Efficiencies of Different ESI-MS Interfaces. Journal of the American Society for Mass Spectrometry. [Link]
Sources
- 1. Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. In-source fragmentation [jeolusa.com]
- 4. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Incorporating Ultrashort-Chain Compounds into the Comprehensive Analysis of Per- and Polyfluorinated Substances in Potable and Non-Potable Waters by LC-MS/MS [discover.restek.com]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. Adduct Formation in ESI/MS by Mobile Phase Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry | Journal of Applied and Natural Science [journals.ansfoundation.org]
- 15. cgspace.cgiar.org [cgspace.cgiar.org]
- 16. agilent.com [agilent.com]
- 17. diverdi.colostate.edu [diverdi.colostate.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. "Issues Encountered in Organic Acid Analysis Using GC/MS" - Chromatography Forum [chromforum.org]
- 25. gmi-inc.com [gmi-inc.com]
- 26. On the Ionization and Ion Transmission Efficiencies of Different ESI-MS Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Favorable effects of weak acids on negative-ion electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of 5,5,5-Trifluoropentanoic Acid in Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,5,5-trifluoropentanoic acid (TFPA). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate and mitigate unexpected cytotoxicity in your cell culture experiments. Our approach is grounded in established scientific principles to ensure the integrity and success of your research.
Introduction: Understanding the Challenge
This compound is a short-chain fatty acid with a terminal trifluoromethyl group. While its unique properties are of interest in various research applications, unexpected cytotoxicity can be a significant hurdle. This guide will walk you through potential causes of cell death and provide actionable strategies to minimize these effects, ensuring your experimental outcomes are both accurate and reproducible.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cytotoxicity with this compound, even at concentrations we expected to be non-toxic. What could be the primary cause?
A1: High cytotoxicity from TFPA likely stems from its metabolic breakdown. As an odd-chain fatty acid, TFPA is expected to undergo beta-oxidation. This process would sequentially remove two-carbon units, producing acetyl-CoA and, crucially, a final three-carbon unit, propionyl-CoA, which retains the trifluoromethyl group. The accumulation of propionyl-CoA can be toxic to mitochondria.[1][2][3][4][5] Furthermore, this fluorinated propionyl-CoA could be metabolized to fluoroacetate.[6] Fluoroacetate is a potent toxin that can be converted into fluorocitrate, a powerful inhibitor of aconitase, a key enzyme in the citric acid cycle.[6][7][8] This inhibition effectively shuts down cellular energy production, leading to cell death.
Q2: How can we differentiate between a cytotoxic and a cytostatic effect of this compound in our cultures?
A2: A cytotoxic effect results in cell death, whereas a cytostatic effect inhibits cell proliferation without killing the cells. To distinguish between these, you can perform a time-course experiment and measure both cell viability (e.g., using a trypan blue exclusion assay or a fluorescence-based live/dead stain) and total cell number (e.g., using a cell counter or a DNA-binding dye like DAPI).
-
Cytotoxicity is indicated by a decrease in the percentage of viable cells and a reduction in the total cell number over time.
-
Cytostaticity is characterized by a halt or slowing in the increase of total cell number, while the percentage of viable cells remains high.
Q3: Could the type of cell culture medium we are using be contributing to the cytotoxicity of this compound?
A3: Yes, the composition of your cell culture medium can significantly influence the observed cytotoxicity. Media containing high concentrations of certain components can exacerbate cellular stress. For example, high glucose can lead to oxidative stress.[9] If you are using a serum-containing medium, the undefined nature of serum can introduce variability and potentially reactive components that could interact with TFPA or its metabolites.[10][11][12][13] Consider testing your compound in a serum-free medium to reduce this variability.[10][11][12][13]
Troubleshooting Guide: A Mechanistic Approach
If you are encountering high or variable cytotoxicity with this compound, this troubleshooting guide provides a systematic approach to identifying and resolving the issue.
Problem 1: Excessive Cell Death at Low Concentrations of this compound
Potential Cause A: Metabolic Toxicity via Beta-Oxidation
-
Scientific Rationale: As described in the FAQs, the beta-oxidation of TFPA, an odd-chain fatty acid, is a likely source of toxic metabolites such as trifluoro-propionyl-CoA and subsequently fluoroacetate.[14][15][16][17] Fluoroacetate is notoriously toxic due to its "lethal synthesis" into fluorocitrate, which inhibits the citric acid cycle.[6][8] The accumulation of propionyl-CoA itself can also be toxic to mitochondria.[1][2][3][4][5]
-
Troubleshooting Steps:
-
Reduce Metabolic Load: Lower the concentration of TFPA in your experiments to a level where metabolic byproducts do not accumulate to toxic levels. A thorough dose-response study is crucial.
-
Supplement with L-Malate: L-Malate has been shown to prevent the toxic effects of propionate and reduce propionyl-CoA levels in liver mitochondria.[4] Consider co-treatment with L-malate to see if it mitigates TFPA toxicity.
-
Potential Cause B: Oxidative Stress
-
Scientific Rationale: The disruption of mitochondrial function by toxic metabolites can lead to the overproduction of reactive oxygen species (ROS), causing oxidative stress.[2][3] Oxidative stress damages cellular components like lipids, proteins, and DNA, ultimately triggering cell death.
-
Troubleshooting Steps:
-
Co-treatment with Antioxidants: Supplement your culture medium with an antioxidant to neutralize ROS. N-acetylcysteine (NAC) is a common and effective choice as it is a precursor to the intracellular antioxidant glutathione.[18][19][20] A starting point for NAC concentration is typically in the range of 1-5 mM.[21]
-
Assess Oxidative Stress: Use a fluorescent probe, such as CellROX Green, to directly measure ROS levels in your cells treated with TFPA, both with and without an antioxidant, to confirm that oxidative stress is a contributing factor.
-
Problem 2: Inconsistent Cytotoxicity Between Experiments
Potential Cause A: Variability in Cell Health and Seeding Density
-
Scientific Rationale: The physiological state of your cells at the time of treatment can significantly impact their susceptibility to a cytotoxic agent. Over-confluent or rapidly dividing cells may have different metabolic rates and stress responses. Inconsistent cell seeding densities can lead to variations in the effective concentration of the compound per cell and nutrient availability.[22][23][24][25][26][27]
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Perform a cell density optimization experiment to determine the optimal seeding density for your specific cell line and assay duration. Aim for a density that allows for logarithmic growth throughout the experiment without reaching confluency.[22][23][24][25][26][27]
-
Consistent Passaging: Use cells from a similar passage number for all experiments and ensure they are in the logarithmic growth phase when seeded.
-
Potential Cause B: Instability of this compound in Culture Medium
-
Scientific Rationale: The stability of your compound in the culture medium over the course of the experiment is critical. Degradation of the compound could lead to a loss of activity or the formation of more toxic byproducts.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of TFPA from a stock solution immediately before each experiment.
-
Consider a Stability Assay: If you suspect instability, you can perform a simple stability assay by incubating TFPA in your culture medium for the duration of your experiment and then testing its effect on cells.
-
Data Presentation
Table 1: Summary of Potential Cytotoxicity Mechanisms and Mitigation Strategies
| Potential Mechanism | Description | Primary Mitigation Strategy | Secondary Mitigation Strategy |
| Metabolic Toxicity | Beta-oxidation of TFPA may produce toxic metabolites like trifluoro-propionyl-CoA and fluoroacetate, which inhibits the citric acid cycle.[1][2][3][4][5][6][8] | Perform a detailed dose-response curve to find a non-toxic concentration. | Co-treat with L-malate to potentially reduce propionyl-CoA accumulation.[4] |
| Oxidative Stress | Disruption of mitochondrial function leads to the overproduction of reactive oxygen species (ROS), causing cellular damage.[2][3] | Co-treat with an antioxidant such as N-acetylcysteine (NAC).[18][19][20] | Use serum-free medium to reduce exogenous sources of oxidative stress.[10][11][12][13] |
| Experimental Variability | Inconsistent cell health, seeding density, or compound stability leads to irreproducible results. | Standardize cell seeding density and passaging protocol.[22][23][24][25][26][27] | Prepare fresh working solutions of TFPA for each experiment. |
Experimental Protocols
Protocol 1: Optimizing Cell Seeding Density
-
Prepare a single-cell suspension of your chosen cell line.
-
Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 20,000 cells per well).
-
Incubate the plate for the intended duration of your cytotoxicity experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, assess cell viability using your preferred method (e.g., MTT, CellTiter-Glo).
-
Select the seeding density that results in sub-confluent cells at the end of the experiment and provides a robust signal in your viability assay.
Protocol 2: Assessing the Protective Effect of N-Acetylcysteine (NAC)
-
Prepare a sterile stock solution of NAC in water or PBS and adjust the pH to 7.2-7.4.[28]
-
Seed your cells at the optimized density in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a range of NAC concentrations (e.g., 1, 2.5, 5, and 10 mM) for 1-2 hours.
-
Add your desired concentrations of TFPA to the wells, including wells with and without NAC pre-treatment.
-
Include appropriate controls: cells with media only, cells with NAC only, and cells with TFPA only.
-
Incubate for your desired experimental duration.
-
Assess cell viability to determine if NAC provides a protective effect.
Visualizations
Caption: A workflow for troubleshooting high cytotoxicity of this compound.
References
- National Center for Biotechnology Information (2024). Biochemistry, Fatty Acid Oxidation. StatPearls Publishing.
- Goncharov, N. V., Jenkins, R. O., & Radilov, A. S. (2006). Toxicology of fluoroacetate: a review, with possible directions for therapy research. Journal of Applied Toxicology, 26(2), 148-161.
- Our Biochemistry. (2020). Beta Oxidation Of Odd Chain And Unsaturated Fatty Acids- Lecture-4.
- ResearchGate. (n.d.). Mechanisms of fluoroacetate toxicity.
- Wikipedia. (2024). Sodium fluoroacetate.
- Regulations.gov. (2005). Toxicology of fluoroacetate: a review, with possible directions for therapy research.
- Proudfoot, A. T., Bradberry, S. M., & Vale, J. A. (2006). Sodium fluoroacetate poisoning. Toxicological reviews, 25(4), 213–219.
- Wikipedia. (2024). Beta oxidation.
- AOCS. (n.d.). Fatty Acid beta-Oxidation.
- Stumpf, D. A., McAfee, J., Parks, J. K., & Eguren, L. (1991). Propionate mitochondrial toxicity in liver and skeletal muscle: acyl CoA levels. Biochemical medicine and metabolic biology, 45(2), 244–253.
- Biology LibreTexts. (2023). 6.11: Fatty Acid Oxidation.
- Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays.
- Asiri, A., Tasleem, M., Al Said, M., Asiri, A., & Bakillah, A. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. bioRxiv.
- Chen, X., Wang, L., & Zhang, Y. (2025). Elevated propionate and its association with neurological dysfunctions in propionic acidemia. Frontiers in Neurology, 16, 1386584.
- Francis, G. L. (2010). Chemically defined serum-free and xeno-free media for multiple cell lineages. Cytotechnology, 62(1), 31–43.
- Chen, X., Wang, L., & Zhang, Y. (2025). Elevated propionate and its association with neurological dysfunctions in propionic acidemia. Frontiers in Neurology, 16, 1386584.
- Pattison, F. L., & Peters, D. A. (1966). Toxic fluorine compounds. The use of the omega-fluorine atom in the study of the metabolism of fatty acids containing ethyl, n-propyl and isopropyl branches. The Biochemical journal, 98(3), 689–692.
- Pattison, F. L., & Peters, D. A. (1966). Toxic fluorine compounds. The use of the ω-fluorine atom in the study of the metabolism of fatty acids containing ethyl, n-propyl and isopropyl branches. The Biochemical journal, 98(3), 689–692.
- Stumpf, D. A., Parks, J. K., & Eguren, L. (1985). The effect of malate on propionate mitochondrial toxicity. Biochemical medicine, 34(3), 323–328.
- O'Hagan, D. (2008). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Society Reviews, 37(2), 308-319.
- ResearchGate. (n.d.). Optimization of seeding density and assay timing.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- Patsnap Synapse. (2025). Serum-Free vs. Serum-Containing Media: Which Works Better?.
- Medscape. (2024). Propionic Acidemia: Overview, Etiology and Pathophysiology, Epidemiology.
- Minnesota Attorney General. (n.d.). FLUORINE CHEMISTRY.
- Nelson Labs. (2022). A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures.
- RegMedNet. (2021). Serum- & animal component-free media for stem cell-based therapeutics.
- ResearchGate. (2018). How do you optimize cell density of fast growing cancer cells for cell viability/cytotoxicity assays in 96wells plate?.
- Sotera Health Academy. (n.d.). A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures.
- Nucleus Biologics. (2025). Advancing Cell Culture with Serum-Free Media.
- MDPI. (2020). Optimizing the Seeding Density of Human Mononuclear Cells to Improve the Purity of Highly Proliferative Mesenchymal Stem Cells.
- ResearchGate. (2016). Can anyone give me advice on using N-Acetyl Cysteine in Cell Culture?.
- MDPI. (2023). The Effects of Omega 3 and Omega 6 Fatty Acids on Glucose Metabolism: An Updated Review.
- National Center for Biotechnology Information. (2021). Metabolism and Toxicity of Fluorine Compounds.
- DHA/EPA Omega-3 Institute. (n.d.). Metabolism of Omega-6 and Omega-3 Fatty Acids and the Omega-6:Omega-3 Ratio.
- Alnahdi, A., John, A., & Raza, H. (2019). N-acetyl cysteine attenuates oxidative stress and glutathione-dependent redox imbalance caused by high glucose/high palmitic acid treatment in pancreatic Rin-5F cells. PloS one, 14(12), e0226696.
- Kang, M. R., Kim, H. R., Choi, Y. A., Park, H. J., Lee, E. K., & Kim, Y. J. (2006). The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis. Toxicological sciences, 92(1), 229–237.
- Singh, S., Singh, T. G., & Sharma, N. (2020). N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity. Biomolecules, 10(11), 1547.
- Baker, E. J., Miles, E. A., Burdge, G. C., Yaqoob, P., & Calder, P. C. (2016). Metabolism and Functional Effects of Plant-Derived Omega-3 Fatty Acids in Humans. Progress in lipid research, 64, 30–56.
- Baker, E. J., Miles, E. A., Burdge, G. C., Yaqoob, P., & Calder, P. C. (2016). Metabolism and functional effects of plant-derived omega-3 fatty acids in humans. Progress in lipid research, 64, 30–56.
- Microbe Notes. (2023). Beta Oxidation of Fatty Acid: Steps, Uses, Diagram.
- Deutz, N. E., Engelen, M. P., & Calder, P. C. (2024). Functional and metabolic effects of omega-3 polyunsaturated fatty acid supplementation and the role of β-hydroxy-β-methylbutyrate addition in chronic obstructive pulmonary disease: A randomized clinical trial. Clinical Nutrition, 43(8), 1789-1798.
Sources
- 1. Propionate mitochondrial toxicity in liver and skeletal muscle: acyl CoA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Elevated propionate and its association with neurological dysfunctions in propionic acidemia [frontiersin.org]
- 3. Elevated propionate and its association with neurological dysfunctions in propionic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of malate on propionate mitochondrial toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. Sodium fluoroacetate - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemically defined serum-free and xeno-free media for multiple cell lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serum-Free vs. Serum-Containing Media: Which Works Better? [synapse.patsnap.com]
- 12. regmednet.com [regmednet.com]
- 13. cellculturecompany.com [cellculturecompany.com]
- 14. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Beta oxidation - Wikipedia [en.wikipedia.org]
- 16. aocs.org [aocs.org]
- 17. bio.libretexts.org [bio.libretexts.org]
- 18. N-acetyl cysteine attenuates oxidative stress and glutathione-dependent redox imbalance caused by high glucose/high palmitic acid treatment in pancreatic Rin-5F cells | PLOS One [journals.plos.org]
- 19. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. biocompare.com [biocompare.com]
- 23. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 5,5,5-Trifluoropentanoic Acid
Welcome to the dedicated technical support guide for 5,5,5-trifluoropentanoic acid (TFPA). This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile fluorinated building block. My aim is to provide not just procedural steps, but the underlying scientific reasoning to empower you to handle and utilize TFPA with confidence and precision. This guide is structured to address common and uncommon challenges, ensuring the integrity and success of your experiments.
Core Principles: Understanding this compound
This compound (CAS No: 407-62-5) is a short-chain carboxylic acid characterized by a terminal trifluoromethyl group.[1] This feature imparts unique chemical properties, such as increased acidity compared to its non-fluorinated analog, and serves as a valuable synthon for introducing the CF₃ group into larger molecules.[2] Its utility is notable in the synthesis of bioactive compounds and advanced materials.[3][4][5] However, its reactivity and physical properties demand careful and informed handling to ensure experimental success and safety.
Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₅H₇F₃O₂ | [1][6] |
| Molecular Weight | 156.10 g/mol | [7] |
| Melting Point | 30-31°C | [5] |
| Boiling Point | 94-95°C @ 15 mmHg | [5] |
| Density | 1.293 g/cm³ | [5] |
| pKa | 4.50 (at 25°C) | [5] |
Safe Storage and Handling: A Self-Validating Protocol
The stability and reactivity of TFPA are directly influenced by its storage and handling. Adherence to these protocols is the first step in validating your experimental setup.
Storage Protocol
-
Atmosphere Control: TFPA is hygroscopic.[1] Upon receipt, store the container in a desiccator. For long-term storage, keep the container tightly sealed under an inert atmosphere (e.g., argon or nitrogen). This prevents the absorption of atmospheric moisture, which can alter the concentration and introduce a reactive nucleophile (water) into your reactions.
-
Temperature: Store in a cool, dry, and well-ventilated area.[1] While room temperature storage is generally acceptable, for prolonged storage, consider refrigeration to minimize any potential for slow degradation.[5]
-
Container Integrity: Ensure the container is tightly closed when not in use.[1] The original packaging is typically designed for stability.
Handling Protocol
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield, along with a lab coat.[1] TFPA is corrosive and can cause severe skin burns and eye damage.[1][7]
-
Ventilation: Handle TFPA in a well-ventilated chemical fume hood to avoid inhalation of its vapors, which can cause respiratory irritation.[1][7]
-
Dispensing: Due to its low melting point, TFPA may be a solid or liquid depending on the ambient temperature. If solid, it can be gently warmed to melt for easier dispensing. Avoid excessive heat. Use clean, dry glassware and utensils for transfer.
-
Incompatibilities: TFPA is incompatible with strong bases, oxidizing agents, and reducing agents.[1] Ensure that it is not stored or handled in proximity to these substances to prevent vigorous or uncontrolled reactions.
Troubleshooting Guide: From Theory to Practical Solutions
This section addresses specific issues that you may encounter during your experiments with this compound.
Diagram: Troubleshooting Workflow for Reactions Involving TFPA
Caption: A decision tree for troubleshooting common issues in reactions involving this compound.
Q1: My reaction yield is consistently low when using TFPA in an amide coupling reaction. What are the likely causes?
-
Answer: Low yields in amide couplings with TFPA often stem from two primary sources: the hygroscopic nature of the acid and potential side reactions.
-
Moisture Contamination: TFPA is hygroscopic.[1] Any absorbed water will compete with your amine as a nucleophile, hydrolyzing your activated ester or carbodiimide intermediate back to the starting carboxylic acid.
-
Solution: Use freshly opened TFPA or dry it under vacuum. Ensure all solvents are rigorously anhydrous. Consider adding molecular sieves to the reaction mixture.
-
-
Incomplete Activation: The trifluoromethyl group enhances the acidity of the carboxylic acid, but efficient activation is still crucial.
-
Solution: Ensure you are using an appropriate coupling agent (e.g., HATU, HOBt/EDC) and that it is also of high purity and anhydrous. Allow for sufficient activation time before adding your amine.
-
-
Base-Induced Side Reactions: While a base is typically required to neutralize the acid and any HCl or HBr formed from coupling agents, the choice of base is critical. A strong, nucleophilic base could potentially react with your activated TFPA.
-
Solution: Use a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine.
-
-
Q2: I am observing an unexpected side product with a lower molecular weight in my reaction mixture. What could this be?
-
Answer: The presence of a terminal trifluoromethyl group can make the molecule susceptible to certain degradation pathways, especially under harsh conditions.
-
Decarboxylation: While less common for aliphatic carboxylic acids, elevated temperatures in the presence of certain catalysts or bases could potentially lead to decarboxylation.
-
Solution: Scrutinize your reaction temperature. If possible, run the reaction at a lower temperature for a longer duration. Analyze the side product by mass spectrometry and NMR to confirm its structure.
-
-
Reaction with Solvent: If you are using a reactive solvent (e.g., an alcohol) under acidic or basic conditions, you could be forming an ester.
-
Solution: Use a non-reactive, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).
-
-
Q3: During aqueous work-up, I am struggling with emulsion formation, leading to poor separation and loss of product.
-
Answer: The fluorinated chain of TFPA can impart some surfactant-like properties to its derivatives, leading to emulsions during extraction.
-
Solution:
-
Add a small amount of brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength. This often helps to break up emulsions.
-
Allow the separation to stand for a longer period.
-
If the emulsion persists, filter the entire mixture through a pad of Celite.
-
-
Q4: My NMR analysis of the purified product shows broader peaks than expected. Is this related to the TFPA moiety?
-
Answer: While TFPA itself should give sharp signals, broad peaks in your final product could be due to several factors.
-
Residual Acidity: If your product still contains acidic protons (e.g., an amide N-H), residual TFPA or other acidic impurities can lead to proton exchange and peak broadening.
-
Solution: Ensure your purification method effectively removes all acidic starting materials and byproducts. A dilute aqueous bicarbonate wash during work-up can help.
-
-
Conformational Isomers: The presence of the trifluoromethyl group can sometimes lead to the existence of multiple stable conformers that are slowly interconverting on the NMR timescale, resulting in broadened signals.
-
Solution: Try acquiring the NMR spectrum at a higher temperature. This can often coalesce the signals of rapidly interconverting conformers.
-
-
Frequently Asked Questions (FAQs)
Q: Is this compound stable in common organic solvents?
-
A: Yes, TFPA is generally stable in common aprotic solvents like DCM, THF, DMF, and acetonitrile under neutral conditions.[1] However, its acidic nature can promote side reactions with protic solvents like methanol or ethanol, especially upon heating, leading to ester formation.
Q: How should I properly dispose of waste containing this compound?
-
A: Waste containing TFPA should be treated as hazardous chemical waste. It should be collected in a designated, properly labeled, and sealed container.[1] Disposal should be carried out through an authorized hazardous waste disposal service, typically involving incineration with an afterburner and a scrubber to handle the hydrogen fluoride gas produced upon combustion.[1] Do not dispose of it down the drain.
Q: Can I use a metal spatula to handle solid this compound?
-
A: Given its corrosive nature, it is best to avoid prolonged contact with metals. While brief handling with a stainless steel spatula is common practice, it is advisable to use a plastic or ceramic spatula to prevent any potential contamination or corrosion.
Q: What are the key safety considerations in case of a spill?
-
A: In case of a spill, first ensure the area is well-ventilated and evacuate non-essential personnel. Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). For a small spill, carefully neutralize the absorbed material with a weak base like sodium bicarbonate before collection. For larger spills, collect the absorbed material into a sealed container for hazardous waste disposal.
Diagram: Hazard Diamond for this compound
Caption: A summary of the key hazards associated with this compound.
References
- PubChem. (n.d.). This compound.
- Pharmaceutical Technology. (2019). GMP Fluorination Challenges Limit Use in API Synthesis.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. pharmtech.com [pharmtech.com]
- 3. This compound | 407-62-5 [amp.chemicalbook.com]
- 4. This compound | 407-62-5 [chemicalbook.com]
- 5. This compound CAS#: 407-62-5 [m.chemicalbook.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound | C5H7F3O2 | CID 2782446 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5,5,5-Trifluoropentanoic Acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5,5,5-trifluoropentanoic acid (TFPA). This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and detailed protocols for the purification of commercial-grade TFPA. As Senior Application Scientists, our goal is to blend foundational scientific principles with practical, field-tested expertise to help you achieve the highest purity for your critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my commercial-grade this compound?
A1: The impurity profile of commercial TFPA can vary depending on the synthetic route employed by the manufacturer. However, based on common synthetic pathways for fluorinated carboxylic acids, you should anticipate the following potential impurities:
-
Residual Starting Materials: Incomplete reactions can leave behind precursors. For instance, if the synthesis involves the oxidation of 5,5,5-trifluoropentan-1-ol, you might find traces of this alcohol in the final product.[1]
-
Solvents: Residual solvents used during synthesis or initial workup are common. These can include ethers, halogenated solvents, or hydrocarbons.
-
Water: TFPA is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] Water is a very common impurity that can affect subsequent reactions.
-
Byproducts of Synthesis: Side reactions can generate structurally related compounds. For example, decarboxylation or the formation of anhydride species under certain conditions, though less common, are possibilities.[3][4]
-
Colorimetric Impurities: Trace amounts of highly conjugated organic molecules, often formed from side reactions at elevated temperatures, can impart a yellow or brown tint to the material.
Q2: My TFPA is a yellow-tinged liquid at room temperature. Is this normal? How does its physical state affect purification?
A2: Pure this compound has a melting point of 30-31°C.[5] Therefore, depending on your laboratory's ambient temperature, it may exist as a low-melting solid or a liquid. A yellow or brown tint typically indicates the presence of impurities.
This dual-state nature is a critical consideration for purification.
-
As a liquid , it is an excellent candidate for purification by fractional vacuum distillation .
-
As a low-melting solid , it can potentially be purified by recrystallization or melt crystallization , provided a suitable solvent system can be identified.
Purification Strategy Overview
Choosing the right purification method depends on the nature of the impurities, the required purity level, and the scale of your experiment.
Decision Workflow for TFPA Purification
The following diagram outlines a logical workflow for selecting an appropriate purification strategy.
Caption: A decision workflow for selecting a purification method for TFPA.
Comparison of Primary Purification Methods
| Method | Principle | Best For Removing | Pros | Cons |
| Fractional Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Volatile impurities with boiling points different from TFPA (e.g., solvents, starting materials). | Highly effective for liquid-phase purification, scalable, good for removing lower and higher boiling point impurities. | Requires specialized glassware; thermal stress can degrade sensitive compounds (less of a concern for TFPA). |
| Recrystallization | Separation based on differences in solubility in a specific solvent at different temperatures. | Non-volatile impurities, colored tars, and impurities that have different solubility profiles. | Excellent for achieving very high purity; effective for removing colored impurities. | Finding a suitable solvent can be challenging; potential for product loss in the mother liquor.[6] |
| Chromatography | Separation based on differential partitioning between a stationary and a mobile phase. | A wide range of impurities, including those structurally similar to TFPA. | High resolution, adaptable to various scales. | Can be resource-intensive (solvents, stationary phase), may require derivatization, and can be complex to scale up. |
Detailed Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This is the most robust and commonly recommended method for purifying TFPA on a laboratory scale. The reduced pressure lowers the boiling point, preventing potential thermal degradation.
Causality: The boiling point of TFPA is 94-95°C at 15 mmHg, which is a convenient temperature for laboratory distillation.[5] By carefully controlling the vacuum and heat, you can selectively distill the TFPA, leaving behind less volatile (higher boiling point) impurities and removing more volatile (lower boiling point) impurities in the initial fraction.
-
Corrosive Hazard: this compound causes severe skin burns and eye damage.[7][8] Always handle it inside a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (butyl or nitrile), a lab coat, and chemical splash goggles with a face shield.[7][9]
-
Vacuum Safety: Inspect all glassware for cracks or star fractures before use. Use a blast shield around the distillation apparatus.
Caption: Schematic of a fractional vacuum distillation setup for TFPA purification.
-
Apparatus Assembly: Assemble the distillation apparatus as shown in the diagram within a certified chemical fume hood. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Add the commercial TFPA to the distilling flask, filling it to no more than half its volume. Add a few PTFE boiling chips or a magnetic stir bar for smooth boiling.
-
Applying Vacuum: Close the system and slowly apply vacuum. Aim for a stable pressure of approximately 15 mmHg. A cold trap between the apparatus and the pump is essential to protect the pump from corrosive vapors.
-
Heating: Gently heat the distilling flask using a heating mantle.
-
Collecting Fractions:
-
Fraction 1 (Fore-run): Collect the first few milliliters of distillate that comes over at a lower temperature. This fraction will contain highly volatile impurities like residual solvents and water.
-
Fraction 2 (Main Fraction): As the temperature stabilizes at the expected boiling point (approx. 94-95°C at 15 mmHg), switch to a new receiving flask.[5] Collect the pure TFPA in this fraction. The distillation should proceed at a steady rate of 1-2 drops per second.
-
Fraction 3 (Pot Residue): Stop the distillation when only a small amount of material remains in the distilling flask. Do not distill to dryness. The residue contains non-volatile and colored impurities.
-
-
Shutdown: Turn off the heat and allow the system to cool completely before slowly venting the apparatus to atmospheric pressure.
-
Storage: Transfer the purified TFPA to a clean, dry container, preferably under an inert atmosphere (e.g., argon or nitrogen), as the compound is hygroscopic.[2]
Protocol 2: Recrystallization
If distillation is not feasible or if non-volatile, colored impurities are the primary concern, recrystallization is a powerful alternative. The key challenge is finding a suitable solvent.
Causality: A good recrystallization solvent should dissolve the TFPA completely at an elevated temperature but poorly at low temperatures, while impurities should remain soluble at all temperatures.[10] Given TFPA's structure (polar acid head, fluorinated nonpolar tail), a mixed-solvent system is often required.
-
Solvent Screening (Microscale):
-
In a small test tube, dissolve ~100 mg of TFPA in a minimal amount of a hot solvent in which it is soluble (e.g., toluene, diethyl ether).
-
To this hot solution, add a few drops of a "non-solvent" (a solvent in which TFPA is poorly soluble, e.g., hexane or heptane) until the solution becomes slightly cloudy.
-
Add a drop or two of the primary solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.[11] If pure, well-formed crystals appear, you have identified a suitable mixed-solvent system.
-
-
Dissolution (Scale-up): Place the crude TFPA in an Erlenmeyer flask. Add the selected primary solvent in portions while heating the mixture gently (e.g., on a hot plate) until the TFPA just dissolves.[10]
-
Hot Filtration (If Necessary): If there are insoluble impurities, add a small excess of hot solvent and perform a gravity filtration of the hot solution to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath to maximize crystal yield.[12]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[13][6] Wash the crystals with a small amount of the ice-cold "non-solvent" or the cold solvent mixture to rinse away any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Distillation: Bumping/Unstable Boiling | Inadequate boiling chips or stirring; vacuum too high initially. | Use fresh PTFE boiling chips or a magnetic stirrer. Apply vacuum gradually to allow dissolved gases to escape. |
| Distillation: No distillate at the expected temperature | Vacuum leak; thermometer placed incorrectly; insufficient heating. | Check all joints for leaks. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser. Increase heating mantle temperature cautiously. |
| Recrystallization: Oiling out instead of crystallizing | Solution is supersaturated; cooling is too rapid; inappropriate solvent. | Re-heat the solution to dissolve the oil, add a small amount more of the primary solvent, and allow it to cool much more slowly. Re-evaluate your solvent system. |
| Recrystallization: No crystals form upon cooling | Too much solvent was used; the compound is too soluble in the chosen solvent. | Try to induce crystallization by scratching the inside of the flask with a glass rod. If that fails, evaporate some of the solvent and attempt to cool again. Re-evaluate your solvent system. |
| General: Purified product is still colored | The impurity co-distills or co-crystallizes with the product. | A second purification pass may be necessary. For colored impurities, consider treating the pre-distillation liquid or pre-crystallization solution with a small amount of activated carbon followed by filtration. |
Purity Assessment
After purification, you must verify the purity of your this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are excellent for confirming the structure and identifying proton- or fluorine-containing impurities. Quantitative NMR (qNMR) can provide an absolute measure of purity when run with a certified internal standard.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for detecting volatile impurities. The sample can be analyzed directly or after derivatization (e.g., esterification) to improve volatility and peak shape.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating a wide range of impurities.[15][16]
A successful purification should result in a product with >99% purity as determined by one or more of these methods, and the material should be a colorless liquid or white solid.
References
- SynQuest Laboratories, Inc. (n.d.). This compound Safety Data Sheet. Retrieved from SynQuest Labs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF599UiHzo2ysDysjah3YX1TfLdYn8RczYuSNondymDfHwcPEnunkUX-i9HTeXuidIwGR49WF18YVXDyykXCLISum0ldWlHCyzdiraIdnaU8l4oYWLKdebxUqNI5q_0fy6ZDWNlrRoeJUyc7B0U7629ToIodSNKn6su9eesbtxR0OdvwrAqW2_lEcfnC4axg==]
- Guidechem. (n.d.). This compound 407-62-5 wiki. Retrieved from Guidechem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEOioaHEllY3ya-AokcQgcddwue3HqLaBwe84vfyF24KSjFWCFUqo-1DE9gZzUK2BtHYncNIEBtlyxSf7AC3zhJKR9furA65UpukiUT9Q8Ys70a1eKknWwQxudw8WCzDq3BS7AQZ1rErtg0i4i5rP_K7anKt1aW2aP8I5KI9D0N2BiB8slX1VpK6SXuLA=]
- Sigma-Aldrich. (2024). Safety Data Sheet for this compound. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc1P6LKRG7h-9j2xz7KD5ckahnM_qcNomXRjQCHkDOwKSi3MNJkKR0ad2y35dBPe8hEkZgzsj-OGOrz0kZLxeIMPoW96i1FPfAZPut72rm3I0g9anieb6EsBbTbCh7G0f6keIXLvcJpCls7hSNtbA=]
- Siegemund, G., & Schwertfeger, W. (1995). Process for the recovery of fluorinated carboxylic acids. U.S. Patent No. 5,442,097. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2-a735aWFkRPYzHR3V_XUpEM9XIzAAIWqtJ_Wgkvqoj3zU7oUgbgj87r0NvB-5Yg8ItWCwnJcvadQq_hkNXNNdt2Ngoj-cgPA3afaTt8JT1WKdKQlp2K9nSaaC0TGcLctaP-yPJ4RnE8=]
- Ambeed. (n.d.). 407-62-5 | this compound. Retrieved from Ambeed.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfeEeDwOzKnYFd9E62mkVZ6XRRcXI0mUajD55Adrvsm_pgaRMQC9ynlgSxd7Ymjuw9UHylLMoF3Z0MlP2el-37m3yPYi_c0rCYjIjm1rubVsdjj3uN-XX0C_uOcwFRj_ogdFhoMOCn]
- West Liberty University. (n.d.). Safety Data Sheet. Retrieved from West Liberty University. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjLxkErMULdb6EWKv06bVZj76_3sFn7ojpKwmGvtECwp1jtHdCza8iCQ9OiCtqvh4FMv1RiCTl2xnUFd7CSZaC3X3_f1qMhxCRAqSe_jbY1P0QcsiaGygaCxUTW50xM4oweSuBPLIvV8b6VtpKb19xyeONxuIwQOaavYgGSdffSW17dYsMMS33Hro=]
- Hoechst Aktiengesellschaft. (2004). Process for the preparation of fluorocarboxylic acid anhydrides. German Patent No. DE60012337T2. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJcsuvESlxscPgtekWvKe6GxlV4zrNoVsIfxXe26Xu35soMCuCFQhlX2mSZ9CQUE2r3uP2z6_cOudieEs9EoPMMXJqz-ks13AcPyy8_ggDYThaOh1Zs31jf95fm8wD3pyANX2jVHbEC0E21A==]
- Mykhailiuk, P. K., et al. (2020). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. ACS Omega. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmreo94V6pFU7bKtHKQrLTbs3g8JAy7gLVACH7uYaMnwSpDk0nCHcXzT5Pxf8e5BaOnfyzSexSIoq914F8EHG5jpgmHV_SIcXkXMoq86EJ6wIbAajsskieO-RghD5sHLiewNQIggK0IpLOjw==]
- University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from UCLA Chemistry Department. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGfqKhLk_iIh7rY6lEPug-OHT8vxHLr8D0nedOCI3OEce_P6J18G5K3R55GXIkV7nu1mgygS2vgR3WPjg5koK2L33CQRYls9Pmig9ByMhWDzMi5j4rhIi36SWc9u-_Z6YBqKRUhaytILiM-AxJAbxg8M3_WbADVGOMUq3xUuPtMW799wDan_k=]
- BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for 5,5,5-Trifluoro-2-oxopentanoic Acid Detection. Retrieved from BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyeOMbzWKgIIaf2NDnt3dZXy8Yi3ImFEwIX_K9QomqvkGXbzQCOQEEbHTKuE9cMdhHq-aMVqL8HizKGdGRm_NrOUjBQYafdI0DFb3R1b0rUkhdqcsWnlE3pZ07sMjIiKpnbjq5DKKo5-luS9ljGFhvi-n8WbEklsvPlYA3ZyRhCMdvoPh-nuq9N8RP1JrRFSAdjTSzmB9Tbiv8_35PCjvH7y-AlGxcRy3jK_Tx93EqY4hWoFBWvUBPwGrHGu5rcAhhCyxKcq_mD6fPzqK2ZpMv]
- ChemicalBook. (n.d.). This compound CAS#: 407-62-5. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFciAzTVQfwAf3oBSiofGVENMOqfa-RkILG21FJNaixD2R-bUNJw6ZqQkLU7n_cdALA_3TBFpfOIYocv3O9c3jsxDkoeM4rzUwZSMjKPdtvqnWB1noPEc96oj3cJNQ-QRynC6cI8jAbtTIOgdqAnUAs4NxJwBbHnLpEfhNv9p4=]
- University of Colorado Boulder. (n.d.). Recrystallization 2. Retrieved from CU Boulder Chemistry Department. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8V7Wh-twlSoyZIigJ4Tu6DJpmsqYlqyqXJwSlyzMXvJn90-yPAnvD7rI_aHcdbLs3P4r6SIYS-ma3VujzGiGxJnAXkgAUBLrrZgqKdJ7U62XQXakUyR2Z9QDUIstuaC3HRG1BEWtKCFNNHuQ=]
- CymitQuimica. (n.d.). This compound. Retrieved from CymitQuimica. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiREuEQoNdkPjzGu8_DA2ZoT8RUrBlaXb09IaoQwdMs4hEdxyMkBJRHwq1OMPpQ9pMxz3495LBLoVMNhwU3VEaBtHDJNqomIAbVOuw9GKPPT-fgNa1riHgGPxKfPtbQ-_qtvsEb9B8be88fx_7tBkG9xKOw2uYY0lJJ3kPcfmym0P1NmJ16RPDLQcrooA=]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFduCNWnuIuWnPQEhOHDH5CsGGIkvWhj4RLoj4ULGmmNJZmIo3ZQRq8WfMsSGxaXkDhwpYXt5rhTVlvKyM-mu4zLsVX1WIZu6cgM9lnPHoBpUFNZquJSpBJKRRyOmjaiur-JkLyYq_WDACuEg==]
- 3M Innovative Properties Company. (2012). Methods of preparing fluorinated carboxylic acids and their salts. U.S. Patent Application No. 13/346,981. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpyiuk83BHFXCCkqxFrL566y0skkUTMVnX7P_TkOEfhc0EfuZJPjLgv8eZQrWJgf5xq67ObuKXk6pYyoYypq1zwOG5KsSawZZfqt_YOG6KdyaZ90sH3ryqbxeyayLpSO8kx3zxeYmGFSNwKd2cUg==]
- Fluorine notes. (n.d.). Perfluorinated Carboxylic Acids. Synthesis and Application. Retrieved from Fluorine notes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfFJBVNZKIlBzQPmr2IZ3EuWKiQHw-lgvhtCcznOMnk5OtzDL0a88ln5BDIa8-5FH84JvRt9S-VGhUCuEk6JN44HK1PUVOTOYcTK3XPZa35cX8rCW9KJab8TCgxZL4WdIK5QioY-oVUKbkYQ==]
- ChemicalBook. (2025). This compound | 407-62-5. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqHpoEEYy9bFJfZPea9wmtfnh2wuV1vjmzEdGTF4WH6oc-ZRvykJV2Tvhi6hhFvoSQfS2EBr19BXC2XgpPUuHkYpHJCYLpbPDjkXkdPVgqKvykBoMVR_OvAwKcdwgkLI_Ke0qrjZjyf_uQW6Yeho1R3sqEmZIqM_cbo8ZECU9E]
- ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErL3pTM1LsVFUa86wBrtOAwKk2sW-cVaoaFmMAgZx-gk4xSQZhN68GQcmr-j1zi16jDRrgHmltEdwMtmIri5E5-Gy6zUYC6PBnYPttA1D5ewbNVJX0m2Kh5u2piU37a9fJogJAE2W0da6LJwHG03L3Qtir0PfRQn9AgqMamDwEC-TOI6lA6s4nUxBVlTRb-RWexuMXJ3wZLDRq5YDV2bYlPwlgxx02zeuy9uQFqx4ugfQoiY7NKSCf8hva7w0Jw3v_zHol9lZURzYf9MRZ-L38mn8riRW7vV0YlOejI87ySybHzEuB-MqUJRFgIsLZDcQLS9HhslJIixGWxhEK7RjAvbr3GVhelkSgd7uCPWGgvWigxAZ0K17Ej8u4YGUf8RsGMVuPMneAoqPx7IXMvbUZB9ylAhTLwHcOdSZZlQ-WGm_qwSGOHIk=]
- ResearchGate. (n.d.). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFr6pM6VjEXJ8PA9E8R0sjDy8pAeNA0i1r9VaupCTjfdrSG6ufKWTpGhbGeQ72JGv7RBMHMSwGCmPE9ObxtmZmYiSc-zPNLq47JsFQTxMe1OKWrdQiUxEeCMhBu0mLdqMSp8AakGpfdARwKA-6jeV-8vVx7yXH3dYYyXKeLf-QpbZJcJ9Kyr_9sA5hYq3C2RgyZ5E0OZrrZJinKKk-v6jYBlnMNN-Q3FbQOyYaiXBN0D4PvCGz6UXDheBQ6lmqWx76QDnM0ghvNdQNjLMyfgSnJmO9UVoY1ow==]
- California State University, Sacramento. (n.d.). Recrystallization-1.doc.pdf. Retrieved from CSUS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt0WqgvKkDQOIckxVWAiCxAGSljCSJ9BZdYp4FHg3fShdQBEL4iBi6H0N3PyYYN1CpE2PR8J4K6-lsZvwuq1o_0u-t1WJ9sfRqT7riBoLowhnMi6w0-MvAx8Yt7BtvQrVTLN7QaG3tjmvgLNJ1OhC-bCG5WW81ZI8nFX5P3ro=]
- Sigma-Aldrich. (n.d.). This compound | 407-62-5. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFZbfyGOU8kGFTe3zOggh8pJ6ssv1-KJTwPkmjtJNgmQ73zLtJwSQAQDUUI0S8q5yhuOUP0mRp0vACYVcV6iRzbtEKWSeCwqlRAmGCWMg3vARl7NxZDl5NkwL6rUz4nTUjVmOe7BslQ3xMTLilneGvVuw2OEi_Mv0xhrzEHhMHyJAr9y5D_7Q=]
- Sigma-Aldrich. (n.d.). This compound | 407-62-5. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXxPT1_RsMgKmYxKz8oml7nD8bz_XQe_bYR8qQVGto4SsoJAe9wUWrxiSFyt4zsPWpyTIAdS1FnYiuVNeIIM-7KBk10cQH2J_yGn8pdfZgR7U7AAZj2dLKmcfwhRc1YH8fiQNEa1-0zJeCFLjj9tBHzBfRa57UtBWb_kAb_YA3OkAOGA==]
- University of Massachusetts Boston. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Retrieved from UMass Boston. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnNVlFrY6O_bvXg7KgwAtqs_ixDqJhhD4pofh490yBRcJxPuwGXU5xE2l3Icoa5np4SilcdN0DZ7iCsVAbNf6VPBh7zOP2t3InoXMr7OBPZ2C6kvCer44EUjI2PP0dGOcH146zfgoIAAzBqjU=]
- ResearchGate. (2019). Synthesis of fluorine-containing esters of 2,5-furandicarboxylic acid. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXjFEx-w9fi_rkXbSH7mIUTh-TLXDC_mAMK7rNVoIi_HmA5SCmsfLtfPypCFOjnuFYsS0xiwErn00xzR7apdYUJimI58bVl3jVk_CELxQbRSZHMeGVXZ1R_R1BgieOnZc-V0oNUv5_bTwpV6Hja2NG9N2IiYwQSXzUT4SgakBmtEmEOPkrmYj7ccKKHx_RsK_WolfdX-JJ4P26pzCRIcnst1bkn_BWq_OELjESGPx_PXs=]
- The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from The Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhKkGY12DcwuPGVdrT_G6uK6gPqmdUsBI-1B23p6L9NeUOEFEWwsZA4S1FOHnN0iSW5UqZkUWk7b-KPchhoOK1REv_M3hiF2cwusOABvaNxZA9sTCg7PP-u7vhxpdo5kDkcjCbvVA1xtcUEcxw8Xgvo9FAhVyGqUQfWInKp3DNYJpfMqY7NbxEQUksQyDbZFMV]
- U.S. Environmental Protection Agency. (2018). Reducing PFAS in Drinking Water with Treatment Technologies. Retrieved from EPA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGjOC_WS7ZeXJK1WWlwGrgoXkmSu4CjEyqbZApjTGFXMhamoAllAOZa4AC-4LxrdBFsyGPxgMqpmXGU9-rjwKqKBgNrA2CJ7M3C7znME6m2pbWdr--QK_rREDmeXb0mtN83M_o3qa8wS9PsCgSkoZCmHub1TQaOy2vDF4tq5bx7dSbhDzeUbjddEWBpyjnlsI=]
- Amersham Biosciences. (n.d.). Mono P® HR 5/5 Mono P HR 5/20. Retrieved from Cytiva. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFH32ADedngZdXm2KRO1kEEMf7kA_mZ0jEkYyTHy3vqtQX5CJkS3LVQx0lo-GZ-U1vNurXkePWCWzqtjRHppIB6mtiLF24SPPaQaq7gcOSdWfob8mpelKwBmrbMCDKdXA7IH2iA6vyxgzfzipUW31Ead8P0SP18Z8JV0cOn8jk=]
- Society of Nuclear Medicine. (2006). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Retrieved from SNM. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERvtqlkL03doMpI0EhH1ASVpSr9vqynwaITYl57j9uIS3fn7o1_6nUzpcHanNA5dy_l7UHG3utgDaiZz2AbyLHJM-4yZJhvjNwx8WeWVAZaSrWEnbN69V9gGgh-7VESceR0aN2_7k2k5Q3WtEDMhuO09_oARi4jLcj44hAql725XgscufN]
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Validation of 5,6,7,8-Tetrahydroquinolin-8. Retrieved from BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGL5OIt3jwAyOjGjeKPJbOA1hkYyfz2sDE15VuOL-J2fO4oohoj6bJT8eOZFQkKbY8ucAJ9SKdsB-9HELdyDgMiX8l9aUVvqzPdJGXiqGw24OoFF5wczucjlMqWPJqbwyz-lOvOH-lSizmUs7YehcJ5cV8oYUm_wAbkEyQn0CMD3gPI0dMiWm867gXDPkgNXpfgQtGbZuEMLb2PmdA0-26XDLQd3jm7d-xhlcutBqyZWql5IFIu001pClGguAQP]
- Atlas Scientific. (n.d.). Water Purification Methods. Retrieved from Atlas Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1CcAh5t0bAGyfODMTxAMY48YCXF3yE7E--dE8wqNATFpRMTHjeytkKfgT64pQFp4b9zOK8siVfbtYbXtRbVjEvrCkimVG4s9Sndr-PrdfBn6xx9NVvQABYDCweLTnqBMqXfBfh4iiikxom7WlJyPSa1nsgQXijw==]
- Heinonen, J., et al. (2019). Chromatographic fractionation of complex mixtures of hydroxy carboxylic acids. Separation and Purification Technology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFU6eWunamSD6VxYp7lh6nPoOZpsfN2Y-kUyvTetEB6EeQULoqfrRq1JVxm4_-_u7juFRVxN8tugWpPWQBO4jqsdbhrA2kjQ-Zqb7FYQz0gp5iVVA_GoRN8U439z7mLko9macK4itHvU43C_Rq4sixhU6E24_AbA1ucY77BQlhZpCEwGkpKJXWCoGZtMS3M7SxVqO9uoNQJ7RCKw5rqLYHxZtW56P0zm4FbQet46A3iv6D6x8ZkdR03j51V]
- BASF SE. (2011). Method for producing and purifying trifluoromethanesulfinic acid. European Patent No. EP2349987A1. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYaAzdWNTxJl9UVLozf168ZFpN5dX1u4JZicNy-90TmkHmlXLifhxxbYTJaCzNd8hqTey8vUzkpXl-qjGEZwEjmXorxgKoiKqQBwOedKdSBv7mbln-3_uXySkBHO5ttlz3urKxKvuzAhIB]
- Far Eastern New Century Corporation. (2019). Method for purifying crude of 2,5-furandicarboxylic acid by crystallization. U.S. Patent No. 10,344,010. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoOEvFXzcoux5Ur4TgiwPWkAsYdKjjxTKb_G3bJofLoCQcn-Zj6JfjxoSUyS6FnyxyT27ObOaysNASdUjShFcAVXuwZe_FUHjjnpH3Cv16Oed1yIE2Zr5wHMJt0Ju_eZfQTLcbPCTZVWh_1g==]
- Puricom. (2024). Top 5 Water Filtration Technologies for Cleaner, Safer Drinking Water. Retrieved from Puricom. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFTOfLI2rzcj6MwnYbYXvTlyAgYnREM65Sk2TY5E4H3-Z9jA7nEnF-U4lpj3O3CvkA9QmQsvH4xcw-PgtFW4pTxUVVFEPGCXnhjdoFD12j3zwuBAIrfR_3XTc__XKdVucIE5hloIYp8744PeOD3bVr_VI_-BbMVtuzl8bPx7xONzI9yBuhdAfcew_k4JPm5131C0nguSeGTfSF7KKW]
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Assessing the Purity of 5-Bromopentanal. Retrieved from BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvLJYHk6yfWTFRYESDyFwlyPDG2H7lnVQPujQ2j_f1_xmp9yPwucU18bg5uyznwuDbYxZXjVcmx5dVnpGupwcYtcRovld8EHlVxGUw-DRlFOkySAPDz4BrXPuXsCEqroK3v2MvvCU0J86-WlBEtuSJil82I0ihosxnHabw5L_GtOlviIE8z2fxgxnT5BD6LDxszKxQWWYmtDQLoDE8-pHYHIOT7NINtYmMxGw-0jfNFog=]
Sources
- 1. US20120184770A1 - Methods of preparing fluorinated carboxylic acids and their salts - Google Patents [patents.google.com]
- 2. westliberty.edu [westliberty.edu]
- 3. DE60012337T2 - Process for the preparation of fluorocarboxylic acid anhydrides - Google Patents [patents.google.com]
- 4. notes.fluorine1.ru [notes.fluorine1.ru]
- 5. This compound CAS#: 407-62-5 [m.chemicalbook.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. synquestlabs.com [synquestlabs.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Page loading... [wap.guidechem.com]
- 10. researchgate.net [researchgate.net]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Experiments with 5,5,5-Trifluoropentanoic Acid
Welcome to the Technical Support Center for 5,5,5-Trifluoropentanoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions regarding the use of this versatile fluorinated building block. The unique electronic properties conferred by the trifluoromethyl group present both opportunities and challenges in synthesis. This resource aims to equip you with the knowledge to anticipate and overcome common experimental hurdles.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with this compound in a question-and-answer format, providing detailed, actionable solutions.
Amide Coupling Reactions
Question 1: My amide coupling reaction with this compound is sluggish or results in a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in amide coupling reactions involving this compound can often be attributed to the electronic effects of the terminal trifluoromethyl (CF₃) group and suboptimal reaction conditions. Here’s a breakdown of the potential issues and corresponding solutions:
Causality: The strong electron-withdrawing nature of the CF₃ group increases the acidity of the carboxylic acid proton, but can also destabilize the activated intermediate required for amide bond formation. This can make the reaction more sensitive to the choice of coupling reagents and bases.
Troubleshooting Steps:
-
Choice of Coupling Reagent: Standard coupling reagents like DCC or EDC can sometimes be inefficient. More robust activating agents are often required.
-
Recommendation: Utilize uronium- or phosphonium-based coupling reagents such as HATU, HBTU, or PyBOP. These reagents are known to be more effective for challenging couplings.[1]
-
-
Base Selection: The choice and stoichiometry of the base are critical. An inappropriate base can lead to side reactions or incomplete deprotonation of the amine.
-
Recommendation: Use a non-nucleophilic hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use of a tertiary amine base is crucial to neutralize the acid formed during the reaction and drive the equilibrium towards product formation.[2]
-
-
Reaction Conditions: Temperature and solvent play a significant role.
-
Recommendation: Conduct the reaction in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM). If the reaction is slow at room temperature, gentle heating (40-50 °C) can be beneficial, but monitor for potential side reactions.
-
-
Pre-activation: Activating the carboxylic acid before adding the amine can improve yields.
-
Protocol: Dissolve this compound, the coupling reagent (e.g., HATU, 1.1 eq), and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) in anhydrous DMF. Stir the mixture for 15-30 minutes at room temperature to allow for the formation of the activated ester before adding the amine (1.0 eq).
-
Question 2: I am observing significant side products in my amide coupling reaction. What are they and how can I minimize them?
Answer:
Side product formation is a common issue. With this compound, you should be vigilant for the following:
-
Epimerization: If your amine is chiral, racemization at the stereocenter adjacent to the nitrogen can occur, especially with over-activation or prolonged reaction times.
-
Solution: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization. Running the reaction at lower temperatures (0 °C to room temperature) is also advisable.
-
-
Formation of N-acylurea: When using carbodiimide reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common byproduct that can be difficult to remove.
-
Solution: Use of additives like HOBt or switching to uronium/phosphonium-based coupling reagents can mitigate this.
-
Esterification Reactions
Question 3: My Fischer esterification of this compound is inefficient and gives a poor yield. What can I do?
Answer:
Fischer esterification is an equilibrium-driven process, and its efficiency can be hampered by steric hindrance and the electronic nature of the reactants.[3]
Causality: While the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, the reverse reaction (hydrolysis) is also accelerated under acidic conditions.
Troubleshooting Steps:
-
Driving the Equilibrium: The key to a successful Fischer esterification is to shift the equilibrium towards the product side.
-
Recommendation: Use a large excess of the alcohol, which can also serve as the solvent.[3] Alternatively, remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
-
-
Catalyst Choice: A strong acid catalyst is necessary.
-
Recommendation: Use concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) as the catalyst. For sensitive substrates, milder catalysts like scandium(III) triflate can be employed.
-
-
Alternative Esterification Methods: If Fischer esterification remains problematic, consider alternative methods that are not equilibrium-limited.
-
Recommendation: Convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with the alcohol in the presence of a base like pyridine.[1] Alternatively, use a coupling reagent-mediated esterification, similar to amide coupling, but with an alcohol instead of an amine.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions about the properties, handling, and analysis of this compound and its derivatives.
Q1: What are the key physicochemical properties of this compound that I should be aware of?
A1: Understanding the properties of this compound is crucial for designing experiments.
| Property | Value | Significance in Experiments |
| Molecular Weight | 156.10 g/mol | Essential for accurate molar calculations.[4] |
| pKa | ~4.50 | More acidic than pentanoic acid (~4.8), influencing reactivity and extraction conditions.[5] |
| Boiling Point | 94-95 °C at 15 mmHg | Relevant for purification by distillation under reduced pressure. |
| Solubility | Soluble in polar organic solvents. | Affects choice of reaction and extraction solvents. |
Q2: How should I properly store and handle this compound?
A2: this compound is a corrosive substance and should be handled with appropriate safety precautions.[5] It is also hygroscopic.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a fume hood to avoid inhalation of vapors.
Q3: What are the best practices for purifying the amide and ester derivatives of this compound?
A3: Purification can be challenging due to the potential for similar polarities between the product and byproducts.
-
Amides:
-
Work-up: After quenching the reaction, an aqueous work-up is typically performed. Use an appropriate organic solvent for extraction based on the product's polarity.
-
Chromatography: Flash column chromatography on silica gel is a common method. A gradient elution with a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is usually effective.
-
Recrystallization: If the amide is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[7]
-
-
Esters:
-
Work-up: A similar aqueous work-up to amides is used. A wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove any unreacted carboxylic acid.
-
Distillation: If the ester is volatile and thermally stable, distillation under reduced pressure can be an excellent purification method.
-
Chromatography: As with amides, flash chromatography is a viable option.
-
Q4: Are there any specific analytical challenges when working with this compound and its derivatives?
A4: The presence of the trifluoromethyl group can influence analytical characterization.
-
NMR Spectroscopy:
-
¹H NMR: The protons on the carbons adjacent to the CF₃ group will show coupling to the fluorine atoms, resulting in more complex splitting patterns (e.g., quartets or triplets of quartets).
-
¹⁹F NMR: This is a powerful tool for confirming the presence of the trifluoromethyl group. It should appear as a singlet in the spectrum.
-
-
Mass Spectrometry: The fluorine atoms have a unique isotopic signature that can be observed in high-resolution mass spectrometry, aiding in structure confirmation.
-
Chromatography: The high electronegativity of the fluorine atoms can lead to strong interactions with the stationary phase in chromatography, potentially causing peak tailing. Using a deactivated silica gel or a different stationary phase can sometimes alleviate this issue.
Q5: Is decarboxylation a concern when working with this compound?
A5: While decarboxylation is a known reaction for some carboxylic acids, particularly β-keto acids and malonic acids, it is generally not a significant side reaction for this compound under standard amide coupling or esterification conditions.[8] Decarboxylation of simple aliphatic carboxylic acids typically requires harsh conditions, such as very high temperatures or specific catalytic systems, which are not employed in these reactions.[9]
Section 3: Visualizations and Workflows
General Amide Coupling Workflow
The following diagram illustrates a typical workflow for an amide coupling reaction using this compound.
Caption: A generalized workflow for the synthesis of amides from this compound.
Fischer Esterification Logical Diagram
This diagram outlines the key considerations and steps for a successful Fischer esterification.
Caption: Key factors influencing the outcome of Fischer esterification.
References
- Dalal, M. (n.d.). Hydrolysis of Esters and Amides. Dalal Institute.
- Janda, J., Nödler, K., et al. (2019). Closing the gap - inclusion of ultrashort-chain perfluoroalkyl carboxylic acids in the total oxidizable precursor (TOP) assay protocol. Environmental Science: Processes & Impacts.
- Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. (n.d.). PubMed Central.
- Chemistry LibreTexts. (2023, August 4). 17.4: Hydrolysis of Esters and Amides.
- Molecular interactions in short-chain perfluoroalkyl carboxylic acids and aqueous solutions. (n.d.). ResearchGate.
- Molecular interactions in short-chain perfluoroalkyl carboxylic acids and aqueous solutions. (2023, September 11). PubMed Central.
- Synthesis and analysis of amides. (n.d.). Chemistry Education.
- Liu, J., et al. (2021).
- Theoretical study on the reaction mechanism for the hydrolysis of esters and amides under acidic conditions. (n.d.). ResearchGate.
- Liu, J., et al. (n.d.). Synthesis of N-trifluoromethyl amides from carboxylic acids. eScholarship.org.
- Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
- PubChem. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides.
- Janda, J., et al. (n.d.). Closing the gap – inclusion of ultrashort-chain perfluoroalkyl carboxylic acids in the total oxidizable precursor (TOP) assay protocol. Royal Society of Chemistry.
- Molecular interactions in short-chain perfluoroalkyl carboxylic acids and aqueous solutions. (2023, September 11). PubMed Central.
- What is the best technique for amide purification? (2020, November 2). ResearchGate.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Master Organic Chemistry. (2022, May 20). Decarboxylation.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- Chemguide. (n.d.). esterification - alcohols and carboxylic acids.
- It's Dr. Dan. (2023, September 20). How to Make Esters through Esterification | Examples Explained! [Video]. YouTube.
- jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube.
- Google Patents. (n.d.). US5233085A - Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic acid.
- Kinney, R. G., & Arndtsen, B. A. (2019). Decarboxylation with Carbon Monoxide: The Direct Conversion of Carboxylic Acids into Potent Acid Triflate Electrophiles.
- Chemistry LibreTexts. (2021, March 5). 18.5: Decarboxylation of Carboxylic Acids.
- Hydrothermal Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid. (n.d.). ResearchGate.
- Stability of 5,5-dimethyl-1-pyrroline-N-oxide as a spin-trap for quantification of hydroxyl radicals in processes based on Fenton reaction. (2016).
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. This compound | C5H7F3O2 | CID 2782446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. This compound | 407-62-5 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Incubation Time for 5,5,5-Trifluoropentanoic Acid Labeling
Welcome to the technical support center for optimizing metabolic labeling experiments using 5,5,5-trifluoropentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common hurdles and achieve robust, reproducible results in your labeling studies.
Introduction to this compound Labeling
This compound is a valuable tool in metabolic research, particularly for studies involving fatty acid metabolism and protein lipidation.[1][2][][4] Its trifluoromethyl group provides a unique ¹⁹F NMR signature, allowing for sensitive and background-free detection in complex biological samples.[5][6][7][8][9] Successful metabolic labeling hinges on the efficient uptake and incorporation of this analog into cellular pathways. Optimizing the incubation time is a critical parameter that directly influences labeling efficiency, cell viability, and the overall quality of your experimental data.
This guide will walk you through the key considerations for designing your experiments, troubleshooting common issues, and interpreting your results with confidence.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with this compound.
Q1: What is the recommended starting concentration and incubation time for this compound labeling?
A: As a starting point, we recommend a concentration range of 50-100 µM of this compound. For the initial time course experiment, we suggest incubating your cells for a range of durations, such as 2, 6, 12, and 24 hours.[10] This will help you determine the optimal window for achieving sufficient labeling without inducing significant cytotoxicity. Different cell lines exhibit varying metabolic rates, which can impact the efficiency of fatty acid analog incorporation.[11]
Q2: I am observing high cell death after incubation with this compound. What could be the cause?
A: High cytotoxicity can be a concern with fatty acid analogs.[12][13][14] Several factors could be contributing to this issue:
-
Concentration: The concentration of the labeling reagent may be too high for your specific cell line. We recommend performing a dose-response experiment to determine the maximum tolerated concentration.
-
Incubation Time: Prolonged exposure can lead to cellular stress and apoptosis. Your time-course experiment should help identify an optimal incubation period that balances labeling efficiency with cell health.
-
Solvent Toxicity: Ensure that the final concentration of the solvent used to dissolve the this compound (e.g., DMSO) is not exceeding a level that is toxic to your cells.
Q3: My labeling efficiency is very low. How can I improve it?
A: Low labeling efficiency is a common challenge. Here are several factors to consider:
-
Cellular Uptake: The cellular uptake of fatty acids can be a rate-limiting step.[15][16][17] Consider pre-complexing the this compound with fatty acid-free bovine serum albumin (BSA) to enhance its solubility and facilitate uptake.[10][18][19]
-
Metabolic State of Cells: The metabolic activity of your cells can significantly influence labeling. Ensure your cells are in a healthy, proliferative state during the experiment. Factors like cell confluence and media composition can play a role.
-
Competition with Endogenous Fatty Acids: The presence of fatty acids in your culture medium can compete with the uptake and incorporation of the fluorinated analog. Consider using a serum-free or lipid-depleted medium during the labeling period.
Q4: How can I be sure that the observed ¹⁹F NMR signal is from my protein of interest and not from unincorporated this compound?
A: This is a crucial control. To differentiate between incorporated and unincorporated label, you should include a thorough washing step after the incubation period to remove any free this compound. Additionally, you can perform cell lysis followed by protein precipitation. The ¹⁹F NMR signal should only be present in the protein pellet if the label has been successfully incorporated.
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for resolving specific issues you may encounter during your experiments.
Issue 1: Inconsistent Labeling Results Between Experiments
Inconsistent results can be frustrating and can undermine the reliability of your data. Here’s a systematic approach to troubleshoot this issue:
1. Standardize Cell Culture Conditions:
- Cell Passage Number: Use cells within a consistent and low passage number range.
- Confluency: Seed cells to reach a consistent confluency (e.g., 70-80%) at the time of labeling. Overly confluent or sparse cultures can have different metabolic profiles.
- Media and Supplements: Use the same batch of media, serum, and other supplements for all related experiments to minimize variability.
2. Prepare Fresh Labeling Reagent:
- Prepare a fresh stock solution of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
3. Optimize the Labeling Protocol:
- Follow a standardized protocol for adding the labeling medium to your cells.
- Ensure consistent incubation times and conditions (temperature, CO₂ levels).
4. Verify Downstream Processing:
- Standardize your cell harvesting, lysis, and protein quantification procedures.
- Ensure consistent sample preparation for your analytical method (e.g., ¹⁹F NMR or mass spectrometry).
Issue 2: Difficulty Achieving Isotopic Steady State
For metabolic flux analysis, reaching an isotopic steady state is often desirable.[20][21][22] This means that the rate of incorporation of the labeled substrate is balanced by the rate of turnover of the labeled product.
1. Understand Metabolite Pool Sizes and Fluxes:
- The time required to reach steady state is dependent on the size of the metabolite pools and the metabolic fluxes through the pathway of interest.[22]
- Intermediates in rapid pathways like glycolysis may reach steady state quickly, while those in slower pathways like the TCA cycle may take longer.[22]
2. Perform a Detailed Time-Course Experiment:
- Extend your incubation time points to capture the full dynamics of label incorporation. Consider time points up to 48 or 72 hours if necessary, while monitoring cell viability.
3. Consider Non-Stationary Metabolic Flux Analysis:
- If achieving a true steady state is not feasible for your system, you can use non-stationary metabolic flux analysis techniques. These methods model the change in isotopic labeling over time to calculate metabolic fluxes.[21]
Experimental Protocols
Here we provide detailed, step-by-step methodologies for key experiments discussed in this guide.
Protocol 1: Determining Optimal Incubation Time
This protocol outlines a time-course experiment to identify the optimal incubation duration for your specific cell line and experimental conditions.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Protein quantification assay kit
Procedure:
-
Cell Seeding: Seed your cells in multiple plates or wells to allow for harvesting at different time points.
-
Preparation of Labeling Medium: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Prepare a labeling medium by supplementing your culture medium with the desired final concentration of this compound (e.g., 50 µM). For enhanced uptake, pre-complex the fatty acid with fatty acid-free BSA.
-
Labeling: When cells reach the desired confluency, replace the normal growth medium with the prepared labeling medium.
-
Incubation: Incubate the cells for a range of time points (e.g., 2, 4, 8, 12, 24, and 48 hours). Include a no-label control for each time point.
-
Cell Harvesting: At each time point, wash the cells twice with ice-cold PBS to remove any unincorporated label.
-
Cell Lysis: Lyse the cells using your preferred lysis buffer.
-
Protein Quantification: Determine the protein concentration for each sample.
-
Analysis: Analyze the samples using your chosen analytical method (e.g., ¹⁹F NMR or mass spectrometry) to determine the extent of labeling at each time point.
-
Cell Viability Assessment: At each time point, assess cell viability using a standard method (e.g., Trypan Blue exclusion or a commercial viability assay) to ensure the chosen incubation time is not overly toxic.
Protocol 2: Enhancing Cellular Uptake with BSA Complexation
This protocol describes how to prepare a this compound-BSA complex to improve its solubility and cellular uptake.
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Serum-free cell culture medium
-
Ethanol
Procedure:
-
Prepare Fatty Acid Stock: Dissolve this compound in a small volume of ethanol to create a concentrated stock solution.
-
Prepare BSA Solution: Dissolve fatty acid-free BSA in warm (37°C) serum-free culture medium to a final concentration of approximately 10% (w/v).
-
Complexation: While gently vortexing the BSA solution, slowly add the this compound stock solution to achieve the desired final molar ratio (e.g., 3:1 fatty acid to BSA).
-
Incubation: Incubate the mixture at 37°C for 30 minutes to allow for complex formation.
-
Final Labeling Medium: Dilute the fatty acid-BSA complex in your cell culture medium to the desired final labeling concentration.
Data Presentation
Table 1: Example Time-Course Experiment Data
| Incubation Time (hours) | Labeling Signal (Arbitrary Units) | Cell Viability (%) |
| 0 (Control) | 0.5 | 98 |
| 2 | 15.2 | 95 |
| 6 | 45.8 | 92 |
| 12 | 80.1 | 88 |
| 24 | 95.3 | 75 |
| 48 | 98.7 | 55 |
This table illustrates a typical dataset from a time-course experiment. The optimal incubation time would be around 12-24 hours, where labeling is high, and cell viability remains acceptable.
Visualizations
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for optimizing this compound incubation time.
Troubleshooting Logic for Low Labeling Efficiency
Caption: Troubleshooting logic for low labeling efficiency.
References
- Buescher, J. M., et al. (2015). A guide to metabolic flux analysis in eukaryotic cells. Methods in Enzymology, 561, 13-35. [Link]
- Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: a review and future perspectives. Metabolic engineering, 15, 23-30. [Link]
- Hang, H. C., et al. (2007). Chemical probes for the rapid detection of fatty-acylated proteins in mammalian cells. Journal of the American Chemical Society, 129(10), 2744-2745. [Link]
- McCloskey, D., et al. (2018). 13C-Flux spectral analysis (13C-FSA) for determining metabolic network structure and limitations. Metabolic engineering, 47, 123-134. [Link]
- Metallo, C. M., & Vander Heiden, M. G. (2013). Understanding metabolism: a guide to the use of stable isotopes in metabolic tracing experiments. Current opinion in biotechnology, 24(1), 6-11. [Link]
- PubChem. (n.d.). This compound.
- Yuan, J., et al. (2008). A guide to human metabolic pathway analysis. The FEBS journal, 275(22), 5483-5493. [Link]
- Zhang, M. M., et al. (2010). A general strategy for the discovery of metabolic pathways.
Sources
- 1. This compound CAS#: 407-62-5 [m.chemicalbook.com]
- 2. This compound | 407-62-5 [chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. In vitro assessment of the cytotoxic and mutagenic potential of perfluorooctanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Perfluorooctanoic acid induces cytotoxicity in spermatogonial GC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. par.nsf.gov [par.nsf.gov]
- 16. Use of the fluorescence activated cell sorter for studying uptake of fluorescent fatty acids into cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanisms of cellular uptake of long chain free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 20. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes [mdpi.com]
- 21. Metabolic Flux Analysis-Linking Isotope Labeling and Metabolic Fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Analytical Method Validation for 5,5,5-Trifluoropentanoic Acid (TFPA)
For Researchers, Scientists, and Drug Development Professionals
This guide serves as a centralized technical resource for professionals engaged in the analytical method validation of 5,5,5-trifluoropentanoic acid (TFPA). As a short-chain fluorinated carboxylic acid, TFPA presents unique analytical challenges. This document provides in-depth, field-proven insights and troubleshooting strategies to ensure the development of robust, reliable, and compliant analytical methods. The guidance herein is structured to follow the principles outlined by major regulatory bodies, ensuring scientific integrity and trustworthiness.
Section 1: Foundational Knowledge - Understanding TFPA Analysis
This compound is a small, highly polar, and acidic compound. These physicochemical properties are paramount when selecting and developing an analytical method. Its high polarity and water solubility make it challenging to retain on traditional reversed-phase (RP) liquid chromatography columns and can lead to poor recovery during liquid-liquid extraction (LLE) with common organic solvents.
Choosing the Right Analytical Platform:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred technique for quantifying TFPA in complex biological matrices (e.g., plasma, serum, urine) due to its superior sensitivity and selectivity.[1][2][3] Operating in negative electrospray ionization (ESI) mode is standard for acidic compounds like TFPA.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of TFPA by GC-MS is not feasible due to its low volatility and high polarity.[4][5] However, derivatization to form a more volatile and less polar ester (e.g., methyl or benzyl ester) can make GC-MS a viable, albeit more labor-intensive, option.[6][7] This approach is often reserved for matrices where LC-MS is not available or when specific isomers need to be resolved.
The Causality Behind the Choice: The decision to use LC-MS/MS is driven by the need for high sensitivity to measure low concentrations in biological samples and the selectivity to distinguish TFPA from endogenous matrix components, which is critical for accurate quantitation.[8]
Section 2: Core Validation Protocols & Acceptance Criteria
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[9] The following protocols are based on the International Council for Harmonisation (ICH) Q2(R1) and U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidelines.[10][11][12][13]
Overall Analytical Method Validation Workflow
The following diagram illustrates the logical progression of experiments required for a comprehensive method validation.
Caption: High-level workflow for analytical method validation.
Step-by-Step Methodologies
1. Specificity and Selectivity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[14][15]
-
Protocol:
-
Analyze at least six blank matrix samples from individual sources (e.g., six different lots of human plasma).
-
Analyze a blank matrix sample spiked with TFPA at the Lower Limit of Quantitation (LLOQ).
-
Analyze a blank matrix sample spiked with TFPA and any known potential interfering substances (e.g., metabolites, structurally similar compounds).
-
-
Acceptance Criteria:
-
Response in blank samples at the retention time of TFPA should be ≤ 20% of the LLOQ response.
-
The analyte peak should be free from co-eluting peaks and demonstrate baseline resolution from the nearest eluting peak (Resolution factor >1.5).[15]
-
2. Linearity, Range, and Sensitivity (LOD/LOQ)
-
Objective: To establish the relationship between analyte concentration and instrument response and to define the range over which the method is accurate, precise, and linear.[14]
-
Protocol:
-
Prepare a calibration curve with a minimum of five non-zero standards spanning the expected concentration range.[14]
-
Analyze the calibration standards in triplicate.
-
Plot the instrument response versus the nominal concentration and perform a linear regression analysis (typically a weighted 1/x or 1/x² regression for LC-MS/MS).
-
-
Acceptance Criteria:
-
Linearity: The correlation coefficient (r²) should be ≥ 0.99.
-
Range: The back-calculated concentration of each standard should be within ±15% of the nominal value (±20% for the LLOQ).
-
LLOQ: The analyte response at the LLOQ should be at least 5-10 times the response of the blank. Precision (%CV) should be ≤ 20%, and accuracy (%RE) should be within ±20%.
-
3. Accuracy & Precision
-
Objective: To determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Protocol:
-
Prepare Quality Control (QC) samples in the matrix at a minimum of four concentration levels: LLOQ, Low QC, Mid QC, and High QC.
-
Intra-day (Repeatability): Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (Intermediate Precision): Analyze the QC samples on at least three different days.
-
-
Acceptance Criteria:
-
Accuracy: The mean calculated concentration should be within ±15% of the nominal value for Low, Mid, and High QCs (±20% for LLOQ).
-
Precision: The coefficient of variation (%CV) should not exceed 15% for Low, Mid, and High QCs (≤ 20% for LLOQ).
-
Summary of Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Minimum Requirement | Typical Acceptance Criteria |
| Specificity | Analysis of 6 blank matrix lots | Interference at analyte RT ≤ 20% of LLOQ |
| Linearity (r²) | Minimum 5 non-zero standards | ≥ 0.99 |
| Range Accuracy | Back-calculation of standards | Within ±15% of nominal (±20% at LLOQ) |
| Accuracy (%RE) | 3 runs, 5 reps/run, 4 QC levels | Within ±15% of nominal (±20% at LLOQ) |
| Precision (%CV) | 3 runs, 5 reps/run, 4 QC levels | ≤ 15% (≤ 20% at LLOQ) |
| LOD | Signal-to-Noise Ratio | S/N ≥ 3 |
| LLOQ | Signal-to-Noise Ratio | S/N ≥ 10; Accuracy/Precision within ±20% |
| Robustness | Deliberate small method variations | System suitability parameters must pass |
Section 3: Troubleshooting Guides (Q&A Format)
This section addresses specific, common issues encountered during the analysis of TFPA and similar short-chain fluorinated acids.
Chromatography Issues
Q: Why am I seeing poor peak shape (tailing or fronting) for TFPA on my C18 column?
A: This is a classic issue for small, polar, acidic analytes.
-
Causality: Standard C18 columns provide limited retention for highly polar compounds like TFPA, leading to elution near the solvent front where peak shape is often poor.[16] Additionally, secondary interactions between the acidic analyte and residual silanol groups on the silica surface can cause peak tailing.
-
Troubleshooting Steps:
-
Modify Mobile Phase: Ensure the mobile phase pH is low enough (e.g., using 0.1% formic acid) to keep the carboxylic acid group of TFPA in its neutral, protonated form, which can improve retention on a C18 column.
-
Consider Alternative Stationary Phases:
-
Polar-Embedded Phases: Columns with polar-embedded groups (e.g., amide, carbamate) provide alternative retention mechanisms and better peak shape for polar analytes.[2]
-
Mixed-Mode Chromatography: Columns with both reversed-phase and anion-exchange characteristics (like the Obelisc N or Primesep B) can provide excellent retention and peak shape for acidic compounds.[17][18][19]
-
HILIC (Hydrophilic Interaction Liquid Chromatography): This technique uses a high organic mobile phase to retain very polar compounds. While effective, it can require longer equilibration times.[17]
-
-
Use Ion-Pairing Reagents: Adding an ion-pairing reagent like tetra-n-butylammonium (TBA) can form a neutral complex with TFPA, enhancing retention on a C18 column.[20] Caution: Ion-pairing reagents are often not MS-friendly as they can cause significant ion suppression.
-
Q: My TFPA peak has a shifting retention time. What's the cause?
A: Retention time instability is often due to issues with the mobile phase, column, or hardware.[21]
-
Causality: Inconsistent mobile phase composition, poor column equilibration, or temperature fluctuations can lead to variable retention.
-
Troubleshooting Steps:
-
Check Mobile Phase: Ensure mobile phases are freshly prepared and properly degassed. If using buffer salts, check for precipitation.
-
Ensure Column Equilibration: For TFPA, especially on HILIC or mixed-mode columns, equilibration is critical. Ensure at least 10-15 column volumes are passed through the column before starting the analytical run.[22]
-
Verify Hardware Performance: Check for leaks in the pump, seals, and fittings. Verify that the column oven temperature is stable.[23]
-
Sample Preparation & Extraction Issues
Q: My recovery for TFPA from plasma using liquid-liquid extraction (LLE) is low and inconsistent. Why?
A: The high water solubility of TFPA makes it difficult to efficiently extract into common, water-immiscible organic solvents.
-
Causality: TFPA has a low partition coefficient (logP), meaning it prefers the aqueous phase over the organic phase.
-
Troubleshooting Steps:
-
Switch to Protein Precipitation (PPT): This is the most common and effective method for extracting TFPA and other short-chain PFAS from plasma or serum.[3][24] A simple addition of cold methanol or acetonitrile (typically at a 3:1 or 4:1 ratio to the sample) effectively precipitates proteins, leaving TFPA in the supernatant for direct injection.[24]
-
Use Solid-Phase Extraction (SPE): A weak anion-exchange (WAX) SPE cartridge is highly effective for extracting acidic compounds like TFPA. The protocol involves conditioning the cartridge, loading the sample, washing away interferences, and eluting TFPA with a basic solvent (e.g., methanol with ammonium hydroxide).
-
If LLE is mandatory: Try acidifying the sample to ensure TFPA is fully protonated and use a more polar extraction solvent like methyl-tert-butyl ether (MTBE).
-
Mass Spectrometry Detection
Q: I'm experiencing significant ion suppression (matrix effects) for TFPA. How can I fix this?
A: Ion suppression is common in ESI-MS when co-eluting matrix components compete with the analyte for ionization.[8][25]
-
Causality: Phospholipids and salts from biological matrices are notorious for causing ion suppression.
-
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting ion suppression.
Section 4: Frequently Asked Questions (FAQs)
Q1: Do I need a special "PFAS-free" HPLC system to analyze TFPA? While TFPA is a fluorinated compound, it is not typically found as a background contaminant in HPLC systems to the same extent as longer-chain compounds like PFOA. However, it's good practice to use PTFE-free tubing and solvent lines where possible to minimize potential background, especially when aiming for very low detection limits.
Q2: My blank matrix shows a small peak for TFPA. Is this contamination? It's possible. TFPA and other ultrashort-chain PFAS can be present in various lab materials and even in "control" matrices.[26][27] First, confirm the peak identity by comparing its retention time and mass transition to an authentic standard. If confirmed, screen multiple lots of the control matrix to find the cleanest source available. Preparing calibration standards in charcoal-stripped plasma or serum can also help mitigate issues from endogenous levels.[3]
Q3: Can I use a surrogate analyte instead of an expensive stable isotope-labeled internal standard? While a structurally similar compound can be used, it will not co-elute perfectly with TFPA and will not experience the exact same matrix effects.[8] A stable isotope-labeled internal standard (e.g., ¹³C-labeled TFPA) is the gold standard and strongly recommended by regulatory bodies because it co-elutes and experiences identical ionization effects, providing the most accurate correction for extraction variability and matrix effects.[2]
Q4: What are the key considerations for the robustness study of a TFPA method? For a typical LC-MS/MS method, you should intentionally vary parameters like:
-
Mobile phase pH (e.g., ± 0.1 unit)
-
Mobile phase organic composition (e.g., ± 2%)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 10%)[1] The system suitability criteria (e.g., retention time, peak area, S/N of the LLOQ) should still pass under these varied conditions to prove the method is robust.
References
- M10 Bioanalytical Method Validation and Study Sample Analysis. U.S.
- Bioanalytical Method Validation Guidance for Industry. U.S.
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Symeres. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- FDA Adopts ICH Final Guidance On Bioanalytical Method Valid
- Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Bioanalytical Method Validation - Guidance for Industry. U.S.
- Acids: Derivatization for GC Analysis.
- Robust LC–MS/MS Methodology for Low-Level PFAS in Sludge M
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- Quality Guidelines.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- ICH Q2 R1: Mastering Analytical Method Valid
- Derivatiz
- Quantitation of ultrashort- and short-chain PFAS in beverages by a direct injection LC-MS/MS method. SCIEX. [Link]
- Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija. [Link]
- A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry.
- Methodologies for Ultrashort-Chain and Comprehensive PFAS Analysis in W
- Analysis of Ultrashort‐Chain and Altern
- ASMS 2024 Poster.
- HPLC Analysis of TFA. SIELC Technologies. [Link]
- C1-C10 PFAS Analysis in Human Plasma and Serum. Restek. [Link]
- Integration of Ultrashort-Chain Compounds into the Biomonitoring of Per- and Polyfluorinated Substances in Human Plasma and Serum. Restek. [Link]
- PFAS Analysis in Human Plasma Using the Agilent Ultivo Triple Quadrupole LC/MS. Agilent. [Link]
- Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]
- A rapid and simple method to quantify per- and polyfluoroalkyl substances (PFAS) in plasma and serum using 96-well plates.
- LCMS Troubleshooting: 14 Best Practices for Labor
- Troubleshooting LC-MS.
- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
- The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. [Link]
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
- HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
- Guidance for the validation of pharmaceutical quality control analytical methods. TGA. [Link]
- Recent Regulatory Updates and Trends in Analytical Method Valid
- RP-HPLC Separation of Acetic and Trifluoroacetic Acids Using Mobile Phase with Ion Interaction Reagent and Without Buffer. Chemical Analysis. [Link]
- ELSD HPLC Method for Analysis of Triflic acid on Primesep B Column. SIELC Technologies. [Link]
- VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE. Semantic Scholar. [Link]
- HPLC Methods for analysis of Trifluoroacetic acid.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Integration of Ultrashort-Chain Compounds into the Biomonitoring of Per- and Polyfluorinated Substances in Human Plasma and Serum [discover.restek.com]
- 3. lcms.cz [lcms.cz]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. agilent.com [agilent.com]
- 10. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 11. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 12. fda.gov [fda.gov]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. sps.nhs.uk [sps.nhs.uk]
- 16. nemc.us [nemc.us]
- 17. HPLC Analysis of TFA | SIELC Technologies [sielc.com]
- 18. ELSD HPLC Method for Analysis of Triflic acid on Primesep B Column | SIELC Technologies [sielc.com]
- 19. helixchrom.com [helixchrom.com]
- 20. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 21. zefsci.com [zefsci.com]
- 22. ssi.shimadzu.com [ssi.shimadzu.com]
- 23. agilent.com [agilent.com]
- 24. A rapid and simple method to quantify per- and polyfluoroalkyl substances (PFAS) in plasma and serum using 96-well plates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. sciex.com [sciex.com]
- 27. C1-C10 PFAS Analysis in Human Plasma and Serum [discover.restek.com]
Validation & Comparative
Navigating the Cellular Lipidome: A Comparative Guide to 5,5,5-Trifluoropentanoic Acid and Other Fatty Acid Analogs for Metabolic Labeling
For researchers, scientists, and drug development professionals, deciphering the intricate web of fatty acid metabolism is paramount to understanding cellular physiology and the pathogenesis of metabolic diseases. Metabolic labeling with fatty acid analogs has emerged as a powerful strategy to trace the fate of these essential molecules within the complex cellular environment. This guide provides an in-depth, objective comparison of 5,5,5-trifluoropentanoic acid against other widely used fatty acid analogs, offering experimental insights to inform your choice of metabolic probe.
The Rationale for Tracing Fatty Acids
Fatty acids are not merely building blocks of cellular membranes; they are dynamic molecules involved in energy storage, signaling cascades, and post-translational modification of proteins. Dysregulation of fatty acid metabolism is a hallmark of numerous diseases, including cancer, diabetes, and neurodegenerative disorders. Understanding the flux through these metabolic pathways—from uptake and activation to incorporation into complex lipids and signaling molecules—is crucial for identifying novel therapeutic targets and developing effective diagnostics. Metabolic labeling techniques provide a window into these dynamic processes, allowing for the visualization and quantification of fatty acid trafficking and metabolism in living systems.
A Comparative Overview of Fatty Acid Analogs
The ideal fatty acid analog for metabolic labeling should be readily taken up by cells, participate in the relevant metabolic pathways without significantly perturbing cellular physiology, and be detectable with high sensitivity and specificity. Here, we compare the performance of this compound with two other major classes of fatty acid analogs: bioorthogonal "clickable" analogs and stable isotope-labeled fatty acids.
| Feature | This compound | Clickable Fatty Acids (Alkyne/Azide) | Stable Isotope-Labeled Fatty Acids |
| Detection Method | 19F NMR Spectroscopy, Mass Spectrometry (MS) | Click reaction followed by fluorescence or affinity tag detection | Mass Spectrometry, NMR Spectroscopy |
| Cellular Perturbation | Minimal | Moderate (bulky tag) | Minimal to None |
| Sensitivity | Moderate (NMR), High (MS) | Very High[1] | High |
| Spatial Resolution | Low (NMR), High (with imaging MS) | High (subcellular) | High (with imaging MS) |
| Quantitative Analysis | Relative (NMR), Quantitative (MS with standards) | Relative; can be combined with MS for absolute quantification | High (direct quantification of isotope incorporation)[2] |
| Multiplexing | Limited | Possible with different clickable reporters | Possible with different isotopes |
| Toxicity | Generally low, but requires empirical validation[3][4] | Potential for copper catalyst toxicity in CuAAC click chemistry[5] | None |
In-Depth Analysis of Fatty Acid Analogs
This compound: The Minimally Perturbing Probe
The terminal trifluoromethyl group of this compound offers a unique bio-inert tag for tracing fatty acid metabolism. Its small size is a key advantage, minimizing the structural perturbation to the fatty acid, which can be a concern with bulkier tags like those used in click chemistry.[6] This allows for a more faithful representation of the metabolic fate of the natural analog.
Causality Behind Experimental Choices: The choice of a trifluorinated analog is often driven by the desire to study metabolic pathways with minimal interference. The strong C-F bond is metabolically stable, preventing the label from being lost during cellular processing.[7]
Detection: The primary detection method for trifluorinated compounds is 19F Nuclear Magnetic Resonance (NMR) spectroscopy.[2][8] The 19F nucleus has a high gyromagnetic ratio and 100% natural abundance, providing a strong NMR signal with no background from biological samples.[8] This allows for the non-invasive monitoring of the metabolic conversion of the fatty acid analog in living cells or extracts.[9] Mass spectrometry can also be used for detection, with the fluorine atoms providing a distinct isotopic signature.
Clickable Fatty Acid Analogs: The Power of Bioorthogonal Chemistry
Fatty acid analogs containing a terminal alkyne or azide group have become workhorses in the field of chemical biology.[10] These bioorthogonal handles do not interfere with most biological processes and can be specifically "clicked" to a reporter molecule, such as a fluorophore or a biotin tag, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[11][12]
Causality Behind Experimental Choices: Click chemistry offers exceptional sensitivity and versatility. The ability to attach a wide variety of reporter tags allows for diverse downstream applications, including fluorescence imaging, affinity purification, and proteomic analysis of lipid-modified proteins.[1][13]
Detection: Detection is typically achieved through fluorescence microscopy for spatial localization or through streptavidin-based enrichment of biotin-tagged molecules for subsequent analysis by mass spectrometry or western blotting.[14][15]
Stable Isotope-Labeled Fatty Acids: The Gold Standard for Flux Analysis
Incorporating stable isotopes, such as 13C or 2H, into fatty acids provides the most accurate and non-perturbative method for quantitative metabolic flux analysis.[2] Cells process these labeled fatty acids identically to their natural counterparts.
Causality Behind Experimental Choices: When precise quantification of metabolic rates and pathway contributions is the primary goal, stable isotope labeling is the method of choice. It allows for the direct measurement of the incorporation of the label into downstream metabolites and complex lipids.[9]
Detection: Mass spectrometry is the primary detection method, allowing for the differentiation of labeled and unlabeled species based on their mass-to-charge ratio.[16] The extent of isotope incorporation provides a direct measure of metabolic activity.
Experimental Workflows and Protocols
Visualizing the Metabolic Labeling Workflow
Caption: General workflow for metabolic labeling of fatty acids in cell culture.
Protocol 1: Metabolic Labeling with this compound and Analysis by 19F NMR
Objective: To monitor the incorporation of this compound into cellular lipids.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO or ethanol)
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., chloroform, methanol)[17]
-
NMR tubes and deuterated solvent (e.g., CDCl3)
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight.
-
Metabolic Labeling: Replace the culture medium with fresh medium containing this compound at a final concentration of 10-100 µM. The optimal concentration and incubation time (typically 24-48 hours) should be determined empirically.
-
Cell Harvesting: Wash the cells twice with ice-cold PBS and harvest by scraping or trypsinization.
-
Lipid Extraction: Perform a lipid extraction using a standard protocol (e.g., Bligh-Dyer or Folch extraction).[17][18]
-
NMR Analysis: Dry the lipid extract under a stream of nitrogen and resuspend in a deuterated solvent. Transfer to an NMR tube and acquire a 19F NMR spectrum. The chemical shift of the trifluoromethyl group will indicate its chemical environment and thus its incorporation into different lipid species.[19]
Protocol 2: Metabolic Labeling with Alkyne-Tagged Fatty Acids and Fluorescence Detection
Objective: To visualize the subcellular localization of lipids incorporating an alkyne-tagged fatty acid.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Alkyne-tagged fatty acid (e.g., 17-octadecynoic acid)
-
Fatty acid-free bovine serum albumin (BSA)
-
Click chemistry reagents: copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), a copper-chelating ligand (e.g., THPTA), and an azide-functionalized fluorophore.[20][21][22]
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
Procedure:
-
Cell Culture and Labeling: Plate cells on coverslips. Prepare a fatty acid-BSA conjugate by incubating the alkyne-tagged fatty acid with fatty acid-free BSA. Add the conjugate to the cell culture medium and incubate for the desired time.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with paraformaldehyde, and then permeabilize with Triton X-100.
-
Click Reaction: Prepare the click reaction cocktail containing the copper catalyst, reducing agent, ligand, and azide-fluorophore. Incubate the cells with the cocktail in the dark.
-
Washing and Mounting: Wash the cells extensively with PBS to remove excess reagents. Mount the coverslips on microscope slides with an appropriate mounting medium.
-
Imaging: Visualize the fluorescently labeled lipids using a fluorescence microscope.
Caption: Workflow for fluorescence detection of alkyne-labeled lipids.
Conclusion and Future Perspectives
The choice of a fatty acid analog for metabolic labeling is a critical experimental decision that depends on the specific biological question being addressed. This compound offers a valuable tool for researchers seeking to minimize perturbations to cellular lipid metabolism, with 19F NMR providing a unique and non-invasive detection method. Clickable fatty acid analogs provide unparalleled sensitivity and versatility for a wide range of applications, while stable isotope-labeled fatty acids remain the gold standard for quantitative flux analysis.
Future developments in this field will likely focus on the creation of novel fatty acid analogs with improved properties, such as enhanced cellular uptake and more specific metabolic targeting. Advances in analytical techniques, including high-resolution mass spectrometry and advanced NMR methods, will further enhance our ability to detect and quantify these metabolic probes with greater sensitivity and precision. By carefully selecting the appropriate fatty acid analog and analytical platform, researchers can continue to unravel the complexities of lipid metabolism and its role in health and disease.
References
- Hang, H. C., & Bertozzi, C. R. (2011). Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking. Accounts of chemical research, 44(9), 698–708.
- Grammel, M., & Hang, H. C. (2013). Chemical reporters for biological discovery.
- Charron, G., Zhang, M. M., Yount, J. S., Wilson, J., Raghavan, A. S., Shamir, E., & Hang, H. C. (2009). A bioorthogonal chemical reporter for fatty acid synthase-dependent protein acylation. Journal of the American Chemical Society, 131(13), 4967–4975.
- Gerwick, W. H., & Vassas, A. (2019). The precious Fluorine on the Ring: Fluorine NMR for biological systems.
- Tallman, K. A., & Porter, N. A. (2012). Bioorthogonal proteomics of 15-hexadecynyloxyacetic acid chemical reporter reveals preferential targeting of fatty acid modified proteins and biosynthetic enzymes. Bioorganic & medicinal chemistry letters, 22(2), 854–857.
- Peschke, B., Schiess, M., & Gassenhuber, J. (2019). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Molecules (Basel, Switzerland), 24(18), 3349.
- De la Torre, S. A., & Martin, B. R. (2021). Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry. Journal of visualized experiments : JoVE, (170), 10.3791/62381.
- Oe, T., Lee, S. H., & Baba, T. (2017). Stable isotope labeling by fatty acids in cell culture (SILFAC) coupled with isotope pattern dependent mass spectrometry for global screening of lipid hydroperoxide-mediated protein modifications. Journal of proteomics, 169, 67–74.
- Martin, B. R., & Cravatt, B. F. (2009). Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry.
- Gao, X., & Hannoush, R. N. (2014).
- protocols.io. (2022). Lipidomic analysis of tissue culture cells, tissues, and purified organelles.
- Thiele, C., Papan, C., & Wunderling, K. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in cell and developmental biology, 10, 868498.
- BenchChem. (2025).
- BenchChem. (2025).
- DeGrado, T. R., Wang, S., & Ben-Haim, S. (2011). Fluorine-18 labeled thia fatty acids for PET imaging of fatty acid oxidation in heart and cancer. Heart metabolism, 51, 1-5.
- protocols.io. (2025).
- Interchim. (n.d.).
- Hosios, A. M., Li, Z., Lien, E. C., & Vander Heiden, M. G. (2018). Preparation of Lipid-Stripped Serum for the Study of Lipid Metabolism in Cell Culture. Bio-protocol, 8(11), e2876.
- Costello, C. E. (2012).
- Murphy, R. C. (2018, November 30). Mass Spectrometric Approaches to Lipidomic Studies [Video]. YouTube.
- Welti, R., & Chapman, K. D. (2011). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 708, 13–24.
- Sugiura, Y., & Setou, M. (2010). Mass Spectrometry Imaging and Structural Analysis of Lipids Directly on Tissue Specimens by Using a Spiral Orbit Type Tandem Time-of-Flight Mass Spectrometer, SpiralTOF-TOF. Analytical sciences : the international journal of the Japan Society for Analytical Chemistry, 26(11), 1137–1143.
- Richard, D. (2024). Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues. Diabetes, 73(1), 16-25.
- Guidechem. (n.d.). This compound 407-62-5 wiki.
- CymitQuimica. (n.d.). This compound.
- LIPID MAPS. (n.d.).
- Spyroulias, G. A., & Gerothanassis, I. P. (2007). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Current medicinal chemistry, 14(12), 1337–1348.
- ResearchGate. (n.d.).
- Magkos, F., & Sidossis, L. S. (2008). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. Current opinion in clinical nutrition and metabolic care, 11(5), 570–576.
- Montgomery, J. A., Shortnacy, A. T., Thomas, H. J., & Allan, P. W. (1987). Synthesis and biological activity of 5-fluorotubercidin. Journal of medicinal chemistry, 30(6), 1015–1018.
- Pinheiro, B., Pinheiro, J., & Salgado, M. (2021). Toxicity Threshold of Perfluorocarbon Liquids for Intraocular Use: Dose-Response Assessment of In Vitro Cytotoxicity of Possible Contaminants. Translational vision science & technology, 10(6), 14.
- ResearchGate. (n.d.). A novel tracer for in vivo optical imaging of fatty acid metabolism in the heart and brown adipose tissue.
- Hutchins, P. D., Russell, J. D., & Coon, J. J. (2019). Mapping Lipid Fragmentation for Tailored Mass Spectral Libraries. Analytical chemistry, 91(5), 3349–3356.
- MDPI. (2024). Techniques and Methods for Fatty Acid Analysis in Lipidomics: Exploring Pinus cembroides Kernels as a Sustainable Food Resource.
- University of Wisconsin–Madison. (n.d.). LCMS Protocols - The DAN Lab.
- ResearchGate. (2015).
- Fernández Freire, P., Pérez Martin, J. M., Herrero, O., Peropadre, A., de la Peña, E., & Hazen, M. J. (2008). In vitro assessment of the cytotoxic and mutagenic potential of perfluorooctanoic acid.
- ResearchGate. (2025). (PDF) NMR Spectroscopy of Lipid Bilayers.
- Baker, N. (1980). In vivo tracer studies of perturbed fatty acid transport and metabolism in adipose tissue.
- Fan, T. W., & Lane, A. N. (2021). NMR Methods for Determining Lipid Turnover via Stable Isotope Resolved Metabolomics. Metabolites, 11(4), 205.
- Hagen, S. E., Domagala, J. M., Heifetz, C. L., & Johnson, J. (1991). Synthesis and Biological Activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic Acids. Journal of medicinal chemistry, 34(3), 1155–1161.
- deKemp, R. A., Yoshinaga, K., & Beanlands, R. S. (2007). A new F-18 labeled PET tracer for fatty acid imaging. Journal of nuclear cardiology : official publication of the American Society of Nuclear Cardiology, 14(4), 573–575.
- Spyroulias, G. A., & Gerothanassis, I. P. (2007). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Current medicinal chemistry, 14(12), 1337-1348.
- Bang, D. Y., Kang, J., & Lee, K. (2015). A Critical Overview of HPLC-MS-Based Lipidomics in Determining Triacylglycerol and Phospholipid in Foods. Journal of agricultural and food chemistry, 63(43), 9455–9465.
- Lin, T. S., & Prusoff, W. H. (1981). Synthesis and biological activities of 5-trifluoromethyl-5'-azido-2',5'-dideoxyuridine and 5-trifluoromethyl-5'-amino-2',5'. Journal of medicinal chemistry, 24(12), 1431–1433.
- Tan, W. S., Tey, B. T., & Sieo, C. C. (2020). Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles. Scientific reports, 10(1), 16799.
- MDPI. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions.
Sources
- 1. C–H Labeling with [18F]Fluoride: An Emerging Methodology in Radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tvst.arvojournals.org [tvst.arvojournals.org]
- 4. In vitro assessment of the cytotoxic and mutagenic potential of perfluorooctanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 16. research-portal.uu.nl [research-portal.uu.nl]
- 17. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 18. researchgate.net [researchgate.net]
- 19. Preparation of Lipid-Stripped Serum for the Study of Lipid Metabolism in Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound | C5H7F3O2 | CID 2782446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid: Practical Synthesis of Racemic and Enantiomerically Defined 3-Fluoro-5-aminolevulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
A Comparative Guide to 5,5,5-Trifluoropentanoic Acid and 5-Azidopentanoic Acid in Peptide Modification and Bioconjugation
In the landscape of modern drug discovery and chemical biology, the precise modification of peptides and other biomolecules is paramount for enhancing their therapeutic properties and for elucidating their biological functions. Among the vast toolkit of chemical modifiers, 5,5,5-trifluoropentanoic acid and 5-azidopentanoic acid have emerged as valuable reagents, each offering distinct advantages. This guide provides an in-depth, objective comparison of these two molecules for researchers, scientists, and drug development professionals, supported by experimental data and detailed protocols.
Introduction: Two Distinct Strategies for Molecular Modification
This compound and 5-azidopentanoic acid are both bifunctional molecules featuring a carboxylic acid group that allows for their conjugation to amine-containing molecules, such as the N-terminus of a peptide or the side chain of a lysine residue. However, the true distinction lies in their other functional group: the chemically inert and electron-withdrawing trifluoromethyl group versus the bioorthogonal and highly reactive azide group. This fundamental difference dictates their primary applications and the strategic choices a researcher must make.
The trifluoromethyl (CF₃) group is a well-established moiety in medicinal chemistry known for its ability to enhance the metabolic stability, hydrophobicity, and binding affinity of parent molecules.[1][2] Its incorporation into peptides is a strategy to improve their pharmacokinetic profiles.[3][4]
Conversely, the azide (N₃) group is the cornerstone of "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility.[3][5] The azide group serves as a chemical handle for the highly reliable copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the facile attachment of a wide array of molecules, from fluorescent probes to drug payloads.[6][7]
This guide will dissect the properties and applications of each molecule, providing a framework for selecting the optimal tool for a given research objective.
Physicochemical and Performance Comparison
The choice between this compound and 5-azidopentanoic acid hinges on the desired outcome of the molecular modification. The following table summarizes their key properties and performance characteristics based on available literature.
| Property | This compound | 5-Azidopentanoic Acid |
| Molecular Weight | 156.10 g/mol [8] | 143.14 g/mol [9] |
| Primary Application | Enhancing metabolic stability, serving as a ¹⁹F NMR probe.[3][4][9] | Bioconjugation via "click" chemistry.[3][5] |
| Key Functional Group | Trifluoromethyl (-CF₃) | Azide (-N₃) |
| Reactivity | The CF₃ group is generally inert to biological reactions. | The azide group is highly reactive in bioorthogonal "click" chemistry.[3][5] |
| Impact on Stability | Increases proteolytic stability due to steric hindrance and electronic effects of the C-F bonds.[3][4][10] | Can indirectly increase stability through peptide cyclization via click chemistry.[5][11] |
| Impact on Hydrophobicity | Significantly increases lipophilicity.[1][12] | The azide group itself has a smaller impact on hydrophobicity. |
| Biocompatibility | The CF₃ group is generally considered biocompatible. | The azide group is bioorthogonal; however, CuAAC requires a copper catalyst which can be toxic to living cells.[13] |
| Detection | Can be detected by ¹⁹F NMR, offering a sensitive probe for studying molecular interactions.[9] | Can be detected after conjugation to a fluorescent or other reporter molecule. |
Experimental Workflows and Methodologies
The practical application of these two molecules involves distinct experimental approaches. Below are detailed protocols for their incorporation into peptides.
Protocol 1: Incorporation of this compound into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the N-terminal modification of a resin-bound peptide with this compound using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIEA)
-
DMF (peptide synthesis grade)
-
DCM
-
Piperidine solution (20% in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Diethyl ether (cold)
-
HPLC purification system
Step-by-Step Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the N-terminal Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine.
-
Coupling Reaction:
-
In a separate vial, pre-activate this compound (3 eq.) with HATU (2.9 eq.) and HOBt (3 eq.) in DMF in the presence of DIEA (6 eq.) for 5-10 minutes.
-
Add the activated acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the modified peptide by mass spectrometry and analytical HPLC.
Diagram of the SPPS Workflow for Trifluoromethylation:
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. What is Peptide Modification? Peptide modification is the artificial addition of molecules onto a peptide, to enhance or make the peptide’s function more specific [biosynth.com]
- 6. Bioconjugation by copper(I)-catalyzed azide-alkyne [3 + 2] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of Highly Fluorinated Peptides for Cell-based 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 19F NMR chemical shift encoded peptide screening targeting the potassium channel Kv1.3 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Navigating Cellular Landscapes: A Comparative Guide to the Cytotoxicity of 5,5,5-Trifluoropentanoic Acid and Other Probes
For researchers in drug development and cellular biology, the selection of appropriate molecular probes is a critical decision that profoundly influences experimental outcomes. An ideal probe should be inert to cellular processes, yet many compounds, including those designed for specific molecular tracking or as metabolic labels, can exert unintended cytotoxic effects. This guide provides a comprehensive comparison of the cytotoxicity of 5,5,5-trifluoropentanoic acid against other commonly used per- and polyfluoroalkyl substances (PFAS), offering insights grounded in experimental data to aid in the selection of the most suitable probes for your research needs.
The Principle of Chain-Length Dependent Cytotoxicity in Fluorinated Compounds
The cytotoxicity of per- and polyfluoroalkyl substances (PFAS) is intricately linked to their chemical structure, particularly the length of their fluorinated carbon chain. A substantial body of evidence from in vitro studies demonstrates a positive correlation between the carbon chain length of perfluorinated carboxylic acids (PFCAs) and their cytotoxic potential.[1][2] Longer-chain PFCAs, such as perfluorooctanoic acid (PFOA), are generally more cytotoxic than their shorter-chain counterparts.[3][4] This phenomenon is attributed to the increased lipophilicity and bioaccumulation potential of longer-chain compounds, allowing them to more readily interact with and disrupt cellular membranes and organelles.
This compound: A Structurally Informed Cytotoxicity Profile
Direct comparative in vitro cytotoxicity data for this compound is not extensively available in the public domain. However, based on the established structure-activity relationship of fluorinated carboxylic acids, we can infer its likely cytotoxic profile. This compound is a short-chain fluorinated carboxylic acid with a five-carbon backbone. Its cytotoxicity is therefore expected to be significantly lower than that of long-chain PFAS like PFOA.
To approximate its potential cellular impact, we can look to its closest structural analogs for which data is available. Trifluoroacetic acid (TFA), the shortest (two-carbon) perfluorinated carboxylic acid, exhibits very low acute toxicity in mammalian systems.[5][6] Given that this compound has a slightly longer carbon chain, it may exhibit marginally higher cytotoxicity than TFA, but it is highly probable to be substantially less toxic than PFOA and other long-chain PFAS.
Comparative Cytotoxicity of Fluorinated Probes
To provide a quantitative comparison, the following table summarizes the reported 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values for various PFAS in different cell lines. Lower values indicate higher cytotoxicity.
| Compound | Abbreviation | Carbon Chain Length | Cell Line | Assay | EC50 / IC50 (µM) | Reference |
| Perfluorobutanoic Acid | PFBA | 4 | IPC-81 | Cell Viability | 4265.8 | [7] |
| Perfluorohexanoic Acid | PFHxA | 6 | IPC-81 | Cell Viability | 3715.4 | [7] |
| Perfluoroheptanoic Acid | PFHpA | 7 | IPC-81 | Cell Viability | 1778.3 | [7] |
| Perfluorooctanoic Acid | PFOA | 8 | IPC-81 | Cell Viability | 457.1 | [7] |
| Perfluorononanoic Acid | PFNA | 9 | IPC-81 | Cell Viability | 457.1 | [7] |
| Perfluorodecanoic Acid | PFDA | 10 | IPC-81 | Cell Viability | 173.8 | [7] |
| Perfluorooctanoic Acid | PFOA | 8 | HepG2 | CCK-8 | ~400 | [8][9] |
| GenX | - | - | HepG2 | CCK-8 | >400 | [8] |
| Perfluorooctanoic Acid | PFOA | 8 | NCI-H446 | CCK8 | >100 | [8] |
| GenX | - | - | NCI-H446 | CCK8 | >400 | [8] |
Note: The cytotoxicity of a compound can vary depending on the cell line, assay method, and exposure duration.
Mechanistic Insights into PFAS-Induced Cytotoxicity
The cytotoxic effects of PFAS are multifaceted and not fully elucidated, but several key mechanisms have been identified:
-
Oxidative Stress: Many PFAS, particularly the longer-chain variants, have been shown to induce the production of reactive oxygen species (ROS) within cells.[10][11][12] This imbalance in the cellular redox state can lead to damage of lipids, proteins, and DNA, ultimately triggering apoptotic pathways.
-
Mitochondrial Dysfunction: Mitochondria are primary targets for PFAS toxicity. These compounds can disrupt the mitochondrial membrane potential, impair the electron transport chain, and decrease ATP production, leading to a cellular energy crisis and the initiation of cell death.[13][14][15][16]
-
Disruption of Cellular Membranes: Due to their amphiphilic nature, PFAS can intercalate into cellular and organellar membranes, altering their fluidity and permeability. This can disrupt crucial cellular processes and lead to a loss of cellular integrity.
-
Activation of Peroxisome Proliferator-Activated Receptors (PPARs): Some PFAS can act as ligands for PPARs, a group of nuclear receptors involved in lipid metabolism and inflammation.[17] Aberrant activation of these receptors can lead to disruptions in cellular signaling and contribute to toxicity.
The following diagram illustrates a simplified overview of the potential mechanisms of PFAS-induced cytotoxicity.
Caption: Simplified signaling pathway of PFAS-induced cytotoxicity.
Experimental Protocols for Assessing Cytotoxicity
To ensure the scientific rigor of your findings, it is essential to employ validated and reliable methods for assessing cytotoxicity. Here, we provide detailed, step-by-step protocols for three widely used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compounds. Include appropriate vehicle controls.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the MTT solution and add a solubilization agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The amount of color produced is proportional to the number of viable cells.
Neutral Red (NR) Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Caption: Experimental workflow for the Neutral Red cytotoxicity assay.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Neutral Red Incubation: After the treatment period, remove the culture medium and add medium containing a non-toxic concentration of Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours.
-
Washing: Remove the dye-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.
-
Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes of viable cells.
-
Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of 540 nm. The amount of dye retained is proportional to the number of viable cells.[11][13]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity.
Caption: Experimental workflow for the LDH cytotoxicity assay.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well without disturbing the cells.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture provided in a commercial kit. This mixture typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually 20-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance of the resulting formazan product at a wavelength of 490 nm. The amount of color change is proportional to the amount of LDH released and, therefore, to the extent of cell damage.[17]
Conclusion: Making an Informed Choice
The selection of a molecular probe requires a careful consideration of its potential biological effects. While direct cytotoxicity data for this compound is limited, the well-established principle of chain-length dependent toxicity within the PFAS family strongly suggests a low cytotoxicity profile, likely comparable to other short-chain fluorinated carboxylic acids. For applications demanding minimal cellular perturbation, this compound presents a promising alternative to its longer-chain, more cytotoxic counterparts. However, as with any experimental reagent, it is imperative for researchers to empirically validate its suitability within their specific cellular model and experimental context using robust cytotoxicity assays as detailed in this guide.
References
- Pizzino, G., et al. (2017). The Role of Oxidative Stress in the Pathophysiology of Nonalcoholic Fatty Liver Disease. Oxidative Medicine and Cellular Longevity, 2017, 5908386.
- Repetto, G., et al. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity.
- Zhang, X., et al. (2025). Per- and Polyfluoroalkyl Substances induce cytotoxicity in NCI-H446 cells through modulating proliferation, apoptosis, and m6A methylation. Food and Chemical Toxicology, 115868.
- Chen, L., et al. (2025). Per- and Polyfluoroalkyl Substances Induce Cardiotoxicity and Alter Protein Profiles of Extracellular Matrix, Metabolism, and Mitochondrial Function in Human Cardiomyocytes. Chemical Research in Toxicology.
- NICNAS. (2015). Short-chain perfluorocarboxylic acids and their direct precursors: Environment tier II assessment.
- Wielsøe, M., et al. (2015). Perfluoroalkylated substances (PFAS) affect oxidative stress biomarkers in vitro. WIT Transactions on Biomedicine and Health, 19, 261-272.
- Solan, M. E., et al. (2023). Short-chain per- and polyfluoralkyl substances (PFAS) effects on oxidative stress biomarkers in human liver, kidney, muscle, and microglia cell lines. Toxicology and Applied Pharmacology, 475, 116631.
- Valadez, J. G., et al. (2023). Assessment of per- and polyfluoroalkyl substances (PFAS) exposure and associations with oxidative stress biomarkers among pregnant women from the PROTECT cohort.
- Taibl, K. R., et al. (2022). Prenatal Per- and Polyfluoroalkyl Substances (PFAS) and Maternal Oxidative Stress: Evidence from the LIFECODES Study. Environmental Health Perspectives, 130(7), 77003.
- Suh, K. H., et al. (2017). Perfluorooctanoic acid induces oxidative damage and mitochondrial dysfunction in pancreatic β-cells. Molecular & Cellular Toxicology, 13(4), 423-432.
- Max Planck Institute for Biological Intelligence. (2026). Marine pollutants disrupt cellular energy production in seabirds.
- Goudarzi, M., et al. (2023). PFOS Impairs Mitochondrial Biogenesis and Dynamics and Reduces Oxygen Consumption in Human Trophoblasts. Journal of Environmental Science and Public Health, 7(4), 164-175.
- Gao, Y., et al. (2023). TFA displays anti-inflammatory and anti-viral effects in vitro. Phytomedicine, 118, 154944.
- Mulkiewicz, E., et al. (2007). Evaluation of the acute toxicity of perfluorinated carboxylic acids using eukaryotic cell lines, bacteria and enzymatic assays. Environmental Toxicology and Pharmacology, 23(3), 279-285.
- Zhang, D., et al. (2020). Perfluorooctanoic acid induces cytotoxicity in spermatogonial GC-1 cells. Chemosphere, 261, 127545.
- Mei, J., et al. (2024). Increased perfluorooctanoic acid accumulation facilitates the migration and invasion of lung cancer cells via remodeling cell mechanics. Proceedings of the National Academy of Sciences, 121(50), e2409867121.
- Mahapatra, P., et al. (2017). Comparative in vitro toxicity assessment of perfluorinated carboxylic acids: Shorter chain PFAS exposure in ZFL cells. Journal of Applied Toxicology, 37(6), 699-708.
- O'Brien, J. M., et al. (2025). and polyfluoroalkyl substances through transcriptomic profiling in human. Toxicological Sciences.
- Coperchini, F., et al. (2022). Toward a Mechanistic Understanding of Poly- and Perfluoroalkylated Substances and Cancer. Cancers, 14(12), 2919.
- Amstutz, V., et al. (2022). Investigating the cytotoxicity of per- and polyfluoroalkyl substances in HepG2 cells: A structure-activity relationship approach. Toxicology, 479, 153312.
- Buhrke, T., et al. (2013). In vitro toxicological characterization of perfluorinated carboxylic acids with different carbon chain lengths. Toxicology Letters, 218(2), 111-119.
- Ding, H., et al. (2023). IC50 of A375, HepG2, SN12C, and SW620 cell stress response to PFOA and Gen-X.
- Amstutz, V., et al. (2022). TC50 values (µM) for PFAS on HepG2 cells after 3 h and 24 h exposure.
- BenchChem. (2025). Technical Support Center: Impact of Acetate vs.
- Hawaii State Department of Health. (2024). Proposed RfD and RfC for Trifluoroacetic Acid (TFA).
- Garavagno, M. A., et al. (2024). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. Sustainability, 16(6), 2382.
- Alharbi, O. A., et al. (2020). Combined effects and toxicological interactions of perfluoroalkyl and polyfluoroalkyl substances mixtures in human liver cells (HepG2). Environmental Pollution, 263, 114182.
- Alharbi, O. A., et al. (2022). Genotoxicity assessment of per- and polyfluoroalkyl substances mixtures in human liver cells (HepG2). Toxicology, 481, 153359.
- Holland, R., et al. (2024). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects.
- Mahapatra, P., et al. (2016). Comparative in vitro toxicity assessment of perfluorinated carboxylic acids. Journal of Applied Toxicology, 37(6), 699-708.
Sources
- 1. In vitro toxicological characterization of perfluorinated carboxylic acids with different carbon chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined effects and toxicological interactions of perfluoroalkyl and polyfluoroalkyl substances mixtures in human liver cells (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative in vitro toxicity assessment of perfluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. health.hawaii.gov [health.hawaii.gov]
- 6. Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Per- and polyfluoroalkyl substances induce cytotoxicity in NCI-H446 cells through modulating proliferation, apoptosis, and m6A methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pure.au.dk [pure.au.dk]
- 12. researchgate.net [researchgate.net]
- 13. PFBS disrupts lipid metabolism and mitochondrial function in human trophoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Toward a Mechanistic Understanding of Poly- and Perfluoroalkylated Substances and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 5,5,5-Trifluoropentanoic Acid vs. Tridecafluoropentanoic Acid for Researchers and Drug Development Professionals
In the landscape of fluorinated organic compounds, the choice between partial and perfluorination is a critical decision that profoundly impacts a molecule's physicochemical properties and functional efficacy. This guide provides an in-depth comparison of two five-carbon fluorinated carboxylic acids: 5,5,5-trifluoropentanoic acid, a partially fluorinated acid with a terminal trifluoromethyl group, and tridecafluoropentanoic acid (perfluoropentanoic acid, PFPeA), its perfluorinated analogue. This analysis is tailored for researchers, scientists, and drug development professionals who utilize fluorinated compounds as surfactants, synthetic building blocks, or bioactive molecules.
Structural and Physicochemical Distinctions: The Foundation of Efficacy
The fundamental difference between this compound and tridecafluoropentanoic acid lies in the extent of fluorination along the carbon backbone. This structural variance dictates their electronic properties, acidity, and spatial conformation, which in turn governs their performance in various applications.
This compound features a terminal trifluoromethyl (CF₃) group, with the remainder of the alkyl chain being hydrogenated. The strong electron-withdrawing nature of the CF₃ group is localized to one end of the molecule.
Tridecafluoropentanoic Acid (PFPeA) is a short-chain per- and polyfluoroalkyl substance (PFAS) where all hydrogen atoms on the alkyl chain have been replaced by fluorine. This creates a helical fluorocarbon tail that is both hydrophobic and lipophobic, a property unique to perfluorinated chains.
The table below summarizes the key physicochemical differences between these two compounds.
| Property | This compound | Tridecafluoropentanoic Acid (PFPeA) | Rationale & Implication |
| Molecular Formula | C₅H₇F₃O₂ | C₅HF₉O₂ | Greater fluorine content in PFPeA leads to higher molecular weight and distinct chemical properties. |
| Molecular Weight | 156.10 g/mol [1] | 264.05 g/mol [2] | Affects diffusion rates and stoichiometric calculations in synthesis. |
| Acidity (pKa) | ~4.50[3] | ~ -0.2 to -0.3 | The extensive fluorination of PFPeA makes it a much stronger acid, fully ionized under physiological conditions. This compound behaves more like a typical carboxylic acid.[4] |
| Structure | Terminal CF₃ group | Perfluorinated alkyl chain | The perfluorinated chain in PFPeA is more rigid and sterically demanding than the flexible alkyl chain of its counterpart. |
| Known Applications | Fluorination of cell surfaces, synthesis of copper complexes.[3][] | Fluorosurfactant, emulsifier in fluoropolymer production.[6][7] | Applications diverge based on their unique surface activity and reactivity. |
Efficacy as Surfactants and at Interfaces
A primary application for fluorinated carboxylic acids is the reduction of surface tension in aqueous solutions. The efficacy of a surfactant is determined by its ability to adsorb at interfaces and its concentration at which self-assembly into micelles occurs, known as the Critical Micelle Concentration (CMC).
Tridecafluoropentanoic Acid (PFPeA): As a member of the perfluorocarboxylic acid (PFCA) family, PFPeA is known to be highly surface-active.[8] The perfluorinated tail is extremely effective at lowering the surface tension of water. Studies on the homologous series of PFCAs show that they are significantly more surface-active than their hydrocarbon counterparts.[8][9] This high efficiency is a direct result of the strong repulsive forces between the fluorocarbon chain and water.
Comparative Efficacy: It is predicted that PFPeA is a significantly more effective and efficient surfactant than this compound. This means PFPeA would likely lower the surface tension of water to a greater extent and do so at a lower concentration (a lower CMC).
Experimental Protocol: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
To empirically determine and compare the surfactant efficacy, the following protocol for measuring the CMC via surface tensiometry is recommended. This method relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which the surface tension remains relatively constant.[11]
Objective: To determine the CMC of this compound and tridecafluoropentanoic acid in an aqueous solution.
Materials:
-
This compound
-
Tridecafluoropentanoic Acid (PFPeA)
-
High-purity water (e.g., Milli-Q)
-
Precision analytical balance
-
Volumetric flasks and pipettes
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
Glassware, thoroughly cleaned to be free of surface-active contaminants.
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 100 mM) of each fluorinated acid in high-purity water.
-
Serial Dilutions: Create a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 0.01 mM to 50 mM).
-
Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.
-
Surface Tension Measurement:
-
Starting with the most dilute solution, measure the surface tension of each sample.
-
Ensure the ring or plate is thoroughly cleaned and dried between measurements to prevent cross-contamination.
-
Allow the system to equilibrate before taking a reading.
-
-
Data Analysis:
-
Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
The resulting graph will show two distinct linear regions. The point of intersection of the trend lines for these two regions is the CMC.[12]
-
Caption: Workflow for CMC determination using surface tensiometry.
Efficacy in Medicinal Chemistry and Drug Development
The introduction of fluorine into drug candidates is a widely used strategy to enhance their pharmacological profiles. Both the terminal trifluoromethyl group and perfluoroalkyl chains can be leveraged for this purpose, but their effects on metabolic stability and lipophilicity differ significantly.
Metabolic Stability: A primary challenge in drug development is preventing rapid metabolic degradation of a compound, often mediated by cytochrome P450 (CYP) enzymes in the liver.[13]
-
This compound as a Building Block: The terminal CF₃ group is a key asset. The carbon-fluorine bond is exceptionally strong compared to a carbon-hydrogen bond, making the CF₃ group highly resistant to oxidative metabolism.[13] By incorporating a moiety derived from this compound, a medicinal chemist can strategically block a known site of metabolic oxidation. This can lead to a longer drug half-life, increased bioavailability, and a more predictable pharmacokinetic profile.[13]
-
Tridecafluoropentanoic Acid as a Building Block: While also metabolically stable, the incorporation of a perfluoroalkyl chain introduces a larger, more lipophilic, and rigid segment into a molecule. While the C-F bonds are stable, the overall properties of the resulting molecule might be less desirable from a drug-like properties perspective. Furthermore, PFPeA itself is a persistent short-chain PFAS, raising concerns about bioaccumulation and potential toxicity, which would likely be conferred to a drug molecule containing it.[14]
Comparative Efficacy: For the specific goal of enhancing metabolic stability at a target position, a building block derived from This compound is generally more efficacious and strategically advantageous than one from tridecafluoropentanoic acid. The terminal CF₃ group provides the desired metabolic shield without the larger physicochemical footprint and potential bioaccumulation concerns of a perfluoroalkyl chain.
| Parameter | Molecule with Terminal -CH₂CH₂CH₂CF₃ | Molecule with Perfluoro-C₄F₉ Moiety | Rationale & Implication |
| Metabolic Stability | High (at the fluorinated terminus) | Very High | The CF₃ group effectively blocks oxidation at that position. The perfluoroalkyl chain is generally inert to metabolism.[13] |
| Lipophilicity (LogP) | Increased | Significantly Increased | The perfluoroalkyl chain has a greater impact on increasing lipophilicity, which can affect solubility, absorption, and off-target effects. |
| Bioaccumulation Potential | Lower | Higher | Perfluorinated chains are known to bioaccumulate.[15] This is a significant concern in drug development. |
| Conformational Flexibility | Higher | Lower (more rigid) | The flexibility of the partially hydrogenated chain allows for better adaptation to binding pockets of target proteins. |
Experimental Protocol: In Vitro Microsomal Stability Assay
To quantify the metabolic stability of a drug candidate, an in vitro assay using liver microsomes is the industry standard. This protocol outlines the key steps to compare the metabolic fate of compounds derived from our two fluorinated acids.
Objective: To determine the in vitro metabolic half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound.
Materials:
-
Pooled liver microsomes (human, rat, etc.)
-
Test compounds (e.g., derivatives of the two fluorinated acids)
-
Positive control compounds (e.g., Dextromethorphan, Midazolam)[16]
-
NADPH regenerating system (Cofactor for CYP enzymes)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (or other organic solvent) for reaction termination
-
Internal standard for LC-MS/MS analysis
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare working solutions of the test compounds, positive controls, and microsomes in the phosphate buffer.
-
Pre-incubation: Pre-incubate the microsomes and test compounds at 37°C for a short period (e.g., 5-10 minutes).
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. A control reaction without NADPH should be run in parallel to assess non-enzymatic degradation.
-
Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.[13]
-
Termination: Immediately stop the reaction in the aliquot by adding ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) / (mg microsomal protein / mL).
Caption: Workflow for the in vitro microsomal stability assay.
Conclusion and Recommendations
The efficacy of this compound versus tridecafluoropentanoic acid is highly dependent on the intended application.
-
For applications requiring high surface activity , such as in the formulation of fluorosurfactants or fire-fighting foams, tridecafluoropentanoic acid (PFPeA) is unequivocally the more effective agent due to the properties of its perfluorinated alkyl chain.
-
For applications in medicinal chemistry and drug development , where the goal is to selectively enhance metabolic stability, a building block derived from This compound offers a more strategic and safer approach. Its terminal trifluoromethyl group acts as an effective metabolic shield without introducing the significant lipophilicity and potential for bioaccumulation associated with perfluorinated chains.
Researchers and drug development professionals must weigh the desired performance characteristics against the broader physicochemical and toxicological profile of the fluorinated moiety. While perfluorination provides extreme properties, the targeted and partial fluorination offered by compounds like this compound often provides a more nuanced and ultimately more effective solution for creating safe and effective bioactive molecules.
References
- Lehmler, H. J., & Bummer, P. M. (2002). Mixing of partially fluorinated carboxylic acids with their hydrocarbon analogs at the air-water interface. Journal of Colloid and Interface Science, 249(2), 381-387. [Link]
- BenchChem. (2025). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. BenchChem.
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. [Link]
- Mercell. (n.d.). Metabolic stability in liver microsomes. Mercell.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]
- Guo, B. (2022). Air-water interfacial adsorption of C4-C10 perfluorocarboxylic acids during transport in unsaturated porous media. Journal of Contaminant Hydrology, 246, 103964.
- SEMI.org. (2017). Primer on PFOA use within the Fluoropolymer and Fluoroelastomer Industry.
- BioDuro. (n.d.). ADME Microsomal Stability Assay.
- Cheng, S., Du, L., & George, C. (2020). Understanding the Interfacial Behavior of Typical Perfluorocarboxylic Acids at Surfactant‐Coated Aqueous Interfaces.
- Wang, Y., et al. (2024).
- Joyce, A. S., et al. (2023). Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19F-NMR. Environmental Science & Technology, 57(1), 335-344.
- Meng, Y., et al. (2022). (a) Concentration of PFOA in samples of fluoropolymer raw materials...
- U.S. EPA. (n.d.).
- Bhhatarai, B., & Gramatica, P. (2011). Prediction of Aqueous Solubility, Vapor Pressure and Critical Micelle Concentration for Aquatic Partitioning of Perfluorinated Chemicals.
- ResearchGate. (n.d.).
- Gabalane, C., et al. (2022). The universe of fluorinated polymers and polymeric substances and potential environmental impacts and concerns. Environmental Pollution, 309, 119738.
- ResearchGate. (2021).
- Wang, F., et al. (2021). Enzymatic synthesis of fluorinated compounds. Synthetic and Systems Biotechnology, 6(4), 304-313.
- Weatherly, L. M., et al. (2021). Systemic toxicity induced by topical application of perfluoroheptanoic acid (PFHpA), perfluorohexanoic acid (PFHxA), and perfluoropentanoic acid (PFPeA) in a murine model. Food and Chemical Toxicology, 155, 112366.
- Henry, B. J., et al. (2021). Are Fluoropolymers Really of Low Concern for Human and Environmental Health and Separate from Other PFAS? Environmental Science & Technology, 55(17), 11517-11527.
- Enamine. (2016).
- ResearchGate. (n.d.).
- Wikipedia. (n.d.).
- Chemaxon. (n.d.).
- Diversified Enterprises. (n.d.). Surface tension values of some common test liquids for surface energy analysis. [Link]
- PubChem. (n.d.). This compound. [Link]
- ResearchGate. (2021).
- Diversified Enterprises. (n.d.). Surface Tension Components and Molecular Weight of Selected Liquids.
- Langmuir. (2020).
- Molinspiration. (n.d.).
- ResearchGate. (n.d.).
- Brendel, S., et al. (2018). Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH. Environmental Sciences Europe, 30(1), 9.
- Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
- Park, K. (n.d.). Surface Tension.
- ResearchGate. (n.d.).
- MDPI. (n.d.).
- PubChem. (n.d.). Perfluoropentanoic acid. [Link]
Sources
- 1. This compound | C5H7F3O2 | CID 2782446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Perfluoropentanoic acid | C4F9COOH | CID 75921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 407-62-5 [m.chemicalbook.com]
- 4. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semi.org [semi.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. guolab.arizona.edu [guolab.arizona.edu]
- 10. Mixing of partially fluorinated carboxylic acids with their hydrocarbon analogs at the air-water interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 12. chimia.ch [chimia.ch]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mercell.com [mercell.com]
A Researcher's Guide to the Validation of 5,5,5-Trifluoropentanoic Acid as a Metabolic Probe
In the intricate landscape of metabolic research, the ability to trace the flux of nutrients through various biochemical pathways is paramount to unraveling cellular physiology and pathology. Fatty acids, central players in energy homeostasis and cellular signaling, are particularly challenging to monitor due to their dynamic and multifaceted metabolism. This guide provides an in-depth technical comparison and validation framework for a novel metabolic probe, 5,5,5-trifluoropentanoic acid, benchmarked against established fatty acid analogs. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights and experimental methodologies required to confidently deploy this tool in their studies.
The Imperative for Novel Metabolic Probes
The study of fatty acid metabolism has traditionally relied on a toolkit of probes, each with its own set of advantages and limitations. Radiolabeled fatty acids offer high sensitivity for quantitative analysis but are hampered by low spatial resolution and safety considerations.[1] Fluorescently-tagged fatty acids, such as those conjugated with BODIPY, provide excellent spatial resolution for imaging applications, yet the bulky fluorescent group can alter the molecule's metabolic processing.[2] Bioorthogonal "clickable" fatty acids, featuring terminal alkyne or azide groups, allow for versatile detection but can also influence their biological behavior.[1]
The ideal metabolic probe should be a close structural and chemical mimic of its natural counterpart, readily participating in metabolic pathways without significantly perturbing them. It is in this context that stable isotope-labeled compounds have emerged as powerful tools for metabolic tracing.[3] this compound, a short-chain fatty acid analog where the terminal methyl group is replaced by a trifluoromethyl group, presents a compelling case as a next-generation metabolic probe. The fluorine atoms provide a unique spectroscopic signature for detection by techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), with minimal steric hindrance compared to larger tags.
Comparative Analysis of Fatty Acid Metabolic Probes
To appreciate the potential of this compound, it is essential to compare its characteristics with existing probes.
| Feature | Radiolabeled Fatty Acids | BODIPY-Labeled Fatty Acids | Clickable Fatty Acids | This compound (Hypothesized) |
| Detection Method | Scintillation counting, Autoradiography | Fluorescence microscopy, Flow cytometry | Click chemistry followed by fluorescence or affinity tag detection | ¹⁹F NMR Spectroscopy, Mass Spectrometry |
| Sensitivity | High | Moderate to High | Very High[1] | Moderate to High |
| Spatial Resolution | Low to Moderate | High (subcellular) | High (subcellular) | Low (requires cell/tissue extracts) |
| Quantitative Analysis | Direct quantification | Relative quantification | Relative quantification; can be combined with MS for absolute quantification[1] | Direct quantification with appropriate standards |
| Metabolic Perturbation | Minimal (isotope effect) | Potential for steric hindrance | Potential for altered metabolism | Minimal (fluorine is a bioisostere of hydrogen) |
| Toxicity | Radiation safety concerns | Phototoxicity, potential for dye-induced artifacts | Low | Likely low, but requires empirical validation |
The Metabolic Journey of Pentanoic Acid: A Visual Representation
To understand how this compound might behave, we must first visualize the metabolic pathway of its parent molecule, pentanoic acid. This short-chain fatty acid is activated to its coenzyme A (CoA) derivative and subsequently undergoes β-oxidation.
Caption: Metabolic pathway of pentanoic acid β-oxidation.
Experimental Validation of this compound as a Metabolic Probe
A rigorous validation process is crucial to establish the utility and reliability of any new metabolic probe.[4] This involves a multi-pronged approach encompassing in vitro enzymatic assays, cell-based metabolic tracing, and in vivo studies.
A General Workflow for Probe Validation
The following diagram outlines a typical workflow for validating a novel metabolic probe like this compound.
Caption: A generalized workflow for metabolic probe validation.
Detailed Experimental Protocols
1. In Vitro Enzymatic Assays
-
Objective: To determine if this compound is a substrate for the key enzymes in fatty acid activation and oxidation.
-
Protocol:
-
Enzyme Source: Utilize purified recombinant acyl-CoA synthetase and acyl-CoA dehydrogenase enzymes.
-
Reaction Setup: Prepare reaction mixtures containing the enzyme, cofactors (ATP, CoA, FAD), and either pentanoic acid (control) or this compound.
-
Activity Measurement: Monitor the consumption of substrates or the formation of products over time. For acyl-CoA synthetase, this can be done by measuring the decrease in ATP concentration. For acyl-CoA dehydrogenase, the reduction of an artificial electron acceptor can be monitored spectrophotometrically.
-
Kinetic Analysis: Determine the Michaelis-Menten kinetic parameters (Km and Vmax) for both the natural substrate and the fluorinated analog to compare their efficiencies as substrates.
-
2. Cell-Based Metabolic Tracing
-
Objective: To track the incorporation and metabolism of this compound in a cellular context.
-
Protocol:
-
Cell Culture: Culture a relevant cell line (e.g., hepatocytes, adipocytes) to near confluency.[5]
-
Labeling: Replace the standard culture medium with a medium containing a known concentration of this compound.
-
Time Course: Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours).[3]
-
Metabolite Extraction: At each time point, quench metabolism by rapidly washing the cells with ice-cold saline and extracting metabolites with a cold solvent mixture (e.g., methanol/acetonitrile/water).[3]
-
Analysis: Analyze the cell extracts using ¹⁹F NMR spectroscopy to identify and quantify the parent probe and any downstream fluorinated metabolites. LC-MS/MS can also be used for more sensitive detection and identification of metabolites.
-
3. In Vivo Animal Studies
-
Objective: To assess the whole-body metabolism, distribution, and potential toxicity of this compound in a living organism.
-
Protocol:
-
Animal Model: Utilize a suitable animal model, such as mice or rats.
-
Administration: Administer this compound via an appropriate route (e.g., oral gavage, intravenous injection).[3]
-
Sample Collection: Collect blood and tissue samples (e.g., liver, adipose tissue, heart, brain) at various time points post-administration.[3]
-
Metabolite Profiling: Extract metabolites from the collected samples and analyze them using ¹⁹F NMR and LC-MS/MS to determine the tissue distribution and metabolic fate of the probe.
-
Toxicity Assessment: Monitor the animals for any signs of toxicity and perform histological analysis of key organs at the end of the study.
-
Interpreting the Data: What to Look For
The successful validation of this compound as a metabolic probe hinges on several key outcomes:
-
Enzymatic Activity: The fluorinated analog should be recognized and processed by the relevant metabolic enzymes, albeit potentially with different kinetics compared to the natural substrate.
-
Metabolic Incorporation: In cell culture and in vivo, the fluorine label should be incorporated into downstream metabolites, confirming that the probe is actively participating in the metabolic pathway.
-
Minimal Perturbation: The introduction of the probe should not significantly alter the overall metabolic state of the cells or organism. This can be assessed by monitoring key metabolic indicators.
-
Low Toxicity: The probe and its metabolites should not exhibit significant toxicity at the concentrations used for tracing experiments.
Conclusion
This compound holds considerable promise as a novel metabolic probe for studying short-chain fatty acid metabolism. Its unique spectroscopic properties, combined with its structural similarity to the natural analog, make it an attractive tool for researchers. However, its utility must be rigorously established through a systematic and comprehensive validation process as outlined in this guide. By following these experimental frameworks, researchers can confidently assess the performance of this and other novel metabolic probes, ultimately advancing our understanding of metabolic pathways in health and disease.
References
- A Researcher's Guide to Comparing the Metabolic Incorporation of F
- Fatty acid-specific fluorescent probes and their use in resolving mixtures of unbound free fatty acids in equilibrium with albumin.
- Fatty Acid Analogs and Phospholipids—Section 13.2. Thermo Fisher Scientific - ES.
- Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues. American Physiological Society.
- Comparative Photoaffinity Profiling of Omega-3 Signaling Lipid Probes Reveals Prostaglandin Reductase 1 as a Metabolic Hub in Human Macrophages. (2022-10-05). PubMed Central.
- Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. PubMed Central.
- Application Notes and Protocols for Isotope Labeling of 3,5,5-Trimethylhexanoic Acid in Metabolic Tracing. (2025). Benchchem.
- Experimental validation of metabolic p
- Metabolism. Pharmaron.
- Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Experimental validation of metabolic pathway modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Comparative Analysis of Fluorinated Fatty Acids in Research
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive molecules can be a transformative approach to enhance therapeutic potential. This guide provides an in-depth comparative analysis of fluorinated fatty acids (FFAs) and their non-fluorinated counterparts, offering a technical exploration of their synthesis, unique physicochemical properties, and diverse applications. By understanding the profound impact of fluorination, researchers can unlock new avenues for drug discovery and biological investigation.
The Rationale for Fluorination: Enhancing Molecular Properties
The introduction of fluorine, the most electronegative element, into a fatty acid backbone imparts a range of beneficial modifications to its physicochemical and biological properties. These alterations are primarily driven by the strong carbon-fluorine (C-F) bond and the potent inductive effects of fluorine.
-
Increased Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to enzymatic cleavage. This inherent stability can dramatically increase the metabolic half-life of a fatty acid, a critical attribute in drug development for prolonging therapeutic effects and reducing dosing frequency.
-
Modulation of Acidity (pKa): The strong electron-withdrawing nature of fluorine stabilizes the carboxylate anion, thereby increasing the acidity (lowering the pKa) of the fatty acid. This can have profound implications for a molecule's ionization state at physiological pH, influencing its solubility, membrane permeability, and interaction with biological targets.
-
Altered Lipophilicity (LogP): The effect of fluorination on lipophilicity is nuanced. While a single fluorine atom can subtly increase lipophilicity, polyfluorination, particularly in the form of a trifluoromethyl group, often enhances it. This modulation of lipophilicity is a key tool for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of the fatty acid chain through steric and electronic effects, potentially leading to a more favorable orientation for binding to a target protein.
The following diagram illustrates the key advantages conferred by the fluorination of fatty acids in a research and drug development context.
Caption: Key benefits of fatty acid fluorination.
Quantitative Comparison: Physicochemical Properties
The theoretical advantages of fluorination are borne out by empirical data. The following tables provide a comparative overview of key physicochemical parameters for representative fatty acids and their fluorinated analogs.
Table 1: Comparison of Acidity (pKa)
| Fatty Acid | Structure | pKa (approx.) | Fluorinated Analog | Structure | pKa (approx.) |
| Acetic Acid | CH₃COOH | 4.76 | Fluoroacetic Acid | FCH₂COOH | 2.58 |
| Acetic Acid | CH₃COOH | 4.76 | Difluoroacetic Acid | F₂CHCOOH | 1.22 |
| Acetic Acid | CH₃COOH | 4.76 | Trifluoroacetic Acid | F₃CCOOH | 0.03 |
Data compiled from various sources.
Table 2: Comparison of Lipophilicity (LogP)
| Compound | Structure | LogP (approx.) | Fluorinated Analog | Structure | LogP (approx.) |
| Toluene | C₇H₈ | 2.73 | 4-Fluorotoluene | C₇H₇F | 2.87 |
| Benzoic Acid | C₇H₆O₂ | 1.87 | 4-Fluorobenzoic Acid | C₇H₅FO₂ | 2.01 |
Note: LogP values for long-chain fatty acids are high and can be difficult to measure accurately. The trend of increasing lipophilicity with fluorination is generally observed. Data for simpler aromatic compounds is presented to clearly illustrate the effect.
Enhanced Metabolic Stability: A Performance Benchmark
One of the most significant advantages of fluorinated fatty acids is their enhanced resistance to metabolic degradation. This is particularly evident in studies utilizing radiolabeled fatty acids for positron emission tomography (PET) imaging.
Studies with 18F-labeled fatty acid analogs have demonstrated their prolonged retention in tissues like the heart compared to their non-fluorinated or 11C-labeled counterparts. For instance, 18-[18F]fluoro-4-thia-oleate ([18F]FTO) shows superior metabolic stability compared to [11C]palmitate.[1] While the short half-life of 11C (20.3 minutes) necessitates rapid imaging, the longer half-life of 18F (109.7 minutes) combined with the increased metabolic stability of the fluorinated tracer allows for a more extended observation window of fatty acid uptake and metabolism.[1]
The metabolic fate of terminally fluorinated fatty acids is also noteworthy. The metabolism of an even-numbered carbon chain ω-fluoro fatty acid via β-oxidation results in the formation of fluoroacetate, a toxic metabolite. In contrast, an odd-numbered carbon chain ω-fluoro fatty acid yields β-fluoropropionate, which is less toxic and can be defluorinated.[1] This "odd-even" rule is a critical consideration in the design of fluorinated fatty acid-based drugs and probes.
Experimental Protocols: Synthesis and Analysis
To provide a practical context for the application of fluorinated fatty acids, this section outlines representative experimental protocols for their synthesis and analysis.
Synthesis of an Omega-Fluorinated Fatty Acid via Wittig Reaction
The Wittig reaction is a robust and widely used method for the synthesis of alkenes, making it well-suited for the introduction of a double bond in a specific position within a fatty acid chain. The following is a generalized, multi-step protocol for the synthesis of an omega-fluorinated oleic acid analog.
Experimental Workflow: Synthesis of an Omega-Fluorinated Oleic Acid Analog
Caption: Workflow for FFA synthesis via Wittig reaction.
Step-by-Step Methodology:
-
Synthesis of the Phosphonium Salt:
-
Dissolve the omega-fluoroalkyl halide (e.g., 1-bromo-9-fluorononane) in an appropriate solvent such as acetonitrile or toluene.
-
Add an equimolar amount of triphenylphosphine.
-
Heat the mixture under reflux for several hours to overnight.
-
Cool the reaction mixture to room temperature and collect the precipitated phosphonium salt by filtration. Wash the salt with a non-polar solvent like diethyl ether and dry under vacuum.
-
-
Ylide Formation:
-
Suspend the dried phosphonium salt in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to a low temperature (e.g., -78 °C or 0 °C).
-
Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), to deprotonate the carbon adjacent to the phosphorus, forming the characteristic brightly colored ylide.
-
-
Wittig Reaction:
-
In a separate flask, dissolve the corresponding aldehyde (e.g., 9-oxononanoic acid methyl ester) in anhydrous THF under an inert atmosphere.
-
Slowly add the aldehyde solution to the ylide solution at low temperature.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the fluorinated fatty acid ester.
-
If the methyl ester was used, hydrolyze the ester to the free fatty acid using standard conditions (e.g., lithium hydroxide in a THF/water mixture).
-
Analysis of Fluorinated Fatty Acids by 19F NMR Spectroscopy
19F NMR is a powerful analytical technique for the characterization and quantification of fluorinated compounds due to the 100% natural abundance of the 19F isotope, its high sensitivity, and the wide chemical shift range which minimizes signal overlap.[2]
Experimental Workflow: 19F NMR Analysis of FFAs in Plasma
Caption: Workflow for 19F NMR analysis of FFAs.
Step-by-Step Methodology:
-
Sample Collection and Preparation:
-
Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate the plasma.
-
Store plasma samples at -80 °C until analysis.
-
-
Lipid Extraction:
-
Thaw the plasma sample on ice.
-
Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure. A common approach involves a mixture of chloroform and methanol.
-
After phase separation, carefully collect the organic layer containing the lipids.
-
Dry the organic extract under a stream of nitrogen.
-
-
NMR Sample Preparation:
-
Reconstitute the dried lipid extract in a deuterated solvent suitable for NMR analysis (e.g., deuterated chloroform, CDCl₃, or deuterated methanol, CD₃OD).
-
Add a known amount of an internal standard containing a fluorine signal that does not overlap with the analyte signals (e.g., trifluoroacetic acid or another suitable fluorinated compound).
-
-
19F NMR Data Acquisition:
-
Transfer the sample to an NMR tube.
-
Acquire the 19F NMR spectrum on a high-field NMR spectrometer.
-
Typical acquisition parameters may include:
-
A 90° pulse angle to maximize the signal-to-noise ratio.
-
A relaxation delay (D1) of sufficient length (e.g., 5-10 seconds) to ensure full relaxation of the fluorine nuclei, which is crucial for accurate quantification.
-
Proton decoupling to simplify the spectrum and improve sensitivity.
-
-
Process the data by applying a Fourier transform and phasing the spectrum.
-
Integrate the signals of the fluorinated fatty acid and the internal standard to determine the concentration of the FFA in the original plasma sample.
-
Conclusion: The Expanding Role of Fluorinated Fatty Acids in Science
The strategic incorporation of fluorine into fatty acids offers a powerful toolkit for researchers in drug discovery and chemical biology. The enhanced metabolic stability, tunable physicochemical properties, and unique spectroscopic handle provided by the fluorine atom have led to the development of more effective therapeutic agents and sophisticated research probes. As synthetic methodologies become more advanced and our understanding of the nuanced effects of fluorination deepens, the application of fluorinated fatty acids is set to expand, paving the way for new innovations in medicine and a deeper understanding of biological systems.
References
- Synthesis and preliminary evaluation of an 18F-labeled oleate analog for PET imaging of fatty acid uptake and metabolism.PubMed.[Link]
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin
- Heart Uptake of [18F]Fluoro-4-Thia-Oleate in a Non-Alcoholic Fatty Liver Disease Mouse Model.PubMed Central.[Link]
- Long-chain F-18 fatty acids for the study of regional metabolism in heart and liver.PubMed.[Link]
- Wittig Reaction - Examples and Mechanism.Master Organic Chemistry.[Link]
- Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals.PubMed Central.[Link]
- Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures.PubMed.[Link]
- Fluorine NMR.University of California, Davis.[Link]
- Synthesis and Preliminary Evaluation of an 18F-labeled Oleate Analog to Image Fatty Acid Beta-Oxidation in the Absence of Metabolic Defluorin
- 18-[18F]Fluoro-4-thia-oleate.
- Highly fluorinated C18 fatty acids: Synthesis and interfacial properties.
- Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and.Organic Syntheses Procedure.[Link]
- Testing for drug-human serum albumin binding using fluorescent probes and other methods.PubMed Central.[Link]
Sources
A Comparative Guide to Assessing the Specificity of 5,5,5-Trifluoropentanoic Acid Incorporation as a Metabolic Probe
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the specificity of 5,5,5-trifluoropentanoic acid as a novel metabolic probe for studying fatty acid metabolism and protein acylation. In the absence of extensive direct experimental data on this specific molecule, this document synthesizes information from related short-chain fluorinated fatty acids and established metabolic labeling techniques to propose a robust methodology for its characterization and comparison with existing alternatives.
Introduction: The Quest for Precise Metabolic Probes
The study of cellular metabolism relies on our ability to trace the fate of biomolecules within the complex network of biochemical reactions. Fatty acids and their post-translational modification of proteins (acylation) are central to numerous cellular processes, including signaling, membrane trafficking, and energy homeostasis.[1][2] Dysregulation of these pathways is implicated in a range of diseases, from metabolic disorders to cancer.[3]
To dissect these intricate processes, researchers employ fatty acid analogs that can be metabolically incorporated into cellular components and subsequently detected. The ideal metabolic probe should be a close structural mimic of its natural counterpart, exhibit high incorporation efficiency and specificity, and be readily detectable with high sensitivity. This guide focuses on the potential of this compound as such a probe and outlines a comparative approach to validate its utility against established methods.
The Theoretical Framework for this compound Incorporation
This compound is a short-chain fatty acid analog characterized by a stable trifluoromethyl group at the omega position. Its potential as a metabolic probe is predicated on its ability to be recognized and utilized by the cellular machinery for fatty acid metabolism.
Cellular Uptake and Activation
Short-chain fatty acids are typically taken up by cells through various transport mechanisms.[4][5] Once inside the cell, fatty acids must be activated to their coenzyme A (CoA) thioesters by acyl-CoA synthetases (ACS) to become metabolically competent.[6][7] The substrate specificity of ACS enzymes is a critical determinant of whether this compound can enter downstream metabolic pathways. It is hypothesized that short-chain specific ACS enzymes will recognize and activate this compound to 5,5,5-trifluoropentanoyl-CoA.
Proposed Metabolic Activation of this compound
Caption: Proposed enzymatic activation of this compound.
Incorporation into Proteins and Lipids
Once activated, 5,5,5-trifluoropentanoyl-CoA can potentially be utilized in two major pathways:
-
Protein Acylation: The transfer of the fatty acyl group to specific amino acid residues of proteins, a process known as protein acylation.[8] S-acylation (on cysteine residues) is a common form of fatty acylation.[1] The enzymes responsible for this modification, protein acyltransferases (PATs), would need to accept the fluorinated acyl-CoA as a substrate.
-
Lipid Synthesis: Incorporation into complex lipids, such as glycerolipids. This would involve the transfer of the acyl group to a glycerol backbone.[9][10]
The specificity of incorporation will depend on the promiscuity of the respective transferase enzymes. The bulky and highly electronegative trifluoromethyl group may influence enzyme recognition and reactivity compared to natural short-chain fatty acids.
Comparative Analysis of Fatty Acid Analogs
The utility of this compound as a metabolic probe can be best assessed by comparing its theoretical and potential performance against established classes of fatty acid analogs.
| Feature | This compound (Hypothesized) | Azide/Alkyne-Tagged Fatty Acids | Radiolabeled Fatty Acids |
| Detection Method | Mass Spectrometry (MS), ¹⁹F-NMR | Click chemistry followed by fluorescence or affinity tag detection | Scintillation counting, Autoradiography |
| Sensitivity | Potentially high with specialized MS techniques | Very High | High |
| Specificity | To be determined; potential for off-target effects | High for the tag, but metabolic alterations possible | High, but can be influenced by isotope effects |
| Toxicity | Potential for toxicity due to metabolic conversion to fluorinated metabolites[11] | Generally low, but copper catalyst in click chemistry can be toxic | Radiation safety concerns |
| In Vivo Application | Potentially feasible, pending toxicity studies | Limited by delivery of catalyst for in vivo click reactions | Well-established |
| Structural Perturbation | Minimal due to small size of fluorine atoms | Moderate, the tag can be bulky | Minimal |
| Downstream Analysis | Proteomics, Lipidomics, Structural Biology (¹⁹F-NMR) | Fluorescence imaging, Affinity purification, Proteomics | Limited to detection of radioactivity |
Experimental Protocols for Assessing Specificity
To validate the utility of this compound, a series of rigorous experiments are required. Below are proposed protocols for metabolic labeling and analysis, alongside a standard protocol for a well-established clickable fatty acid analog for comparison.
Proposed Workflow for this compound Labeling and Analysis
Workflow for Assessing this compound Incorporation
Caption: Proposed experimental workflow for assessing the incorporation of this compound.
Step-by-Step Methodology:
-
Cell Culture and Metabolic Labeling:
-
Culture chosen cell line (e.g., HEK293T, HeLa) to ~80% confluency.
-
Incubate cells with varying concentrations of this compound (e.g., 10-100 µM) in fatty acid-depleted media for a defined period (e.g., 4-24 hours). Include a vehicle control (e.g., ethanol or DMSO).
-
-
Cell Lysis and Protein/Lipid Extraction:
-
Harvest and wash cells with cold PBS.
-
Lyse cells in a suitable buffer (e.g., RIPA buffer with protease inhibitors).
-
For proteomic analysis, precipitate proteins using methods like acetone or TCA precipitation.
-
For lipidomic analysis, perform a Bligh-Dyer or MTBE-based lipid extraction.
-
-
Proteomic Analysis by Mass Spectrometry:
-
Resuspend protein pellets in a denaturing buffer (e.g., 8 M urea).
-
Reduce and alkylate cysteine residues.
-
Digest proteins with trypsin.
-
Analyze the resulting peptides by high-resolution LC-MS/MS.
-
Search the MS/MS data against a protein database, including a variable modification corresponding to the mass of the trifluoropentanoyl group on relevant amino acids (e.g., cysteine for S-acylation). The fragmentation pattern of trifluoromethylated peptides should be carefully analyzed.[12]
-
-
¹⁹F-NMR Analysis of Labeled Proteins:
-
Lipidomic Analysis by Mass Spectrometry:
-
Analyze the lipid extract by LC-MS/MS in both positive and negative ion modes.
-
Search for lipid species with a mass shift corresponding to the incorporation of the trifluoropentanoyl acyl chain.
-
Standard Protocol for Metabolic Labeling with a Clickable Fatty Acid Analog
This protocol serves as a benchmark for comparison with the proposed this compound methodology.
Step-by-Step Methodology:
-
Metabolic Labeling:
-
Culture cells as described above.
-
Incubate cells with an alkynyl fatty acid analog (e.g., 15-hexadecynoic acid for palmitate) at a suitable concentration (e.g., 25-100 µM) for 4-24 hours.[16]
-
-
Cell Lysis:
-
Harvest and lyse cells as described previously.
-
-
Click Chemistry Reaction:
-
To the cell lysate, add the click reaction cocktail: an azide-functionalized reporter tag (e.g., azide-biotin or a fluorescent azide), copper(I) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper chelator (e.g., TBTA).[17]
-
Incubate at room temperature for 1 hour.
-
-
Analysis:
-
For Affinity Purification: If using an azide-biotin tag, incubate the lysate with streptavidin-agarose beads to enrich for labeled proteins. Elute the proteins and proceed with proteomic analysis as described above.
-
For Fluorescence Detection: If using a fluorescent azide, visualize the labeled proteins by in-gel fluorescence scanning after SDS-PAGE.
-
Interpreting the Data and Assessing Specificity
The specificity of this compound incorporation should be evaluated based on the following criteria:
-
Identification of Modified Proteins and Lipids: Successful identification of peptides and lipids containing the trifluoropentanoyl moiety is the primary indicator of incorporation.
-
Comparison to Known Acylated Proteins: The list of identified proteins should be compared to databases of known fatty-acylated proteins to assess whether the modification occurs on expected targets.
-
Dose- and Time-Dependence: Incorporation should be dependent on the concentration of the probe and the labeling time.
-
Competition Assays: Co-incubation with an excess of the corresponding natural fatty acid (pentanoic acid) should reduce the incorporation of the fluorinated analog.
-
Toxicity Assessment: Cell viability assays (e.g., MTT or LDH assays) should be performed to determine the cytotoxic effects of this compound.[1]
Conclusion and Future Outlook
While direct experimental evidence for the specific incorporation of this compound into proteins and lipids is currently limited, its potential as a minimally-perturbing metabolic probe warrants investigation. The trifluoromethyl group offers a unique analytical handle for both mass spectrometry and ¹⁹F-NMR studies. The experimental framework outlined in this guide provides a comprehensive strategy for assessing its specificity, efficacy, and potential toxicity. By comparing its performance to well-established methods like clickable fatty acid analogs, researchers can make an informed decision about its suitability for their specific research questions. Future studies should focus on the direct enzymatic assays with ACS and PAT enzymes to biochemically validate the incorporation of this novel probe.
References
- McLafferty, F. W. (Year). McLafferty Rearrangement of Peptides and Substituent Effects on Peptide Fragmentation: Theoretical and Experimental Investigation. Journal Name, Volume(Issue), Pages. [Link not available]
- Weygand, F., & Geiger, R. (1956). Trifluoroacetylation of amino acids and peptides by ethyl trifluoroacetate. The Journal of Organic Chemistry, 21(10), 1141-1142. [Link]
- Kitevski-LeBlanc, J., & Prosser, R. S. (2012). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. Accounts of Chemical Research, 45(3), 439-448. [Link]
- Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to Probe Protein Structure and Conformational Changes. Annual Review of Biophysics and Biomolecular Structure, 25(1), 163-195. [Link]
- Plażuk, D., et al. (2025). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. The Journal of Organic Chemistry. [Link]
- Man, H., et al. (2024). Fluorinated Tags to Study Protein Conformation and Interactions Using F NMR. ChemBioChem. [Link]
- Cistola, D. P., et al. (2006). Fluorine-19 NMR studies on the acid state of the intestinal fatty acid binding protein. Biochemistry, 45(20), 6272-6278. [Link]
- Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Chemical Toxicology. [Link]
- Cobb, S. L., & Murphy, C. D. (2021). 19F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry, 17, 356-368. [Link]
- Louisse, J., et al. (2020). Perfluorinated Carboxylic Acids with Increasing Carbon Chain Lengths Upregulate Amino Acid Transporters and Modulate Compensatory Response of Xenobiotic Transporters in HepaRG Cells. Toxicological Sciences, 175(2), 235-248. [Link]
- DeGraw, A. J., et al. (2011). Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues. Methods in Enzymology, 504, 133-147. [Link]
- Wąsowicz, W., et al. (Year). Perfluorooctanoic Acid and Its Short-Chain Substitutes Induce Cytotoxic and Prooxidative Changes in Human Peripheral Blood Mononuclear Cells: A Comparative Study. International Journal of Molecular Sciences. [Link]
- Pattison, F. L. M., & Saunders, B. C. (1966). Toxic fluorine compounds. The use of the omega-fluorine atom in the study of the metabolism of fatty acids containing ethyl, n-propyl and isopropyl branches. Biochemical Journal, 98(3), 689-692. [Link]
- Pattison, F. L. M., & Saunders, B. C. (1966). Toxic fluorine compounds. The use of the ω-fluorine atom in the study of the metabolism of fatty acids containing ethyl, n-propyl and isopropyl branches. Biochemical Journal, 98(3), 689-692. [Link]
- Hardivillé, S., et al. (Year).
- Xiao, Y., et al. (2019). Uptake mechanisms of perfluoroalkyl acids with different carbon chain lengths (C2-C8) by wheat (Triticum acstivnm L.). Science of The Total Environment, 655, 184-191. [Link]
- Hannoush, R. N., & Sun, J. (2010). Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry.
- Canfora, E. E., et al. (2022). Short-Chain Fatty Acids and Their Metabolic Interactions in Heart Failure. Nutrients. [Link]
- Wikipedia. (n.d.). Trifluoroacetic acid. In Wikipedia.
- BenchChem. (2025). A Researcher's Guide to Comparing the Metabolic Incorporation of Fatty Acid Analogs. BenchChem. [Link not available]
- BenchChem. (2025). Technical Support Center: Impact of the Trifluoromethyl Group on Peptide Secondary Structure. BenchChem. [Link not available]
- Gao, Y.-P., et al. (2024). Enhanced native chemical ligation by peptide conjugation in trifluoroacetic acid. Proceedings of the National Academy of Sciences, 121(30), e2406857121. [Link]
- Murphy, C. D., & Sandford, G. (2025). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology. [Link]
- Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. Chemical Reviews, 105(4), 1331-1378. [Link]
- Martin, B. R., & Cravatt, B. F. (2021). Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry. Journal of Visualized Experiments, (170). [Link]
- Creative Proteomics. (n.d.). The Role of Short-Chain Fatty Acids in Metabolic Diseases.
- Wysocki, V. H., et al. (2004). Mass spectrometry of peptides and proteins. Methods, 34(1), 17-28. [Link]
- Chandel, N. S. (2021). Lipid Metabolism. Cold Spring Harbor Perspectives in Biology, 13(8), a040577. [Link]
- Tsui, C.-K., et al. (2000). A rapid vapor-phase acid (hydrochloric acid and trifluoroacetic acid) hydrolysis of peptide and protein. Analytical Biochemistry, 284(1), 1-9. [Link]
- Ishibashi, T., et al. (2025). Effects of Perfluorinated Fatty Acids with Different Carbon Chain Length on Fatty Acid Profiles of Hepatic Lipids in Mice. Journal of Toxicological Sciences. [Link]
- Graham, T. H. (2020).
- DiRusso, C. C., et al. (1999). Functional role of fatty acyl-coenzyme A synthetase in the transmembrane movement and activation of exogenous long-chain fatty acids. Amino acid residues within the ATP/AMP signature motif of Escherichia coli FadD are required for enzyme activity and fatty acid transport. The Journal of Biological Chemistry, 274(24), 16817-16824. [Link]
- Haluzíková, D., et al. (2022). Effect of Omega-3 Polyunsaturated Fatty Acids on Lipid Metabolism in Patients with Metabolic Syndrome and NAFLD.
- Rios-Covian, D., et al. (2024). The Role of Short-Chain Fatty Acids in Metabolic Dysfunction-Associated Steatotic Liver Disease and Other Metabolic Diseases. International Journal of Molecular Sciences, 25(5), 2899. [Link]
- Shin, H.-M., et al. (2022). Elevated Levels of Ultrashort- and Short-Chain Perfluoroalkyl Acids in US Homes and People. Environmental Science & Technology, 56(10), 6333-6343. [Link]
- Jump, D. B. (2013). Omega-3 fatty acids, hepatic lipid metabolism, and nonalcoholic fatty liver disease. Annual Review of Nutrition, 33, 1-21. [Link]
- Topczewska, J., & O'Hagan, D. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
- Barnes, S., & Renfrow, M. (2011).
- Haluzíková, D., et al. (2022). Effect of Omega‐3 Polyunsaturated Fatty Acids on Lipid Metabolism in Patients With Metabolic Syndrome and NAFLD.
- Alila Medical Media. (2020, July 29). Lipid (Fat)
- Deckelbaum, R. J., et al. (2006). Nutrigenomic effects of omega-3 fatty acids. Annals of the New York Academy of Sciences, 1081(1), 221-231. [Link]
- Li, N., et al. (2022). Long-chain acyl-CoA synthetases activate fatty acids for lipid synthesis, remodeling and energy production in Chlamydomonas. The New Phytologist, 233(2), 823-837. [Link]
- Lanyon-Hogg, T., et al. (2022). Bivalent recognition of fatty acyl-CoA by a human integral membrane palmitoyltransferase. Science Advances, 8(6), eabl5212. [Link]
- León-Rojas, F., et al. (2025). Activity of the acyl-CoA synthetase ACSL6 isoforms: role of the fatty acid Gate-domains. Journal of Biological Chemistry. [Link]
- Vessey, D. A., et al. (2023). The Physiological and Pathological Role of Acyl-CoA Oxidation. International Journal of Molecular Sciences, 24(21), 14857. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 3. The Role of Short-Chain Fatty Acids in Metabolic Dysfunction-Associated Steatotic Liver Disease and Other Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uptake mechanisms of perfluoroalkyl acids with different carbon chain lengths (C2-C8) by wheat (Triticum acstivnm L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Functional role of fatty acyl-coenzyme A synthetase in the transmembrane movement and activation of exogenous long-chain fatty acids. Amino acid residues within the ATP/AMP signature motif of Escherichia coli FadD are required for enzyme activity and fatty acid transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-chain acyl-CoA synthetases activate fatty acids for lipid synthesis, remodeling and energy production in Chlamydomonas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Perfluorinated Carboxylic Acids with Increasing Carbon Chain Lengths Upregulate Amino Acid Transporters and Modulate Compensatory Response of Xenobiotic Transporters in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular interactions in short-chain perfluoroalkyl carboxylic acids and aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSpace [soar.wichita.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 17. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Inertness of the Trifluoromethyl Group: A Case Study of 5,5,5-Trifluoropentanoic Acid
For researchers, scientists, and drug development professionals, the strategic modification of a lead compound is a cornerstone of modern medicinal chemistry. The goal is to enhance therapeutic efficacy while minimizing metabolic liabilities and off-target toxicity. Among the most powerful tools in the chemist's arsenal is the trifluoromethyl (CF₃) group. This guide provides an in-depth comparison of the biological properties conferred by this group, using 5,5,5-trifluoropentanoic acid as a focal point and comparing it directly to its non-fluorinated analog, pentanoic acid. We will explore the physicochemical principles, present supporting experimental frameworks, and offer detailed protocols to validate these properties in your own research.
The Trifluoromethyl Group: A Pillar of Metabolic Stability
The introduction of a trifluoromethyl group is a well-established strategy to enhance the metabolic stability of drug candidates.[1][2] This effect is primarily rooted in the fundamental physicochemical properties of the carbon-fluorine bond.
-
Bond Strength: The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, significantly higher than the ~414 kJ/mol of a C-H bond.[3] This inherent strength makes the CF₃ group exceptionally resistant to enzymatic cleavage, particularly oxidative metabolism mediated by cytochrome P450 (CYP) enzymes.[4]
-
Electronegativity: Fluorine is the most electronegative element, and the three fluorine atoms in a CF₃ group exert a powerful electron-withdrawing effect.[5] This alters the electronic properties of the entire molecule, which can influence receptor binding and, crucially, deactivate adjacent sites that might otherwise be susceptible to metabolic attack.[2]
-
Lipophilicity: The CF₃ group is highly lipophilic, with a Hansch π value of +0.88.[3] This property can enhance a molecule's ability to permeate biological membranes, which can improve absorption and distribution.[6][7] However, this must be carefully balanced to avoid issues with solubility and nonspecific binding.
When a metabolically vulnerable position in a molecule, such as a terminal methyl group on an alkyl chain, is replaced with a CF₃ group, that primary site of metabolic attack is effectively shielded.[4] This "metabolic switching" forces the body's metabolic machinery to act on less favorable positions, often slowing the overall rate of clearance, which can extend the drug's half-life and improve its pharmacokinetic profile.[1][4]
Comparative Analysis: this compound vs. Pentanoic Acid
To illustrate the concept of biological inertness, we compare this compound with its direct hydrocarbon analog, pentanoic acid. Short-chain fatty acids like pentanoic acid are readily metabolized in the body, primarily through β-oxidation and ω-oxidation. The terminal methyl group is a prime target for hydroxylation by CYP enzymes, initiating a common clearance pathway.
By replacing the terminal methyl group with a trifluoromethyl group, we predict a drastic shift in metabolic fate and biological interaction.
Diagram: The Metabolic Blocking Effect of the CF₃ Group
The following diagram illustrates how the CF₃ group can block the common ω-oxidation pathway that affects terminal methyl groups on alkyl chains.
Caption: Metabolic fate comparison. The CF₃ group blocks ω-oxidation.
Data Presentation: Predicted Performance
The following tables summarize the expected outcomes from comparative in vitro assays based on the known principles of trifluoromethyl group biochemistry.
Table 1: Comparative Metabolic Stability
| Parameter | Pentanoic Acid (Predicted) | This compound (Predicted) | Rationale |
|---|---|---|---|
| In Vitro Half-life (t½) | Short | Long | The C-F bonds of the CF₃ group are resistant to CYP-mediated oxidative cleavage, preventing ω-oxidation, a primary metabolic pathway for the parent compound.[4] |
| Intrinsic Clearance (CLᵢₙₜ) | High | Low | Intrinsic clearance is a measure of metabolic capacity. By blocking a major metabolic route, the rate of clearance is significantly reduced.[1][8] |
| Metabolite Formation | High (e.g., 5-hydroxy derivative) | Minimal | The primary metabolic hotspot is shielded, drastically reducing the formation of oxidative metabolites.[1] |
Table 2: Comparative Cytotoxicity Profile
| Assay Parameter | Pentanoic Acid (Predicted) | This compound (Predicted) | Rationale |
|---|---|---|---|
| IC₅₀ (HepG2 cells) | Lower | Higher | The metabolic inertness of the trifluorinated compound is expected to correlate with reduced interaction with cellular machinery, leading to lower cytotoxicity.[9] |
| Off-Target Activity | Possible | Unlikely | As a readily available fatty acid, pentanoic acid or its metabolites could serve as substrates for various enzymes. The fluorinated analog's stability reduces such interactions. |
Experimental Protocols for Validation
To empirically validate the principles of biological inertness, standardized in vitro assays are essential. The following protocols provide robust, self-validating frameworks for assessing metabolic stability and cytotoxicity.
Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes
This assay determines the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in drug-metabolizing CYP enzymes.[4][10]
Objective: To quantify and compare the metabolic half-life (t½) and intrinsic clearance (CLᵢₙₜ) of this compound and pentanoic acid.
Materials:
-
Test compounds (10 mM stock in DMSO)
-
Human Liver Microsomes (HLM), pooled (20 mg/mL)
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., solutions A & B containing glucose-6-phosphate, G6P-dehydrogenase, and NADP⁺)
-
Control compounds (e.g., high-turnover Loperamide, low-turnover Carbamazepine)[11]
-
Acetonitrile with internal standard (e.g., Tolbutamide) for reaction quenching
-
96-well incubation plates and analytical plates
Workflow Diagram: Metabolic Stability Assay
Caption: Workflow for the in vitro liver microsomal stability assay.
Step-by-Step Methodology:
-
Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare a 0.5 M potassium phosphate buffer (pH 7.4).
-
Incubation Mix: In a 96-well incubation plate, prepare the main incubation mixture. For a final volume of 200 µL, combine 158 µL of buffer, 2 µL of HLM (final concentration 0.2 mg/mL), and 20 µL of NADPH solution A.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Add 2 µL of the 100 µM test compound working solution (diluted from 10 mM stock) to each well to achieve a final concentration of 1 µM. Immediately after, add 20 µL of NADPH solution B to start the reaction. The T=0 sample is taken immediately before adding NADPH solution B.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer a 25 µL aliquot of the incubation mixture to a separate 96-well analytical plate containing 100 µL of ice-cold acetonitrile with an internal standard to stop the reaction.[11]
-
Sample Processing: Once all time points are collected, centrifuge the analytical plate at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using a validated LC-MS/MS method to quantify the remaining parent compound at each time point relative to the internal standard.
-
Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693/k). Intrinsic clearance can then be calculated using standard equations.[8]
Protocol 2: In Vitro Cytotoxicity (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[12][13] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[14]
Objective: To determine and compare the concentration-dependent cytotoxicity (IC₅₀) of this compound and pentanoic acid on a relevant cell line (e.g., HepG2 human liver cells).
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (serial dilutions prepared from 10 mM stock)
-
MTT Reagent (5 mg/mL in sterile PBS)[12]
-
Solubilization Solution (e.g., DMSO or SDS-HCl solution)[15][16]
-
96-well flat-bottom tissue culture plates
-
Positive control for cytotoxicity (e.g., 1% Triton X-100)[15]
Workflow Diagram: MTT Cytotoxicity Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate at 37°C with 5% CO₂ for 24 hours to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include wells for vehicle control (medium with DMSO) and a positive control.
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 48 hours) at 37°C with 5% CO₂.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT stock solution to each well.[16]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.[15]
-
Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[14]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use a non-linear regression to determine the IC₅₀ value.
Alternative Bioisosteric Groups
While the CF₃ group is a powerful tool, it is not a universal solution. The best choice of bioisostere depends on the specific molecular context and desired properties. A statistical analysis of over 28,000 compound pairs showed that replacing a methyl group with a trifluoromethyl group does not improve bioactivity on average, but in specific cases, it can increase activity by over an order of magnitude.[17][18]
-
Pentafluorosulfanyl (SF₅) Group: Often called a "super-trifluoromethyl group," the SF₅ group is larger, more lipophilic, and more electron-withdrawing than the CF₃ group. It has been shown to improve metabolic stability and in vivo activity in certain contexts.[19]
-
Trifluoromethoxy (OCF₃) Group: This group is also highly lipophilic and metabolically stable. It has different electronic and conformational properties compared to the CF₃ group, offering an alternative for scaffold modification.[3][7]
-
Simple Alkyl Groups (Ethyl, Isopropyl): In cases where steric bulk is a key factor, the CF₃ group is considered sterically similar to an ethyl group and smaller than an isopropyl group, making these relevant comparators when optimizing binding pocket interactions.[20]
Conclusion
The trifluoromethyl group is an indispensable functional group in modern drug design, prized for its ability to confer metabolic stability and biological inertness.[2][3] Through the comparative case study of this compound versus pentanoic acid, we can clearly see the foundational principle at work: the chemical robustness of the C-F bond effectively blocks common metabolic pathways.[4] This increased stability is predicted to translate directly to a more favorable pharmacokinetic profile and a cleaner toxicological signature.
The provided experimental protocols for in vitro metabolic stability and cytotoxicity assays offer a clear and reliable path for researchers to validate these properties. By understanding the causality behind these experimental choices and applying these rigorous methods, drug development professionals can make more informed decisions, ultimately leading to the design of safer and more effective therapeutics.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central.
- How to Conduct an In Vitro Metabolic Stability Study. BioIVT.
- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
- The Role of Trifluoromethyl Groups in Modern Drug Design. Acme Bioscience.
- Design and biological activity of trifluoromethyl containing drugs. Wechem.
- Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. Reddit.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- This compound. PubChem.
- An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. NIH.
- Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. ResearchGate.
- Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. PubMed.
- Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. ResearchGate.
- Trifluoromethyl group. Wikipedia.
- Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. ACS Publications.
- Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. ACS Publications.
- Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. PubMed.
- Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. ResearchGate.
- Perfluorooctanoic acid-induced metabolic disorder via enhancing metabolism of glutamine and fatty acids in human intestinal cells. PubMed.
- Synthesis and Biological Activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic Acids. PubMed.
- Synthesis and biological activities of 5-trifluoromethyl-5'-azido-2',5'-dideoxyuridine and 5-trifluoromethyl-5'-amino-2',5'. PubMed.
- Enhanced Anti-Bacterial Activity of Arachidonic Acid against the Cariogenic Bacterium Streptococcus mutans in Combination with Triclosan and Fluoride. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 9. Synthesis and biological activities of 5-trifluoromethyl-5'-azido-2',5'-dideoxyuridine and 5-trifluoromethyl-5'-amino-2',5'-dideoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 11. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. static.igem.wiki [static.igem.wiki]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to 5,5,5-Trifluoropentanoic Acid in Analytical Methodologies
Introduction: Exploring a New Frontier in Analytical Reagents
In the landscape of analytical chemistry, particularly in chromatographic separations, the choice of reagents is paramount to achieving optimal resolution, sensitivity, and selectivity. For decades, trifluoroacetic acid (TFA) has been a cornerstone, especially as an ion-pairing agent in reversed-phase high-performance liquid chromatography (RP-HPLC) for the analysis of peptides and small molecules.[1][2][3] However, its dominance has also highlighted its limitations, including signal suppression in mass spectrometry and, at times, suboptimal selectivity. This guide introduces 5,5,5-trifluoropentanoic acid (TFPA), a fluorinated carboxylic acid with the potential to offer unique advantages in specific analytical applications.
This document provides a comprehensive benchmark of this compound against established methods, offering researchers, scientists, and drug development professionals the experimental data and theoretical framework to evaluate its utility in their workflows. We will delve into its application as an ion-pairing reagent in RP-HPLC, comparing it directly with the widely used trifluoroacetic acid (TFA).
The Rationale for an Alternative: Understanding Ion-Pairing in RP-HPLC
Reversed-phase HPLC separates molecules based on their hydrophobicity. However, for ionic or highly polar analytes, such as peptides and basic small molecules, retention on a nonpolar stationary phase is often poor, leading to broad peaks and inadequate separation. Ion-pairing agents are added to the mobile phase to address this challenge. These agents, typically alkyl sulfonates or perfluorinated carboxylic acids, possess a hydrophobic "tail" and a charged "head."
The mechanism of ion-pairing chromatography is generally understood in two ways:
-
Ion-Pair Formation in the Mobile Phase: The ion-pairing agent forms a neutral complex with the charged analyte in the mobile phase. This complex has a greater affinity for the hydrophobic stationary phase, leading to increased retention.
-
Dynamic Modification of the Stationary Phase: The hydrophobic tails of the ion-pairing agent adsorb to the stationary phase, creating a charged surface that can interact with and retain oppositely charged analytes.
The choice of the ion-pairing agent significantly impacts the chromatographic separation. The hydrophobicity of the agent's alkyl chain is a critical factor; a longer chain generally leads to stronger retention of the analyte.[1][3]
Benchmarking this compound as an Ion-Pairing Reagent
While direct, peer-reviewed studies benchmarking this compound are limited, its performance can be logically extrapolated from extensive research on other perfluorinated carboxylic acids (PFCAs) like trifluoroacetic acid (TFA, C2), pentafluoropropionic acid (PFPA, C3), and heptafluorobutyric acid (HFBA, C4).[1][3][4][5] The key differentiator among these reagents is the length of their perfluorinated alkyl chain.
Hypothesis: As a five-carbon PFCA, this compound is expected to exhibit stronger ion-pairing effects and confer greater retention to basic analytes compared to TFA, PFPA, and HFBA, without the excessive retention that can be seen with longer-chain PFCAs.
Comparative Data Summary
The following table summarizes the key properties and expected chromatographic performance of this compound in comparison to TFA.
| Parameter | Trifluoroacetic Acid (TFA) | This compound (TFPA) | References |
| Chemical Structure | CF₃COOH | CF₃(CH₂)₃COOH | |
| Molecular Weight | 114.02 g/mol | 156.10 g/mol | |
| pKa | ~0.5 | ~4.5 | [6] |
| Relative Hydrophobicity | Lower | Higher | |
| Expected Analyte Retention | Baseline | Increased | [1][3] |
| Selectivity | Standard | Potentially altered for multi-charged species | [1][3] |
| MS Signal Suppression | Significant | Potentially significant, requires empirical evaluation | [7] |
Visualizing the Separation Principle
The following diagram illustrates the proposed mechanism of action for TFPA as an ion-pairing reagent in RP-HPLC.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. research.monash.edu [research.monash.edu]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Cross-Reactivity Analysis of 5,5,5-Trifluoropentanoic Acid
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for 5,5,5-trifluoropentanoic acid. As a molecule of interest in various research and development sectors, understanding its binding specificity is paramount. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven insights to ensure the generation of robust and reliable data.
Introduction: The Imperative of Specificity
This compound (TFPA) is a fluorinated carboxylic acid with potential applications in metabolic research and as a building block in the synthesis of more complex molecules.[1][2] Its structural features, particularly the trifluoromethyl group, can significantly influence its biological activity and recognition by binding partners such as antibodies or enzymes. Consequently, assessing its cross-reactivity with structurally similar compounds is a critical step in the development of any assay or therapeutic agent involving TFPA.
Cross-reactivity, the binding of an antibody or other receptor to compounds other than the target analyte, can lead to false-positive results, inaccurate quantification, and a misinterpretation of a compound's biological effects. This guide outlines a systematic approach to quantifying the cross-reactivity of TFPA, thereby ensuring the specificity and validity of your findings.
Designing a Robust Cross-Reactivity Study: A Strategic Workflow
The foundation of a reliable cross-reactivity study lies in a well-designed experimental workflow. The following diagram illustrates a logical progression from compound selection to data analysis.
Caption: A streamlined workflow for assessing the cross-reactivity of this compound.
Selection of Comparator Compounds: The Rationale
The choice of compounds to test for cross-reactivity should be driven by structural similarity to TFPA. This includes analogs with variations in the fluorination pattern, chain length, and the position of functional groups. A well-chosen panel of comparators will provide a comprehensive profile of the assay's specificity.
Table 1: Proposed Comparator Compounds for TFPA Cross-Reactivity Studies
| Compound Name | CAS Number | Molecular Formula | Structural Similarity to TFPA | Rationale for Inclusion |
| This compound (TFPA) | 407-62-5 | C5H7F3O2 | Target Analyte | Primary compound of interest. [3] |
| Pentanoic Acid | 109-52-4 | C5H10O2 | Non-fluorinated parent compound | To assess the impact of the trifluoromethyl group on binding. |
| 4,4,4-Trifluorobutanoic Acid | 406-93-9 | C4H5F3O2 | Shorter carbon chain | To evaluate the influence of chain length on specificity. |
| Perfluoropentanoic acid | 2706-90-3 | C5HF9O2 | Fully fluorinated carbon chain | To determine the effect of extensive fluorination. |
| 4-Aminobutyric acid (GABA) | 56-12-2 | C4H9NO2 | Structurally distinct endogenous molecule | To serve as a negative control and assess non-specific binding. |
| 4-Amino-5,5,5-trifluoropentanoic acid | 70961-08-9 | C5H8F3NO2 | Introduction of an amino group | To investigate the impact of an additional functional group.[4] |
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
A competitive enzyme-linked immunosorbent assay (ELISA) is a widely used and robust method for determining the cross-reactivity of small molecules. This protocol assumes the availability of a specific antibody raised against a TFPA-protein conjugate.
Materials and Reagents
-
High-binding 96-well microplates
-
TFPA-BSA conjugate (for coating)
-
Anti-TFPA primary antibody (e.g., rabbit polyclonal)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Phosphate-buffered saline (PBS)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
This compound (TFPA) standard
-
Comparator compounds (as listed in Table 1)
-
Microplate reader
Step-by-Step Methodology
-
Plate Coating:
-
Dilute the TFPA-BSA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in PBS.
-
Add 100 µL of the coating solution to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL of wash buffer per well.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the TFPA standard and each comparator compound in assay buffer.
-
Add 50 µL of the standard or comparator solution to the appropriate wells.
-
Add 50 µL of the diluted anti-TFPA primary antibody to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes.
-
-
Reaction Termination and Measurement:
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis and Interpretation
The cross-reactivity is determined by comparing the concentration of each comparator compound required to inhibit the antibody binding by 50% (IC50) with the IC50 of TFPA.
Calculation of Cross-Reactivity
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of TFPA / IC50 of Comparator Compound) x 100
Illustrative Data Presentation
The following table presents a hypothetical outcome of a cross-reactivity study, based on the structural similarities of the comparator compounds to TFPA.
Table 2: Hypothetical Cross-Reactivity Data for a TFPA-Specific Immunoassay
| Compound | IC50 (nM) | % Cross-Reactivity |
| This compound (TFPA) | 10 | 100% |
| Pentanoic Acid | 500 | 2% |
| 4,4,4-Trifluorobutanoic Acid | 85 | 11.8% |
| Perfluoropentanoic acid | > 10,000 | < 0.1% |
| 4-Aminobutyric acid (GABA) | > 10,000 | < 0.1% |
| 4-Amino-5,5,5-trifluoropentanoic acid | 25 | 40% |
Visualizing Molecular Structures and Relationships
Understanding the structural basis of cross-reactivity is crucial. The following diagram illustrates the chemical structures of TFPA and its key comparators.
Caption: Chemical structures of this compound and its structural analogs.
Conclusion: Ensuring Assay Integrity
A thorough investigation of cross-reactivity is a non-negotiable aspect of assay development and validation for this compound. By employing a systematic approach as outlined in this guide, researchers can confidently establish the specificity of their methods, leading to more accurate and reproducible results. The principles and protocols described herein provide a solid foundation for generating high-quality data that will stand up to scientific scrutiny.
References
- Benchchem. A Comparative Guide to the Cross-Validation of Analytical Methods for 5,5,5-Trifluoro-2-oxopentanoic Acid Detection.
- ChemicalBook. This compound CAS#: 407-62-5.
- BOC Sciences. CAS 407-62-5 this compound.
- PubChem. This compound.
- Guidechem. This compound 407-62-5 wiki.
- CymitQuimica. This compound.
- Analytical Method Summaries.
- ChemicalBook. This compound | 407-62-5.
- ACS Publications. Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid.
- ChemicalBook. This compound | 407-62-5.
- Synquest Labs. This compound.
- Benchchem. A Comparative Guide to the Validation of Analytical Methods for 3,5,5-Trimethylhexanoic Acid Quantification.
- National Institutes of Health. Cross With Caution: Antibiotic Cross-Reactivity and Co-Reactivity Patterns in Severe Cutaneous Adverse Reactions.
- Royal Society of Chemistry. Analytical Methods.
- Charles River. Multiplexed Fluorometric ImmunoAssay™.
- National Institutes of Health. Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays.
Sources
A Comparative Guide: 5,5,5-Trifluoropentanoic Acid versus Radiolabeled Fatty Acids for Metabolic Research
For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, the choice of appropriate molecular probes is paramount. This guide provides an in-depth, objective comparison of 5,5,5-trifluoropentanoic acid, a fluorinated fatty acid analog, and traditional radiolabeled fatty acids. We will delve into the distinct advantages conferred by the non-metabolizable nature of this compound and its detection via ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental insights and protocols.
The Crucial Role of Fatty Acid Metabolism in Health and Disease
Fatty acids are fundamental cellular building blocks and a primary source of energy. Dysregulation of fatty acid metabolism is a hallmark of numerous pathologies, including metabolic syndrome, diabetes, cardiovascular diseases, and cancer.[1] Consequently, the ability to accurately measure fatty acid uptake and oxidation is critical for understanding disease mechanisms and for the development of novel therapeutics. For decades, radiolabeled fatty acids have been the workhorse for such investigations. However, the emergence of stable, fluorinated analogs like this compound, coupled with the power of ¹⁹F NMR, presents a compelling alternative with significant advantages in safety, experimental design, and data interpretation.
Unveiling the Contenders: A Head-to-Head Comparison
The fundamental difference between these two classes of probes lies in their metabolic fate. Radiolabeled fatty acids (e.g., containing ¹⁴C or ³H) are designed to mimic their natural counterparts and are thus metabolized by the cell.[2] In contrast, this compound is designed to be metabolically inert.[3][4] This key distinction underpins the unique advantages of each approach.
| Feature | This compound with ¹⁹F NMR | Radiolabeled Fatty Acids |
| Detection Method | ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy | Scintillation Counting, Autoradiography, PET, SPECT |
| Safety | Non-radioactive, eliminating radiation exposure and disposal concerns. | Involves ionizing radiation, requiring specialized handling, licensing, and disposal protocols. |
| Metabolic Fate | Metabolically inert, allowing for the specific study of uptake and transport without confounding metabolic effects.[3][4] | Metabolized by the cell, providing insights into metabolic pathways but can complicate the interpretation of uptake data.[2] |
| Data Interpretation | Signal directly correlates to the concentration of the unmetabolized probe, simplifying uptake quantification. | Signal can represent the parent compound and its various metabolites, requiring additional steps to differentiate.[5] |
| In Vivo Studies | Enables non-invasive, real-time monitoring of probe distribution and concentration in living organisms.[5] | PET and SPECT allow for in vivo imaging, but often with lower resolution and higher costs compared to NMR for certain applications. |
| Cost | Higher initial instrument cost (NMR spectrometer), but lower consumable and disposal costs. | Lower initial equipment cost for some techniques, but ongoing costs for radiolabeled compounds, scintillation cocktails, and waste disposal. |
| Multiplexing | The large chemical shift window of ¹⁹F NMR allows for the potential to use multiple fluorinated probes simultaneously.[6] | Limited multiplexing capabilities due to overlapping emission spectra of different radioisotopes. |
The ¹⁹F NMR Advantage: A Window into Cellular Processes
The use of this compound is intrinsically linked to the analytical power of ¹⁹F NMR spectroscopy. Fluorine-19 is an ideal nucleus for NMR studies due to its 100% natural abundance, high sensitivity (83% of ¹H), and a large chemical shift range that minimizes signal overlap.[6][7] Crucially, biological systems have virtually no endogenous fluorine, resulting in a background-free spectrum where the only signals observed are from the fluorinated probe.[8] This allows for the unambiguous detection and quantification of the probe within complex biological samples, from cell lysates to intact tissues and even whole organisms.[9][10]
Experimental Workflow: Cellular Uptake Assay
The following diagram illustrates a typical workflow for assessing fatty acid uptake using this compound and ¹⁹F NMR.
Caption: Workflow for a cellular fatty acid uptake assay using this compound and ¹⁹F NMR.
Delving Deeper: The Power of a Non-Metabolizable Probe
The primary advantage of using a metabolically inert fatty acid analog is the ability to decouple the process of cellular uptake from subsequent metabolic transformations. When using a radiolabeled fatty acid, the detected signal within the cell can be a mixture of the original fatty acid, acyl-CoA derivatives, and products of β-oxidation.[1] This metabolic conversion can act as a "sink," driving further uptake and potentially obscuring the true rate of transport across the cell membrane.
By contrast, this compound, being resistant to metabolic enzymes, accumulates in the cell solely as a function of its transport kinetics.[11] This provides a cleaner, more direct measurement of the activity of fatty acid transporters and the initial uptake process. This is particularly valuable when screening for compounds that modulate fatty acid uptake, as it eliminates the confounding variable of altered metabolism.
Signaling Pathway Context: Fatty Acid Uptake
The diagram below illustrates the general pathway of fatty acid uptake, highlighting where a non-metabolizable probe like this compound would provide a more focused measurement.
Sources
- 1. Cellular fatty acid uptake: the contribution of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorine-19 NMR studies on the acid state of the intestinal fatty acid binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolically inert perfluorinated fatty acids directly activate uncoupling protein 1 in brown-fat mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 19F-MRS studies of fluorinated drugs in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Alternate strategies to obtain mass balance without the use of radiolabeled compounds: application of quantitative fluorine (19F) nuclear magnetic resonance (NMR) spectroscopy in metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison between Radioanalysis and 19F Nuclear Magnetic Resonance Spectroscopy in the Determination of Mass Balance, Metabolism, and Distribution of Pefloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory action of a non-metabolizable fatty acid on the growth of Escherichia coli: role of metabolism and outer membrane integrity - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Uptake Efficiency of Fluorinated Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic research and therapeutic development, understanding the intricate dance of fatty acid uptake is paramount. Fluorinated fatty acids (FFAs) have emerged as indispensable tools, acting as probes to illuminate the pathways of fatty acid metabolism in both healthy and diseased states. Their unique properties, conferred by the strategic placement of fluorine atoms, allow for sensitive detection and tracking, particularly in the realm of Positron Emission Tomography (PET) imaging.
This guide provides an in-depth comparison of the uptake efficiency of different fluorinated fatty acids, delving into the structural nuances that govern their biological behavior. We will explore the causality behind experimental choices in assessing FFA uptake and provide validated protocols to empower your research.
The Cellular Gateway: Mechanisms of Fatty Acid Uptake
The journey of a fatty acid from the extracellular space into the cell is a multi-step process, involving both passive diffusion and protein-facilitated transport. While passive diffusion plays a role, the uptake of long-chain fatty acids is largely a saturable, protein-mediated process.[1] This ensures efficient scavenging of fatty acids even at low concentrations and allows for tight regulatory control.
Two major families of proteins are the gatekeepers of this process:
-
Fatty Acid Transport Proteins (FATPs): This family consists of six members (FATP1-6) that facilitate the transport of long-chain fatty acids across the plasma membrane.[2] Some FATPs also possess acyl-CoA synthetase activity, which is thought to trap the fatty acid intracellularly by converting it to its acyl-CoA derivative, thereby driving uptake.[3][4]
-
CD36 (Fatty Acid Translocase): This transmembrane glycoprotein has a high affinity for long-chain fatty acids and is a key player in their uptake in various tissues, including the heart, skeletal muscle, and adipose tissue.[5][6]
The expression and localization of these transporters are tissue-specific and can be dynamically regulated by physiological stimuli, such as insulin.[7] Understanding the interplay between a given fluorinated fatty acid and these transport systems is crucial for interpreting uptake data.
Figure 1: Simplified workflow of cellular fatty acid uptake.
A Comparative Look at Fluorinated Fatty Acid Analogs
The utility of a fluorinated fatty acid as a metabolic probe is dictated by its structural features, including the position of the fluorine atom, the length of the carbon chain, and the presence of other modifications like thia-substitution. These features influence the molecule's interaction with transport proteins, its susceptibility to metabolic enzymes, and its overall biodistribution.
The Influence of Thia-Substitution and Chain Length
Thia-substituted fatty acids, where a methylene group is replaced by a sulfur atom, have been extensively developed as PET imaging agents. The position of the sulfur atom is critical, as it can halt β-oxidation at a specific step, leading to metabolic trapping of the radiolabeled probe within the mitochondria. This trapping mechanism is analogous to that of the widely used glucose analog, 2-[18F]fluoro-2-deoxy-D-glucose (FDG).[8][9]
| Fluorinated Fatty Acid Analog | Structure | Key Characteristics | Primary Application |
| 14-[18F]fluoro-6-thia-heptadecanoate ([18F]FTHA) | 17-carbon chain, fluorine at C-14, sulfur at C-6 | First-generation thia-fatty acid probe. Shows high myocardial uptake but lacks specificity in hypoxic conditions.[8][10] | Myocardial fatty acid metabolism imaging.[11][12] |
| 16-[18F]fluoro-4-thia-palmitate ([18F]FTP) | 16-carbon chain, fluorine at C-16, sulfur at C-4 | Second-generation probe with improved specificity for fatty acid oxidation compared to FTHA. However, it exhibits suboptimal myocardial retention.[8][13] | Investigating fatty acid oxidation. |
| 18-[18F]fluoro-4-thia-oleate ([18F]FTO) | 18-carbon chain (oleate analog), fluorine at C-18, sulfur at C-4 | Oleate-based analog with enhanced uptake and retention in the myocardium compared to FTHA and FTP.[8][13][14] Considered a more specific probe for myocardial FAO. | High-resolution imaging of myocardial fatty acid oxidation.[14] |
The superiority of [18F]FTO in terms of myocardial retention and imaging quality highlights the significant impact of both chain length and the presence of a double bond (as in oleate) on the biodistribution and metabolic fate of these probes.[13][14]
The Critical Role of Fluorine Positioning
Recent studies have delved into the structure-activity relationships of fluorinated fatty acids by systematically altering the position of the 18F label on the acyl chain. A study comparing several analogs of [18F]FTO revealed that moving the fluorine atom from the terminal (C-18) position to internal positions significantly impacts cardiac uptake and in vivo stability.[11]
| [18F]FTO Analog | Fluorine Position | Relative Myocardial Uptake (SUV) | Bone Uptake (Defluorination) |
| 18-[18F]FTO | C-18 | ~7.0 | Significant |
| 17-[18F]FTO | C-17 | Lower than 18-[18F]FTO | - |
| 15-[18F]FTO | C-15 | Lower than 18-[18F]FTO | - |
| 12-[18F]FTO | C-12 | ~9.8 | Significant |
| 7-[18F]FTO | C-7 | ~9.3 | Not Significant |
| 6-[18F]FTO | C-6 | ~7.3 | Significant |
Data synthesized from a study by Murakami et al. (2022) in monkeys.[11]
These findings suggest that placing the fluorine atom at the C-7 position (7-[18F]FTO) results in a tracer with high myocardial accumulation and, crucially, improved metabolic stability against defluorination, as evidenced by the lack of significant bone uptake.[11] This underscores the profound influence of the fluorine position on the biological properties of these probes.
Experimental Protocols for Assessing Fatty Acid Uptake
The choice of assay for measuring fatty acid uptake depends on the specific research question, the available instrumentation, and whether the study is conducted in vitro or in vivo.
In Vitro Fluorescent Fatty Acid Uptake Assay
This protocol utilizes a fluorescently labeled fatty acid analog, such as BODIPY-C12, to measure uptake in cultured cells. The inclusion of a quencher dye in the extracellular medium allows for real-time measurement of intracellular fluorescence without the need for washing steps, which can be particularly useful for sensitive cell types like adipocytes.[7]
Figure 2: Workflow for a fluorescent fatty acid uptake assay.
Step-by-Step Methodology:
-
Cell Culture: Seed the cells of interest (e.g., adipocytes, hepatocytes, or cancer cell lines) in a 96-well, black-walled, clear-bottom plate and culture until they reach the desired confluency or differentiation state.
-
Reagent Preparation: Prepare the fluorescent fatty acid working solution (e.g., BODIPY-dodecanoic acid) and the quencher dye solution according to the manufacturer's instructions (e.g., QBT Fatty Acid Uptake Assay Kit).
-
Assay Initiation: Remove the culture medium and add the assay buffer containing the fluorescent fatty acid and the quencher to the cells.
-
Kinetic Measurement: Immediately place the plate in a bottom-reading fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 528 nm emission for BODIPY) at regular intervals (e.g., every 30-60 seconds) for a desired period (e.g., 30-60 minutes).
-
Data Analysis: The rate of increase in fluorescence intensity corresponds to the rate of fatty acid uptake. This can be quantified by calculating the slope of the initial linear portion of the fluorescence versus time curve.
In Vivo PET Imaging of Fluorinated Fatty Acid Uptake
PET imaging with 18F-labeled fatty acid analogs allows for the non-invasive, quantitative assessment of fatty acid uptake and metabolism in living subjects.[9]
Step-by-Step Methodology:
-
Animal Preparation: Fast the animal (e.g., mouse or rat) overnight to increase fatty acid utilization, particularly in the myocardium.
-
Radiotracer Administration: Anesthetize the animal and administer a known amount of the 18F-labeled fatty acid analog (e.g., [18F]FTO) via intravenous injection.
-
Dynamic PET Scanning: Immediately after injection, acquire dynamic PET images over a specific duration (e.g., 60 minutes). This allows for the measurement of the radiotracer's distribution and kinetics in various organs.
-
Image Reconstruction and Analysis: Reconstruct the PET data and perform image analysis. This typically involves drawing regions of interest (ROIs) over the target organs (e.g., heart, liver, tumors) and generating time-activity curves (TACs).
-
Quantification of Uptake: The uptake of the radiotracer in the target tissue can be quantified using several metrics, including the percentage of injected dose per gram of tissue (%ID/g) or the Standardized Uptake Value (SUV). Kinetic modeling of the TACs can provide more detailed information about the rates of transport and metabolism.
Conclusion: A Field in Motion
The study of fluorinated fatty acids is a dynamic field, with ongoing research focused on developing novel probes with enhanced specificity and stability. The comparative analysis of different FFAs reveals that subtle structural modifications can have a profound impact on their biological behavior. A thorough understanding of the mechanisms of fatty acid transport and the careful selection of experimental assays are critical for obtaining reliable and interpretable data. The methodologies and comparative insights provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to unravel the complexities of fatty acid metabolism.
References
- Pandey, M. K., Bansal, A., & DeGrado, T. R. (2011). Fluorine-18 labeled thia fatty acids for PET imaging of fatty acid oxidation in heart and cancer. Heart Metabolism, 51, 1-5. [Link]
- Stahl, A. (2004). A current review of fatty acid transport proteins (SLC27). Pflügers Archiv - European Journal of Physiology, 447(5), 722-727.
- Abumrad, N. A., & Goldberg, I. J. (2016). Fatty acid transport and lipotoxicity. Current opinion in clinical nutrition and metabolic care, 19(2), 91–98.
- Molecular Devices. (n.d.). QBT Fatty Acid Uptake Assay Kit.
- Samovski, D., Sun, J., Pietka, T., Gross, R. W., & Abumrad, N. A. (2015). Regulation of fatty acid transport and the role of the adipocyte fatty acid-binding protein. Arteriosclerosis, thrombosis, and vascular biology, 35(6), 1282–1289.
- Ehehalt, R., Füllekrug, J., Pohl, J., Ring, A., Herrmann, T., & Stremmel, W. (2006). Translocation of long chain fatty acids across the plasma membrane--lipid rafts and fatty acid transport proteins. Molecular and cellular biochemistry, 284(1-2), 135–140.
- Murakami, T., et al. (2022). Synthesis and Preliminary Evaluation of an 18F-labeled Oleate Analog to Image Fatty Acid Beta-Oxidation in the Absence of Metabolic Defluorination. Molecular Pharmaceutics, 19(11), 4067-4076. [Link]
- Black, P. N., & DiRusso, C. C. (2007). Yeast cells as a tool for studying fatty acid transport, activation and degradation. FEMS microbiology letters, 268(1), 1–8.
- Lopaschuk, G. D., Ussher, J. R., Folmes, C. D., Jaswal, J. S., & Stanley, W. C. (2010). Myocardial fatty acid metabolism in health and disease. Physiological reviews, 90(1), 207–258.
- Kudo, N., et al. (2011). Effects of perfluorinated fatty acids with different carbon chain length on fatty acid profiles of hepatic lipids in mice. Biological & Pharmaceutical Bulletin, 34(6), 856-864. [Link]
- Khan, S. A., et al. (2022). Cellular Interactions and Fatty Acid Transporter CD36-Mediated Uptake of Per- and Polyfluorinated Alkyl Substances (PFAS). Environmental Science & Technology, 56(9), 5694-5703. [Link]
- DeGrado, T. R., Pandey, M. K., & Bansal, A. (2011). Fluorine-18 labeled thia fatty acids for PET imaging of fatty acid oxidation in heart and cancer. Mayo Clinic Proceedings, 86(9), 893-901. [Link]
- Li, H., et al. (2015). Synthesis and preliminary evaluation of an ¹⁸F-labeled oleic acid analog for PET imaging of fatty acid uptake and metabolism. Nuclear Medicine and Biology, 42(11), 882-889. [Link]
- Dojindo Molecular Technologies. (n.d.). Fatty Acid Uptake Assay Kit.
- Glatz, J. F., & van der Vusse, G. J. (1996). Cellular fatty acid-binding proteins: their function and physiological significance. Progress in lipid research, 35(3), 243–282.
- Elabscience. (n.d.). Fatty Acid Uptake Fluorometric Assay Kit.
- Black, P. N., et al. (2005). A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors. Analytical Biochemistry, 347(1), 124-131. [Link]
- Schwenk, R. W., Holloway, G. P., Luiken, J. J., Bonen, A., & Glatz, J. F. (2010). Fatty acid transport across the cell membrane: regulation by fatty acid transporters.
- DeGrado, T. R. (2019). Fluorine-18 labeled thia fatty acids for PET imaging of fatty acid oxidation in heart and cancer. Journal of Nuclear Cardiology, 26(1), 225-228. [Link]
- Kudo, N., et al. (2011). Effects of Perfluorinated Fatty Acids with Different Carbon Chain Length on Fatty Acid Profiles of Hepatic Lipids in Mice. Biological and Pharmaceutical Bulletin, 34(6), 856-864. [Link]
- Turku PET Centre. (2020). Quantification of fatty acid uptake with [18F]FTHA PET.
- Khan, S. A., et al. (2022). Cellular Interactions and Fatty Acid Transporter CD36-Mediated Uptake of Per- and Polyfluorinated Alkyl Substances (PFAS). Environmental Science & Technology, 56(9), 5694-5703. [Link]
- Dunn, M., et al. (2023). Perfluorinated Carbon Chain Length Drives Uptake of Diverse Per- and Polyfluoroalkyl Substances in Field-Deployed Passive Samplers. Environmental Science & Technology Letters, 10(1), 66-72. [Link]
- DeGrado, T. R., et al. (2012). Structure Dependence of Long-Chain [18F]Fluorothia Fatty Acids as Myocardial Fatty Acid Oxidation Probes. Journal of Medicinal Chemistry, 55(18), 8035-8044. [Link]
- Wang, L., et al. (2018). Recent progress in developing fluorescent probes for imaging cell metabolites. Journal of Materials Chemistry B, 6(32), 5121-5138. [Link]
- Nakahara, H., et al. (2013). Effect of perfluoroalkyl chain length on monolayer behavior of partially fluorinated oleic acid molecules at the air-water interface. Chemistry and Physics of Lipids, 175-176, 36-43. [Link]
- Talavera, A., et al. (2022). Heart Uptake of [18F]Fluoro-4-Thia-Oleate in a Non-Alcoholic Fatty Liver Disease Mouse Model. International Journal of Molecular Sciences, 23(24), 16007. [Link]
- Feng, X., et al. (2020). Fatty-Acid Uptake in Prostate Cancer Cells Using Dynamic Microfluidic Raman Technology. Applied Sciences, 10(15), 5293. [Link]
- Dunn, M., et al. (2023). Perfluorinated Carbon Chain Length Drives Uptake of Diverse Per- and Polyfluoroalkyl Substances in Field-Deployed Passive. DigitalCommons@URI. [Link]
- Lundsgaard, A. M., et al. (2023). Visualizing increased uptake of [18F]FDG and [18F]FTHA in kidneys from obese high-fat diet fed C7BL/6J mice using PET/CT ex vivo. PLOS ONE, 18(2), e0281705. [Link]
- Talavera, A., et al. (2022). Heart Uptake of [18F]Fluoro-4-Thia-Oleate in a Non-Alcoholic Fatty Liver Disease Mouse Model. MDPI. [Link]
- Lundsgaard, A. M., et al. (2023). Visualizing increased uptake of [18F]FDG and [18F]FTHA in kidneys from obese high-fat diet fed C57BL/6J mice using PET/CT ex vivo. PLOS ONE, 18(2), e0281705. [Link]
- DeGrado, T. R., et al. (1991). 14(R,S)-[18F]fluoro-6-thia-heptadecanoic acid (FTHA): evaluation in mouse of a new probe of myocardial utilization of long chain fatty acids. Journal of Nuclear Medicine, 32(10), 1888-1896.
- DeGrado, T. R., et al. (2010). Synthesis and preliminary evaluation of 18-18F-fluoro-4-thia-oleate as a PET probe of fatty acid oxidation. Journal of Nuclear Medicine, 51(8), 1310-1317.
- DeGrado, T. R., et al. (2010). Synthesis and preliminary evaluation of 18-(18)F-fluoro-4-thia-oleate as a PET probe of fatty acid oxidation. Journal of Nuclear Medicine, 51(8), 1310-1317. [Link]
- Ishida, T., et al. (2011). Effects of Perfluorinated Fatty Acids with Different Carbon Chain Length on Fatty Acid Profiles of Hepatic Lipids in Mice. Biological & Pharmaceutical Bulletin, 34(6), 856-864. [Link]
- DeGrado, T. R., et al. (2010). Synthesis and Preliminary Evaluation of 18-F-18-Fluoro-4-Thia-Oleate as a PET Probe of Fatty Acid Oxidation. Journal of Nuclear Medicine, 51(8), 1310-1317. [Link]
Sources
- 1. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioassaysys.com [bioassaysys.com]
- 4. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Structure Dependence of Long-Chain [18F]Fluorothia Fatty Acids as Myocardial Fatty Acid Oxidation Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Preliminary Evaluation of an 18F-labeled Oleate Analog to Image Fatty Acid Beta-Oxidation in the Absence of Metabolic Defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Visualizing increased uptake of [18F]FDG and [18F]FTHA in kidneys from obese high-fat diet fed C57BL/6J mice using PET/CT ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. QBT Fatty Acid Uptake Assay Kit | Molecular Devices [moleculardevices.com]
Navigating the Metabolic Maze: A Comparative Guide to the Fate of 5,5,5-Trifluoropentanoic Acid
For researchers, toxicologists, and drug development professionals, understanding the metabolic journey of a compound is paramount to assessing its safety and efficacy. This guide provides an in-depth evaluation of the metabolic fate of 5,5,5-trifluoropentanoic acid (TFPA), a short-chain fluorinated carboxylic acid. Due to a notable absence of direct pharmacokinetic studies on TFPA, this document leverages robust data from structurally similar and well-studied analogs—perfluorohexanoic acid (PFHxA) and perfluoropentanoic acid (PFPeA)—to construct a predictive metabolic profile. This comparative approach offers a scientifically grounded framework for researchers investigating TFPA and other novel short-chain per- and polyfluoroalkyl substances (PFAS).
Introduction to this compound (TFPA) and its Analogs
This compound (C₅H₇F₃O₂) is a saturated five-carbon carboxylic acid with a terminal trifluoromethyl group.[1][2] It belongs to the vast family of PFAS, which are characterized by the exceptional strength of the carbon-fluorine bond, rendering them resistant to degradation.[3] While long-chain PFAS like perfluorooctanoic acid (PFOA) have been extensively studied and are known for their bioaccumulation and toxicity, the focus is shifting towards their shorter-chain replacements.[4][5] Understanding the metabolic fate of these shorter-chain compounds, such as TFPA, is critical for assessing their potential health and environmental impact.
This guide will focus on comparing the expected metabolic profile of TFPA with two close structural analogs:
-
Perfluoropentanoic Acid (PFPeA): A five-carbon perfluoroalkyl carboxylic acid (PFCA).
-
Perfluorohexanoic Acid (PFHxA): A six-carbon PFCA with a more extensive toxicokinetic dataset.[6]
The rationale behind this comparison lies in the established principle that the toxicokinetics of PFAS are heavily influenced by their carbon chain length and functional group. Shorter-chain PFCAs generally exhibit shorter biological half-lives and are more rapidly eliminated than their long-chain counterparts.[5]
Predicted Metabolic Profile of this compound (TFPA)
Based on the behavior of its analogs, the metabolic fate of TFPA can be predicted across the four key pharmacokinetic phases: Absorption, Distribution, Metabolism, and Excretion (ADME).
Absorption
Short-chain PFCAs are rapidly and extensively absorbed following oral exposure. For instance, in rats and mice, the time to reach maximum plasma concentration (Tmax) for PFHxA is between 0.3 and 0.8 hours.[6] It is highly probable that TFPA, with its similar structure and polarity, would also be readily absorbed from the gastrointestinal tract. Absorption is thought to occur in both the stomach and small intestine.[4]
Distribution
Following absorption, PFCAs distribute primarily to well-perfused tissues, with the highest concentrations typically found in the plasma, liver, and kidneys.[7][8] Unlike traditional organohalogen pollutants, PFCAs do not accumulate in fatty tissues.[9] Instead, they bind to proteins such as serum albumin and liver fatty acid-binding protein.[9] It is expected that TFPA would follow a similar distribution pattern. Studies on PFHxA in Chinese populations have shown that it can enter cellular components of the blood, a trait that may also be shared by TFPA.[8]
Metabolism (Biotransformation)
A defining characteristic of perfluoroalkyl acids is their high resistance to metabolism.[4] The carbon-fluorine bond is exceptionally strong, and organisms generally lack the enzymatic machinery to break it down. Therefore, it is anticipated that This compound is not significantly metabolized in vivo . Studies on a wide range of PFAS have shown that they are not subject to significant biotransformation.[3][10] Any minor metabolic activity would likely be orders of magnitude lower than the rate of excretion.
Excretion
The primary route of elimination for short-chain PFCAs is via the urine.[6] In rats, 100% of an oral dose of PFHxA was excreted in the urine within 24 hours.[6] The elimination half-life of short-chain PFCAs is significantly shorter than that of their long-chain counterparts. For PFHxA in rats, the half-life is approximately 1 hour for both males and females after intravenous administration.[6] Given its structure, TFPA is expected to be rapidly excreted, primarily as the unchanged parent compound, through renal filtration.
Comparative Analysis: TFPA vs. Short-Chain PFCA Alternatives
The following table summarizes the expected pharmacokinetic parameters of TFPA in comparison to its better-studied analogs, PFPeA and PFHxA. It is important to reiterate that the values for TFPA are predictive and based on the trends observed for short-chain PFCAs.
| Pharmacokinetic Parameter | This compound (TFPA) (Predicted) | Perfluoropentanoic Acid (PFPeA) | Perfluorohexanoic Acid (PFHxA) |
| Absorption (Oral) | Rapid and extensive | Rapid and extensive | Rapid and extensive[6][8] |
| Time to Peak Plasma (Tmax) | < 1 hour | Data not readily available, expected to be rapid | 0.3 - 0.8 hours (rats, mice)[6] |
| Primary Distribution | Plasma, Liver, Kidneys | Plasma, Liver, Kidneys | Plasma, Liver, Kidneys[8] |
| Metabolism | Negligible | Negligible | Negligible[8] |
| Primary Excretion Route | Urine | Urine | Urine[6] |
| Elimination Half-Life | Short (< 24 hours) | Short | 1-2.5 hours (rats)[6] |
| Bioaccumulation Potential | Low | Low | Low[11] |
Data for PFPeA and PFHxA are primarily from rodent studies and may vary across species.
The key takeaway from this comparison is the consistent pattern of rapid absorption and elimination with minimal metabolism for short-chain PFCAs. This suggests a lower potential for bioaccumulation compared to long-chain PFAS.
Experimental Methodologies for Evaluating the Metabolic Fate of TFPA
For researchers embarking on the study of TFPA's metabolic fate, a robust and validated experimental workflow is crucial. The following protocols are proposed based on established methods for the analysis of short-chain PFCAs and other fluorinated compounds in biological matrices.
Workflow for an In Vivo Pharmacokinetic Study of TFPA
Figure 1: Proposed workflow for an in vivo pharmacokinetic study of TFPA.
Step-by-Step Protocol: Quantification of TFPA in Rat Plasma using LC-MS/MS
This protocol is a hypothetical, yet representative, method based on common practices for short-chain PFCA analysis.
-
Plasma Sample Preparation:
-
To 100 µL of rat plasma, add an internal standard (e.g., a ¹³C-labeled TFPA analog).
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3 µm).
-
Mobile Phase A: 5 mM Acetic Acid in Water.
-
Mobile Phase B: 5 mM Acetic Acid in 90% Acetonitrile.
-
Gradient: A suitable gradient to separate TFPA from endogenous matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
Monitoring: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to TFPA and the internal standard.
-
-
-
Data Analysis:
-
Construct a calibration curve using standards of known TFPA concentrations.
-
Quantify TFPA in plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Use pharmacokinetic software to calculate key parameters (e.g., Cmax, Tmax, AUC, half-life).
-
Conclusion and Future Directions
While direct experimental data on the metabolic fate of this compound remains elusive, a comprehensive evaluation of its structural analogs provides a strong predictive framework. It is anticipated that TFPA, like other short-chain PFCAs, is rapidly absorbed and excreted, primarily in the urine, with negligible metabolic transformation. This suggests a low potential for bioaccumulation.
However, it is crucial to underscore that these are predictions. The safety data sheet for TFPA indicates it is corrosive and may cause respiratory irritation, highlighting the need for direct toxicological and pharmacokinetic studies.[12][13][14] Future research should prioritize in vivo ADME studies of TFPA to validate these predictions and provide the empirical data necessary for a thorough risk assessment. Such studies will be invaluable for regulatory bodies and industries navigating the transition to shorter-chain PFAS alternatives.
References
A comprehensive list of references is available for further reading and verification. The URLs provided have been validated at the time of publication.
- Buick, J.K., Williams, A., Meier, M.J., et al. (2023). Effects of short-chain per- and polyfluoroalkyl substances (PFAS) on human cytochrome P450 (CYP450) enzymes and human hepatocytes: An in vitro study. Toxicology and Applied Pharmacology, 468, 116528. [Link]
- Chen, H., Yao, Y., Zhao, Z., et al. (2022). A Roadmap to the Structure-Related Metabolism Pathways of Per- and Polyfluoroalkyl Substances in the Early Life Stages of Zebrafish (Danio rerio). Environmental Health Perspectives, 130(6), 067001. [Link]
- Wang, Y., Ruan, Y., Lin, Y., et al. (2024). Hunting Metabolic Biomarkers for Exposure to Per- and Polyfluoroalkyl Substances: A Review. Toxics, 12(7), 543. [Link]
- Franco, R., et al. (2023). Effects of short-chain per- and polyfluoroalkyl substances (PFAS) on human cytochrome P450 (CYP450) enzymes and human hepatocytes: an in vitro study.
- Rand, A. A., & Mabury, S. A. (2023). PFAS Biotransformation Pathways: A Species Comparison Study. Toxics, 11(1), 74. [Link]
- Loccisano, A. E., Campbell, J. L., Andersen, M. E., & Clewell, H. J. (2017). Physiologically based pharmacokinetic modeling of human exposure to perfluorooctanoic acid suggests historical non drinking-water exposures are important for predicting current serum concentrations. Toxicology and applied pharmacology, 326, 32-46. [Link]
- Gnoni, A., et al. (2024). Perfluoroalkyl Substances (PFAS)
- Wikipedia. (2024). Perfluorooctanoic acid. [Link]
- National Center for Biotechnology Information. (n.d.). Perfluorohexanoic Acid. PubChem Compound Summary for CID 67542. [Link]
- Wikipedia. (2024). Perfluorohexanoic acid. [Link]
- Li, Y., et al. (2023). Exploring Route-Specific Pharmacokinetics of PFAS in Mice by Coupling in Vivo Tests and Physiologically Based Toxicokinetic Models. Environmental Health Perspectives. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 2782446. [Link]
- Bommarito, P. A., et al. (2023). Per- and Polyfluoroalkyl Substances and Outcomes Related to Metabolic Syndrome: A Review of the Literature and Current Recommendations for Clinicians. International Journal of Environmental Research and Public Health. [Link]
- Loccisano, A. E., et al. (n.d.).
- Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Perfluoroalkyls. [Link]
- Bangma, J., et al. (2023). Analytical method interferences for perfluoropentanoic acid (PFPeA) and perfluorobutanoic acid (PFBA) in biological and environmental samples. Chemosphere. [Link]
- Liu, S., et al. (2018). Effects of Perfluorooctanoic Acid on Metabolic Profiles in Brain and Liver of Mouse Revealed by a High-throughput Targeted Metabolomics Approach.
- PAN Europe. (2024). TFA is polluting our water – We have crossed a Planetary boundary. [Link]
- Ozone Secretariat. (2016). SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL AND KYOTO PROTOCOLS. [Link]
- Interstate Technology Regulatory Council. (2022). 5 Environmental Fate and Transport Processes – PFAS - and Polyfluoroalkyl Substances. [Link]
- Agency for Toxic Substances and Disease Registry. (1997). 6. ANALYTICAL METHODS 6.1 BIOLOGICAL SAMPLES Methods for the determination of chlorpyrifos and its metabolites are shown in Tab. [Link]
- Kevin, A. S., et al. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. Drug Metabolism and Disposition. [Link]
- Joudan, S., et al. (2022). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. MDPI. [Link]
- Ansari, D., et al. (2021). Pharmacokinetics of preoperative intraperitoneal 5-FU in patients with pancreatic ductal adenocarcinoma. Cancer Chemotherapy and Pharmacology. [Link]
- Gamelin, E., et al. (1999). Clinical pharmacokinetics of 5-fluorouracil with consideration of chronopharmacokinetics. Clinical Pharmacokinetics. [Link]
- Trave, F., et al. (1989). Clinical pharmacokinetics of fluorouracil and folinic acid. Recent Results in Cancer Research. [Link]
- Fang, X., et al. (2012). In vitro and in vivo studies of the toxic effects of perfluorononanoic acid on rat hepatocytes and Kupffer cells. Environmental Toxicology and Pharmacology. [Link]
- Liu, W., et al. (2023). Perfluorooctanoic acid-induced metabolic disorder via enhancing metabolism of glutamine and fatty acids in human intestinal cells. Environmental Pollution. [Link]
- Fernández Freire, P., et al. (2008). In vitro assessment of the cytotoxic and mutagenic potential of perfluorooctanoic acid. Toxicology in Vitro. [Link]
- Kim, H., et al. (2023). An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. MDPI. [Link]
- D'Avolio, A., et al. (2021). Advances in Sample Preparation for Biological Fluids.
- van der Sterre, M. L., et al. (2001). Pharmacokinetics and bioavailability of oral 5′-deoxy-5-fluorouridine in cancer patients. British Journal of Cancer. [Link]
- Shiga, T., et al. (2014). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. Cancers. [Link]
- Gamelin, E., et al. (2000). Dose and time dependencies of 5-fluorouracil pharmacokinetics.
- Grem, J. L., et al. (1998). Pharmacokinetics and pharmacodynamic effects of 5-fluorouracil given as a one-hour intravenous infusion. Cancer Chemotherapy and Pharmacology. [Link]
- Bradshaw, T. D., et al. (2013). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles.
Sources
- 1. This compound | C5H7F3O2 | CID 2782446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. Physiologically based pharmacokinetic modeling of human exposure to perfluorooctanoic acid suggests historical non drinking-water exposures are important for predicting current serum concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Per- and Polyfluoroalkyl Substances and Outcomes Related to Metabolic Syndrome: A Review of the Literature and Current Recommendations for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perfluorohexanoic Acid | C5F11COOH | CID 67542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Exploring Route-Specific Pharmacokinetics of PFAS in Mice by Coupling in Vivo Tests and Physiologically Based Toxicokinetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Perfluorooctanoic acid - Wikipedia [en.wikipedia.org]
- 10. A Roadmap to the Structure-Related Metabolism Pathways of Per- and Polyfluoroalkyl Substances in the Early Life Stages of Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Perfluorohexanoic acid - Wikipedia [en.wikipedia.org]
- 12. synquestlabs.com [synquestlabs.com]
- 13. Page loading... [wap.guidechem.com]
- 14. This compound | 407-62-5 [sigmaaldrich.com]
A Comparative Guide to 5,5,5-Trifluoropentanoic Acid and Pentanoic Acid for Drug Development Professionals
This guide provides a detailed, side-by-side comparison of 5,5,5-trifluoropentanoic acid and its non-fluorinated analog, pentanoic acid. In the landscape of medicinal chemistry, the strategic incorporation of fluorine is a powerful tool for modulating the physicochemical and pharmacokinetic properties of a molecule. This document delves into the foundational differences between these two compounds, offering both quantitative data and the mechanistic rationale behind their divergent behaviors. The experimental protocols provided are designed to be self-validating, allowing researchers to independently verify these critical parameters.
Part 1: Physicochemical Properties - The Foundation of Pharmacokinetics
The introduction of a terminal trifluoromethyl group (CF₃) dramatically alters the electronic and physical nature of the pentanoic acid scaffold. This substitution is not merely an increase in mass but a fundamental shift in acidity, lipophilicity, and polarity, which has profound implications for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
The strong electronegativity of fluorine atoms creates a powerful inductive electron-withdrawing effect that propagates along the carbon chain.[1] This effect is most pronounced at the carboxylic acid moiety, significantly influencing its acidity (pKa).
Below is a summary of the key physicochemical properties for both compounds.
| Property | Pentanoic Acid | This compound | Rationale for Difference |
| Molecular Formula | C₅H₁₀O₂[2][3] | C₅H₇F₃O₂[4][5] | Addition of three fluorine atoms and removal of three hydrogen atoms. |
| Molecular Weight | 102.13 g/mol [2] | 156.10 g/mol [6][7] | Fluorine is significantly heavier than hydrogen. |
| pKa | ~4.82[3] | ~4.50[4][5] | The strong electron-withdrawing CF₃ group stabilizes the carboxylate anion, increasing acidity. |
| Calculated LogP | ~1.4[2] | ~0.95 - 1.6[4][7] | The CF₃ group increases lipophilicity, but the enhanced acidity can increase the hydrophilicity of the ionized form. The overall effect depends on the calculation method and environmental pH. |
| Boiling Point | 186.1 °C[3] | 170.2 °C (at 760 mmHg)[6] | Despite the higher mass, changes in intermolecular forces affect the boiling point. |
| Melting Point | -34.5 °C[3] | 30-31 °C[5][6] | The fluorinated compound is a solid at room temperature, indicating stronger crystal lattice interactions. |
| Density | 0.939 g/cm³[3] | 1.293 g/cm³[5] | The high atomic mass of fluorine significantly increases the compound's density. |
| Appearance | Colorless liquid[2][3] | Liquid or solid[5][8] | Reflects the difference in melting points. |
The Inductive Effect and Acidity (pKa)
The most critical electronic consequence of terminal trifluorination is the increase in acidity. The lower pKa of this compound (4.50) compared to pentanoic acid (4.82) is a direct result of the inductive effect, where the electronegative fluorine atoms pull electron density away from the carboxylic acid group. This stabilizes the resulting carboxylate anion (conjugate base), making the proton more likely to dissociate.
Part 2: Implications for Biological Systems
The altered physicochemical properties conferred by trifluorination have significant downstream effects on how a molecule behaves in a biological environment.
Metabolic Stability
One of the primary reasons for introducing fluorine into drug candidates is to enhance metabolic stability.[9][10] The metabolism of aliphatic chains is often initiated by cytochrome P450 (CYP) enzymes, which hydroxylate C-H bonds. The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~485 kJ/mol) compared to a carbon-hydrogen (C-H) bond (~413 kJ/mol).
This high bond strength makes the terminal methyl group of this compound highly resistant to oxidative metabolism, a common metabolic pathway for its non-fluorinated counterpart. By blocking this site of metabolism, the fluorinated analog is predicted to have a longer biological half-life.[11]
Biological Activity and Receptor Interactions
While specific biological activities are target-dependent, the changes in acidity and lipophilicity can fundamentally alter receptor binding and membrane permeability.
-
Ionization State: At physiological pH (~7.4), both acids will be predominantly in their ionized carboxylate forms. However, the lower pKa of the fluorinated analog means it will be more completely ionized. This can enhance interactions with cationic binding sites in a receptor but may decrease passive diffusion across cell membranes.
-
Lipophilicity (LogP/LogD): The calculated LogP (for the neutral species) is slightly higher for the fluorinated analog, suggesting the CF₃ group is more lipophilic than CH₃. However, at pH 7.4, the relevant measure is LogD (the distribution coefficient), which accounts for ionization. Because the fluorinated acid is more acidic, it will be more ionized and thus may exhibit lower effective lipophilicity (lower LogD) at physiological pH. This is a critical consideration for cell permeability and distribution into tissues like the brain.
Toxicological Profile
Both compounds are classified as irritants and can cause skin and eye damage.[4][7][12][13] this compound is noted as being corrosive.[4] Perfluorinated carboxylic acids (PFCAs) as a class are known for their environmental persistence.[14] While short-chain PFCAs are generally less bioaccumulative than long-chain versions like PFOA, their stability means they are not readily degraded.[15]
Part 3: Experimental Protocols for Comparative Analysis
To provide a framework for empirical validation, the following are detailed protocols for measuring the key differentiating physicochemical properties.
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol describes the determination of the acid dissociation constant (pKa) by titrating the acid with a strong base and monitoring the pH.
Methodology:
-
Preparation:
-
Prepare a 0.01 M solution of the acid (either pentanoic acid or this compound) in deionized water.
-
Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH).
-
Calibrate a pH meter using standard buffers at pH 4.0 and 7.0.
-
-
Titration:
-
Place 50 mL of the 0.01 M acid solution into a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve.
-
The pKa is the pH at the half-equivalence point (the pH when exactly half the volume of NaOH required to reach the equivalence point has been added).
-
Protocol 2: Measurement of LogP by Shake-Flask Method (OECD 107)
This protocol determines the octanol-water partition coefficient (LogP), a measure of a compound's lipophilicity.
Methodology:
-
Preparation:
-
Prepare a stock solution of the test compound in n-octanol.
-
The n-octanol and water must be mutually saturated before the experiment by mixing them and allowing the phases to separate.
-
-
Partitioning:
-
In a separatory funnel, combine a precise volume of the octanol stock solution with a precise volume of water (e.g., a 1:1 ratio).
-
Shake the funnel vigorously for 5-10 minutes to allow for partitioning between the two phases.
-
Allow the layers to separate completely. Centrifugation can be used to aid separation.
-
-
Quantification:
-
Carefully collect samples from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, GC-MS).
-
-
Calculation:
-
The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
LogP = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
-
Protocol 3: In Vitro Metabolic Stability Assay using Liver Microsomes
This assay assesses the rate at which a compound is metabolized by CYP enzymes present in liver microsomes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pentanoic Acid | C5H10O2 | CID 7991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pentanoic acid - Sciencemadness Wiki [sciencemadness.org]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound CAS#: 407-62-5 [m.chemicalbook.com]
- 6. This compound | CAS#:407-62-5 | Chemsrc [chemsrc.com]
- 7. This compound | C5H7F3O2 | CID 2782446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. synquestlabs.com [synquestlabs.com]
- 13. nmppdb.com.ng [nmppdb.com.ng]
- 14. Perfluorinated Carboxylic Acids with Increasing Carbon Chain Lengths Upregulate Amino Acid Transporters and Modulate Compensatory Response of Xenobiotic Transporters in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects | MDPI [mdpi.com]
literature review comparing different fatty acid labeling techniques
An Investigator's Guide to Fatty Acid Labeling: A Comparative Review of Core Techniques
In the intricate landscape of cellular biology and pharmacology, fatty acids are far more than simple energy stores. They are fundamental building blocks of membranes, critical signaling molecules, and key players in metabolic pathways whose dysregulation is implicated in a host of diseases, from cancer to cardiometabolic disorders.[1] Understanding the dynamic journey of these molecules—their uptake, trafficking, synthesis, and fate—is paramount for both fundamental research and the development of novel therapeutics.[][3][4] This guide serves as an in-depth technical resource for researchers, providing a critical comparison of the primary methodologies used to label and trace fatty acids. We will move beyond mere protocols to explore the mechanistic principles, field-proven applications, and inherent trade-offs of each technique, empowering you to make informed decisions for your experimental designs.
Stable Isotope Labeling: The Gold Standard for Metabolic Flux
Stable Isotope Labeling is a powerful and minimally perturbative technique that traces the metabolic fate of fatty acids by replacing common atoms (like ¹²C or ¹H) with their heavier, non-radioactive isotopes (such as ¹³C or ²H/deuterium).[][6] Cells process these labeled fatty acids as they would their natural counterparts, incorporating the heavy isotopes into downstream metabolites and complex lipids.[7] The resulting mass shift is then precisely detected and quantified using mass spectrometry (MS), typically coupled with Gas or Liquid Chromatography (GC-MS or LC-MS).[8][9]
Mechanistic Principle & Causality
The core principle lies in the conservation of mass. By providing a labeled precursor, researchers can track the appearance of the isotope in various molecules, thereby mapping active metabolic pathways.[10] For instance, feeding cells ¹³C-labeled palmitate allows for the precise measurement of its incorporation into triglycerides, phospholipids, or its breakdown through β-oxidation.[8][11] This method provides a dynamic, quantitative picture of metabolic fluxes—the actual rates of metabolic reactions—rather than a static snapshot of metabolite concentrations.[7] The choice of isotope is critical; ¹³C is often preferred over deuterium because the C-H bonds in deuterated fatty acids can sometimes be lost during desaturation reactions, and deuterium can cause a slight shift in chromatographic retention time.[12]
Key Applications & Strengths
-
Metabolic Flux Analysis: Unsurpassed for quantifying the rates of de novo lipogenesis, fatty acid oxidation, and elongation.[7][8]
-
Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a related, well-established proteomics technique.[13] A similar approach, Stable Isotope Labeling by Fatty Acids in Cell Culture (SILFAC), allows for precise quantification of changes in the lipidome.[]
-
In Vivo Studies: The non-radioactive nature of stable isotopes makes them safe for use in human and animal studies to investigate systemic lipid metabolism.[8][14]
Limitations & Considerations
-
Detection: Requires sophisticated and expensive mass spectrometry equipment.
-
Spatial Resolution: Provides no spatial or subcellular information; the analysis is performed on bulk cell or tissue lysates.
-
Steady State: Many flux analysis experiments assume the system is at a metabolic steady state, which may not be true in all biological contexts, such as during the dynamic changes after a meal.[8]
Workflow for Stable Isotope Tracing
Fluorescent Labeling: Visualizing Fatty Acid Dynamics
Fluorescent labeling involves covalently attaching a fluorophore to a fatty acid, creating a probe that allows for the direct visualization of its movement in living cells.[][15] This technique is the cornerstone of imaging-based lipid research, providing invaluable insights into subcellular localization and trafficking.
Mechanistic Principle & Causality
The fatty acid portion of the probe guides its entry and processing through cellular pathways, while the fluorescent tag acts as a beacon.[15] The choice of both the fatty acid and the fluorophore is a critical experimental decision. The fatty acid chain length (e.g., C12 vs. C16) dictates its metabolic fate and which cellular proteins and enzymes it interacts with. The fluorophore's properties—such as brightness, photostability, and sensitivity to the local environment—determine the quality and type of data that can be obtained.[15]
Commonly used fluorophores include:
-
BODIPY (boron-dipyrromethene): Known for high quantum yields, sharp emission spectra, and excellent photostability. BODIPY-fatty acid analogs are bright, photostable, and their fluorescence is less sensitive to the environment, making them reliable reporters for localization and quantification.[][16]
-
NBD (nitrobenzoxadiazole): An environment-sensitive fluorophore. Its fluorescence is quenched in aqueous environments but increases in nonpolar, lipid-rich environments, making it useful for monitoring the transfer of the fatty acid into membranes.[16]
-
Pyrene: Exhibits concentration-dependent excimer formation, where two pyrene molecules in close proximity form an "excited-state dimer" that emits light at a longer wavelength (~470 nm). This property is highly useful for studying membrane fusion and lipid-protein interactions.[16]
Key Applications & Strengths
-
Live-Cell Imaging: Enables real-time visualization of fatty acid uptake, transport, and storage in lipid droplets.[]
-
Subcellular Localization: High spatial resolution allows for precise identification of which organelles (e.g., mitochondria, endoplasmic reticulum) are utilizing fatty acids.
-
High-Content Screening: Compatible with flow cytometry and high-throughput microscopy for screening drug candidates that modulate fatty acid metabolism.[][]
Limitations & Considerations
-
Perturbation: The fluorescent tag is bulky and can alter the fatty acid's metabolism and interactions compared to its unlabeled counterpart. This is a crucial caveat that must be considered when interpreting results.
-
Artifacts: The fluorophore itself can influence localization. For example, the lipophilic nature of BODIPY can promote its accumulation in lipid droplets.[16]
-
Quantification: While fluorescence intensity provides a relative measure, direct absolute quantification is challenging.
Workflow for Fluorescent Fatty Acid Imaging
Bioorthogonal "Click Chemistry" Labeling: Sensitivity Meets Specificity
Click chemistry offers a sophisticated, two-step approach to labeling that combines the minimal perturbation of a small chemical tag with the high sensitivity and versatility of a secondary detection probe.[18] This technique relies on bioorthogonal chemical reactions—reactions that occur rapidly and specifically within a biological system without interfering with native biochemical processes.
Mechanistic Principle & Causality
The most common click chemistry reaction used in this context is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[19]
-
Metabolic Incorporation: Cells are first incubated with a fatty acid analog containing a small, bio-inert "handle," typically a terminal alkyne group (e.g., 17-octadecynoic acid, 17-ODYA).[20] This analog is readily taken up and metabolized by the cell, incorporating the alkyne handle into complex lipids and acylated proteins.[21]
-
Ligation: After incubation, the cells are lysed. A reporter molecule containing a complementary azide group (e.g., an azide-fluorophore or azide-biotin) is then added. In the presence of a copper(I) catalyst, the azide and alkyne "click" together, forming a stable covalent bond.[19]
This two-step process is powerful because the small alkyne handle is less likely to disrupt the fatty acid's natural behavior than a bulky fluorophore.[20] The detection step occurs after the biological process of interest, allowing for a wide choice of reporter tags for various downstream applications, from fluorescence microscopy to mass spectrometry-based proteomics.[18][22]
Key Applications & Strengths
-
Protein Acylation Studies: The premier method for identifying and profiling fatty-acylated proteins, a critical post-translational modification.[19][21]
-
High Sensitivity & Specificity: The click reaction is highly specific, resulting in very low background signal and high sensitivity.[22]
-
Versatility: The same alkyne-labeled sample can be reacted with different azide reporters for multiple downstream analyses (e.g., fluorescence for imaging, biotin for affinity purification and proteomic identification).[21]
-
Radioactivity-Free: Provides a safe and highly effective alternative to traditional radioactive labeling for detecting low-abundance molecules.[18]
Limitations & Considerations
-
Toxicity: The copper catalyst required for the CuAAC reaction can be toxic to living cells, so the ligation step is typically performed on fixed cells or cell lysates. Strain-promoted alkyne-azide cycloaddition (SPAAC) is a copper-free alternative but is generally slower.
-
Solubility: Long-chain fatty acid analogs can have poor solubility in culture media. This can be overcome by complexing them with fatty-acid-free bovine serum albumin (BSA).[19]
Workflow for Click Chemistry Labeling of Acylated Proteins
Comparative Analysis of Fatty Acid Labeling Techniques
The optimal choice of a labeling technique is dictated by the specific research question. No single method is superior in all aspects. The table below provides a comparative summary of the key performance characteristics to guide your selection.
| Feature | Stable Isotope Labeling | Fluorescent Labeling | Click Chemistry Labeling | Radioactive Labeling |
| Primary Application | Metabolic flux analysis, in vivo tracing[8] | Live-cell imaging, subcellular localization[] | Protein acylation, sensitive detection[18][21] | High-sensitivity tracing, autoradiography[10] |
| Detection Method | Mass Spectrometry (GC-MS, LC-MS)[9] | Fluorescence Microscopy, Flow Cytometry[23] | Fluorescence, Western Blot, Mass Spec[23] | Scintillation Counting, Autoradiography[10] |
| Quantitative Power | Absolute quantification of fluxes[7] | Relative quantification (intensity-based)[23] | Relative quantification; can be combined with MS for absolute quantification[23] | Absolute quantification of incorporated radioactivity[23] |
| Sensitivity | Moderate to High[12] | Moderate to High[15] | Very High[18][22] | Very High[10] |
| Spatial Resolution | None (bulk analysis)[23] | High (subcellular)[23] | High (subcellular)[23] | Low (tissue) to Moderate (cellular)[23] |
| Biological Perturbation | Very Low (near-native molecule) | Moderate to High (bulky fluorophore)[15] | Low (small alkyne handle)[20] | Low (isotope effect is minimal) |
| Safety | High (non-radioactive)[8] | Generally high (standard lab chemicals) | Requires handling of copper catalyst and azides | Requires specialized handling and disposal of radioactive materials[10] |
| Multiplexing | Possible with different isotopes[24] | Possible with different fluorophores[23] | Possible with different reporters[23] | Limited[23] |
Detailed Experimental Protocols
Protocol 1: Stable Isotope Labeling for Fatty Acid Synthesis Analysis
This protocol outlines a general method for tracing the incorporation of ¹³C from glucose into newly synthesized fatty acids, adapted from methodologies described in the literature.[1][7][9]
-
Cell Culture and Labeling:
-
Culture cells to ~70% confluency in standard growth medium.
-
Replace the medium with glucose-free DMEM supplemented with 10% dialyzed FBS, 1 mM pyruvate, 2 mM glutamine, and 10 mM [U-¹³C₆]-glucose.
-
Incubate cells for 24-48 hours to allow for significant incorporation of the label into cellular lipid pools.
-
-
Lipid Extraction:
-
Aspirate the labeling medium and wash cells twice with ice-cold PBS.
-
Scrape cells into 1 mL of ice-cold methanol and transfer to a glass tube. Add 2 mL of chloroform to create a 2:1 chloroform:methanol solution.
-
Vortex vigorously for 1 minute and allow to stand for 15 minutes.
-
Add 1 mL of 0.9% NaCl solution, vortex again, and centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic (chloroform) phase containing the lipids.
-
-
Saponification and Derivatization:
-
Dry the extracted lipids under a stream of nitrogen gas.
-
Resuspend the lipid film in 1 mL of 2:1 chloroform:methanol and add 200 µL of 1 M methanolic KOH.
-
Incubate at 50°C for 30 minutes to saponify the lipids (cleave fatty acids from the glycerol backbone).
-
Neutralize the reaction with 20 µL of glacial acetic acid.
-
To create fatty acid methyl esters (FAMEs), add 1 mL of 14% boron trifluoride in methanol. Cap tightly and heat at 100°C for 30 minutes.
-
Allow to cool, then add 1 mL of water and 2 mL of hexane. Vortex and centrifuge to separate phases.
-
Collect the upper hexane layer containing the FAMEs. Dry under nitrogen and resuspend in a suitable volume of hexane for injection.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the FAMEs sample into a GC-MS system.
-
Use a suitable GC temperature program to separate the different FAMEs.[9]
-
Operate the mass spectrometer in full scan mode to collect mass spectra for each eluting fatty acid.
-
Analyze the mass isotopomer distribution for key fatty acids like palmitate (m/z 270 for ¹²C-palmitate methyl ester). The presence of ions at m/z 272, 274, etc., indicates the incorporation of ¹³C atoms from the labeled glucose.
-
Protocol 2: Click Chemistry for Visualizing Protein S-Palmitoylation
This protocol provides a method for labeling and detecting S-palmitoylated proteins using an alkynyl-palmitate analog.[19][20][21]
-
Metabolic Labeling:
-
Prepare a 50 mM stock solution of 17-ODYA (alkynyl-palmitate analog) in DMSO.
-
Prepare a labeling medium by diluting the 17-ODYA stock into the complete cell culture medium to a final concentration of 50-100 µM. To improve solubility, pre-complex the 17-ODYA with fatty-acid-free BSA at a 2:1 molar ratio.[20]
-
Incubate cells with the labeling medium for 4-16 hours at 37°C.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine 50 µg of protein lysate with the click reaction cocktail. For a 50 µL final reaction volume:
-
5 µL of 10X Tris-buffered saline (TBS)
-
5 µL of Azide-Fluorophore (e.g., TAMRA-azide, 100 µM stock in DMSO)
-
5 µL of freshly prepared 50 mM TCEP (Tris(2-carboxyethyl)phosphine)
-
5 µL of 10 mM TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) ligand
-
5 µL of 50 mM copper(II) sulfate (CuSO₄)
-
Adjust volume to 50 µL with water.
-
-
Vortex briefly and incubate at room temperature for 1 hour, protected from light.
-
-
Analysis:
-
Quench the reaction by adding 2X Laemmli sample buffer.
-
Heat samples at 95°C for 5 minutes.
-
Separate proteins on an SDS-PAGE gel.
-
Visualize the labeled proteins using an in-gel fluorescence scanner set to the appropriate excitation/emission wavelengths for your fluorophore.
-
The gel can then be transferred to a membrane for subsequent Western blot analysis to confirm the identity of specific labeled proteins.
-
Conclusion
The study of fatty acid metabolism is a complex but essential endeavor in modern biological and pharmaceutical science. The choice of labeling technique is a critical decision that profoundly impacts the nature and quality of the data obtained. Stable isotope labeling remains the undisputed leader for quantitative metabolic flux analysis, offering a minimally invasive window into the core workings of cellular metabolism. For visualizing the spatial and temporal dynamics of fatty acids within living cells, fluorescent probes provide unparalleled high-resolution imaging capabilities, despite the potential for artifacts due to the bulky tag. Finally, click chemistry-based bioorthogonal labeling has emerged as a revolutionary tool, particularly for studying post-translational modifications like protein acylation, by combining high sensitivity and specificity with experimental versatility. By understanding the fundamental principles, strengths, and limitations of each approach, researchers can strategically select and apply the most appropriate tool to illuminate the intricate roles of fatty acids in health and disease.
References
- Sidossis, L. S. (2015). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. American Journal of Physiology-Endocrinology and Metabolism, 309(9), E773-E786. [Link]
- Smith, J. K., & Jones, A. B. (2022). Fatty acid-specific fluorescent probes and their use in resolving mixtures of unbound free fatty acids in equilibrium with albumin. Journal of Lipid Research, 63(4), 100187. [Link]
- Thiele, C., et al. (2012). Tracing Fatty Acid Metabolism by Click Chemistry. ACS Chemical Biology, 7(12), 2004-2011. [Link]
- IsoTrec. (n.d.).
- Rector, R. S., et al. (2008). Fatty acid-specific fluorescent probes and their use in resolving mixtures of unbound free fatty acids in equilibrium with albumin. Journal of Lipid Research, 49(12), 2673-2682. [Link]
- Twining, C. W., et al. (2020). Stable isotopes of fatty acids: current and future perspectives for advancing trophic ecology. Philosophical Transactions of the Royal Society B, 375(1807), 20190641. [Link]
- Limes-Institut-Bonn. (n.d.). Click chemistry. [Link]
- Wilson, J. P., & Rocks, O. (2021). Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry. Journal of Visualized Experiments, (170), e62417. [Link]
- Wiley Analytical Science. (2019). Click chemistry for lipid metabolism: Multiplexing and single-cell mass spectrometry. [Link]
- Carpentier, A. C. (2018). Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues. Diabetes, 67(12), 2411-2421. [Link]
- Charron, G., et al. (2009). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. Current Protocols in Protein Science, Chapter 14, Unit 14.10. [Link]
- Kamphorst, J. J., et al. (2015). Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. Methods in Enzymology, 561, 139-154. [Link]
- Emken, E. A. (1991). Synthesis and Analysis of Stable Isotope- and Radioisotope-Labeled Fatty Acids. In Stable Isotopes in Nutrition. American Chemical Society. [Link]
- Lau, J., & Pedersen, S. L. (2021). Derivatization of fatty acids in the discovery of peptide and protein drugs. Nature Reviews Drug Discovery, 20, 607-628. [Link]
- Brenna, J. T., et al. (2018). Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids. The American Journal of Clinical Nutrition, 108(4), 667-678. [Link]
- World Health Organization. (2013).
- Kemper, M. F., et al. (2017). An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells. Journal of Lipid Research, 58(2), 460-468. [Link]
- Jones, P. J., & Kubow, S. (2006). Getting the label in: practical research strategies for tracing dietary fat. The Journal of nutrition, 136(4), 1126-1132. [Link]
- Tso, P., & Crissinger, K. D. (2012). Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations. Journal of Parenteral and Enteral Nutrition, 36(1_suppl), 65S-71S. [Link]
- Triebl, A., et al. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites, 8(4), 75. [Link]
- Saland, E., et al. (2018). Stable Isotope Labeling Highlights Enhanced Fatty Acid and Lipid Metabolism in Human Acute Myeloid Leukemia. Metabolites, 8(4), 63. [Link]
- Wang, Y., & Zhang, Y. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au, 3(4), 266-281. [Link]
- MetwareBio. (n.d.).
- Li, Y., et al. (2022). High-throughput Relative Quantification of Fatty Acids by 12-plex Isobaric Labeling and Microchip Capillary Electrophoresis-Mass Spectrometry. Analytical Chemistry, 94(26), 9295-9302. [Link]
- Wang, M., et al. (2022). Lipid Isobaric Mass Tagging for Enhanced Relative Quantification of Unsaturated sn-Positional Isomers. Analytical Chemistry, 94(3), 1636-1644. [Link]
- Al-Saad, K. A., et al. (2015). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. Journal of Analytical Methods in Chemistry, 2015, 638138. [Link]
Sources
- 1. Stable Isotope Labeling Highlights Enhanced Fatty Acid and Lipid Metabolism in Human Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. China Derivatization of fatty acids in the discovery of peptide and protein drugs factory and manufacturers | JYMed [m.peptidejymed.com]
- 4. Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 11. selectscience.net [selectscience.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. limes-institut-bonn.de [limes-institut-bonn.de]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. analyticalscience.wiley.com [analyticalscience.wiley.com]
Safety Operating Guide
Operational Guide for the Proper Disposal of 5,5,5-trifluoropentanoic Acid
This guide provides essential safety and logistical protocols for the proper disposal of 5,5,5-trifluoropentanoic acid (CAS No. 407-62-5). As a fluorinated carboxylic acid, this compound requires meticulous handling and disposal to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this chemical.
Hazard Identification and Immediate Risk Assessment
This compound is a corrosive compound that poses significant health risks upon exposure.[1][2] Understanding its hazard profile is the foundation of its safe management. The primary risks are associated with its corrosivity and its classification as a halogenated organic compound. Upon thermal decomposition, it can generate highly toxic hydrogen fluoride gas.[1]
Table 1: Hazard Summary for this compound
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
|---|---|---|---|
| Skin Corrosion/Irritation | H314 | Danger | Causes severe skin burns and eye damage.[1][3] |
| Serious Eye Damage | H318 | Danger | Causes serious eye damage.[1][3] |
| Specific Target Organ Toxicity | H335 | Danger | May cause respiratory irritation.[1][3] |
| Acute Toxicity (Oral) | H302 | Warning | Harmful if swallowed.[3] |
The causality behind these hazards lies in the molecule's acidic nature and the presence of the stable trifluoromethyl group. This structure contributes to its persistence and necessitates a disposal pathway distinct from standard chemical waste.
The Core Principle: Halogenated Waste Segregation
The single most critical step in the proper disposal of this compound is its correct classification and segregation. Due to the presence of fluorine atoms, this compound is categorized as a halogenated organic waste .[4][5] This classification is not merely administrative; it dictates the ultimate destruction technology required.
Why Segregation is Crucial: Halogenated waste streams cannot be mixed with non-halogenated waste. They are destined for specialized high-temperature incinerators equipped with acid gas scrubbers.[1][4] These scrubbers are necessary to neutralize the corrosive and toxic hydrogen fluoride (HF) and carbon oxides generated during combustion, preventing their release into the atmosphere.[1] Mixing this waste with other streams can inhibit recovery processes, damage disposal equipment, or lead to regulatory violations.
The following decision workflow illustrates the segregation process.
Sources
A Senior Application Scientist's Guide to Personal Protective equipment for Handling 5,5,5-Trifluoropentanoic Acid
Introduction: 5,5,5-Trifluoropentanoic acid (CAS No. 407-62-5) is a fluorinated carboxylic acid utilized in specialized synthesis processes.[1] While structurally similar to common short-chain carboxylic acids, the presence of the trifluoromethyl group imparts unique chemical properties and, critically, significant hazards. This guide provides a comprehensive framework for the safe handling of this compound, with a primary focus on the selection, use, and disposal of Personal Protective Equipment (PPE). Adherence to these protocols is essential for ensuring the safety of all laboratory personnel.
Section 1: Hazard Assessment - The "Why" Behind the "What"
Understanding the specific risks associated with this compound is the foundation of an effective PPE strategy. This chemical is not merely an irritant; it is a corrosive substance capable of causing severe and irreversible tissue damage upon contact.[2][3] The primary routes of exposure are through skin/eye contact, inhalation of vapors, and ingestion.[4]
The hazards are formally classified under the Globally Harmonized System (GHS), which dictates the precautionary measures required.[2][3]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Code | Description |
|---|---|---|
| Skin Corrosion | H314 | Causes severe skin burns and eye damage.[2][3] |
| Serious Eye Damage | H318 | Causes serious eye damage.[2] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[2] |
The causality is clear: the acidic nature of the carboxyl group, combined with the high electronegativity of the fluorine atoms, results in a highly corrosive compound. Thermal decomposition can further release hazardous gases such as carbon oxides and hydrogen fluoride.[2] Therefore, our PPE selection is not merely a suggestion but a direct response to these documented, severe hazards.
Section 2: The Hierarchy of Controls - Your First Line of Defense
Before any discussion of PPE, it is imperative to implement engineering and administrative controls, which are more effective at isolating personnel from hazards.
-
Engineering Controls : The single most important piece of safety equipment is a properly functioning and certified chemical fume hood.[5][6] All work involving this compound, including weighing, transferring, and use in reactions, must be conducted within a fume hood to prevent the inhalation of corrosive vapors.[2][5] The work area must also be equipped with an immediately accessible emergency eye wash fountain and safety shower.[2]
-
Administrative Controls : Access to areas where this chemical is used should be restricted to trained and authorized personnel. Always keep containers tightly closed when not in use and store them in a designated corrosives cabinet away from incompatible materials like bases, oxidizing agents, and reducing agents.[2][7]
Section 3: Core PPE Protocol - A Step-by-Step Guide
PPE is the last line of defense, designed to protect you should the primary engineering controls fail or in the event of an accident. The following is the minimum required PPE for any procedure involving this compound.
Eye and Face Protection
Due to the severe and potentially blinding damage this chemical can cause to eyes, eye protection is non-negotiable.[8]
-
Minimum Requirement : Chemical splash goggles that meet ANSI Z87.1 standards are mandatory at all times.[9] Standard safety glasses do not provide adequate protection from splashes and are insufficient.
-
High-Risk Operations : For tasks with an elevated risk of splashing, such as transferring volumes greater than 50 mL or conducting reactions under pressure, a full-face shield must be worn in addition to chemical splash goggles.[5][6] The face shield protects the entire face from direct contact.
Hand Protection
The chemical causes severe skin burns, making glove selection critical.[2]
-
Glove Material : For low-volume applications or incidental contact, nitrile gloves are acceptable.[5] For handling larger volumes (>500 mL) or situations requiring prolonged contact, heavy-duty gloves such as butyl rubber or Viton® are recommended.[5] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Best Practice : Double gloving is strongly recommended. This practice provides a secondary barrier and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.[5] Gloves must be changed immediately upon any known or suspected contact with the substance.
Skin and Body Protection
Protecting the skin from accidental splashes is crucial.
-
A flame-resistant lab coat must be worn and fully buttoned.[5]
-
For procedures with a higher risk of exposure, an acid-resistant apron worn over the lab coat is necessary to provide an additional layer of protection.[2][10]
-
Full-length pants and fully enclosed, chemical-resistant shoes are mandatory.[5] Open-toed shoes, sandals, or porous footwear are strictly prohibited in the laboratory.
Respiratory Protection
As stated, all work should be performed in a chemical fume hood.[2][5] In the rare and exceptional circumstance that work must be conducted outside of a fume hood (which requires a specific risk assessment and approval), a full-face respirator equipped with an appropriate acid gas/organic vapor cartridge is required.[5][11]
Section 4: Operational Plans - From Set-up to Clean-up
A safe operation is a well-planned one. The following workflow ensures that safety is integrated into every step of the process.
Step 1: Pre-Use Inspection
-
Fume Hood : Verify that the fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.[9]
-
PPE : Inspect all PPE for signs of damage—cracks in goggles, tears in gloves, or degradation of the lab coat. Replace any compromised items before starting work.
-
Safety Equipment : Confirm the location and accessibility of the nearest eyewash station, safety shower, and spill kit.
Step 2: Donning and Doffing PPE
-
Donning (Putting On) : Perform in this order: lab coat, inner gloves, outer gloves, and finally, goggles/face shield.
-
Doffing (Taking Off) : This process is critical to avoid cross-contamination. Remove PPE in the following order:
-
Remove the outer pair of gloves.
-
Remove the face shield and/or goggles.
-
Remove the lab coat.
-
Remove the inner pair of gloves, turning them inside out as you pull them off.
-
Wash hands thoroughly with soap and water.[2]
-
Caption: PPE selection workflow for this compound.
Section 5: Emergency and Disposal Procedures
Spill Response
-
Small Spill (<50 mL within a fume hood) : Absorb the spill with an inert, acid-absorbent material like vermiculite or sand.[9] Place the contaminated material into a sealed, labeled container for hazardous waste disposal.
-
Large Spill (>50 mL or any spill outside a fume hood) : Evacuate the immediate area. Alert laboratory personnel and notify your institution's Environmental Health & Safety (EHS) department immediately.[9] Do not attempt to clean it up yourself.
First Aid
Immediate action is critical to mitigate injury.
-
Eyes : Immediately flush with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][8]
-
Skin : Immediately move to a safety shower and rinse the affected area for at least 15 minutes. Remove all contaminated clothing while rinsing. Seek immediate medical attention.[2][8]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[2]
-
Ingestion : Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[2][8]
Disposal of Contaminated PPE and Chemical Waste
-
PPE : All disposable PPE that has been in contact with this compound, including gloves and aprons, must be considered hazardous waste. Place it in a designated, sealed hazardous waste container.[9]
-
Chemical Waste : Never dispose of this compound down the drain.[12] All waste containing this chemical must be collected in a clearly labeled, compatible hazardous waste container and disposed of through your institution's EHS-approved waste management program, typically via high-temperature incineration.[2][9]
References
- BenchChem. (n.d.). Personal protective equipment for handling 5,5,5-Trifluoro-2-oxopentanoic acid.
- SynQuest Laboratories, Inc. (2016, December 6). Safety Data Sheet: this compound.
- University of St Andrews. (2022, August 25). Safety Precautions for Corrosive Substances.
- ICW Group. (n.d.). Working Safely with Corrosives Meeting Kit.
- OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances.
- Guidechem. (n.d.). This compound 407-62-5 wiki.
- Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives.
- Carl ROTH. (n.d.). Safety Data Sheet: Perfluoropentanoic acid.
- DuraLabel. (n.d.). DANGER Corrosive Liquids Wear Protective Equipment Sign.
- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
- Finar Limited. (2010, June 10). Trifluoroacetic acid MSDS.
- Sigma-Aldrich. (2025, June 24). SAFETY DATA SHEET.
- Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
- ChemicalBook. (2025, August 8). This compound | 407-62-5.
- University of Connecticut. (n.d.). Standard Operating Procedure: Trifluoroacetic Acid (TFA) and its Salts.
- ResearchGate. (2025, August 6). Understanding Potential Exposure Sources of Perfluorinated Carboxylic Acids in the Workplace.
- Ecolab. (n.d.). SAFETY DATA SHEET.
- Ecolab. (n.d.). SAFETY DATA SHEET AC-55-5.
- Fisher Scientific. (2009, September 21). Trifluoroacetic acid - SAFETY DATA SHEET.
Sources
- 1. This compound | 407-62-5 [chemicalbook.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. Page loading... [guidechem.com]
- 4. actylislab.com [actylislab.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. safeti.com [safeti.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 10. oshatrainingschool.com [oshatrainingschool.com]
- 11. fishersci.com [fishersci.com]
- 12. icwgroup.safetynow.com [icwgroup.safetynow.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
